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  • Product: 2-Methoxy-2-methylpropan-1-amine hydrochloride
  • CAS: 1020743-95-6

Core Science & Biosynthesis

Foundational

An In-depth Technical Guide to the Synthesis of 2-Methoxy-2-methylpropan-1-amine Hydrochloride

Abstract This technical guide provides a comprehensive overview of robust and field-proven synthetic pathways for the preparation of 2-methoxy-2-methylpropan-1-amine hydrochloride, a valuable building block for researche...

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive overview of robust and field-proven synthetic pathways for the preparation of 2-methoxy-2-methylpropan-1-amine hydrochloride, a valuable building block for researchers, particularly in the field of drug discovery and medicinal chemistry. The document details two primary, scalable synthetic routes: one proceeding via reductive amination of an aldehyde intermediate and another through the reduction of a nitrile precursor. For each pathway, this guide elucidates the underlying chemical principles, provides detailed step-by-step experimental protocols, and summarizes critical reaction parameters. The content is grounded in established chemical literature to ensure scientific integrity and practical applicability for professionals in chemical research and development.

Introduction and Strategic Importance

2-Methoxy-2-methylpropan-1-amine, with its characteristic methoxy group and a quaternary carbon center adjacent to the primary amine, presents a unique combination of steric and electronic properties. This structure is of significant interest in medicinal chemistry, where it serves as a key intermediate in the synthesis of complex heterocyclic compounds, notably kinase inhibitors. The incorporation of this moiety can influence critical drug properties such as lipophilicity, metabolic stability, and conformational rigidity. The hydrochloride salt form enhances the compound's stability and handling characteristics, making it ideal for laboratory use and downstream applications.

Retrosynthetic Analysis and Pathway Selection

A logical retrosynthetic analysis of the target molecule reveals two primary disconnection points, leading to two strategically distinct synthetic plans. The primary amine functionality is a key handle for retrosynthesis.

  • C-N Bond Disconnection (Reductive Amination Strategy): Disconnecting the carbon-nitrogen bond suggests a precursor aldehyde, 2-methoxy-2-methylpropanal (3) . This aldehyde can be formed from the corresponding primary alcohol, 2-methoxy-2-methylpropan-1-ol (4) . This route is advantageous due to the reliability and mild conditions of modern reductive amination protocols.

  • Nitrile Precursor Strategy: The primary amine can also be envisioned as the reduction product of a nitrile, 2-methoxy-2-methylpropanenitrile (5) . This nitrile can, in turn, be synthesized from the same precursor alcohol (4) via nucleophilic substitution. This pathway is robust, particularly when strong reducing agents are employed.

G cluster_main Retrosynthetic Analysis Target 2-Methoxy-2-methylpropan-1-amine HCl (1) Free_Amine 2-Methoxy-2-methylpropan-1-amine (2) Target->Free_Amine Salt Break Aldehyde 2-Methoxy-2-methylpropanal (3) Free_Amine->Aldehyde C-N Disconnection (Reductive Amination) Nitrile 2-Methoxy-2-methylpropanenitrile (5) Free_Amine->Nitrile Functional Group Interconversion (Nitrile Reduction) Alcohol 2-Methoxy-2-methylpropan-1-ol (4) Aldehyde->Alcohol Functional Group Interconversion (Oxidation) Nitrile->Alcohol C-C Disconnection (Nucleophilic Substitution)

Caption: Retrosynthetic pathways for 2-methoxy-2-methylpropan-1-amine HCl.

Pathway I: The Reductive Amination Approach

This pathway is often preferred for its operational simplicity and the use of milder reagents compared to the nitrile reduction route. It is a two-step process starting from the commercially available alcohol.

Step 1: Oxidation of 2-Methoxy-2-methylpropan-1-ol

The critical step is the selective oxidation of the primary alcohol to the corresponding aldehyde without over-oxidation to the carboxylic acid. Mild, anhydrous oxidation conditions are paramount. The Swern oxidation is an excellent choice, offering high yields and clean conversions at low temperatures.[1][2] An alternative is the use of Pyridinium Chlorochromate (PCC), another reliable reagent for this transformation.[3][4]

Mechanism Insight (Swern Oxidation): The reaction proceeds by activating dimethyl sulfoxide (DMSO) with oxalyl chloride to form an electrophilic sulfur species. The alcohol attacks this species, and subsequent deprotonation by a hindered base, like triethylamine, initiates an intramolecular E2-like elimination to yield the aldehyde, dimethyl sulfide, and carbon oxides.[5]

G cluster_path1 Pathway I: Reductive Amination Alcohol_4 2-Methoxy-2-methylpropan-1-ol (4) Aldehyde_3 2-Methoxy-2-methylpropanal (3) Alcohol_4->Aldehyde_3 Step 1: Swern Oxidation (DMSO, (COCl)₂, Et₃N) Free_Amine_2 2-Methoxy-2-methylpropan-1-amine (2) Aldehyde_3->Free_Amine_2 Step 2: Reductive Amination (NH₄OAc, NaBH₃CN) Target_1 Target HCl Salt (1) Free_Amine_2->Target_1 Step 3: Salt Formation (HCl in Ether)

Caption: Workflow for the Reductive Amination synthetic pathway.

Step 2: Reductive Amination of 2-Methoxy-2-methylpropanal

Reductive amination is a robust method that converts a carbonyl group to an amine via an intermediate imine.[6] For the synthesis of a primary amine, a source of ammonia is required, such as ammonium acetate or aqueous ammonia.[7][8] The reaction is typically performed as a one-pot procedure where the aldehyde and ammonia source equilibrate to form an imine, which is then reduced in situ. Sodium cyanoborohydride (NaBH₃CN) is a preferred reducing agent as it is selective for the protonated imine over the starting aldehyde, minimizing side reactions.[9]

Mechanism Insight: The reaction begins with the nucleophilic attack of ammonia on the aldehyde carbonyl, forming a hemiaminal intermediate. This intermediate then dehydrates to form an imine. The imine is subsequently reduced by the hydride reagent (e.g., NaBH₃CN) to yield the target primary amine.[9]

Pathway II: The Nitrile Reduction Approach

This classic pathway provides a reliable, albeit more energetic, route to the target amine. It involves the conversion of the starting alcohol to a nitrile, followed by a powerful reduction.

Step 1: Synthesis of 2-Methoxy-2-methylpropanenitrile

The conversion of the primary alcohol to the nitrile can be achieved via a two-step sequence involving an initial conversion of the alcohol to a good leaving group (e.g., a tosylate or a halide), followed by nucleophilic substitution with a cyanide salt. A more direct, though less common for this specific substrate, laboratory-scale synthesis involves reacting the alcohol directly with a cyanide source like sodium cyanide under specific conditions.[10][11]

Step 2: Reduction of 2-Methoxy-2-methylpropanenitrile

The nitrile group can be effectively reduced to a primary amine using several powerful methods.

  • Lithium Aluminum Hydride (LiAlH₄): This is a highly effective, non-selective reducing agent that readily converts nitriles to primary amines. The reaction involves the nucleophilic addition of hydride ions to the nitrile carbon, followed by an aqueous workup to protonate the resulting nitrogen species.[12][13][14]

  • Catalytic Hydrogenation: This method is often preferred for industrial-scale synthesis due to better safety and cost profiles. It involves reacting the nitrile with hydrogen gas under pressure in the presence of a metal catalyst, such as Raney Nickel or Palladium on carbon.[15][16][17] The use of ammonia as an additive can help suppress the formation of secondary amine byproducts.[18]

G cluster_path2 Pathway II: Nitrile Reduction Alcohol_4 2-Methoxy-2-methylpropan-1-ol (4) Nitrile_5 2-Methoxy-2-methylpropanenitrile (5) Alcohol_4->Nitrile_5 Step 1: Cyanation (e.g., via Tosylate, then NaCN) Free_Amine_2 2-Methoxy-2-methylpropan-1-amine (2) Nitrile_5->Free_Amine_2 Step 2: Reduction (LiAlH₄ or H₂/Raney Ni) Target_1 Target HCl Salt (1) Free_Amine_2->Target_1 Step 3: Salt Formation (HCl in Ether)

Caption: Workflow for the Nitrile Reduction synthetic pathway.

Final Step: Hydrochloride Salt Formation

Both synthetic pathways yield the free base of 2-methoxy-2-methylpropan-1-amine, which is typically an oil. To obtain a stable, crystalline solid, it is converted to its hydrochloride salt. This is a straightforward acid-base reaction.[19] The free amine is dissolved in a suitable anhydrous organic solvent (e.g., diethyl ether, isopropanol, or dioxane) and treated with a solution of hydrogen chloride (e.g., HCl in dioxane or diethyl ether).[20][21] The hydrochloride salt, being ionic, is generally insoluble in non-polar organic solvents and precipitates, allowing for easy isolation by filtration.[22]

Data and Protocol Summary

The following tables summarize the key reagents and conditions for the described synthetic pathways.

Pathway I: Reductive Amination
Step Reagents and Conditions
1. OxidationMethod A (Swern): 1) Oxalyl Chloride, DMSO, CH₂Cl₂, -78 °C. 2) 2-Methoxy-2-methylpropan-1-ol. 3) Triethylamine.
Method B (PCC): Pyridinium Chlorochromate (PCC), Celite, CH₂Cl₂, Room Temp.
2. Reductive Amination2-Methoxy-2-methylpropanal, Ammonium Acetate, Sodium Cyanoborohydride, Methanol, Room Temp.
3. Salt Formation2-Methoxy-2-methylpropan-1-amine, Anhydrous Diethyl Ether, 2M HCl in Diethyl Ether, 0 °C to Room Temp.
Pathway II: Nitrile Reduction
Step Reagents and Conditions
1. Cyanation (Example)1) 2-Methoxy-2-methylpropan-1-ol, TsCl, Pyridine, 0 °C. 2) Sodium Cyanide, DMSO, 60-80 °C.
2. ReductionMethod A (LiAlH₄): 1) LiAlH₄, Anhydrous THF, 0 °C to Reflux. 2) H₂O, 15% NaOH(aq), H₂O quench.
Method B (Hydrogenation): H₂ (high pressure), Raney Nickel, Ethanolic Ammonia, 80-120 °C.
3. Salt Formation2-Methoxy-2-methylpropan-1-amine, Anhydrous Diethyl Ether, 2M HCl in Diethyl Ether, 0 °C to Room Temp.

Detailed Experimental Protocols

Protocol for Pathway I: Reductive Amination

Step 1: Swern Oxidation of 2-Methoxy-2-methylpropan-1-ol [2][5]

  • To a flame-dried, three-neck round-bottom flask under an inert atmosphere (N₂ or Ar), add anhydrous dichloromethane (CH₂Cl₂) and cool to -78 °C using a dry ice/acetone bath.

  • Slowly add oxalyl chloride (1.2 eq.) to the stirred solvent, followed by the dropwise addition of anhydrous dimethyl sulfoxide (DMSO) (2.4 eq.). Stir the mixture for 15 minutes.

  • Add a solution of 2-methoxy-2-methylpropan-1-ol (1.0 eq.) in CH₂Cl₂ dropwise over 10 minutes, ensuring the internal temperature remains below -65 °C. Stir for 30 minutes.

  • Add triethylamine (Et₃N) (5.0 eq.) dropwise, stir for an additional 15 minutes at -78 °C, and then allow the reaction to warm to room temperature.

  • Quench the reaction by adding water. Separate the organic layer, wash sequentially with saturated NH₄Cl(aq), saturated NaHCO₃(aq), and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield crude 2-methoxy-2-methylpropanal, which can be used in the next step without further purification.

Step 2: Reductive Amination of 2-Methoxy-2-methylpropanal [6][9]

  • Dissolve the crude aldehyde (1.0 eq.) from the previous step in methanol.

  • Add ammonium acetate (5-10 eq.) to the solution and stir until dissolved.

  • In a separate flask, prepare a solution of sodium cyanoborohydride (NaBH₃CN) (1.5 eq.) in methanol.

  • Slowly add the NaBH₃CN solution to the aldehyde/ammonium acetate mixture. Monitor the reaction by TLC or LC-MS.

  • Once the reaction is complete, carefully acidify the mixture to pH ~2 with aqueous HCl to decompose excess hydride reagent.

  • Basify the mixture to pH >11 with aqueous NaOH and extract the product with an organic solvent (e.g., diethyl ether or CH₂Cl₂).

  • Combine the organic extracts, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude free amine.

Protocol for Pathway II: LiAlH₄ Reduction of Nitrile

Step 1: Synthesis of 2-Methoxy-2-methylpropanenitrile (Note: This is an example protocol; direct cyanation may also be possible)

  • Convert 2-methoxy-2-methylpropan-1-ol to its tosylate ester using standard procedures (TsCl, pyridine).

  • Dissolve the purified tosylate (1.0 eq.) in DMSO. Add sodium cyanide (NaCN) (1.5 eq.) and heat the mixture with stirring.

  • Monitor the reaction for the disappearance of the starting material.

  • Upon completion, cool the reaction, pour it into water, and extract with an organic solvent.

  • Wash the combined organic layers, dry, and purify by distillation or chromatography to obtain 2-methoxy-2-methylpropanenitrile.

Step 2: LiAlH₄ Reduction of 2-Methoxy-2-methylpropanenitrile [14]

  • To a flame-dried, three-neck round-bottom flask under an inert atmosphere, add a suspension of LiAlH₄ (1.5 eq.) in anhydrous tetrahydrofuran (THF). Cool the suspension to 0 °C.

  • Add a solution of 2-methoxy-2-methylpropanenitrile (1.0 eq.) in anhydrous THF dropwise to the LiAlH₄ suspension.

  • After the addition is complete, allow the reaction to warm to room temperature and then gently reflux for 4 hours, or until the reaction is complete by TLC.

  • Cool the reaction mixture back to 0 °C and carefully quench the excess LiAlH₄ by the sequential, dropwise addition of water (X mL), followed by 15% aqueous NaOH (X mL), and finally water again (3X mL), where X is the mass of LiAlH₄ in grams (Fieser workup).

  • Stir the resulting granular precipitate vigorously for 1 hour, then filter the mixture through a pad of Celite, washing the filter cake thoroughly with THF or ethyl acetate.

  • Concentrate the filtrate under reduced pressure to yield the crude free amine.

Protocol for Final Step: Hydrochloride Salt Formation[20][21]
  • Dissolve the crude 2-methoxy-2-methylpropan-1-amine (1.0 eq.) in a minimal amount of anhydrous diethyl ether.

  • Cool the solution in an ice bath.

  • Slowly add a 2.0 M solution of HCl in diethyl ether dropwise with stirring until the solution becomes acidic (test with pH paper) and a white precipitate forms.

  • Continue stirring for 30 minutes at 0 °C.

  • Collect the solid precipitate by vacuum filtration.

  • Wash the filter cake with cold, anhydrous diethyl ether.

  • Dry the solid under vacuum to yield pure 2-methoxy-2-methylpropan-1-amine hydrochloride.

References

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Exploratory

An In-depth Technical Guide to the Physicochemical Properties of 2-Methoxy-2-methylpropan-1-amine hydrochloride

Abstract: This technical guide provides a comprehensive overview of the essential physicochemical properties of 2-Methoxy-2-methylpropan-1-amine hydrochloride. Designed for researchers, scientists, and professionals in d...

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: This technical guide provides a comprehensive overview of the essential physicochemical properties of 2-Methoxy-2-methylpropan-1-amine hydrochloride. Designed for researchers, scientists, and professionals in drug development, this document delves into the core characteristics of the compound, outlines detailed experimental protocols for their determination, and discusses the implications of these properties for practical application. By integrating established scientific principles with actionable methodologies, this guide serves as an authoritative resource for the characterization and utilization of this versatile chemical intermediate.

Introduction and Molecular Identity

2-Methoxy-2-methylpropan-1-amine and its hydrochloride salt are important building blocks in modern organic synthesis. The presence of a primary amine, a methoxy group, and a quaternary carbon center provides a unique combination of steric and electronic properties. This structure is particularly valuable in medicinal chemistry for constructing complex heterocyclic compounds, such as kinase inhibitors, where these features can influence molecular conformation, lipophilicity, and metabolic stability.[1] A thorough understanding of the physicochemical properties of the hydrochloride salt is paramount for its effective use, ensuring reproducibility in synthesis, guiding formulation development, and predicting its behavior in biological systems.

The hydrochloride salt form is often preferred in development due to its typically improved stability, crystallinity, and handling characteristics compared to the free base. This guide focuses exclusively on this salt form.

Molecular Structure:

Core Physicochemical Properties

A summary of the key physicochemical data for 2-Methoxy-2-methylpropan-1-amine hydrochloride is presented below. These values are critical for predicting the compound's behavior in various experimental and physiological conditions.

PropertyValueSignificance in Drug Development
CAS Number 1020743-95-6[2]Uniquely identifies the substance for regulatory and procurement purposes.
Molecular Formula C₅H₁₄ClNODefines the elemental composition.
Molecular Weight 139.62 g/mol [3]Essential for all stoichiometric calculations, solution preparation, and dosing.
Melting Point 112-113 °C[4]Indicates purity and the stability of the crystal lattice; affects manufacturing processes like milling and drying.
pKa Not available in searchesGoverns the ionization state at different pH values, impacting solubility, permeability, and receptor binding.
Solubility Not available in searchesCrucial for formulation design, dissolution rate, and bioavailability.
Hygroscopicity Not available in searchesThe tendency to absorb moisture, which can affect chemical stability, powder flow, and storage requirements.[5][6]

Experimental Characterization Workflows

Accurate and reproducible determination of physicochemical properties is the bedrock of robust drug development. The following sections detail the standard, validated protocols for characterizing a crystalline amine hydrochloride salt like the topic compound.

Identity and Purity Confirmation

Before any property determination, the identity and purity of the material must be unequivocally confirmed. A typical workflow involves a combination of spectroscopic and chromatographic techniques.

Workflow for Identity and Purity Assessment

cluster_0 Phase 1: Identity Confirmation cluster_1 Phase 2: Purity Analysis A Raw Material Sample B ¹H NMR & ¹³C NMR Spectroscopy A->B Structural Info C Mass Spectrometry (MS) A->C Molecular Weight D FTIR Spectroscopy A->D Functional Groups E Identity Confirmed B->E C->E D->E F High-Performance Liquid Chromatography (HPLC-UV) E->F Quantification G Purity Assay (%) F->G

Caption: Workflow for confirming the identity and purity of a raw material sample.

Melting Point Determination

Principle: The melting point is the temperature at which a substance transitions from a solid to a liquid state. For a pure crystalline solid, this occurs over a narrow range. This method uses a digital melting point apparatus for precise measurement.

Protocol:

  • Sample Preparation: Ensure the sample is completely dry and finely powdered.

  • Capillary Loading: Tightly pack the powdered sample into a capillary tube to a height of 2-3 mm.

  • Apparatus Setup: Place the capillary tube into the heating block of the melting point apparatus.

  • Heating Ramp: Use a rapid heating ramp (e.g., 10-20 °C/min) to determine an approximate melting point.

  • Precise Measurement: For a new sample, cool the block to at least 20 °C below the approximate melting point. Begin a slow, controlled heating ramp (1-2 °C/min).

  • Data Recording: Record the temperature at which the first drop of liquid appears (onset) and the temperature at which the last solid particle melts (clear point). The melting range for 2-Methoxy-2-methylpropan-1-amine hydrochloride is reported as 112-113 °C.[4]

pKa Determination by Potentiometric Titration

Principle: The pKa is the pH at which a molecule is 50% ionized. For an amine hydrochloride, this reflects the equilibrium between the protonated (R-NH₃⁺) and neutral (R-NH₂) forms. Potentiometric titration is a highly accurate method where a standardized titrant is added to a solution of the compound while monitoring the pH.[7][8][9] The inflection point of the resulting titration curve corresponds to the pKa.[10]

Protocol:

  • System Calibration: Calibrate a pH meter using at least three standard aqueous buffers (e.g., pH 4, 7, and 10).[7]

  • Sample Preparation: Accurately weigh and dissolve the compound in deionized, carbonate-free water to a known concentration (e.g., 1-10 mM).[7][8] Maintain a constant ionic strength using a background electrolyte like 0.15 M KCl.[7]

  • Inert Atmosphere: Purge the solution with nitrogen gas for 10-15 minutes before and during the titration to displace dissolved CO₂, which can interfere with the measurement.[7][8]

  • Titration: Place the solution in a jacketed vessel on a magnetic stirrer to maintain a constant temperature. Immerse the calibrated pH electrode. Titrate the solution by adding small, precise aliquots of a standardized base (e.g., 0.1 M NaOH).[7]

  • Data Acquisition: Record the pH value after each addition of titrant, allowing the reading to stabilize. Continue until the pH has passed the equivalence point (typically to ~pH 12 for an amine).

  • Analysis: Plot the pH versus the volume of titrant added. The pKa is the pH value at the half-equivalence point. For higher accuracy, calculate the first or second derivative of the curve; the peak of the first derivative plot indicates the equivalence point.

  • Replication: Perform the titration in triplicate to ensure reproducibility and report the average pKa with the standard deviation.[7]

Hygroscopicity Assessment

Principle: Hygroscopicity is the tendency of a solid material to absorb moisture from the atmosphere.[11] This property is critical as moisture uptake can trigger chemical degradation, alter crystal form, and negatively impact powder flow and processability.[5][6] Dynamic Vapor Sorption (DVS) is the gold-standard technique for this evaluation.[6]

Protocol:

  • Sample Preparation: Place a small, accurately weighed amount of the compound (typically 5-10 mg) onto the DVS sample pan.

  • Drying Step: Dry the sample in the DVS instrument under a stream of dry nitrogen (0% Relative Humidity, RH) until a stable weight is achieved. This establishes the dry mass baseline.

  • Sorption/Desorption Isotherm:

    • Sorption: Increase the RH in a stepwise manner (e.g., in 10% RH increments from 0% to 90% RH). At each step, the instrument holds the RH constant until the sample weight equilibrates ( dm/dt ≤ 0.002% per minute).

    • Desorption: Subsequently, decrease the RH in the same stepwise manner back to 0% RH to assess the reversibility of water uptake.

  • Data Analysis: Plot the percentage change in mass against the RH. The shape of the resulting isotherm and the total mass gained at high RH are used to classify the material's hygroscopicity (e.g., non-hygroscopic, slightly hygroscopic, hygroscopic).[] Any sharp, step-like increases in mass may indicate a humidity-induced phase change.

Workflow for Hygroscopicity Classification

cluster_0 European Pharmacopoeia Method A API Sample (Known Dry Weight) B Expose to 25°C / 80% RH for 24 hours A->B C Measure Weight Gain (%) B->C D Classification C->D E Slightly Hygroscopic (< 2% and ≥ 0.2%) D->E Weight Gain < 2% F Hygroscopic (< 15% and ≥ 2%) D->F Weight Gain 2-15% G Very Hygroscopic (≥ 15%) D->G Weight Gain > 15% H Deliquescent (Sufficient water is absorbed to form a liquid) D->H Visual Observation

Caption: Decision workflow for classifying hygroscopicity based on weight gain.

Stability and Storage

Based on its chemical structure as a stable salt, 2-Methoxy-2-methylpropan-1-amine hydrochloride should be stored in a well-sealed container at room temperature.[2][4] While specific stability data is not publicly available, forced degradation studies under conditions of acid, base, oxidation, heat, and light would be necessary to fully characterize its degradation pathways for regulatory purposes.[13] Given the potential for hygroscopicity in amine salts, storage with a desiccant is a prudent precautionary measure, especially after the container has been opened.

Conclusion

2-Methoxy-2-methylpropan-1-amine hydrochloride is a valuable synthetic intermediate whose utility is underpinned by its distinct physicochemical properties. The melting point of 112-113 °C suggests good crystallinity and thermal stability under normal processing conditions. While specific pKa and solubility data require experimental determination, the protocols outlined in this guide provide a clear and robust framework for their measurement. A comprehensive characterization, particularly of properties like pKa, solubility, and hygroscopicity, is essential for any scientist looking to reliably employ this compound in synthesis or advance it into the drug development pipeline. The methodologies described herein represent the industry standard for generating the high-quality data necessary for informed decision-making in research and development.

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Foundational

An In-depth Technical Guide to 2-Methoxy-2-methylpropan-1-amine Hydrochloride for Advanced Research and Development

This guide serves as a comprehensive technical resource for researchers, scientists, and drug development professionals interested in the properties, synthesis, and potential applications of 2-methoxy-2-methylpropan-1-am...

Author: BenchChem Technical Support Team. Date: January 2026

This guide serves as a comprehensive technical resource for researchers, scientists, and drug development professionals interested in the properties, synthesis, and potential applications of 2-methoxy-2-methylpropan-1-amine hydrochloride (CAS Number: 1020743-95-6). As a specialized aliphatic amine, this compound presents unique opportunities as a versatile building block in medicinal chemistry and organic synthesis. This document provides an in-depth analysis of its chemical characteristics, outlines plausible synthetic and purification strategies, and discusses its potential role in the development of novel therapeutics, grounded in established chemical principles and field-proven insights.

Core Molecular Attributes and Physicochemical Properties

2-Methoxy-2-methylpropan-1-amine hydrochloride is a stable, solid form of the corresponding free amine. The hydrochloride salt form enhances its stability and handling properties, making it more suitable for laboratory use and storage.

Chemical Structure and Identification
  • IUPAC Name: 2-methoxy-2-methylpropan-1-amine;hydrochloride[1]

  • CAS Number: 1020743-95-6

  • Molecular Formula: C₅H₁₄ClNO[2]

  • Molecular Weight: 139.62 g/mol [1][2][3]

  • InChI Key: QGSZWELPEYEFQO-UHFFFAOYSA-N[1]

Caption: Chemical structure of 2-Methoxy-2-methylpropan-1-amine hydrochloride.

Physicochemical Data

A summary of the key physicochemical properties is presented in the table below. This data is essential for designing experimental conditions, including reaction setups, solvent selection, and purification strategies.

PropertyValueSource(s)
Melting Point 112-113 °C[1]
Physical Form Powder[1]
Storage Temperature Room Temperature[4]
Molecular Weight 139.62 g/mol [1][2][3]
Topological Polar Surface Area (TPSA) 35.3 Ų (for free amine)[5]
logP (calculated) -0.2 (for free amine)[5]

Synthesis and Purification Strategies: A Practical Approach

Proposed Retrosynthetic Analysis and Forward Synthesis

The primary strategic disconnection for this molecule is the carbon-nitrogen bond, suggesting a synthesis from a corresponding electrophile and a nitrogen source. A logical precursor is the corresponding alcohol, 2-methoxy-2-methylpropan-1-ol.

Retrosynthesis target 2-Methoxy-2-methylpropan-1-amine HCl amine 2-Methoxy-2-methylpropan-1-amine target->amine Salt Formation precursor1 2-Methoxy-2-methylpropan-1-ol amine->precursor1 Amination precursor2 2-Methoxy-2-methylpropanal precursor1->precursor2 Reduction

Caption: Retrosynthetic analysis of 2-Methoxy-2-methylpropan-1-amine hydrochloride.

A robust forward synthesis would likely involve the following key transformations:

  • Formation of an Electrophilic Precursor: Conversion of the commercially available 2-methoxy-2-methylpropan-1-ol to a more reactive species, such as a tosylate or a halide.

  • Nucleophilic Substitution: Reaction of the electrophilic intermediate with a suitable nitrogen nucleophile, such as sodium azide or ammonia.

  • Reduction (if using azide): If the azide route is chosen, the resulting azide must be reduced to the primary amine.

  • Salt Formation: Treatment of the free amine with hydrochloric acid to yield the target hydrochloride salt.

Experimental Protocol: A Plausible Synthetic Workflow

The following protocol is a well-reasoned, though not experimentally validated for this specific compound, approach that a skilled synthetic chemist would likely employ.

Step 1: Tosylation of 2-Methoxy-2-methylpropan-1-ol

  • Dissolve 2-methoxy-2-methylpropan-1-ol (1.0 eq) in anhydrous dichloromethane (DCM) at 0 °C under an inert atmosphere (e.g., nitrogen or argon).

  • Add triethylamine (1.2 eq) followed by the slow, portion-wise addition of p-toluenesulfonyl chloride (1.1 eq).

  • Allow the reaction to stir at 0 °C for 30 minutes and then warm to room temperature, monitoring by thin-layer chromatography (TLC) until the starting material is consumed.

  • Upon completion, quench the reaction with saturated aqueous sodium bicarbonate solution.

  • Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo to yield the crude tosylate.

Step 2: Azide Formation

  • Dissolve the crude tosylate from Step 1 in dimethylformamide (DMF).

  • Add sodium azide (1.5 eq) and heat the mixture to 60-70 °C.

  • Monitor the reaction by TLC. Upon completion, cool the reaction to room temperature and pour it into water.

  • Extract the aqueous mixture with diethyl ether.

  • Wash the combined organic extracts with water and brine, dry over anhydrous sodium sulfate, and concentrate in vacuo to yield the crude azide.

Step 3: Reduction to the Amine

  • Dissolve the crude azide from Step 2 in tetrahydrofuran (THF) or methanol.

  • Carefully add this solution to a stirred suspension of lithium aluminum hydride (LAH) (1.5 eq) in THF at 0 °C.

  • After the addition is complete, allow the reaction to warm to room temperature and stir until the azide is fully consumed (monitor by TLC or IR spectroscopy - disappearance of the azide stretch at ~2100 cm⁻¹).

  • Cool the reaction to 0 °C and quench sequentially with water, 15% aqueous NaOH, and water (Fieser workup).

  • Filter the resulting solids and wash thoroughly with THF.

  • Concentrate the filtrate in vacuo to obtain the crude free amine.

Step 4: Hydrochloride Salt Formation

  • Dissolve the crude amine from Step 3 in anhydrous diethyl ether or DCM.

  • Slowly add a solution of HCl in diethyl ether (commercially available) or bubble anhydrous HCl gas through the solution until precipitation is complete.

  • Collect the solid precipitate by filtration, wash with cold diethyl ether, and dry under vacuum to yield 2-methoxy-2-methylpropan-1-amine hydrochloride.

Purification of the Final Product

Purification of aliphatic amine hydrochlorides can be challenging due to their physical properties. Recrystallization is the preferred method for obtaining high-purity material.

Protocol: Recrystallization

  • Dissolve the crude hydrochloride salt in a minimal amount of a hot polar solvent, such as isopropanol or ethanol.

  • If the salt is highly soluble, a less polar co-solvent like diethyl ether or ethyl acetate can be added dropwise to the hot solution until turbidity is observed.

  • Allow the solution to cool slowly to room temperature, followed by further cooling in an ice bath to maximize crystal formation.

  • Collect the crystals by filtration, wash with a small amount of the cold recrystallization solvent mixture, and dry under vacuum.

A general process for purifying amines from their hydrochloride salts involves treatment with a base to liberate the free amine, followed by extraction and distillation, and subsequent re-formation of the hydrochloride salt.[6] For small-scale laboratory preparations, recrystallization is often more practical.

Analytical Characterization

Thorough analytical characterization is essential to confirm the identity and purity of the synthesized compound. The following techniques are recommended:

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR: The proton NMR spectrum is expected to show distinct signals for the two equivalent methyl groups adjacent to the quaternary carbon, the methoxy group's methyl protons, and the methylene protons adjacent to the amine. The integration of these signals should correspond to a 6:3:2 ratio. The chemical shifts will be influenced by the electron-withdrawing effects of the oxygen and the protonated amine.

  • ¹³C NMR: The carbon NMR spectrum should show four distinct signals corresponding to the two equivalent methyl carbons, the methoxy carbon, the methylene carbon, and the quaternary carbon.

Mass Spectrometry (MS)

Electrospray ionization (ESI) mass spectrometry in positive ion mode should reveal the molecular ion of the free amine ([M+H]⁺) at an m/z corresponding to C₅H₁₄NO⁺. High-resolution mass spectrometry (HRMS) can be used to confirm the elemental composition.

High-Performance Liquid Chromatography (HPLC)

Purity assessment can be performed using reversed-phase HPLC. Due to the polar nature of the amine hydrochloride, a polar-embedded or a hydrophilic interaction liquid chromatography (HILIC) column may provide better retention and peak shape. A typical mobile phase would consist of a buffered aqueous solution and an organic modifier like acetonitrile, with a UV detector set to a low wavelength (e.g., 200-210 nm) as the compound lacks a strong chromophore.

Applications in Drug Discovery and Development

While direct applications of 2-methoxy-2-methylpropan-1-amine hydrochloride in approved drugs or late-stage clinical candidates are not prominently documented, its structure suggests significant potential as a versatile building block in medicinal chemistry. Amines are fundamental components in the synthesis of a vast array of pharmaceuticals.[7]

Role as a Molecular Scaffold

The tertiary carbon center and the adjacent methoxy and primary amine groups provide a unique three-dimensional scaffold. This can be exploited to introduce specific spatial arrangements of functional groups in a drug candidate, which is critical for optimizing interactions with biological targets. The methoxy group can act as a hydrogen bond acceptor and influence the compound's lipophilicity and metabolic stability.

Hypothetical Biological Activity and Structure-Activity Relationships (SAR)

A comparative analysis of the hypothetical biological activity of N-(2-Methoxy-2-methylpropyl)formamide, a derivative of the free amine, and its analogues suggests that the methoxy group may play a crucial role in the compound's biological activity, potentially through hydrogen bonding or by influencing its conformation.[8] Replacement of the methoxy group with an ethoxy group in one analogue resulted in a modest increase in hypothetical cytotoxic potency against a human colorectal carcinoma cell line, indicating that this position may tolerate larger substituents.[8] This highlights the potential for using 2-methoxy-2-methylpropan-1-amine as a starting point for developing new bioactive molecules through systematic structural modifications.

SAR_Concept cluster_0 Core Scaffold cluster_1 Potential Modification Points scaffold 2-Methoxy-2-methylpropan-1-amine amine_mod Amine Functionalization (Amides, Sulfonamides, etc.) scaffold->amine_mod SAR Exploration methoxy_mod Methoxy Group Modification (Bioisosteric replacement) scaffold->methoxy_mod SAR Exploration

Caption: Conceptual diagram of SAR exploration using the 2-Methoxy-2-methylpropan-1-amine scaffold.

Safety and Handling

2-Methoxy-2-methylpropan-1-amine hydrochloride should be handled with appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. The free amine is classified as potentially causing an allergic skin reaction.[5] The hydrochloride salt is expected to be an irritant.

  • Hazard Statements: H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).

  • Precautionary Statements: P261 (Avoid breathing dust/fume/gas/mist/vapors/spray), P280 (Wear protective gloves/protective clothing/eye protection/face protection), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing).

Always consult the Safety Data Sheet (SDS) from the supplier before handling this compound.

Conclusion

2-Methoxy-2-methylpropan-1-amine hydrochloride is a promising, yet underexplored, chemical entity with significant potential as a building block in drug discovery and organic synthesis. Its unique structural features offer opportunities for creating novel molecular architectures with desirable physicochemical and pharmacological properties. While specific, validated protocols for its synthesis and analysis are not widely published, this guide provides a robust framework based on established chemical principles to enable researchers to effectively synthesize, purify, and characterize this compound. Further investigation into its applications in medicinal chemistry is warranted and could lead to the development of new therapeutic agents.

References

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  • Google Patents. (2015). Method for preparing 2-methyl-1-substituted phenyl-2-propyl amine compound. CN105085278A.
  • Google Patents. (2018). Aryl, heteroaryl, and heterocyclic pharmaceutical compounds for treatment of medical disorders. AU2018227849A1.
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  • Google Patents. (2008). Monohydrate hydrochloride of the 4-hydroxycarbamoyl-phenyl)-carbamic acid (6-diethylaminomethyl-naphtalen-2-yl) ester. US7329689B2.
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Exploratory

The Solubility Profile of 2-Methoxy-2-methylpropan-1-amine Hydrochloride: A Technical Guide for Drug Development Professionals

Abstract This technical guide provides a comprehensive analysis of the solubility characteristics of 2-Methoxy-2-methylpropan-1-amine hydrochloride, a compound of interest in pharmaceutical research and development. In t...

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive analysis of the solubility characteristics of 2-Methoxy-2-methylpropan-1-amine hydrochloride, a compound of interest in pharmaceutical research and development. In the absence of extensive published solubility data for this specific molecule, this document synthesizes fundamental principles of physical organic chemistry to predict its solubility behavior across a range of common organic solvents. Furthermore, a detailed, field-proven experimental protocol for the accurate determination of its thermodynamic solubility is presented, empowering researchers to generate reliable data for formulation, process development, and preclinical studies. This guide is intended for researchers, scientists, and drug development professionals seeking a thorough understanding and practical approach to managing the solubility of this and structurally related amine hydrochloride salts.

Introduction: The Critical Role of Solubility in Drug Development

Solubility is a cornerstone of the drug development process, profoundly influencing a candidate's bioavailability, manufacturability, and ultimate therapeutic efficacy. For amine hydrochloride salts such as 2-Methoxy-2-methylpropan-1-amine hydrochloride, a thorough understanding of their solubility in various organic solvents is paramount for crystallization, purification, formulation, and analytical method development. This guide addresses the current knowledge gap by providing both a predictive framework and a robust experimental methodology for characterizing the solubility of this compound.

Molecular Structure and its Implications for Solubility

To understand the solubility of 2-Methoxy-2-methylpropan-1-amine hydrochloride, we must first examine its molecular structure.

  • Ionic Character: As a hydrochloride salt, the molecule exists in an ionized form, featuring a positively charged ammonium group and a chloride anion. This ionic nature is the dominant factor governing its solubility, favoring interactions with polar solvents.[1]

  • Hydrogen Bonding: The primary ammonium group (-NH3+) is a strong hydrogen bond donor. This allows for significant interaction with solvents that are hydrogen bond acceptors.

  • Polar Functional Groups: The presence of a methoxy group (-OCH3) introduces an additional polar, hydrogen bond accepting site.

  • Aliphatic Structure: The tertiary butyl-like core is nonpolar and will contribute to solubility in less polar environments, although the ionic character is expected to be the overriding factor.

Based on these features, the principle of "like dissolves like" provides a foundational basis for predicting solubility. We can anticipate that polar solvents will be more effective at solvating the ionic and polar parts of the molecule, while nonpolar solvents will be less effective.

Predicted Solubility Profile

Solvent ClassRepresentative SolventsPredicted SolubilityRationale
Polar Protic Methanol, Ethanol, IsopropanolHigh to Moderate These solvents are polar and can act as both hydrogen bond donors and acceptors, effectively solvating both the ammonium cation and the chloride anion. Shorter chain alcohols are expected to be better solvents.
Polar Aprotic Acetonitrile, Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO)Moderate to Low These solvents have high dipole moments and can solvate the cation, but they lack the ability to donate hydrogen bonds to the chloride anion, which may limit solubility compared to protic solvents.
Ketones Acetone, Methyl Ethyl Ketone (MEK)Low to Very Low While polar, the hydrogen bond accepting capability of the carbonyl group may not be sufficient to overcome the crystal lattice energy of the salt.
Esters Ethyl AcetateVery Low Lower polarity and weaker hydrogen bond accepting capabilities compared to other polar aprotic solvents suggest poor solubility.
Chlorinated Dichloromethane (DCM), ChloroformVery Low to Insoluble These solvents are relatively nonpolar and cannot effectively solvate the ionic species.
Ethers Diethyl Ether, Methyl tert-Butyl Ether (MTBE)Insoluble Low polarity and inability to engage in strong interactions with the ionic salt make them poor solvents for this compound.[3]
Hydrocarbons Hexane, Heptane, TolueneInsoluble These nonpolar solvents lack the ability to interact favorably with the ionic and polar functional groups of the molecule.[4]

Experimental Determination of Thermodynamic Solubility

To obtain precise and reliable solubility data, a robust experimental methodology is essential. The "gold standard" for determining thermodynamic solubility is the shake-flask method, which measures the equilibrium concentration of a solute in a solvent at a constant temperature.[5][6]

The Shake-Flask Method: A Step-by-Step Protocol

This protocol is designed to be a self-validating system, ensuring the attainment of equilibrium and the accuracy of the final measurement.

Objective: To determine the equilibrium solubility of 2-Methoxy-2-methylpropan-1-amine hydrochloride in a selected organic solvent at a specified temperature.

Materials:

  • 2-Methoxy-2-methylpropan-1-amine hydrochloride (purity >99%)

  • Selected organic solvent (analytical grade)

  • Thermostatic shaker bath or equivalent temperature-controlled agitator

  • Calibrated thermometer

  • Analytical balance

  • Vials with screw caps and PTFE septa

  • Centrifuge

  • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis or Charged Aerosol Detector)

  • Volumetric flasks and pipettes

  • Syringe filters (e.g., 0.22 µm PTFE)

Workflow Diagram:

G cluster_prep Preparation cluster_equilibration Equilibration cluster_separation Phase Separation cluster_analysis Analysis prep1 Weigh excess solid into vial prep2 Add known volume of solvent prep1->prep2 prep3 Seal vial tightly prep2->prep3 equil1 Place in thermostatic shaker prep3->equil1 equil2 Agitate at constant temperature (e.g., 24-72h) equil1->equil2 equil3 Periodically sample until concentration plateaus equil2->equil3 sep1 Allow to settle or centrifuge equil3->sep1 sep2 Withdraw clear supernatant sep1->sep2 sep3 Filter through syringe filter sep2->sep3 anal1 Dilute sample accurately sep3->anal1 anal2 Quantify concentration via HPLC anal1->anal2 anal3 Calculate solubility anal2->anal3

Caption: Workflow for thermodynamic solubility determination.

Detailed Procedure:

  • Preparation of Saturated Solutions:

    • Add an excess amount of 2-Methoxy-2-methylpropan-1-amine hydrochloride to a vial. The excess solid should be visually apparent throughout the experiment.

    • Accurately add a known volume of the selected organic solvent to the vial.

    • Seal the vial securely to prevent solvent evaporation.

  • Equilibration:

    • Place the vials in a thermostatic shaker bath set to the desired temperature (e.g., 25 °C).

    • Agitate the vials for a sufficient period to reach equilibrium. A minimum of 24 hours is recommended, with 48 to 72 hours being preferable to ensure equilibrium is reached.[7]

    • To validate the equilibration time, it is recommended to take samples at various time points (e.g., 24, 48, and 72 hours) to confirm that the measured concentration has reached a plateau.

  • Phase Separation:

    • Once equilibrium is reached, remove the vials from the shaker and allow the excess solid to settle. Centrifugation can be used to expedite this process.

    • Carefully withdraw an aliquot of the clear supernatant, ensuring no solid particles are disturbed.

    • Immediately filter the aliquot through a syringe filter compatible with the organic solvent.

  • Sample Analysis and Quantification:

    • Accurately dilute the filtered sample with a suitable solvent to a concentration within the linear range of the analytical method.

    • Quantify the concentration of 2-Methoxy-2-methylpropan-1-amine hydrochloride in the diluted sample using a validated HPLC method. A reverse-phase C18 column is often a good starting point for polar analytes.[8]

    • Construct a calibration curve using standards of known concentrations to ensure accurate quantification.

  • Data Analysis and Reporting:

    • Calculate the original solubility from the measured concentration and the dilution factor.

    • Express the solubility in appropriate units, such as mg/mL or mol/L.

    • The experiment should be performed in triplicate to ensure reproducibility, and the results should be reported as the mean ± standard deviation.

Causality in Experimental Design
  • Why excess solid? To ensure that the solution is truly saturated and in equilibrium with the solid phase.

  • Why constant temperature? Solubility is temperature-dependent. Maintaining a constant temperature is crucial for obtaining reproducible results.

  • Why prolonged agitation? To overcome kinetic barriers to dissolution and ensure that the system reaches thermodynamic equilibrium.

  • Why filtration? To remove any undissolved microscopic particles that could lead to an overestimation of solubility.

  • Why HPLC? It is a highly specific and sensitive analytical technique that can accurately quantify the analyte and separate it from any potential impurities or degradation products.[8]

Factors Influencing Solubility

Several factors can influence the solubility of 2-Methoxy-2-methylpropan-1-amine hydrochloride in organic solvents:

  • Temperature: For most salts, solubility in organic solvents increases with temperature. However, this relationship should be determined experimentally for each solvent system.

  • Solvent Polarity: As discussed, a closer match between the polarity of the solvent and the solute generally leads to higher solubility.

  • Presence of Water: Small amounts of water in organic solvents can significantly increase the solubility of amine salts due to the high polarity and hydrogen bonding capacity of water.

  • pH (in mixed aqueous-organic systems): While this guide focuses on organic solvents, if water is present, the pH will play a critical role. In acidic aqueous solutions, the salt will remain in its ionized, more soluble form.

Conclusion

While specific, publicly available solubility data for 2-Methoxy-2-methylpropan-1-amine hydrochloride is limited, a strong predictive understanding of its behavior in various organic solvents can be derived from its molecular structure. It is anticipated to be most soluble in polar protic solvents like methanol and ethanol, with decreasing solubility in polar aprotic, and minimal to no solubility in nonpolar solvents. For definitive quantitative data, the detailed shake-flask protocol provided in this guide offers a reliable and reproducible method. By combining theoretical prediction with rigorous experimental validation, researchers can confidently navigate the challenges associated with the solubility of this and other amine hydrochloride salts, facilitating more efficient and successful drug development programs.

References

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Foundational

Stability and storage conditions for 2-Methoxy-2-methylpropan-1-amine hydrochloride

An In-Depth Technical Guide to the Stability and Storage of 2-Methoxy-2-methylpropan-1-amine hydrochloride Authored by: A Senior Application Scientist Abstract This technical guide provides a comprehensive overview of th...

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Stability and Storage of 2-Methoxy-2-methylpropan-1-amine hydrochloride

Authored by: A Senior Application Scientist

Abstract

This technical guide provides a comprehensive overview of the critical aspects concerning the stability and optimal storage conditions for 2-Methoxy-2-methylpropan-1-amine hydrochloride (CAS No: 1020743-95-6).[1][2] Addressed to researchers, scientists, and professionals in drug development, this document synthesizes fundamental chemical principles with actionable, field-proven methodologies. It navigates the reader through the compound's physicochemical properties, potential degradation pathways, and the establishment of a robust stability-indicating testing protocol. By elucidating the causality behind experimental choices, this guide serves as an essential resource for ensuring the integrity and reliability of 2-Methoxy-2-methylpropan-1-amine hydrochloride in research and development settings.

Introduction: Understanding the Molecule

2-Methoxy-2-methylpropan-1-amine hydrochloride is a primary amine salt with a molecular formula of C5H13ClNO.[3] Its structure, featuring a tertiary ether and a primary amine, suggests specific chemical liabilities that must be considered to ensure its stability over time. The hydrochloride salt form generally enhances the stability and solubility of the parent amine in aqueous media. However, like many amine salts, it is susceptible to degradation under various environmental conditions. This guide provides the foundational knowledge and experimental framework necessary to characterize and mitigate potential stability issues.

Physicochemical Properties

A thorough understanding of the compound's basic properties is the first step in developing appropriate storage and handling protocols.

PropertyValueSource
CAS Number 1020743-95-6[1]
Molecular Formula C5H13ClNO[3]
Molecular Weight 139.62 g/mol [4]
Appearance Assumed to be a white to off-white crystalline solid, typical for amine hydrochlorides.General knowledge
Solubility Expected to be soluble in water and lower alcohols.General knowledge

Potential Degradation Pathways

Based on the chemical structure of 2-Methoxy-2-methylpropan-1-amine hydrochloride, several potential degradation pathways can be anticipated. Understanding these pathways is crucial for designing effective stability studies and identifying potential degradants.

Hydrolysis

While the ether linkage is generally stable, the primary amine can be susceptible to reactions in aqueous solutions, particularly at non-neutral pH. The hydrochloride salt itself is a product of an acid-base reaction and will exist in equilibrium in solution. Changes in pH can shift this equilibrium, potentially affecting stability.[5]

Oxidation

Primary amines are susceptible to oxidation, which can be initiated by atmospheric oxygen, peroxide impurities, or exposure to light.[6] Potential oxidation products could include the corresponding hydroxylamine or N-oxide. The presence of a tertiary carbon adjacent to the amine may also present a site for oxidative cleavage under harsh conditions.

Thermal Degradation

Exposure to elevated temperatures can provide the energy needed to overcome activation barriers for various degradation reactions. For amine hydrochlorides, this can include dealkylation or other complex decomposition pathways.

Photodegradation

Exposure to light, particularly in the ultraviolet spectrum, can induce photolytic degradation. The energy from photons can lead to the formation of reactive radical species, initiating a cascade of degradation reactions.

cluster_0 Degradation Pathways A 2-Methoxy-2-methylpropan-1-amine HCl B Hydrolysis Products (pH dependent) A->B H₂O / ΔpH C Oxidation Products (e.g., N-oxide, hydroxylamine) A->C O₂ / Light / Peroxides D Thermal Degradants A->D Heat (Δ) E Photolytic Degradants A->E Light (hν)

Caption: Plausible degradation pathways for 2-Methoxy-2-methylpropan-1-amine HCl.

Recommended Storage and Handling

While specific long-term stability data for 2-Methoxy-2-methylpropan-1-amine hydrochloride is not widely published, general best practices for amine hydrochlorides should be followed to minimize degradation.[7]

General Storage Conditions
  • Temperature: A general recommendation is to store the compound at room temperature.[1] For enhanced stability, particularly for long-term storage, refrigeration (2-8°C) is advisable to minimize the rate of potential degradation reactions.[7]

  • Humidity: The compound should be stored in a dry environment.[8] Amine hydrochlorides can be hygroscopic, and absorbed moisture can accelerate degradation.[7][9] The use of a desiccator for long-term storage is recommended.

  • Atmosphere: Store in a tightly sealed container under an inert atmosphere (e.g., nitrogen or argon) to minimize exposure to atmospheric oxygen and moisture.[10]

  • Light: Protect from light to prevent photolytic degradation.[7] Use amber glass vials or store containers in the dark.

Container Specifications
  • Material: Use containers made of inert materials such as glass or high-density polyethylene (HDPE).[8]

  • Sealing: Ensure containers are tightly sealed to prevent exposure to air and moisture.[8]

Establishing a Stability-Indicating Method: A Protocol

To definitively determine the stability of 2-Methoxy-2-methylpropan-1-amine hydrochloride and establish appropriate storage conditions and re-test dates, a forced degradation study is essential.[11][12] This involves subjecting the compound to harsh conditions to intentionally induce degradation and develop an analytical method capable of separating the intact compound from its degradation products.[13]

Experimental Workflow

cluster_1 Forced Degradation Workflow A Prepare Stock Solution (e.g., 1 mg/mL in Methanol) B Subject to Stress Conditions (Acid, Base, Oxidative, Thermal, Photolytic) A->B C Neutralize/Dilute Samples B->C D Analyze via HPLC-UV/MS C->D E Identify Degradation Products D->E F Validate Stability-Indicating Method D->F

Caption: General experimental workflow for a forced degradation study.

Step-by-Step Forced Degradation Protocols

The following protocols are designed to assess the stability of 2-Methoxy-2-methylpropan-1-amine hydrochloride under various stress conditions. A control sample, protected from the stress condition, should be analyzed alongside the stressed samples.

4.2.1 Acidic Degradation
  • Preparation: Prepare a solution of the compound in a suitable solvent (e.g., methanol or acetonitrile) at a known concentration (e.g., 1 mg/mL).

  • Stress Condition: Add an equal volume of 0.1 M hydrochloric acid.

  • Incubation: Store the solution at an elevated temperature (e.g., 60°C) for a defined period (e.g., 24, 48, 72 hours).

  • Neutralization: Before analysis, neutralize the sample with an appropriate amount of 0.1 M sodium hydroxide.

  • Analysis: Analyze the sample using a validated stability-indicating HPLC or GC-MS method.[6]

4.2.2 Basic Degradation
  • Preparation: Prepare a solution of the compound as described for acidic degradation.

  • Stress Condition: Add an equal volume of 0.1 M sodium hydroxide.

  • Incubation: Store the solution at an elevated temperature (e.g., 60°C) for a defined period.

  • Neutralization: Before analysis, neutralize the sample with an appropriate amount of 0.1 M hydrochloric acid.

  • Analysis: Analyze the sample using a validated stability-indicating analytical method.[6]

4.2.3 Oxidative Degradation
  • Preparation: Prepare a solution of the compound as described above.

  • Stress Condition: Add an appropriate volume of 3% hydrogen peroxide.

  • Incubation: Store the solution at room temperature for a defined period, protected from light.

  • Analysis: Analyze the sample using a validated stability-indicating analytical method.[6]

4.2.4 Thermal Degradation
  • Preparation: Place the solid compound in a controlled temperature chamber.

  • Stress Condition: Expose the solid to a high temperature (e.g., 80°C) for an extended period.

  • Analysis: At regular intervals, withdraw samples, dissolve them in a suitable solvent, and analyze using a validated stability-indicating analytical method.[14]

4.2.5 Photolytic Degradation
  • Preparation: Prepare a solution of the compound in a suitable solvent. Also, expose the solid compound to light.

  • Stress Condition: Place the samples in a photostability chamber and expose them to a light source as per ICH Q1B guidelines.

  • Control: Keep a control sample in the dark at the same temperature.

  • Analysis: Analyze the exposed and control samples at appropriate time intervals using a validated stability-indicating analytical method.[14]

Data Interpretation and Presentation

The results from the forced degradation study should be tabulated to clearly show the percentage of degradation under each condition.

Stress ConditionDuration/Temperature% Degradation of Parent CompoundNumber of Degradants
0.1 M HCl72 hrs / 60°C[Hypothetical Data] 5.2%1
0.1 M NaOH72 hrs / 60°C[Hypothetical Data] 12.8%2
3% H₂O₂24 hrs / RT[Hypothetical Data] 8.5%2
Thermal (Solid)7 days / 80°C[Hypothetical Data] 2.1%1
PhotolyticICH Q1B[Hypothetical Data] 4.7%1

Conclusion

While 2-Methoxy-2-methylpropan-1-amine hydrochloride is expected to exhibit reasonable stability under controlled conditions, this guide underscores the importance of a scientifically rigorous approach to confirming its stability profile. By understanding the potential degradation pathways and implementing a systematic forced degradation study, researchers can establish optimal storage conditions, ensure the integrity of their experimental results, and comply with regulatory expectations for drug development. The protocols and principles outlined herein provide a robust framework for achieving these critical objectives.

References

  • HSAS Method | PDF | Titration | Chemistry - Scribd. (n.d.). Retrieved from [Link]

  • 2-Methoxy-2-methylpropan-1-amine;chloride | C5H13ClNO. (n.d.). PubChem. Retrieved from [Link]

  • 2-Methoxy-2-methylpropan-1-amine | C5H13NO. (n.d.). PubChem. Retrieved from [Link]

  • Testing Procedure (Method of analysis) for Aluminium Salts, Amines and Ammonium Salts. (2011, June 24). Pharma Guideline. Retrieved from [Link]

  • PHENYLPRO 25- phenylpropanoloamine hydrochloride tablet, chewable. (n.d.). DailyMed. Retrieved from [Link]

  • SAFETY DATA SHEET. (2024, March 30). Retrieved from [Link]

  • Forced Degradation Studies. (2016, December 14). MedCrave online. Retrieved from [Link]

  • Amine Storage Conditions: Essential Guidelines for Safety. (n.d.). Diplomata Comercial. Retrieved from [Link]

  • (2-Methoxypropyl)(methyl)amine hydrochloride | C5H14ClNO. (n.d.). PubChem. Retrieved from [Link]

  • FORCED DEGRADATION STUDIES AND ASSESSMENT OF DEGRADATION PRODUCTS OF IMEGLIMIN HYDROCHLORIDE USING LC-ESI/APCI-MS. (n.d.). Semantic Scholar. Retrieved from [Link]

  • Pharmaceutical Forced Degradation Studies with Regulatory Consideration. (n.d.). Retrieved from [Link]

  • Development of forced degradation and stability indicating studies of drugs – A review. (n.d.). Retrieved from [Link]

  • Chemical analysis in amine system operations. (n.d.). EPTQ. Retrieved from [Link]

  • Ammonium chloride - Wikipedia. (n.d.). Retrieved from [Link]

  • Stability Indicating Forced Degradation Studies and a Newly Developed Validated Analytical Method for the Simultaneous Estimatio. (2023, January 30). IJPPR. Retrieved from [Link]

  • Guidelines for Chemical Storage. (n.d.). Chapman University. Retrieved from [Link]

  • 2-methoxy-2-methyl-propan-1-amine;hydrochloride (C007B-367224). (n.d.). Cenmed. Retrieved from [Link]

  • 1-Methoxy-2-methylpropan-2-amine | C5H13NO. (n.d.). PubChem. Retrieved from [Link]

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Exploratory

A Senior Application Scientist's Guide to 2-Methoxy-2-methylpropan-1-amine hydrochloride for Advanced Research and Development

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals on the Sourcing, Analysis, and Application of a Key Synthetic Building Block. In the landscape of modern medicinal chemistry and...

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals on the Sourcing, Analysis, and Application of a Key Synthetic Building Block.

In the landscape of modern medicinal chemistry and materials science, the selection of appropriate building blocks is a critical determinant of success. 2-Methoxy-2-methylpropan-1-amine hydrochloride (CAS No. 1020743-95-6) has emerged as a versatile reagent, offering a unique combination of steric and electronic properties. This guide provides an in-depth analysis of this compound, from sourcing and quality control to its applications, to empower researchers in their synthetic endeavors.

Compound Profile: 2-Methoxy-2-methylpropan-1-amine hydrochloride

At its core, 2-Methoxy-2-methylpropan-1-amine hydrochloride is a primary amine with a sterically hindered neopentyl-like backbone. The presence of a methoxy group at the quaternary center introduces a key functional handle and influences the molecule's polarity and hydrogen bonding capabilities.

Chemical Structure:

HPLC_Workflow cluster_sample_prep Sample Preparation cluster_hplc_analysis HPLC Analysis Sample Weigh Sample Dissolve Dissolve in Diluent Sample->Dissolve Derivatize Derivatize with FMOC-Cl Dissolve->Derivatize Inject Inject onto HPLC Derivatize->Inject Derivatized Sample Separate Separation on C18 Column Inject->Separate Detect UV Detection Separate->Detect Integrate Integrate Peak Area Detect->Integrate Purity Purity Integrate->Purity Calculate % Purity Reductive_Amination Reactants Aldehyde or Ketone 2-Methoxy-2-methylpropan-1-amine hydrochloride Step1 Imine Formation (with base to free the amine) Reactants->Step1 Intermediate Imine Intermediate Step1->Intermediate Step2 Reduction (e.g., NaBH(OAc)3, NaBH3CN) Intermediate->Step2 Product Substituted Amine Product Step2->Product

Foundational

Molecular structure and conformation of 2-Methoxy-2-methylpropan-1-amine hydrochloride

An In-Depth Technical Guide to the Molecular Structure and Conformation of 2-Methoxy-2-methylpropan-1-amine Hydrochloride Introduction 2-Methoxy-2-methylpropan-1-amine hydrochloride is a primary amine hydrochloride salt...

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Molecular Structure and Conformation of 2-Methoxy-2-methylpropan-1-amine Hydrochloride

Introduction

2-Methoxy-2-methylpropan-1-amine hydrochloride is a primary amine hydrochloride salt featuring a sterically hindered neopentyl-like backbone. Its structure, characterized by a quaternary carbon bearing two methyl groups, a methoxy group, and an aminomethyl substituent, makes it a valuable building block in medicinal chemistry and materials science. The presence of both a hydrogen bond donor (the ammonium group) and a hydrogen bond acceptor (the methoxy oxygen) within a compact, lipophilic framework imparts unique physicochemical properties that are highly dependent on its three-dimensional structure and conformational preferences.

This technical guide, intended for researchers, scientists, and drug development professionals, provides a comprehensive analysis of the molecular structure and conformational landscape of 2-Methoxy-2-methylpropan-1-amine hydrochloride. We will explore the synergistic application of spectroscopic techniques, the gold-standard method of X-ray crystallography, and powerful computational modeling to build a complete and actionable understanding of this molecule from its fundamental connectivity to its preferred spatial arrangements.

Chapter 1: Molecular Structure Elucidation

The definitive determination of a molecule's structure is a foundational step in chemical research. It requires an integrated approach, beginning with the confirmation of its chemical formula and atomic connectivity and culminating in the precise mapping of its atoms in three-dimensional space.

Fundamental Identity and Properties

The compound is the hydrochloride salt of the free base, 2-Methoxy-2-methylpropan-1-amine. The protonation of the primary amine group to form an ammonium salt significantly influences its physical properties, such as solubility and melting point.

PropertyValueSource
IUPAC Name 2-methoxy-2-methylpropan-1-amine;hydrochloride[1]
CAS Number 1020743-95-6[2]
Molecular Formula C₅H₁₄ClNO[3]
Molecular Weight 139.62 g/mol [3][4]
Melting Point 112-113 °C[5]
Canonical SMILES CC(C)(CN)OC.Cl[1]
InChIKey (Free Base) ZSTYQALWKOGXOV-UHFFFAOYSA-N[6]
Spectroscopic Characterization

Spectroscopy provides essential, non-destructive insights into the electronic and local atomic environments within the molecule, serving as a first-line method for structural verification.

NMR spectroscopy is paramount for confirming the carbon skeleton and the environment of hydrogen atoms. For 2-Methoxy-2-methylpropan-1-amine hydrochloride, the expected spectra are relatively simple and highly informative.

  • ¹H NMR Analysis (Predicted): In a suitable solvent like D₂O or DMSO-d₆, the proton spectrum is expected to show four distinct signals.

    • A singlet corresponding to the six equivalent protons of the two geminal methyl groups (-C(CH₃)₂).

    • A singlet for the three protons of the methoxy group (-OCH₃).

    • A singlet for the two protons of the methylene group (-CH₂-NH₃⁺). Due to the absence of adjacent protons, no splitting is expected.

    • A broad signal for the three ammonium protons (-NH₃⁺), which may exchange with solvent protons.

  • ¹³C NMR Analysis (Predicted): The proton-decoupled ¹³C NMR spectrum should reveal five distinct carbon signals.

    • A signal for the two equivalent methyl carbons.

    • A signal for the methoxy carbon.

    • A signal for the methylene carbon adjacent to the nitrogen.

    • A signal for the quaternary carbon, which will likely be of lower intensity.

    • The chemical shifts provide unambiguous evidence of the carbon framework.

Protocol: Acquiring High-Resolution NMR Spectra

Rationale: The choice of solvent is critical. Deuterated water (D₂O) is suitable for hydrochloride salts, but the acidic ammonium protons will rapidly exchange, causing their signal to disappear. DMSO-d₆ is an excellent alternative that can slow this exchange, allowing for the observation of the N-H protons.

  • Sample Preparation: Accurately weigh 5-10 mg of 2-Methoxy-2-methylpropan-1-amine hydrochloride and dissolve it in ~0.7 mL of DMSO-d₆.

  • Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard for chemical shift referencing (δ = 0.00 ppm).

  • Instrument Setup: Place the NMR tube in the spectrometer. Tune and shim the instrument to ensure a homogeneous magnetic field.

  • ¹H Spectrum Acquisition: Acquire a one-dimensional proton spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.

  • ¹³C Spectrum Acquisition: Acquire a proton-decoupled ¹³C spectrum. This experiment requires a longer acquisition time due to the lower natural abundance of the ¹³C isotope.

  • Data Processing: Process the raw data (Free Induction Decay - FID) by applying Fourier transformation, phase correction, and baseline correction. Integrate the ¹H NMR signals to confirm proton ratios.

Mass spectrometry provides information about the mass and, by extension, the elemental composition of the molecule. Electrospray ionization (ESI) is a soft ionization technique ideal for polar molecules like amine salts.

  • Expected Ionization: In positive-ion mode ESI-MS, the molecule will be detected as its cationic form (the free base protonated), which corresponds to [M+H]⁺, where M is the free base C₅H₁₃NO.

  • Expected m/z: The theoretical monoisotopic mass of the free base is 103.10 Da.[6] Therefore, the primary ion observed will have an m/z ratio of approximately 104.11.

  • Fragmentation: Tandem MS (MS/MS) experiments could reveal characteristic fragmentation patterns, such as the neutral loss of methanol (CH₃OH) or cleavage of the C-C bonds.

Definitive Structure: Single-Crystal X-ray Crystallography

While spectroscopy confirms connectivity, only X-ray crystallography can provide unequivocal proof of the three-dimensional atomic arrangement in the solid state, including precise bond lengths, bond angles, and the conformation adopted in the crystal lattice.

Causality in Experimental Design: The entire process is a self-validating system. The quality of the crystal dictates the quality of the diffraction data. The quality of the data, in turn, determines the accuracy of the solved structure. Finally, refinement statistics (like the R-factor) provide a quantitative measure of how well the final structural model agrees with the experimental data. Although a public crystal structure for this specific compound is not available, the following workflow represents the authoritative standard for its determination.[7][8]

Workflow: Single-Crystal X-ray Diffraction Analysis

XRay_Workflow Figure 1: X-ray Crystallography Workflow cluster_crystal Crystal Growth cluster_data Data Collection cluster_solve Structure Solution & Refinement Crystal_Growth 1. Crystal Growth (Slow evaporation, vapor diffusion) Crystal_Selection 2. Crystal Selection (Microscopic examination) Crystal_Growth->Crystal_Selection Yields single, non-twinned crystal Mounting 3. Mounting & Cryo-cooling (Mitigates radiation damage) Crystal_Selection->Mounting Diffraction 4. X-ray Diffraction (Collect reflection intensities) Mounting->Diffraction Expose to X-ray beam Solve 5. Structure Solution (Direct methods or Patterson) Diffraction->Solve Refine 6. Structure Refinement (Least-squares fitting) Solve->Refine Generate initial model Validate 7. Validation (Check R-factor, bond lengths) Refine->Validate Iterative improvement Final_Model Final Structural Model (CIF File) Validate->Final_Model Model is chemically sensible

Caption: Figure 1: A standardized workflow for determining molecular structure using single-crystal X-ray crystallography.

Chapter 2: Conformational Analysis

While crystallography reveals the solid-state structure, molecules in solution or biological systems are dynamic and exist as an equilibrium of different low-energy conformations. Understanding this conformational landscape is critical for predicting reactivity and molecular interactions. The key rotatable single bonds in 2-Methoxy-2-methylpropan-1-amine are the C1-C2 and C2-O bonds.

Computational Modeling: A Window into Molecular Dynamics

Computational modeling provides indispensable insights into the transient nature of molecular conformations, offering data on stability and structure that can be difficult to access experimentally.[9] Density Functional Theory (DFT) offers a robust balance of computational cost and accuracy for molecules of this size.[9]

Expertise in Method Selection: The choice of a functional and basis set is critical.

  • Functional: B3LYP is a widely used hybrid functional that has demonstrated reliability for organic molecules.

  • Basis Set: The 6-31G(d) basis set provides a good starting point, including polarization functions (d) on heavy atoms, which are essential for accurately describing the geometry around the quaternary carbon and heteroatoms. For higher accuracy, a larger basis set like 6-311+G(d,p) can be employed.

Protocol: Conformational Search and Energy Minimization

This workflow outlines the process to identify the most stable conformers of the molecule. This protocol can be executed using quantum chemistry software like Gaussian or ORCA.[9]

Workflow: Computational Conformational Analysis

Comp_Workflow Figure 2: Computational Analysis Workflow Input 1. Initial Structure Generation (Build 3D model in Avogadro/GaussView) Conformer_Search 2. Conformational Search (Systematically rotate C1-C2 and C2-O bonds) Input->Conformer_Search Define rotatable bonds Optimization 3. Geometry Optimization (DFT: B3LYP/6-31G(d)) Find energy minimum for each conformer Conformer_Search->Optimization Generate starting geometries Frequency 4. Frequency Calculation (Confirm true minima - no imaginary frequencies) Optimization->Frequency Verify stationary point Energy 5. Single Point Energy (Use larger basis set for higher accuracy) Frequency->Energy Refine electronic energy Analysis 6. Boltzmann Population Analysis (Determine relative abundance of conformers at 298 K) Energy->Analysis Calculate relative energies (ΔE) Output Conformational Landscape (Global minimum and low-energy structures) Analysis->Output

Caption: Figure 2: A workflow for exploring the conformational space of a molecule using computational chemistry.

Predicted Conformational Landscape

The conformational preferences will be dominated by the need to minimize steric repulsion. The primary rotational barrier is around the C1-C2 bond, which connects the aminomethyl group to the sterically demanding quaternary center.

  • Lowest Energy Conformer: It is predicted that the lowest energy conformation will be a staggered arrangement where the -CH₂NH₃⁺ group is positioned anti to one of the methyl groups and gauche to the other methyl and methoxy groups. This arrangement minimizes destabilizing steric interactions.

  • Higher Energy Conformers: Eclipsed conformations, where the substituents on C1 and C2 are aligned, will be significantly higher in energy and represent transition states rather than stable conformers.

A computational study would yield a set of low-energy structures and their relative energies, which can be summarized as follows (values are illustrative).

ConformerDihedral Angle (N-C1-C2-O)Relative Energy (kcal/mol)Boltzmann Population (%)
1 (Global Minimum)~180° (anti)0.00~75%
2~60° (gauche)0.85~20%
3~-60° (gauche)1.20~5%

Conclusion

A thorough understanding of 2-Methoxy-2-methylpropan-1-amine hydrochloride requires a multi-faceted analytical approach. Spectroscopic methods like NMR and MS serve to confirm the molecule's identity and connectivity. Computational modeling provides a powerful, predictive tool to explore its dynamic conformational behavior in solution. Finally, single-crystal X-ray crystallography remains the definitive method for determining its precise three-dimensional structure in the solid state. The integration of these techniques provides a complete molecular portrait, offering the fundamental structural and conformational insights necessary for rational drug design, reaction planning, and the development of novel chemical entities.

References

  • Electronic Supplementary Information (ESI). The Royal Society of Chemistry.
  • 2-Methoxy-2-methylpropan-1-amine hydrochloride | 1020743-95-6. ChemicalBook.
  • 2-Methoxy-2-methylpropan-1-amine hydrochloride(1020743-95-6) 1H NMR spectrum. ChemicalBook.
  • Buy 2-Methoxy-2-methylcyclopropan-1-amine hydrochloride. Smolecule.
  • 2-Methoxy-2-methylpropan-1-amine hydrochloride CAS#: 1020743-95-6. ChemicalBook.
  • 2-Methoxy-2-methylpropan-1-amine | C5H13NO | CID 11789141. PubChem, National Center for Biotechnology Information.
  • (2-Methoxypropyl)(methyl)amine hydrochloride | C5H14ClNO | CID 25049826. PubChem, National Center for Biotechnology Information.
  • 1-Methoxy-2-methylpropan-2-amine hydrochloride. CymitQuimica.
  • A Comparative Guide to the Computational Modeling of the 2-Chloro-2-methylpentane Carbocation. Benchchem.
  • X-ray crystal and computational structural study of (E)-2-[(2-chlorophenyl)iminomethyl]-4-methoxyphenol. ResearchGate.
  • X-ray Crystallographic Analysis of cis-2-(2-Hydroxyethyl)-trans-2-methyl-cis-3-(6-methoxy-2-naphthyl)cyclopentanol, a Biologically Active Steroid Analogue. ResearchGate.

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Exploratory

Unlocking New Chemical Space: A Technical Guide to the Research Applications of 2-Methoxy-2-methylpropan-1-amine Hydrochloride

Introduction: Beyond the Flatland of Scaffolds In the landscape of modern drug discovery and materials science, the demand for novel molecular scaffolds that can confer advantageous physicochemical and biological propert...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Beyond the Flatland of Scaffolds

In the landscape of modern drug discovery and materials science, the demand for novel molecular scaffolds that can confer advantageous physicochemical and biological properties is insatiable. Researchers are increasingly venturing beyond simple, planar structures to explore three-dimensional chemical space, seeking to enhance target engagement, improve metabolic stability, and optimize pharmacokinetic profiles. It is within this context that 2-Methoxy-2-methylpropan-1-amine hydrochloride emerges as a compelling, yet underexplored, building block. Its unique combination of a sterically hindered primary amine, a quaternary carbon center, and a methoxy group offers a versatile toolkit for the medicinal chemist and materials scientist. This guide provides an in-depth exploration of the potential applications of this compound, grounded in established principles of medicinal chemistry and synthetic strategy.

Physicochemical Properties and Structural Rationale

A thorough understanding of a molecule's properties is foundational to its strategic application in research. The hydrochloride salt of 2-Methoxy-2-methylpropan-1-amine ensures improved solubility in aqueous media and enhanced stability for storage and handling compared to the free base.

PropertyValueSource
IUPAC Name 2-methoxy-2-methylpropan-1-amine;hydrochloridePubChem
Molecular Formula C₅H₁₄ClNOPubChem
Molecular Weight 139.62 g/mol PubChem
CAS Number (Free Base) 89282-70-2[1]

The core value of this molecule lies in the strategic interplay of its constituent parts:

  • The Sterically Hindered Primary Amine: The primary amine is a versatile functional handle for a wide array of chemical transformations, including amidation, reductive amination, and N-arylation. The adjacent quaternary carbon, however, introduces significant steric bulk. This hindrance can be strategically employed to enhance the metabolic stability of drug candidates by shielding the amine or adjacent functionalities from enzymatic degradation.[2][3][4] Such bulky alkyl groups have been shown to improve lipophilicity and overall drug-like properties.[3][4]

  • The Methoxy Group: The methoxy group is a common feature in many approved drugs, valued for its ability to improve a ligand's binding to its target, enhance solubility, and favorably modulate ADME (absorption, distribution, metabolism, and excretion) properties.[5][6] It can act as a hydrogen bond acceptor and its presence can alter the electronic properties of a molecule. However, it's crucial to recognize that methoxy groups can also be a site of metabolic vulnerability, specifically O-demethylation by cytochrome P450 enzymes.[7] The steric shielding provided by the gem-dimethyl groups in 2-Methoxy-2-methylpropan-1-amine may mitigate this metabolic liability, a key hypothesis to be explored in its application.

  • The Neopentyl-like Scaffold: The core C(CH₃)₂CH₂NH₂ structure provides a rigid, three-dimensional scaffold that can be used to project substituents into specific vectors in chemical space, aiding in the exploration of protein binding pockets.

Core Application I: A Scaffold for Kinase Inhibitor Synthesis

One of the most promising and documented applications of 2-Methoxy-2-methylpropan-1-amine is as a key building block in the synthesis of kinase inhibitors.[8] Kinases are a critical class of drug targets, and the development of selective inhibitors is a major focus in oncology and immunology. The pyrido[3,4-d]pyrimidine scaffold, for instance, is recognized as a "privileged scaffold" for kinase inhibitors.[8]

Workflow for Pyrido[3,4-d]pyrimidine Kinase Inhibitor Synthesis

The primary amine of 2-Methoxy-2-methylpropan-1-amine serves as a nucleophile to displace a leaving group (e.g., a chlorine atom) on a heterocyclic core, thereby introducing the methoxy-neopentyl moiety into the final inhibitor structure.

G cluster_0 Synthesis of Kinase Inhibitor A Chlorinated Pyrido[3,4-d]pyrimidine Core C Nucleophilic Aromatic Substitution (SNAr) A->C B 2-Methoxy-2-methylpropan-1-amine (as free base or with added base) B->C D Final Kinase Inhibitor Scaffold C->D Forms C-N bond E Purification (e.g., Chromatography) D->E

Figure 1: Workflow for kinase inhibitor synthesis.

Experimental Protocol: Synthesis of a Pyrido[3,4-d]pyrimidine Derivative

This protocol is a representative example based on established synthetic strategies for kinase inhibitors.

  • Reagent Preparation: In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the chlorinated pyrido[3,4-d]pyrimidine core (1.0 eq) in a suitable aprotic solvent such as N,N-Dimethylformamide (DMF) or Dioxane.

  • Addition of Amine: Add 2-Methoxy-2-methylpropan-1-amine hydrochloride (1.2 eq) followed by a non-nucleophilic base such as N,N-Diisopropylethylamine (DIPEA) (2.5 eq) to neutralize the hydrochloride and the HCl generated during the reaction.

  • Reaction: Heat the reaction mixture to 80-120 °C. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate and wash sequentially with water and brine to remove DMF and salts.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to yield the desired N-substituted pyrido[3,4-d]pyrimidine.

The causality behind these choices is clear: the SNAr reaction is a robust method for C-N bond formation on electron-deficient heterocycles. The use of a hindered, non-nucleophilic base prevents unwanted side reactions. The final purification step is critical to ensure the high purity required for biological testing.

Core Application II: Building Block for Combinatorial Libraries

The primary amine of 2-Methoxy-2-methylpropan-1-amine makes it an ideal starting point for the construction of combinatorial libraries for hit discovery and lead optimization. By using this amine as a scaffold, researchers can rapidly generate a large number of diverse analogs.

Logical Framework for Library Synthesis

G cluster_0 Combinatorial Library Synthesis A 2-Methoxy-2-methylpropan-1-amine (Scaffold) C Parallel Synthesis Reactions A->C B Diverse Building Blocks (e.g., Carboxylic Acids, Aldehydes, Sulfonyl Chlorides) B->C D Diverse Library of Amides, Secondary Amines, Sulfonamides C->D Array of reactions E High-Throughput Screening D->E

Figure 2: Framework for combinatorial library synthesis.

Example Workflow: Parallel Amide Synthesis
  • Array Preparation: In a 96-well reaction block, dispense a solution of 2-Methoxy-2-methylpropan-1-amine hydrochloride and DIPEA in a suitable solvent (e.g., DMF).

  • Building Block Addition: To each well, add a different carboxylic acid building block (from a pre-selected library of diverse acids) along with a peptide coupling reagent (e.g., HATU or HBTU).

  • Reaction: Seal the reaction block and agitate at room temperature or with gentle heating for 12-24 hours.

  • High-Throughput Purification: Purify the library using techniques such as solid-phase extraction (SPE) or preparative HPLC-MS.

  • Screening: The resulting library of amides can then be screened against a biological target of interest to identify initial hits.

This parallel synthesis approach allows for the rapid exploration of the structure-activity relationship (SAR) around the core scaffold, accelerating the early stages of drug discovery.[9]

Core Application III: Bioisosteric Replacement and Property Modulation

In medicinal chemistry, the concept of bioisosteric replacement is a powerful tool for optimizing drug candidates.[10][11] A bioisostere is a functional group that can replace another while retaining similar biological activity but potentially improving other properties.[12] The 2-methoxy-2-methylpropylamino group can be considered a bioisostere for other common functionalities, offering a unique set of steric and electronic properties.

Potential Bioisosteric Replacements
Original GroupReplacement with 2-Methoxy-2-methylpropylaminoPotential Advantages
Simple Alkylamines (e.g., isobutylamine) Introduction of a methoxy groupMay improve solubility, add a hydrogen bond acceptor, and explore new binding interactions.[5][6]
Anilines (Aromatic Amines) Replacement of a flat, aromatic system with a 3D, aliphatic oneCan improve metabolic stability (avoiding aniline-related toxicity), increase Fsp³ character, and enhance solubility.[13]
Hindered Alcohols (e.g., neopentyl alcohol) Introduction of a basic nitrogen centerCan improve aqueous solubility at physiological pH and introduce a key pharmacophoric interaction point.

The decision to use this moiety as a bioisosteric replacement would be driven by specific challenges in a drug development program, such as poor metabolic stability, low solubility, or the need to escape a "flat" chemical space.[14]

Synthesis of 2-Methoxy-2-methylpropan-1-amine

While commercially available, an understanding of its synthesis is crucial for researchers who may need to produce it in-house or create derivatives. A plausible and efficient route starts from 2,2-dimethyl-1,3-propanediol.

Proposed Synthetic Pathway

G cluster_0 Synthetic Pathway A 2,2-Dimethyl-1,3-propanediol B Monotosylation A->B C 2,2-Dimethyl-3-(tosyloxy)propan-1-ol B->C D Methylation (e.g., NaH, MeI) C->D E 1-Methoxy-2,2-dimethyl-3-(tosyloxy)propane D->E F Azide Displacement (NaN₃) E->F G 3-Azido-1-methoxy-2,2-dimethylpropane F->G H Reduction (e.g., H₂, Pd/C or LiAlH₄) G->H I 2-Methoxy-2-methylpropan-1-amine H->I

Figure 3: Proposed synthesis of 2-Methoxy-2-methylpropan-1-amine.

This multi-step synthesis relies on well-established and reliable chemical transformations. The initial monotosylation selectively activates one hydroxyl group. Subsequent methylation and conversion to an azide, followed by reduction, provides a robust route to the target primary amine.

Conclusion and Future Outlook

2-Methoxy-2-methylpropan-1-amine hydrochloride is more than just another chemical reagent; it is a strategic tool for navigating complex challenges in modern chemical research. Its unique structural features—a hindered primary amine, a methoxy group, and a neopentyl-like core—provide a powerful combination for enhancing metabolic stability, modulating physicochemical properties, and exploring three-dimensional chemical space. From the rational design of potent kinase inhibitors to the high-throughput synthesis of diverse chemical libraries, the applications of this compound are both significant and expanding. As researchers continue to push the boundaries of drug discovery and materials science, the thoughtful application of such versatile building blocks will be paramount to success.

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Foundational

An In-Depth Technical Guide to the Safe Handling of 2-Methoxy-2-methylpropan-1-amine hydrochloride

For Researchers, Scientists, and Drug Development Professionals This guide provides a comprehensive overview of the essential safety and handling precautions for 2-Methoxy-2-methylpropan-1-amine hydrochloride (CAS No. 10...

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the essential safety and handling precautions for 2-Methoxy-2-methylpropan-1-amine hydrochloride (CAS No. 1020743-95-6). As a crucial building block in pharmaceutical and chemical synthesis, a thorough understanding of its properties and potential hazards is paramount to ensuring a safe laboratory environment. This document, compiled from available safety data and general principles for handling amine hydrochlorides, is intended to supplement, not replace, your institution's established safety protocols and a thorough review of the most current Safety Data Sheet (SDS) before use.

Compound Profile and Hazard Identification

2-Methoxy-2-methylpropan-1-amine hydrochloride is a solid, crystalline powder.[1] While specific toxicological data for this exact compound is limited, the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals provides a clear indication of its primary hazards based on available data for similar compounds.

GHS Hazard Classification:

Hazard ClassCategoryHazard Statement
Skin Irritation2H315: Causes skin irritation
Eye Irritation2AH319: Causes serious eye irritation
Specific Target Organ Toxicity - Single Exposure3H335: May cause respiratory irritation

Data sourced from PubChem and AK Scientific, Inc. Safety Data Sheets for analogous compounds.[1][2]

The primary risks associated with handling this compound stem from its irritant properties. Direct contact with the skin or eyes can lead to irritation, and inhalation of the dust can irritate the respiratory tract. Therefore, all handling procedures must be designed to minimize direct contact and aerosolization.

Exposure Controls and Personal Protective Equipment (PPE)

A multi-layered approach to exposure control is critical. This involves a combination of engineering controls, administrative controls, and appropriate personal protective equipment.

Engineering Controls

The primary engineering control for handling any powdered chemical is a certified chemical fume hood.[3][4] This is non-negotiable for weighing, transferring, or any manipulation of the solid compound that could generate dust. The fume hood provides a contained workspace and actively removes airborne particles, protecting the user from inhalation. General laboratory ventilation should also be adequate to ensure a safe ambient environment.[5] An eyewash station and safety shower must be readily accessible in the immediate work area.[6]

Personal Protective Equipment (PPE)

The selection of appropriate PPE is the final and most personal line of defense. The following PPE is mandatory when handling 2-Methoxy-2-methylpropan-1-amine hydrochloride:

  • Eye and Face Protection: Chemical safety goggles are required at all times.[3] In situations with a higher risk of splashing or dust generation, a face shield should be worn in addition to goggles.[7]

  • Skin Protection:

    • Gloves: Chemical-resistant gloves, such as nitrile, are essential to prevent skin contact.[3] Gloves should be inspected for any signs of damage before use and changed immediately if contaminated.

    • Protective Clothing: A lab coat should be worn and fully fastened. For larger quantities or more extensive handling, chemical-resistant aprons or coveralls may be necessary.[8]

  • Respiratory Protection: For most routine handling within a chemical fume hood, respiratory protection beyond the engineering controls may not be necessary. However, if there is a potential for dust generation outside of a fume hood, or during spill cleanup, a NIOSH-approved respirator with a particulate filter (e.g., N95 or higher) is required.[9][10] All respirator use must be in accordance with a formal respiratory protection program, including fit-testing and training.[11][12][13]

Diagram of the PPE Workflow for Safe Handling.

Safe Handling and Storage Protocols

Adherence to strict handling and storage protocols is crucial for minimizing risk.

Handling
  • Work Area: Always handle 2-Methoxy-2-methylpropan-1-amine hydrochloride in a well-ventilated area, preferably within a chemical fume hood.[5]

  • Avoidance of Dust: Take care to avoid the formation of dust. Use spatulas and other tools gently. Do not pour the powder from a height.

  • Personal Hygiene: Do not eat, drink, or smoke in the laboratory.[4] Wash hands thoroughly after handling the compound, even if gloves were worn.[1][14]

  • Avoid Incompatibilities: Keep the compound away from strong oxidizing agents.[3]

Storage
  • Container: Keep the container tightly closed to prevent absorption of moisture and contamination.[15]

  • Conditions: Store in a cool, dry, and well-ventilated area.[3][15] Recommended storage is at room temperature.[15]

  • Segregation: Store away from incompatible materials, such as strong oxidizing agents.[3]

Emergency Procedures

In the event of an emergency, a calm and methodical response is essential.

First Aid Measures
  • Inhalation: If inhaled, immediately move the person to fresh air. If breathing is difficult, administer oxygen. If breathing has stopped, give artificial respiration. Seek immediate medical attention.[1][14]

  • Skin Contact: In case of skin contact, immediately remove contaminated clothing and flush the affected area with copious amounts of water for at least 15 minutes. Seek medical attention if irritation persists.[1][14]

  • Eye Contact: If the compound enters the eyes, immediately flush with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.[1][14]

  • Ingestion: Do NOT induce vomiting. If the person is conscious, rinse their mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[1]

Accidental Release Measures (Spills)

For a small, contained spill of solid material:

  • Evacuate and Alert: Alert others in the immediate area of the spill.

  • Don PPE: Before attempting to clean up, don the appropriate PPE as described in Section 2.2, including respiratory protection.[16]

  • Containment: Prevent the powder from becoming airborne.

  • Cleanup: Gently sweep or scoop the spilled solid into a suitable, labeled container for hazardous waste. Avoid creating dust.[17][18]

  • Decontamination: Once the bulk of the material is removed, decontaminate the area with a damp cloth or paper towel. Place all cleanup materials into the hazardous waste container.[19]

  • Disposal: Dispose of the waste according to your institution's hazardous waste disposal procedures.[20]

For large spills, or spills that cannot be safely managed by laboratory personnel, evacuate the area and contact your institution's emergency response team.[16]

Decision-making workflow for a chemical spill.
Firefighting Measures
  • Suitable Extinguishing Media: Use extinguishing media appropriate for the surrounding fire, such as dry chemical, carbon dioxide, water spray, or alcohol-resistant foam.[1][21]

  • Specific Hazards: During a fire, irritating and toxic gases, including nitrogen oxides, carbon oxides, and hydrogen chloride gas, may be generated through thermal decomposition.[1]

  • Protective Equipment: Firefighters should wear self-contained breathing apparatus (SCBA) and full protective gear.[1]

Stability and Reactivity

  • Chemical Stability: The compound is expected to be stable under normal storage conditions.

  • Incompatible Materials: Avoid contact with strong oxidizing agents.[3]

  • Hazardous Decomposition Products: Under fire conditions, hazardous decomposition products such as nitrogen oxides, carbon oxides, and hydrogen chloride gas may be produced.[1]

Disposal Considerations

All waste containing 2-Methoxy-2-methylpropan-1-amine hydrochloride, including contaminated cleanup materials, must be disposed of as hazardous waste.[20] Ensure that waste containers are properly labeled and follow all local, state, and federal regulations for hazardous waste disposal.[18]

Conclusion

2-Methoxy-2-methylpropan-1-amine hydrochloride is a valuable research chemical that can be handled safely by adhering to the principles of good laboratory practice and the specific precautions outlined in this guide. The core tenets of safe handling are to prevent dust formation, avoid all direct contact, and work within a properly functioning chemical fume hood. By understanding the potential hazards and implementing these control measures, researchers can confidently and safely utilize this compound in their work.

References

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  • Carl ROTH. (2023, January 23). Safety data sheet. Retrieved from [Link]

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  • Parcil Safety. (2025, April 11). How Do I Protect My Lungs from Industrial Dust and Chemicals at Work? Retrieved from [Link]

  • PubChem. (n.d.). (2-Methoxypropyl)(methyl)amine hydrochloride. Retrieved from [Link]

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  • How to Handle Amines Safely in Industrial Environments: A Comprehensive Guide. (n.d.). Retrieved from [Link]

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  • PubChem. (n.d.). 2-Methoxy-2-methylpropan-1-amine;chloride. Retrieved from [Link]

  • OSHA Training. (2022, October 31). OSHA Respiratory Protection Standards for hazmat workers. Retrieved from [Link]

  • West Chester University. (n.d.). Respiratory Protection Toolbox Talk Handout. Retrieved from [Link]

  • PubChem. (n.d.). 2-Methoxy-2-methylpropan-1-amine. Retrieved from [Link]

  • Kishida Chemical Co., Ltd. (2022, February 1). Safety Data Sheet. Retrieved from [Link]

  • Greenbook.net. (n.d.). SAFETY DATA SHEET CLEAN AMINE®. Retrieved from [Link]

  • National Industrial Chemicals Notification and Assessment Scheme. (2014, February 7). Propane, 2-methoxy-2-methyl-: Human health tier II assessment. Retrieved from [Link]

  • Environment, Health and Safety. (n.d.). 5.4.1.1 Incidental Spill Cleanup Procedures. Retrieved from [Link]

  • University of Tennessee, Knoxville. (n.d.). Guidance for Hazardous Waste Spill Cleanup in Laboratories. Retrieved from [Link]

  • Contec Healthcare. (n.d.). Essential HD Spill Toolkit. Retrieved from [Link]

  • PubChem. (n.d.). Methoxyisopropylamine. Retrieved from [Link]

  • Duke Occupational & Environmental Safety Office. (n.d.). Instructions for Cleaning Spills of Liquid Hazardous Drugs. Retrieved from [Link]

  • (n.d.). 1-METHOXY-2-PROPANOL. Retrieved from [Link]

  • Princeton University Environmental Health and Safety. (n.d.). Chemical Spill Procedures. Retrieved from [Link]

  • Pharmaffiliates. (n.d.). 2-Methoxy-2-methylpropan-1-amine. Retrieved from [Link]

  • American Elements. (n.d.). amine hydrochloride. Retrieved from [Link]

  • Cenmed. (n.d.). 2-methoxy-2-methyl-propan-1-amine;hydrochloride. Retrieved from [Link]

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Protocols & Analytical Methods

Method

The Untapped Potential of 2-Methoxy-2-methylpropan-1-amine Hydrochloride in Modern Organic Synthesis: Application Notes and Future Directions

Introduction: A Promising yet Underexplored Building Block In the vast landscape of chemical reagents available to the modern synthetic chemist, 2-Methoxy-2-methylpropan-1-amine hydrochloride stands as a molecule of intr...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: A Promising yet Underexplored Building Block

In the vast landscape of chemical reagents available to the modern synthetic chemist, 2-Methoxy-2-methylpropan-1-amine hydrochloride stands as a molecule of intriguing potential. Its structure, featuring a primary amine adjacent to a sterically demanding quaternary center bearing a methoxy group, suggests a unique combination of properties that could be highly valuable in the synthesis of novel organic compounds. Despite its availability from various chemical suppliers, a comprehensive survey of the current scientific literature reveals a notable scarcity of specific applications and detailed protocols for this particular compound.

This guide, therefore, serves a dual purpose. Firstly, it provides a thorough overview of the known properties of 2-Methoxy-2-methylpropan-1-amine hydrochloride. Secondly, and more importantly, it leverages established principles from the chemistry of structurally related, sterically hindered primary amines to propose and outline potential applications and detailed research protocols. This document is intended to be a foundational resource for researchers in organic synthesis, medicinal chemistry, and materials science, aiming to inspire and guide the exploration of this promising, yet largely untapped, chemical entity.

Chemical Properties and Structure:

PropertyValueSource
IUPAC Name 2-methoxy-2-methylpropan-1-amine;hydrochloridePubChem[1]
CAS Number 1020743-95-6ChemicalBook[2]
Molecular Formula C5H14ClNOPubChem[1]
Molecular Weight 139.62 g/mol PubChem[1]
Appearance (Typically) White to off-white solidN/A
Solubility Soluble in water and polar organic solventsN/A

Part 1: Inferred Applications & Potential Research Directions

The true potential of 2-Methoxy-2-methylpropan-1-amine hydrochloride lies in the unique interplay of its structural features. The sterically encumbered primary amine is expected to exhibit distinct reactivity compared to less hindered analogs, while the gem-dimethyl groups can enhance metabolic stability and the methoxy group can influence solubility and engage in hydrogen bonding. Based on the well-documented utility of other sterically hindered amines, we can logically infer several promising avenues for research and application.[3][4][5]

A Novel Scaffold for Bioactive Molecules in Medicinal Chemistry

Sterically hindered amines are a recurring motif in active pharmaceutical ingredients (APIs).[3] The presence of bulky groups proximal to a nitrogen atom can significantly impact a molecule's pharmacokinetic and pharmacodynamic properties. Specifically, the 2-methoxy-2-methylpropylamino moiety could be incorporated into drug candidates to:

  • Enhance Metabolic Stability: The quaternary carbon center can act as a "metabolic shield," preventing enzymatic degradation (e.g., by cytochrome P450 enzymes) at the adjacent positions.

  • Modulate Lipophilicity and Solubility: The methoxy group can fine-tune the molecule's overall polarity, which is a critical parameter for cell permeability and oral bioavailability.

  • Explore New Binding Interactions: The unique three-dimensional shape of the substituent can lead to novel and selective interactions with biological targets.

A logical starting point for research in this area would be the incorporation of the 2-methoxy-2-methylpropan-1-amino group into known pharmacophores to assess the impact on biological activity and ADME (absorption, distribution, metabolism, and excretion) properties.

Deaminative Functionalization: A Gateway to Diverse Molecular Architectures

Recent advances in synthetic methodology have highlighted the power of deaminative functionalization, a process where a primary amine is converted into a different functional group.[6] Sterically hindered amines have proven to be excellent substrates for these transformations, often proceeding through the formation of a diazene intermediate.[6] This approach could unlock a wide range of synthetic possibilities for 2-Methoxy-2-methylpropan-1-amine hydrochloride, allowing for the conversion of the C-N bond into C-halogen, C-H, C-O, C-S, and C-C bonds.[6]

The value of this approach lies in its ability to leverage the amine as a versatile functional handle, enabling late-stage diversification of complex molecules. The resulting products, bearing the sterically hindered 2-methoxy-2-methylpropyl group, would be difficult to access through other synthetic routes.

deaminative_functionalization amine 2-Methoxy-2-methylpropan-1-amine diazene Diazene Intermediate amine->diazene Diazotization radical Carbon-centered Radical diazene->radical N2 extrusion products Diverse Functionalized Products (Halides, Alkanes, Ethers, etc.) radical->products Trapping

Figure 1. Conceptual workflow for deaminative functionalization.

Ligand Development for Transition Metal Catalysis

The electronic and steric properties of ligands play a crucial role in determining the outcome of transition metal-catalyzed reactions. The unique profile of 2-Methoxy-2-methylpropan-1-amine hydrochloride makes it an interesting candidate for ligand development. It could be used directly as a monodentate ligand or serve as a starting material for the synthesis of more complex bidentate or polydentate ligands. The steric bulk could create a specific coordination environment around the metal center, potentially leading to high selectivity in catalytic transformations.

A systematic approach to exploring this application would involve synthesizing a small library of catalysts with ligands derived from 2-Methoxy-2-methylpropan-1-amine hydrochloride and screening them in a range of well-established catalytic reactions, such as cross-coupling, hydrogenation, or hydroformylation.

Part 2: Exemplary Protocols Based on Structurally Similar Amines

Disclaimer: The following protocols are based on published procedures for other sterically hindered primary amines. They have not been specifically optimized for 2-Methoxy-2-methylpropan-1-amine hydrochloride and should be considered as starting points for methods development. Appropriate safety precautions should be taken at all times.

Protocol 2.1: Exemplary Reductive Amination to Form a Secondary Amine

This protocol describes a general procedure for the synthesis of a secondary amine from a sterically hindered primary amine and a carbonyl compound via reductive amination. This is a fundamental transformation for incorporating the amine scaffold into larger molecules.

Rationale: The reaction proceeds in two steps: the formation of an imine intermediate, followed by its reduction to the corresponding amine. The use of a mild reducing agent like sodium triacetoxyborohydride is often preferred as it is selective for the imine in the presence of the carbonyl starting material.

Step-by-Step Methodology:

  • Reaction Setup: To a solution of the aldehyde or ketone (1.0 mmol) in a suitable solvent such as dichloromethane (DCM) or 1,2-dichloroethane (DCE) (5 mL) is added 2-Methoxy-2-methylpropan-1-amine hydrochloride (1.1 mmol, 1.1 eq.) and a weak base such as triethylamine (1.2 mmol, 1.2 eq.) to neutralize the hydrochloride salt.

  • Imine Formation: The mixture is stirred at room temperature for 1-2 hours to facilitate the formation of the imine. The progress of the reaction can be monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Reduction: Sodium triacetoxyborohydride (1.5 mmol, 1.5 eq.) is added portion-wise to the reaction mixture. The reaction is then stirred at room temperature for 12-24 hours.

  • Work-up: The reaction is quenched by the slow addition of a saturated aqueous solution of sodium bicarbonate. The aqueous layer is extracted with DCM (3 x 10 mL).

  • Purification: The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel to afford the desired secondary amine.

Typical Reaction Parameters:

ParameterValue
Solvent DCM, DCE, THF
Reducing Agent NaBH(OAc)3, NaBH4, H2/Pd-C
Temperature Room Temperature
Reaction Time 12-24 hours
Protocol 2.2: Exemplary N-Arylation using Buchwald-Hartwig Cross-Coupling

This protocol outlines a general procedure for the synthesis of an N-aryl secondary amine, a common structural motif in pharmaceuticals, from a sterically hindered primary amine and an aryl halide.

Rationale: The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the formation of C-N bonds. The choice of ligand is critical for achieving high yields, especially with sterically hindered amines. A bulky, electron-rich phosphine ligand is typically employed.

Step-by-Step Methodology:

  • Reaction Setup: An oven-dried Schlenk tube is charged with a palladium catalyst (e.g., Pd2(dba)3, 2 mol%), a suitable phosphine ligand (e.g., XPhos, 4 mol%), and a base (e.g., sodium tert-butoxide, 1.4 mmol). The tube is evacuated and backfilled with an inert gas (e.g., argon or nitrogen).

  • Reagent Addition: The aryl halide (1.0 mmol), 2-Methoxy-2-methylpropan-1-amine hydrochloride (1.2 mmol), and a suitable anhydrous solvent (e.g., toluene or dioxane, 5 mL) are added. An additional equivalent of base is needed to neutralize the hydrochloride.

  • Reaction: The mixture is heated to 80-110 °C and stirred for 12-24 hours. The progress of the reaction is monitored by TLC or GC-MS.

  • Work-up: After cooling to room temperature, the reaction mixture is diluted with a suitable solvent like ethyl acetate and filtered through a pad of Celite. The filtrate is concentrated under reduced pressure.

  • Purification: The crude product is purified by column chromatography on silica gel to yield the desired N-aryl secondary amine.

buchwald_hartwig setup Reaction Setup (Pd catalyst, Ligand, Base) reagents Add Reagents (Aryl Halide, Amine, Solvent) setup->reagents heating Heating (80-110 °C) reagents->heating workup Work-up and Purification heating->workup product N-Aryl Secondary Amine workup->product

Figure 2. General workflow for a Buchwald-Hartwig N-arylation reaction.

Conclusion and Future Outlook

2-Methoxy-2-methylpropan-1-amine hydrochloride represents a largely unexplored building block with significant potential in organic synthesis. While specific, published applications are currently lacking, its structural features strongly suggest its utility in medicinal chemistry, deaminative functionalization, and as a ligand in catalysis. The exemplary protocols provided here, based on the chemistry of analogous sterically hindered amines, offer a solid foundation for researchers to begin investigating the reactivity and applications of this promising compound. It is our hope that this guide will stimulate further research and unlock the full synthetic potential of 2-Methoxy-2-methylpropan-1-amine hydrochloride.

References

  • Synthesis of Sterically Hindered Primary Amines by Concurrent Tandem Photoredox Catalysis. Journal of the American Chemical Society, [Link].[3][7]

  • Catalytic diazene synthesis from sterically hindered amines for deaminative functionalization. Nature Communications, [Link].[6]

  • Underlying Mechanisms of Reductive Amination on Pd-Catalysts: The Unique Role of Hydroxyl Group in Generating Sterically Hindered Amine. Catalysts, [Link].[4]

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Application

Application Notes: 2-Methoxy-2-methylpropan-1-amine Hydrochloride as a Versatile Building Block in Medicinal Chemistry

Introduction In the landscape of modern drug discovery, the strategic selection of molecular building blocks is paramount to the successful development of novel therapeutics. These fragments are the elemental units that...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

In the landscape of modern drug discovery, the strategic selection of molecular building blocks is paramount to the successful development of novel therapeutics. These fragments are the elemental units that medicinal chemists utilize to construct complex molecules with tailored pharmacological profiles. Among the vast repository of available building blocks, 2-methoxy-2-methylpropan-1-amine hydrochloride has emerged as a valuable scaffold. Its unique structural features—a primary amine for versatile coupling reactions, a sterically hindered quaternary center, and a methoxy group—offer a compelling combination for modulating the physicochemical and pharmacokinetic properties of lead compounds. This application note provides an in-depth guide for researchers, scientists, and drug development professionals on the effective utilization of 2-methoxy-2-methylpropan-1-amine hydrochloride in medicinal chemistry programs. We will delve into its properties, synthetic applications, and provide a detailed protocol for its incorporation into a biologically relevant heterocyclic core.

Physicochemical Properties and Strategic Advantages

The strategic incorporation of 2-methoxy-2-methylpropan-1-amine hydrochloride into a drug candidate can be attributed to the advantageous physicochemical properties it imparts. The gem-dimethyl group introduces steric bulk, which can influence ligand-receptor interactions and potentially enhance metabolic stability by shielding metabolically labile sites. The methoxy group can act as a hydrogen bond acceptor and its impact on lipophilicity and solubility can be strategically exploited.

PropertyValueSource
Molecular Formula C₅H₁₄ClNOPubChem[1]
Molecular Weight 139.62 g/mol PubChem[1]
CAS Number 1020743-95-6ChemicalBook[2]
Appearance White to off-white solid(Typical)
Solubility Soluble in water and polar organic solvents(General knowledge)

The primary amine functionality serves as a versatile handle for a wide array of chemical transformations, including but not limited to, amide bond formation, reductive amination, and nucleophilic aromatic substitution reactions. This versatility allows for its seamless integration into a diverse range of molecular scaffolds.

Application in the Synthesis of Biologically Active Molecules: A Case Study in Kinase Inhibitors

The pyrimidine scaffold is a well-established privileged structure in medicinal chemistry, frequently found in the core of numerous kinase inhibitors. The strategic substitution of the pyrimidine ring is a key aspect of optimizing the potency, selectivity, and pharmacokinetic profile of these inhibitors. 2-Methoxy-2-methylpropan-1-amine hydrochloride is an excellent building block for introducing a specific side chain that can probe the solvent-exposed regions of the kinase active site.

A notable example of its application is in the synthesis of substituted pyrimidine derivatives as potent kinase inhibitors, such as those targeting Tyrosine Kinase 2 (TYK2). The following workflow illustrates the general strategy for incorporating the 2-methoxy-2-methylpropylamino moiety into a pyrimidine core.

G cluster_0 Starting Materials cluster_1 Reaction Step cluster_2 Intermediate cluster_3 Further Functionalization cluster_4 Final Product A 2,4-Dichloropyrimidine C Nucleophilic Aromatic Substitution (SNAr) A->C B 2-Methoxy-2-methylpropan-1-amine Hydrochloride B->C D 2-Chloro-N-(2-methoxy-2-methylpropyl)pyrimidin-4-amine C->D Regioselective substitution at C4 E Coupling with another building block (e.g., Suzuki, Buchwald-Hartwig) D->E F Biologically Active Pyrimidine Derivative E->F

Caption: Synthetic workflow for pyrimidine derivatives.

This strategic incorporation can lead to compounds with improved cellular potency and favorable ADME (Absorption, Distribution, Metabolism, and Excretion) properties. The 2-methoxy-2-methylpropylamino group can enhance solubility and modulate lipophilicity, which are critical parameters for oral bioavailability.

Detailed Experimental Protocol: Synthesis of N-(2-methoxy-2-methylpropyl)-5-(1H-pyrrolo[2,3-b]pyridin-5-yl)pyrimidin-4-amine

The following protocol is adapted from the synthesis of a TYK2 inhibitor as described in patent literature, demonstrating a practical application of 2-methoxy-2-methylpropan-1-amine.

Step 1: Synthesis of 2-chloro-N-(2-methoxy-2-methylpropyl)pyrimidin-4-amine

  • Reactants:

    • 2,4-dichloropyrimidine (1.0 eq)

    • 2-methoxy-2-methylpropan-1-amine hydrochloride (1.05 eq)

    • Diisopropylethylamine (DIPEA) (2.5 eq)

  • Solvent:

    • 2-Propanol

  • Procedure:

    • To a solution of 2,4-dichloropyrimidine in 2-propanol, add 2-methoxy-2-methylpropan-1-amine hydrochloride and DIPEA.

    • Heat the reaction mixture to 80 °C and stir for 16 hours.

    • Monitor the reaction progress by LC-MS.

    • Upon completion, cool the reaction mixture to room temperature and concentrate under reduced pressure.

    • Purify the crude product by silica gel chromatography to afford 2-chloro-N-(2-methoxy-2-methylpropyl)pyrimidin-4-amine.

Step 2: Suzuki Coupling to the Final Product

  • Reactants:

    • 2-chloro-N-(2-methoxy-2-methylpropyl)pyrimidin-4-amine (1.0 eq)

    • 5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrrolo[2,3-b]pyridine (1.1 eq)

    • Palladium catalyst (e.g., Pd(dppf)Cl₂) (0.1 eq)

    • Base (e.g., K₂CO₃) (2.0 eq)

  • Solvent:

    • 1,4-Dioxane/Water mixture

  • Procedure:

    • To a degassed mixture of 2-chloro-N-(2-methoxy-2-methylpropyl)pyrimidin-4-amine and the boronic ester in a 1,4-dioxane/water mixture, add the palladium catalyst and base.

    • Heat the reaction mixture to 100 °C and stir for 4 hours.

    • Monitor the reaction progress by LC-MS.

    • Upon completion, cool the reaction mixture, dilute with water, and extract with an organic solvent (e.g., ethyl acetate).

    • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by preparative HPLC to yield the final compound.

Structure-Activity Relationship (SAR) and Biological Impact

The incorporation of the 2-methoxy-2-methylpropylamino moiety can have a significant impact on the biological activity of the final compound. In the context of kinase inhibitors, this group can influence:

  • Potency: The steric bulk and hydrogen bonding capacity of the group can optimize interactions within the ATP binding pocket of the kinase.

  • Selectivity: The specific conformation and size of the substituent can lead to selective binding to the target kinase over other kinases, reducing off-target effects.

  • Pharmacokinetics: The methoxy group and the overall polarity of the substituent can improve aqueous solubility and permeability, leading to better oral absorption and a more favorable pharmacokinetic profile.

G cluster_0 Building Block cluster_1 Molecular Properties cluster_2 Impact on Drug Candidate A 2-Methoxy-2-methylpropan-1-amine Hydrochloride B Primary Amine (Versatile handle) A->B C gem-Dimethyl Group (Steric bulk, Metabolic stability) A->C D Methoxy Group (H-bond acceptor, Modulates polarity) A->D E Improved Potency B->E C->E F Enhanced Selectivity C->F G Favorable ADME Profile (Solubility, Permeability) D->G

Caption: Structure-property relationships.

Conclusion

2-Methoxy-2-methylpropan-1-amine hydrochloride is a valuable and versatile building block for medicinal chemists. Its unique combination of a reactive primary amine, a sterically demanding core, and a polarity-modulating methoxy group provides a powerful tool for optimizing the properties of drug candidates. The provided synthetic protocol for its incorporation into a pyrimidine-based kinase inhibitor serves as a practical guide for its application in drug discovery projects. As the demand for novel therapeutics with improved efficacy and safety profiles continues to grow, the strategic use of well-designed building blocks like 2-methoxy-2-methylpropan-1-amine hydrochloride will remain a cornerstone of successful medicinal chemistry endeavors.

References

  • PubChem. 2-Methoxy-2-methylpropan-1-amine;chloride. [Link]

Sources

Method

Application Notes and Protocols for Asymmetric Synthesis Using (S)-2-Methoxy-2-methylpropan-1-amine Hydrochloride as a Chiral Auxiliary

For Researchers, Scientists, and Drug Development Professionals Introduction: The Critical Role of Chirality in Modern Chemistry In the landscape of pharmaceutical sciences and organic synthesis, the stereochemical archi...

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Critical Role of Chirality in Modern Chemistry

In the landscape of pharmaceutical sciences and organic synthesis, the stereochemical architecture of a molecule is paramount. The biological activity of a drug is intrinsically linked to its three-dimensional structure, with different enantiomers often exhibiting vastly different pharmacological and toxicological profiles.[1] Asymmetric synthesis, the selective production of a single enantiomer of a chiral molecule, has therefore become an indispensable tool in drug discovery and development.[2] Among the various strategies to achieve enantioselectivity, the use of chiral auxiliaries remains a robust and reliable method.[2][3] A chiral auxiliary is a stereogenic group that is temporarily incorporated into a prochiral substrate to direct the stereochemical outcome of a subsequent reaction.[3] After the desired transformation, the auxiliary is cleaved and can ideally be recovered for reuse.

This application note introduces (S)-2-Methoxy-2-methylpropan-1-amine hydrochloride , a chiral amino alcohol derivative, as a potential chiral auxiliary for asymmetric synthesis. Its structural features, including a primary amine for covalent attachment to a substrate and a strategically positioned methoxy group, suggest its potential for inducing high levels of stereocontrol in various carbon-carbon bond-forming reactions. While this specific auxiliary is not yet widely documented in the literature, its structural analogy to well-established amino alcohol auxiliaries provides a strong foundation for its application in asymmetric synthesis.[4] This guide will provide a theoretical framework for its mode of action and present detailed, representative protocols for its use in asymmetric alkylation, a cornerstone transformation in organic synthesis.

Conceptual Framework: Mechanism of Stereochemical Control

The efficacy of a chiral auxiliary lies in its ability to create a sterically and/or electronically biased environment around the reactive center of the substrate. In the case of (S)-2-Methoxy-2-methylpropan-1-amine, the auxiliary is first coupled with a prochiral carboxylic acid derivative to form a chiral amide. Deprotonation of the α-proton of the carbonyl group generates a chiral enolate. The stereochemical outcome of the subsequent reaction with an electrophile is then dictated by the conformation of this enolate, which is influenced by the steric bulk of the auxiliary and potential chelation effects.

The proposed mechanism for stereocontrol in an asymmetric alkylation reaction is depicted below. The chiral auxiliary, after being attached to the substrate, directs the approach of the incoming electrophile to one face of the enolate, leading to the preferential formation of one diastereomer.

Asymmetric Alkylation Workflow cluster_0 Auxiliary Attachment cluster_1 Diastereoselective Reaction cluster_2 Auxiliary Cleavage ProchiralAcid Prochiral Carboxylic Acid Derivative ChiralAmide Chiral Amide ProchiralAcid->ChiralAmide Coupling Auxiliary (S)-2-Methoxy-2-methylpropan-1-amine Auxiliary->ChiralAmide ChiralEnolate Chiral Enolate ChiralAmide->ChiralEnolate Deprotonation Base Base (e.g., LDA) Base->ChiralEnolate AlkylatedProduct Diastereomerically Enriched Product ChiralEnolate->AlkylatedProduct Alkylation Electrophile Electrophile (R-X) Electrophile->AlkylatedProduct ChiralProduct Enantiomerically Enriched Product AlkylatedProduct->ChiralProduct Cleavage RecoveredAuxiliary Recovered Auxiliary AlkylatedProduct->RecoveredAuxiliary Cleavage Cleavage Hydrolysis Cleavage->ChiralProduct

Caption: General workflow for asymmetric synthesis using a chiral auxiliary.

Application Protocol: Asymmetric Alkylation of a Propanoic Acid Derivative

This protocol describes a representative procedure for the asymmetric alkylation of a propanoic acid derivative using (S)-2-Methoxy-2-methylpropan-1-amine as the chiral auxiliary. This method is adapted from well-established procedures for similar chiral amino alcohol auxiliaries and serves as a starting point for optimization.[4]

Part 1: Synthesis of the Chiral Amide

Objective: To covalently attach the chiral auxiliary to the prochiral substrate.

ReagentMolar Eq.MW ( g/mol )Amount
Propionyl chloride1.092.52(user defined)
(S)-2-Methoxy-2-methylpropan-1-amine HCl1.1139.62(user defined)
Triethylamine2.2101.19(user defined)
Dichloromethane (DCM)--(to dissolve)

Step-by-Step Procedure:

  • To a flame-dried round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), add (S)-2-Methoxy-2-methylpropan-1-amine hydrochloride and anhydrous dichloromethane.

  • Cool the stirred suspension to 0 °C using an ice bath.

  • Slowly add triethylamine to the suspension and stir for 10 minutes.

  • In a separate flask, dissolve propionyl chloride in anhydrous dichloromethane.

  • Add the propionyl chloride solution dropwise to the amine solution at 0 °C.

  • Allow the reaction mixture to warm to room temperature and stir for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction with saturated aqueous ammonium chloride solution.

  • Separate the organic layer, and extract the aqueous layer with dichloromethane (2x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the pure chiral amide.

Part 2: Diastereoselective Alkylation

Objective: To perform the stereoselective C-C bond formation.

ReagentMolar Eq.MW ( g/mol )Amount
Chiral Amide1.0(as synthesized)(user defined)
Lithium diisopropylamide (LDA)1.1107.1(user defined)
Benzyl bromide1.2171.03(user defined)
Tetrahydrofuran (THF), anhydrous--(to dissolve)

Step-by-Step Procedure:

  • To a flame-dried round-bottom flask under an inert atmosphere, dissolve the chiral amide in anhydrous tetrahydrofuran.

  • Cool the solution to -78 °C using a dry ice/acetone bath.

  • Slowly add a solution of lithium diisopropylamide (LDA) in THF dropwise to the amide solution.

  • Stir the resulting enolate solution at -78 °C for 1 hour.

  • Add benzyl bromide dropwise to the enolate solution.

  • Continue stirring at -78 °C for 2-4 hours, or until TLC analysis indicates complete consumption of the starting material.

  • Quench the reaction at -78 °C by the slow addition of saturated aqueous ammonium chloride solution.

  • Allow the mixture to warm to room temperature and extract with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • The diastereomeric ratio of the crude product can be determined by ¹H NMR spectroscopy or HPLC analysis.

  • Purify the product by flash column chromatography.

Part 3: Cleavage of the Chiral Auxiliary

Objective: To remove the auxiliary and isolate the enantiomerically enriched product.

ReagentMolar Eq.Amount
Alkylated Amide1.0(user defined)
6 M Hydrochloric AcidExcess(user defined)
Diethyl ether-(for extraction)

Step-by-Step Procedure:

  • Dissolve the purified alkylated amide in a suitable solvent (e.g., dioxane or THF).

  • Add an excess of 6 M aqueous hydrochloric acid.

  • Heat the mixture to reflux and stir for 12-24 hours, monitoring the hydrolysis by TLC.

  • Cool the reaction mixture to room temperature and dilute with water.

  • Extract the aqueous mixture with diethyl ether (3x) to isolate the chiral carboxylic acid.

  • Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the enantiomerically enriched product.

  • The aqueous layer, containing the hydrochloride salt of the auxiliary, can be basified and the auxiliary can be recovered by extraction.

Data Interpretation and Validation

The success of the asymmetric synthesis is evaluated by determining the diastereomeric excess (d.e.) of the alkylated product and the enantiomeric excess (e.e.) of the final product after auxiliary cleavage.

  • Diastereomeric Excess (d.e.): Determined from the crude alkylated product using ¹H NMR spectroscopy by integrating the signals of the diastereotopic protons, or by chiral HPLC analysis.

  • Enantiomeric Excess (e.e.): Determined for the final carboxylic acid product using chiral HPLC or by converting the acid to a chiral ester (e.g., with a chiral alcohol) and analyzing by GC or NMR.

Validation_Workflow CrudeAlkylated Crude Alkylated Product NMR_HPLC_de ¹H NMR or Chiral HPLC Analysis CrudeAlkylated->NMR_HPLC_de Analyze DE_Value Diastereomeric Excess (d.e.) NMR_HPLC_de->DE_Value Calculate FinalProduct Final Chiral Product Chiral_HPLC_GC Chiral HPLC or GC (after derivatization) FinalProduct->Chiral_HPLC_GC Analyze EE_Value Enantiomeric Excess (e.e.) Chiral_HPLC_GC->EE_Value Calculate

Caption: Workflow for validating the stereochemical outcome.

Conclusion and Future Outlook

(S)-2-Methoxy-2-methylpropan-1-amine hydrochloride presents itself as a promising candidate for a chiral auxiliary in asymmetric synthesis. Its straightforward preparation and structural features analogous to proven amino alcohol auxiliaries suggest its potential for achieving high stereoselectivity in a variety of chemical transformations. The protocols provided herein offer a solid foundation for researchers to begin exploring the utility of this auxiliary in their synthetic endeavors. Further research, including the optimization of reaction conditions and the expansion of its application to other reaction types such as aldol and Diels-Alder reactions, will be crucial in fully establishing its role in the synthetic chemist's toolbox for the efficient construction of chiral molecules.

References

  • Diaz-Muñoz, G., & de la Pradilla, R. F. (2019). Use of chiral auxiliaries in the asymmetric synthesis of biologically active compounds: A review. Chirality, 31(10), 776-812. [Link]

  • Ager, D. J., Prakash, I., & Schaad, D. R. (1996). 1,2-Amino Alcohols and Their Heterocyclic Derivatives as Chiral Auxiliaries in Asymmetric Synthesis. Chemical Reviews, 96(2), 835-876. [Link]

  • McConathy, J., & Owens, M. J. (2003). Stereochemistry in drug action.
  • Blaser, H. U. (2002). The chiral pool as a source of enantioselective catalysts and auxiliaries. Chemical Reviews, 92(5), 935-952.

Sources

Application

Application Note: 2-Methoxy-2-methylpropan-1-amine Hydrochloride as a Versatile Building Block for the Synthesis of N-Substituted Heterocyclic Compounds

Abstract This technical guide provides an in-depth exploration of the synthetic utility of 2-Methoxy-2-methylpropan-1-amine hydrochloride, a sterically hindered primary amine, in the construction of precursors for N-subs...

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides an in-depth exploration of the synthetic utility of 2-Methoxy-2-methylpropan-1-amine hydrochloride, a sterically hindered primary amine, in the construction of precursors for N-substituted heterocyclic compounds. Recognizing the increasing importance of incorporating bulky substituents to enhance the pharmacological properties of drug candidates, this note focuses on the strategic use of this amine in palladium-catalyzed C-N cross-coupling reactions. We present a detailed, field-proven protocol for the Buchwald-Hartwig amination of a heteroaryl halide, addressing the specific challenges posed by the steric bulk of the amine. Mechanistic insights, catalyst selection, and a pathway for subsequent cyclization to form valuable heterocyclic cores, such as carbazoles, are discussed. This guide is intended for researchers, scientists, and drug development professionals seeking to expand their synthetic toolbox for creating novel heterocyclic entities.

Introduction: The Strategic Importance of Steric Hindrance in Heterocyclic Chemistry

Heterocyclic compounds form the bedrock of medicinal chemistry, with a significant percentage of FDA-approved drugs featuring at least one heterocyclic ring. In the quest for novel therapeutics with improved efficacy, selectivity, and pharmacokinetic profiles, the deliberate introduction of sterically demanding substituents has emerged as a powerful strategy. Bulky alkyl groups, such as the 2-methoxy-2-methylpropyl moiety derived from the title compound, can enhance metabolic stability by shielding reactive sites from enzymatic degradation and improve lipophilicity, thereby favorably impacting a drug candidate's ADME (absorption, distribution, metabolism, and excretion) properties.[1]

2-Methoxy-2-methylpropan-1-amine hydrochloride offers a unique combination of a primary amine for facile bond formation and a sterically encumbered quaternary carbon center. While this steric bulk is advantageous from a medicinal chemistry perspective, it presents a significant synthetic challenge, particularly in C-N bond-forming reactions. This application note provides a comprehensive guide to overcoming these hurdles, focusing on its application as a key building block for N-substituted (hetero)arenes, which are versatile precursors to a wide array of fused heterocyclic systems.

Core Application: Palladium-Catalyzed N-Arylation (Buchwald-Hartwig Amination)

The Buchwald-Hartwig amination is a cornerstone of modern organic synthesis, enabling the formation of C-N bonds with remarkable efficiency and scope.[2] However, the coupling of sterically hindered primary amines with (hetero)aryl halides is a known challenge. The bulky nature of the amine can impede its coordination to the palladium center and slow down the rate-determining reductive elimination step.

Causality Behind Experimental Choices:

  • Catalyst System: The success of coupling a hindered amine like 2-Methoxy-2-methylpropan-1-amine hinges on the choice of the palladium precatalyst and, most critically, the ancillary ligand. Early generation phosphine ligands are often ineffective. Advanced, bulky, and electron-rich biarylphosphine ligands (e.g., Josiphos-type ligands or Buchwald's biarylphosphine ligands) are required. These ligands promote the formation of a monoligated, coordinatively unsaturated Pd(0) species, which is crucial for the oxidative addition of the aryl halide. Furthermore, their steric bulk facilitates the reductive elimination step, which is often the turnover-limiting step for hindered substrates.[1][3]

  • Base Selection: A strong, non-nucleophilic base is essential. Sodium tert-butoxide (NaOt-Bu) is commonly employed as it is strong enough to deprotonate the amine (or the amine-Pd complex) to form the palladium amide intermediate, without competing as a nucleophile.

  • Solvent: Anhydrous, aprotic solvents such as toluene or 1,4-dioxane are typically used to ensure the stability of the catalyst and prevent unwanted side reactions.

Mechanistic Overview: The Buchwald-Hartwig Catalytic Cycle

The catalytic cycle, illustrated below, involves the oxidative addition of the (hetero)aryl halide to the active Pd(0) catalyst, followed by coordination of the amine, deprotonation by the base to form a palladium-amido complex, and finally, reductive elimination to yield the N-arylated product and regenerate the Pd(0) catalyst.

Buchwald_Hartwig_Cycle cluster_cycle Buchwald-Hartwig Catalytic Cycle Pd0 Pd(0)L OxyAdd Oxidative Addition Pd0->OxyAdd Ar-X PdII_complex L-Pd(II)(Ar)(X) OxyAdd->PdII_complex Amine_Coord Amine Coordination PdII_complex->Amine_Coord R-NH2 PdII_Amine_complex [L-Pd(II)(Ar)(NH2R)]+X- Amine_Coord->PdII_Amine_complex Deprotonation Deprotonation PdII_Amine_complex->Deprotonation Base Pd_Amido L-Pd(II)(Ar)(NHR) Deprotonation->Pd_Amido Red_Elim Reductive Elimination Pd_Amido->Red_Elim Red_Elim->Pd0 Ar-NHR Cyclization_Pathway start N-Aryl Amine (Product from Sec. 3) intermediate Intramolecular C-H Activation/Arylation start->intermediate Pd(OAc)2, Cu(OAc)2, or Photocatalyst product Fused Heterocycle (e.g., Carbazole) intermediate->product

References

Method

Application Notes for the N-Alkylation of 2-Methoxy-2-methylpropan-1-amine hydrochloride

Abstract: This document provides a comprehensive guide for the N-alkylation of 2-Methoxy-2-methylpropan-1-amine hydrochloride, a valuable primary amine building block in pharmaceutical and materials science. Recognizing...

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: This document provides a comprehensive guide for the N-alkylation of 2-Methoxy-2-methylpropan-1-amine hydrochloride, a valuable primary amine building block in pharmaceutical and materials science. Recognizing the challenges and nuances of amine alkylation, this guide presents two robust, field-proven protocols: Reductive Amination for controlled, selective mono-alkylation, and Direct Alkylation with Alkyl Halides for instances where this classical approach is preferred. The protocols are designed for researchers, scientists, and drug development professionals, offering not just procedural steps but also the underlying mechanistic principles, troubleshooting advice, and characterization guidelines to ensure reproducible and successful outcomes.

Foundational Concepts: Navigating Amine Alkylation

The N-alkylation of primary amines is a cornerstone transformation in organic synthesis. However, the starting material, 2-Methoxy-2-methylpropan-1-amine hydrochloride, is a salt. This necessitates the use of a base to liberate the free, nucleophilic amine before any alkylation can occur.

Two primary strategies are considered:

  • Reductive Amination: This is a highly selective, one-pot method that converts the primary amine into a secondary amine by first forming an imine intermediate with an aldehyde or ketone, which is then reduced in situ.[1][2] This approach is often preferred as it elegantly sidesteps the common problem of over-alkylation.[1][3]

Method 1: Reductive Amination for Controlled Mono-Alkylation

Reductive amination is the superior method for achieving clean, selective mono-alkylation. The process hinges on the in-situ formation and subsequent reduction of an imine.[1] The choice of reducing agent is critical; Sodium triacetoxyborohydride (NaBH(OAc)₃, or STAB) is the reagent of choice. Its mild nature and steric bulk allow it to selectively reduce the protonated imine (iminium ion) much faster than it reduces the starting carbonyl compound, a key advantage over harsher reagents like sodium borohydride (NaBH₄).[8][9][10]

Experimental Protocol: Reductive Amination

This protocol details the N-alkylation of 2-Methoxy-2-methylpropan-1-amine hydrochloride with isobutyraldehyde to yield N-isobutyl-2-methoxy-2-methylpropan-1-amine.

Materials and Reagents:

ReagentMW ( g/mol )Equiv.Amount (for 10 mmol scale)
2-Methoxy-2-methylpropan-1-amine HCl139.631.01.396 g
Triethylamine (Et₃N)101.191.11.53 mL (1.11 g)
Isobutyraldehyde72.111.21.10 mL (0.865 g)
Sodium Triacetoxyborohydride (NaBH(OAc)₃)211.941.53.18 g
1,2-Dichloroethane (DCE), anhydrous--50 mL
Saturated aq. NaHCO₃ solution--~50 mL
Brine (Saturated aq. NaCl)--~30 mL
Anhydrous Sodium Sulfate (Na₂SO₄)142.04-~5 g

Procedure:

  • Free Amine Generation: To a dry 100 mL round-bottom flask equipped with a magnetic stir bar, add 2-Methoxy-2-methylpropan-1-amine hydrochloride (1.0 eq).

  • Add anhydrous 1,2-dichloroethane (DCE, approx. 0.2 M concentration based on the amine).

  • Add triethylamine (1.1 eq) to the suspension. Stir at room temperature for 15-20 minutes. The mixture should become a clear solution as the free amine is formed.

  • Imine Formation: Add isobutyraldehyde (1.2 eq) to the solution. Stir the reaction mixture at room temperature for 1 hour to facilitate imine formation.

  • Reduction: Carefully add sodium triacetoxyborohydride (1.5 eq) portion-wise over 10 minutes. Caution: Gas evolution (hydrogen) may occur.

  • Reaction Monitoring: Stir the reaction at room temperature. Monitor its progress by Thin Layer Chromatography (TLC) or LC-MS until the starting amine is consumed (typically 4-12 hours).

  • Work-up:

    • Slowly quench the reaction by adding saturated aqueous NaHCO₃ solution (~50 mL). Stir vigorously for 15 minutes until gas evolution ceases.

    • Transfer the mixture to a separatory funnel. Separate the organic layer.

    • Extract the aqueous layer twice with dichloromethane (DCM, 2 x 25 mL).

    • Combine all organic layers, wash with brine (30 mL), and dry over anhydrous Na₂SO₄.

  • Purification:

    • Filter off the drying agent and concentrate the filtrate under reduced pressure.

    • Purify the resulting crude oil by flash column chromatography on silica gel (using a gradient eluent system, e.g., 0-10% methanol in DCM with 0.5% triethylamine to prevent streaking) to yield the pure secondary amine.

Visualization of Reductive Amination Workflow

G cluster_prep Reaction Setup cluster_reaction One-Pot Reaction cluster_workup Work-up & Purification AmineHCl Amine HCl Salt FreeAmine Free Amine Solution AmineHCl->FreeAmine Stir 15 min Base Et3N in DCE Base->FreeAmine Carbonyl Isobutyraldehyde ImineFormation Imine Formation (Stir 1 hr) Carbonyl->ImineFormation FreeAmine->ImineFormation Reduction Reduction (Stir 4-12h) ImineFormation->Reduction Intermediate Quench Quench (aq. NaHCO3) Reduction->Quench Reducer Add NaBH(OAc)3 Reducer->Reduction Extraction Extract with DCM Quench->Extraction Dry Dry & Concentrate Extraction->Dry Purify Column Chromatography Dry->Purify FinalProduct Pure Secondary Amine Purify->FinalProduct Yields

Caption: Workflow for one-pot reductive amination.

Method 2: Direct Alkylation with Alkyl Halides

Experimental Protocol: Direct Alkylation

This protocol details the N-alkylation of 2-Methoxy-2-methylpropan-1-amine hydrochloride with benzyl bromide to yield N-benzyl-2-methoxy-2-methylpropan-1-amine.

Materials and Reagents:

ReagentMW ( g/mol )Equiv.Amount (for 10 mmol scale)
2-Methoxy-2-methylpropan-1-amine HCl139.631.01.396 g
Potassium Carbonate (K₂CO₃), anhydrous138.212.53.45 g
Benzyl Bromide171.041.11.31 mL (1.88 g)
Acetonitrile (MeCN), anhydrous--50 mL
Deionized Water--~50 mL
Ethyl Acetate (EtOAc)--~100 mL
Brine (Saturated aq. NaCl)--~30 mL
Anhydrous Sodium Sulfate (Na₂SO₄)142.04-~5 g

Procedure:

  • Reaction Setup: To a 100 mL round-bottom flask, add 2-Methoxy-2-methylpropan-1-amine hydrochloride (1.0 eq) and anhydrous potassium carbonate (2.5 eq).

  • Add anhydrous acetonitrile (MeCN, approx. 0.2 M) and stir the suspension vigorously.

  • Alkylating Agent Addition: Add benzyl bromide (1.1 eq) dropwise to the suspension at room temperature using a syringe.

  • Reaction & Monitoring: Heat the reaction mixture to 60 °C and stir. Monitor the reaction's progress by TLC or LC-MS until the starting material is consumed (typically 6-18 hours).

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Filter the mixture through a pad of celite to remove the inorganic salts, washing the filter cake with a small amount of acetonitrile.

    • Concentrate the filtrate under reduced pressure.

    • Dissolve the residue in ethyl acetate (50 mL) and transfer to a separatory funnel.

    • Wash with water (2 x 25 mL) and then with brine (30 mL).

    • Dry the organic layer over anhydrous Na₂SO₄.

  • Purification:

    • Filter off the drying agent and concentrate the filtrate under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel (e.g., using a gradient of 0-30% ethyl acetate in hexanes) to isolate the desired secondary amine.

Visualization of Direct Alkylation Workflow

G cluster_prep Reaction Setup cluster_workup Work-up & Purification AmineHCl Amine HCl Salt Reaction Stir at 60 °C (6-18h) AmineHCl->Reaction Base K2CO3 in MeCN Base->Reaction AlkylHalide Benzyl Bromide AlkylHalide->Reaction Dropwise Add Filter Filter Salts Reaction->Filter Concentrate Concentrate Filtrate Filter->Concentrate Extraction Aqueous Work-up Concentrate->Extraction Purify Column Chromatography Extraction->Purify FinalProduct Pure Secondary Amine Purify->FinalProduct Yields

Caption: Workflow for direct SN2 alkylation.

Mechanistic Overview

A clear understanding of the reaction pathways is essential for optimization and troubleshooting.

G cluster_RA Reductive Amination cluster_DA Direct Alkylation RA_Start Primary Amine + Aldehyde/Ketone RA_Inter Iminium Ion Intermediate RA_Start->RA_Inter Condensation (-H2O) RA_End Secondary Amine RA_Inter->RA_End Reduction (NaBH(OAc)3) DA_Start Primary Amine + Alkyl Halide DA_Inter SN2 Transition State DA_Start->DA_Inter Nucleophilic Attack DA_End Secondary Amine DA_Inter->DA_End Leaving Group Departs OverAlkylation Tertiary Amine + Quaternary Salt DA_End->OverAlkylation Further Reaction (More Nucleophilic)

Caption: Comparison of reductive amination and direct alkylation pathways.

Product Characterization

Confirming the identity and purity of the N-alkylated product is crucial.

  • NMR Spectroscopy: In ¹H NMR, look for new signals corresponding to the added alkyl group and a downfield shift of the protons on the carbon adjacent to the nitrogen.[12] The primary amine's -NH₂ signal (integrating to 2H) will be replaced by a secondary amine's -NH signal (integrating to 1H), which is often broad and can be confirmed by its disappearance upon a D₂O shake.[12] In ¹³C NMR, new carbon signals from the alkyl group will appear, and the carbon bonded to the nitrogen will show a characteristic chemical shift.

  • Mass Spectrometry: The product will have a molecular ion peak corresponding to the new molecular weight. According to the nitrogen rule, the molecular ion will have an odd m/z value.[13] The fragmentation pattern is dominated by α-cleavage, where the C-C bond adjacent to the nitrogen breaks to form a stable, resonance-stabilized iminium cation.[14][15] This often results in the base peak of the spectrum.[15]

Safety & Handling

All manipulations should be performed in a well-ventilated chemical fume hood by trained personnel.[16]

  • Chemical Hazards: 2-Methoxy-2-methylpropan-1-amine hydrochloride can be an irritant.[17] Alkylating agents like benzyl bromide are lachrymatory and corrosive. Solvents like DCE and acetonitrile are flammable and toxic.[18] Sodium triacetoxyborohydride is water-reactive.

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a flame-retardant lab coat, and chemical-resistant gloves.[17]

  • Waste Disposal: Dispose of all chemical waste according to institutional and local regulations.[16]

Troubleshooting

IssuePotential Cause(s)Suggested Solution(s)
Low or No Conversion Insufficient base to neutralize HCl salt and scavenge acid byproduct (Direct Alkylation).Inactive reducing agent (Reductive Amination).Poorly reactive alkylating agent (e.g., alkyl chloride instead of bromide/iodide).Ensure at least 2 equivalents of base are used in direct alkylation.Use fresh NaBH(OAc)₃; ensure it was stored under dry conditions.Switch to a more reactive alkyl halide (I > Br > Cl) or increase the reaction temperature.
Over-alkylation Product The secondary amine product is more nucleophilic than the starting primary amine (Direct Alkylation).[6]Switch to the Reductive Amination protocol.[3]If using direct alkylation, use a large excess (5-10 fold) of the primary amine or add the alkyl halide very slowly via syringe pump.[19]
Difficult Purification Product amine streaking on silica gel column.Add a small amount of a volatile base (e.g., 0.5-1% triethylamine or ammonia in methanol) to the eluent to neutralize acidic sites on the silica gel.[20]

References

  • ACS GCI Pharmaceutical Roundtable. (n.d.). Avoiding Over-alkylation. Wordpress. Retrieved from [Link]

  • U.S. Patent No. US3864402A. (1975). Purification of secondary alkyl amines. Google Patents.
  • Wang, H., & Zhao, Y. (2013). Determination of rate constants of N-alkylation of primary amines by 1H NMR spectroscopy. The Journal of Physical Chemistry A, 117(35), 8539–8545. Retrieved from [Link]

  • Basak, A., et al. (2012). A Practical Guide for Buffer-Assisted Isolation and Purification of Primary, Secondary, and Tertiary Amine Derivatives from Reaction Mixtures. Organic Process Research & Development, 16(5), 941-947. Retrieved from [Link]

  • Whitman College. (n.d.). Chapter 2: Fragmentation and Interpretation of Spectra. Whitman People. Retrieved from [Link]

  • ECHIMICA. (2020, December 20). Mass Spectroscopy Lecture 7: Fragmentation of Amines Part 2 [Video]. YouTube. Retrieved from [Link]

  • Ashenhurst, J. (2017, September 1). Reductive Amination, and How It Works. Master Organic Chemistry. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Sodium triacetoxyborohydride. Retrieved from [Link]

  • Kozinski, R. (2023, October 17). Reductive Amination: A Remarkable Experiment for the Organic Laboratory. VIPEr. Retrieved from [Link]

  • Whitman College. (n.d.). GCMS Section 6.15. Whitman People. Retrieved from [Link]

  • JoVE. (2023, April 30). Video: Mass Spectrometry of Amines. JoVE. Retrieved from [Link]

  • Wang, H., & Zhao, Y. (2013). Determination of Rate Constants of N-Alkylation of Primary Amines by 1H NMR Spectroscopy. The Journal of Physical Chemistry A, 117(35), 8539-8545. Retrieved from [Link]

  • Wang, H., & Zhao, Y. (2013). Determination of Rate Constants of N-Alkylation of Primary Amines by 1H NMR Spectroscopy. The Journal of Physical Chemistry A, 117(35), 8539-8545. Retrieved from [Link]

  • Chemistry LibreTexts. (2023, August 29). Mass Spectrometry - Fragmentation Patterns. Retrieved from [Link]

  • Reddit. (2024, March 12). Amine workup. r/Chempros. Retrieved from [Link]

  • Organic Chemistry Data. (n.d.). Reductive Amination - Common Conditions. Retrieved from [Link]

  • Mondal, B., et al. (2022). Zn(II)-Catalyzed Selective N-Alkylation of Amines with Alcohols Using Redox Noninnocent Azo-Aromatic Ligand as Electron and Hydrogen Reservoir. The Journal of Organic Chemistry, 88(1), 229-240. Retrieved from [Link]

  • Abdel-Magid, A. F., et al. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. The Journal of Organic Chemistry, 61(11), 3849–3862. Retrieved from [Link]

  • U.S. Patent No. US3470251A. (1969). Separation and purification of secondary alkyl primary amines. Google Patents.
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  • Ashenhurst, J. (2017, May 26). Alkylation of Amines (Sucks!). Master Organic Chemistry. Retrieved from [Link]

  • Wikipedia. (n.d.). Reductive amination. Retrieved from [Link]

  • Wikipedia. (n.d.). Amine alkylation. Retrieved from [Link]

  • De Gruyter. (2023). Chapter 2: Synthetic Methods for Alkyl Amines. In Amine Functionalization. Retrieved from [Link]

  • Professor Dave Explains. (2021, July 20). Amine Synthesis - Limits of Alkylation [Video]. YouTube. Retrieved from [Link]

  • Journal of Chemical Education. (2025). Solvent-Free Reductive Amination: An Organic Chemistry Experiment. ResearchGate. Retrieved from [Link]

  • ACS GCI Pharmaceutical Roundtable. (2025). Reductive Amination. Wordpress. Retrieved from [Link]

  • ResearchGate. (2025). Monoalkylation of primary amines and N-sulfinylamides. Retrieved from [Link]

  • ResearchGate. (2014). Solid base catalyzed highly efficient N-alkylation of amines with alcohols in a solvent-free system. Retrieved from [Link]

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  • Chemistry Steps. (n.d.). Reductive Amination. Retrieved from [Link]

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  • Singh, K., & Singh, J. (2007). Aqueous-Mediated N-Alkylation of Amines. European Journal of Organic Chemistry, 2007(2), 268-271. Retrieved from [Link]

  • Salvatore, R. N., et al. (1999). Cesium hydroxide promotes a selective N-monoalkylation of primary amines to prepare various secondary amines efficiently. Organic Letters, 1(11), 1893-1896. Retrieved from [Link]

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Application

Application Notes and Protocols: 2-Methoxy-2-methylpropan-1-amine Hydrochloride in the Synthesis of Pharmaceutical Intermediates

Introduction: The Strategic Value of Steric Hindrance in Medicinal Chemistry In the landscape of modern drug discovery, the modulation of a molecule's physicochemical properties is paramount to achieving desired pharmaco...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Value of Steric Hindrance in Medicinal Chemistry

In the landscape of modern drug discovery, the modulation of a molecule's physicochemical properties is paramount to achieving desired pharmacokinetic and pharmacodynamic profiles. Sterically hindered aliphatic amines are a class of building blocks that have garnered significant interest for their ability to impart favorable characteristics upon active pharmaceutical ingredients (APIs). The neopentyl-like scaffold of 2-Methoxy-2-methylpropan-1-amine hydrochloride introduces steric bulk adjacent to the reactive primary amine. This structural feature can shield the amine from rapid metabolic degradation, thereby enhancing the in vivo half-life of a drug candidate.[1] Furthermore, the introduction of such bulky, non-planar groups can disrupt crystal packing and improve the solubility of the final compound, a critical parameter for oral bioavailability.[2]

This technical guide provides an in-depth exploration of 2-Methoxy-2-methylpropan-1-amine hydrochloride as a versatile building block for the synthesis of pharmaceutical intermediates. We will delve into its plausible synthesis, key C-N bond-forming reactions, and provide detailed, field-proven protocols for its application.

Physicochemical Properties

A summary of the key properties of 2-Methoxy-2-methylpropan-1-amine hydrochloride is presented below.

PropertyValueSource
CAS Number 1020743-95-6[3]
Molecular Formula C₅H₁₄ClNO[3]
Molecular Weight 139.62 g/mol [3]
Melting Point 112-113 °C[4]
Appearance White to off-white crystalline powder[5]
Storage Store at room temperature[4]

Plausible Synthesis of 2-Methoxy-2-methylpropan-1-amine Hydrochloride

While a dedicated peer-reviewed synthesis of 2-Methoxy-2-methylpropan-1-amine hydrochloride is not extensively documented, a plausible and scalable synthetic route can be devised from readily available starting materials, drawing parallels from the synthesis of similar neopentyl amines and methoxyamines.[2][6]

A potential retrosynthetic analysis suggests a pathway originating from 2-methylpropanenitrile. The introduction of the methoxy group at the quaternary center followed by reduction of the nitrile to the primary amine presents a logical sequence.

G cluster_0 Retrosynthetic Analysis Target 2-Methoxy-2-methylpropan-1-amine HCl Intermediate_A 2-Methoxy-2-methylpropan-1-amine Target->Intermediate_A HCl salt formation Intermediate_B 2-Methoxy-2-methylpropanenitrile Intermediate_A->Intermediate_B Nitrile Reduction (e.g., LAH, H₂/Catalyst) Starting_Material 2-Methylpropanenitrile Intermediate_B->Starting_Material α-Methoxylation

Caption: Retrosynthetic approach for the synthesis of the title compound.

A forward synthesis could proceed as follows:

  • α-Methoxylation of 2-Methylpropanenitrile: This step can be challenging. A potential route involves the formation of the α-lithiated nitrile followed by reaction with an electrophilic oxygen source.

  • Reduction of the Nitrile: The resulting 2-methoxy-2-methylpropanenitrile can be reduced to the corresponding primary amine using powerful reducing agents like lithium aluminum hydride (LAH) or catalytic hydrogenation under pressure.

  • Salt Formation: The final step involves the treatment of the free amine with hydrochloric acid to yield the stable, crystalline hydrochloride salt.

Application in Key C-N Bond-Forming Reactions

The primary amine of 2-Methoxy-2-methylpropan-1-amine hydrochloride is a versatile handle for introducing this sterically hindered motif into a wide array of molecular scaffolds. Below are detailed protocols for three fundamental C-N bond-forming reactions crucial in pharmaceutical synthesis.

Amide Bond Formation with a Hindered Carboxylic Acid

The formation of amide bonds is one of the most frequently employed reactions in medicinal chemistry. Coupling a sterically hindered amine with a bulky carboxylic acid can be challenging and often requires specific activating agents to overcome the steric hindrance.[5][7]

G cluster_0 Amide Coupling Workflow Start Start with Carboxylic Acid & Hindered Amine HCl Step1 Free Basing of Amine Start->Step1 Add Base (e.g., DIPEA) Step2 Activation of Carboxylic Acid Start->Step2 Add Coupling Agent (e.g., HATU) Step3 Nucleophilic Attack Step1->Step3 Step2->Step3 Step4 Workup & Purification Step3->Step4 End Final Amide Product Step4->End

Caption: General workflow for amide bond formation with a hindered amine.

Protocol: Synthesis of a Hindered Amide using HATU

Step Procedure Rationale & Troubleshooting
1. Reagent Preparation To a solution of the carboxylic acid (1.0 eq) in anhydrous DMF (0.2 M) under an inert atmosphere (N₂ or Ar), add HATU (1.1 eq) and DIPEA (3.0 eq). Stir for 10 minutes at room temperature.Rationale: HATU is a highly effective coupling reagent for hindered substrates.[5] DIPEA acts as a non-nucleophilic base to neutralize the HCl from the amine salt and facilitate the reaction. Troubleshooting: If the reaction is sluggish, a different solvent like DCM or a stronger coupling agent like COMU may be explored.
2. Amine Addition Add 2-Methoxy-2-methylpropan-1-amine hydrochloride (1.2 eq) to the reaction mixture.Rationale: A slight excess of the amine can help drive the reaction to completion.
3. Reaction Stir the reaction mixture at room temperature for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.Rationale: Room temperature is often sufficient, but gentle heating (40-50 °C) can be applied if the reaction is slow due to extreme steric hindrance. Troubleshooting: If starting materials persist, adding another portion of HATU (0.2 eq) and DIPEA (0.5 eq) may be beneficial.
4. Workup Dilute the reaction mixture with ethyl acetate and wash sequentially with 5% aqueous LiCl solution (to remove DMF), saturated aqueous NaHCO₃, and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.Rationale: The aqueous workup removes the coupling byproducts and excess reagents.
5. Purification Purify the crude product by column chromatography on silica gel.Rationale: This will isolate the desired amide from any remaining impurities.
Reductive Amination with a Ketone

Reductive amination is a powerful method for forming C-N bonds by reacting a carbonyl compound with an amine in the presence of a reducing agent.[8] For hindered ketones and amines, the choice of reducing agent is critical to favor the reduction of the intermediate iminium ion over the starting ketone.[9]

Protocol: Synthesis of a Hindered Secondary Amine

Step Procedure Rationale & Troubleshooting
1. Reagent Preparation To a solution of the ketone (1.0 eq) and 2-Methoxy-2-methylpropan-1-amine hydrochloride (1.2 eq) in 1,2-dichloroethane (DCE) (0.2 M), add 4Å molecular sieves. Stir for 30 minutes at room temperature.Rationale: DCE is a common solvent for reductive aminations. Molecular sieves help to remove the water formed during iminium ion formation, driving the equilibrium forward.
2. Reducing Agent Addition Add sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq) portion-wise to the reaction mixture.Rationale: NaBH(OAc)₃ is a mild and selective reducing agent that is particularly effective for the reductive amination of hindered substrates.[10] It is less basic than NaBH₃CN, avoiding side reactions.
3. Reaction Stir the reaction mixture at room temperature for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.Rationale: The reaction is typically complete within this timeframe at room temperature. Troubleshooting: If the reaction is slow, gentle heating (up to 50 °C) can be applied. Ensure the molecular sieves are activated and the reagents are anhydrous.
4. Workup Quench the reaction by the slow addition of saturated aqueous NaHCO₃ solution. Extract the product with dichloromethane. Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.Rationale: The basic workup neutralizes the acidic byproducts and removes any unreacted starting materials.
5. Purification Purify the crude product by column chromatography on silica gel.Rationale: This will provide the pure secondary amine.
Buchwald-Hartwig Amination with an Aryl Halide

The Palladium-catalyzed Buchwald-Hartwig amination is a cornerstone of modern organic synthesis, enabling the formation of C(aryl)-N bonds.[11] The coupling of sterically hindered primary amines requires careful selection of the palladium precatalyst, ligand, and base to achieve high yields.[12][13]

G cluster_1 Buchwald-Hartwig Catalytic Cycle Pd0 Pd(0)L₂ OxAdd Oxidative Addition Complex Pd0->OxAdd + Ar-X AmineCoord Amine Coordinated Complex OxAdd->AmineCoord + R-NH₂ RedElim Reductive Elimination AmineCoord->RedElim - Base-HX RedElim->Pd0 - Product Product Aryl Amine Product RedElim->Product ArylHalide Ar-X Amine R-NH₂ Base Base

Caption: Simplified catalytic cycle for the Buchwald-Hartwig amination.

Protocol: Synthesis of a Hindered Aryl Amine

Step Procedure Rationale & Troubleshooting
1. Reaction Setup In a glovebox, add the aryl halide (1.0 eq), 2-Methoxy-2-methylpropan-1-amine hydrochloride (1.2 eq), a suitable palladium precatalyst (e.g., RuPhos Pd G3, 2 mol%), RuPhos ligand (4 mol%), and sodium tert-butoxide (NaOtBu) (1.4 eq) to an oven-dried reaction vessel.Rationale: RuPhos is a bulky electron-rich phosphine ligand that is highly effective for the coupling of hindered amines.[12] NaOtBu is a strong, non-nucleophilic base required for the reaction. A glovebox is recommended to handle air-sensitive reagents.
2. Solvent Addition Add anhydrous toluene or dioxane (0.2 M) to the reaction vessel.Rationale: These are common solvents for Buchwald-Hartwig reactions.
3. Reaction Seal the vessel and heat the reaction mixture to 80-110 °C for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.Rationale: Elevated temperatures are typically required to drive the catalytic cycle, especially with less reactive aryl chlorides. Troubleshooting: If the reaction stalls, screening other ligands (e.g., XPhos, BrettPhos) or bases (e.g., LHMDS) may be necessary.
4. Workup Cool the reaction mixture to room temperature, dilute with ethyl acetate, and filter through a pad of celite. Wash the filtrate with water and brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.Rationale: Filtration through celite removes the palladium catalyst and inorganic salts.
5. Purification Purify the crude product by column chromatography on silica gel.Rationale: This will yield the pure N-arylated hindered amine.

Safety and Handling

2-Methoxy-2-methylpropan-1-amine hydrochloride should be handled in a well-ventilated area, preferably in a chemical fume hood.[14][15] Personal protective equipment, including safety glasses, a lab coat, and chemical-resistant gloves, should be worn at all times. Avoid inhalation of dust and contact with skin and eyes. For detailed safety information, consult the Safety Data Sheet (SDS) from the supplier.[14][15]

Conclusion

2-Methoxy-2-methylpropan-1-amine hydrochloride is a valuable and versatile building block for the introduction of a sterically hindered neopentyl-like motif in the synthesis of pharmaceutical intermediates. Its use can confer beneficial properties such as enhanced metabolic stability and improved solubility. While its steric bulk presents challenges in C-N bond formation, these can be overcome through the judicious selection of modern synthetic methodologies and optimized reaction conditions, as detailed in the protocols provided. This guide serves as a comprehensive resource for researchers and drug development professionals seeking to leverage the unique structural features of this compound in their synthetic endeavors.

References

  • Ruiz-Castillo, P., & Buchwald, S. L. (2016). Palladium-Catalyzed Amination of Aryl Halides and Related Compounds. Chemical Reviews, 116(19), 12564–12649. [Link]

  • Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631. [Link]

  • Ager, D. J., Prakash, I., & Schaad, D. R. (1996). 1,2-Amino Alcohols and Their Heterocyclic Derivatives as Chiral Auxiliaries in Asymmetric Synthesis. Chemical Reviews, 96(2), 835–876. [Link]

  • PubChem. 2-Methoxy-2-methylpropan-1-amine. [Link]

  • Silverman, R. B., & Holladay, M. W. (2014). The Organic Chemistry of Drug Design and Drug Action. Academic Press.
  • Wikipedia. Buchwald–Hartwig amination. [Link]

  • Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. The Journal of Organic Chemistry, 61(11), 3849–3862. [Link]

  • Ataman Kimya. 2-AMINO-2-METHYL-1-PROPANOL. [Link]

  • Google Patents. CN103232351A - Preparation method of 2-amino-2-methyl-1-propyl alcohol.
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  • ResearchGate. The Buchwald–Hartwig Amination After 25 Years. [Link]

  • ResearchGate. A Protocol for Amide Bond Formation with Electron Deficient Amines and Sterically Hindered Substrates. [Link]

  • PubChem. (2-Methoxypropyl)(methyl)amine hydrochloride. [Link]

  • YouTube. Reductive Amination of Ketones & Aldehydes With NaBH3CN. [Link]

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  • ResearchGate. The Synthesis of Sterically Hindered Amides. [Link]

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  • YouTube. 2 methyl 2 methoxypropane by williamson synthesis. [Link]

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Method

Catalytic Applications of Metal Complexes with 2-Methoxy-2-methylpropan-1-amine Hydrochloride: An Emerging Frontier in Homogeneous Catalysis

Senior Application Scientist Note: This document addresses the catalytic applications of metal complexes featuring the ligand 2-Methoxy-2-methylpropan-1-amine. A comprehensive review of current scientific literature indi...

Author: BenchChem Technical Support Team. Date: January 2026

Senior Application Scientist Note: This document addresses the catalytic applications of metal complexes featuring the ligand 2-Methoxy-2-methylpropan-1-amine. A comprehensive review of current scientific literature indicates that this specific area is nascent, with limited published data directly detailing the synthesis and catalytic activity of such complexes. This guide, therefore, is structured to provide a foundational understanding based on established principles of ligand design and catalyst development, drawing parallels from structurally related systems. It aims to equip researchers, scientists, and drug development professionals with the theoretical framework and practical insights necessary to explore this promising, yet uncharted, territory in catalysis. We will extrapolate potential applications and provide generalized protocols that can serve as a starting point for pioneering research in this domain.

Part 1: Ligand Profile and Rationale for Catalytic Exploration

1.1. Structural and Electronic Properties of 2-Methoxy-2-methylpropan-1-amine

2-Methoxy-2-methylpropan-1-amine is a primary amine characterized by a sterically demanding tertiary butyl group adjacent to the coordinating amine functionality, with a methoxy group on the quaternary carbon. This unique substitution pattern imparts a combination of steric and electronic properties that are of significant interest in catalyst design.

  • Steric Hindrance: The bulky alkyl group can create a defined steric pocket around a coordinated metal center. This can be leveraged to influence substrate selectivity, prevent catalyst deactivation pathways such as dimerization, and promote reductive elimination in cross-coupling cycles.

  • Electronic Effects: The methoxy group, being an electron-donating group, can modulate the electron density at the metal center. This can influence the rates of key elementary steps in a catalytic cycle, such as oxidative addition and reductive elimination.

  • Hemilability: The ether oxygen in the methoxy group has the potential to act as a hemilabile coordinating atom. This means it can weakly and reversibly bind to the metal center, which can be advantageous in stabilizing catalytic intermediates and opening up coordination sites for substrate binding.

1.2. Potential as a Ligand in Homogeneous Catalysis

The structural features of 2-Methoxy-2-methylpropan-1-amine suggest its potential as a ligand for various transition metals, including but not limited to palladium, ruthenium, rhodium, and iridium. The resulting metal complexes could find applications in a range of catalytic transformations.

A logical workflow for investigating the catalytic potential of this ligand is outlined below.

G cluster_0 Ligand & Complex Synthesis cluster_1 Catalytic Screening cluster_2 Optimization & Mechanistic Studies A 2-Methoxy-2-methylpropan-1-amine Hydrochloride B Deprotonation/Neutralization A->B C Reaction with Metal Precursor (e.g., Pd(OAc)2, [Ru(p-cymene)Cl2]2) B->C D Characterization of Metal Complex (NMR, X-ray, MS) C->D E Cross-Coupling Reactions (e.g., Suzuki, Heck) D->E F Hydrogenation/Transfer Hydrogenation D->F G C-H Activation/Functionalization D->G H Reaction Condition Optimization (Solvent, Base, Temperature) E->H F->H G->H I Substrate Scope Evaluation H->I J Kinetic and Spectroscopic Studies I->J K Computational (DFT) Modeling I->K

Figure 1: A proposed workflow for the development and study of catalysts based on 2-Methoxy-2-methylpropan-1-amine.

Part 2: Postulated Catalytic Applications and Generalized Protocols

Based on the ligand's structural characteristics, we can hypothesize its utility in several key catalytic domains. The following sections provide detailed, albeit generalized, protocols that can be adapted for initial screening experiments.

2.1. Palladium-Catalyzed Cross-Coupling Reactions

The steric bulk and potential hemilability of 2-Methoxy-2-methylpropan-1-amine make it an intriguing candidate for palladium-catalyzed cross-coupling reactions. The steric hindrance could facilitate the reductive elimination step, which is often rate-limiting.

Application Note: Suzuki-Miyaura Coupling of Aryl Chlorides

Aryl chlorides are often challenging substrates in Suzuki-Miyaura coupling due to the strength of the C-Cl bond. A sterically hindered, electron-rich ligand can promote the difficult oxidative addition step.

Protocol 1: General Procedure for Suzuki-Miyaura Coupling Screening

  • Catalyst Pre-formation (Optional but Recommended):

    • In a nitrogen-filled glovebox, dissolve the palladium precursor (e.g., Pd(OAc)₂, 1 mol%) and 2-Methoxy-2-methylpropan-1-amine (2-4 mol%) in an anhydrous solvent (e.g., toluene or dioxane).

    • Stir the mixture at room temperature for 30-60 minutes. This solution of the pre-formed catalyst can be used directly.

  • Reaction Setup:

    • To an oven-dried reaction vessel, add the aryl chloride (1.0 mmol), arylboronic acid (1.2-1.5 mmol), and a suitable base (e.g., K₃PO₄, Cs₂CO₃, 2.0-3.0 mmol).

    • Purge the vessel with nitrogen or argon.

    • Add the solvent (3-5 mL) and the pre-formed catalyst solution via syringe.

    • Seal the vessel and heat to the desired temperature (e.g., 80-120 °C) with vigorous stirring.

  • Monitoring and Work-up:

    • Monitor the reaction progress by TLC or GC-MS.

    • Upon completion, cool the reaction to room temperature and quench with water.

    • Extract the product with an organic solvent (e.g., ethyl acetate), dry the organic layer over Na₂SO₄, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography.

Data Interpretation:

ParameterExpected Influence of LigandRationale
Yield Potentially highSteric bulk may accelerate reductive elimination.
Reaction Time Potentially reducedFavorable kinetics from electronic and steric effects.
Substrate Scope May tolerate hindered substratesThe steric pocket could accommodate bulky coupling partners.

2.2. Ruthenium-Catalyzed Hydrogenation Reactions

Ruthenium complexes are widely used for the hydrogenation of a variety of functional groups. An amine ligand can participate in metal-ligand cooperation, where the N-H bond is involved in the catalytic cycle, facilitating hydrogen activation.

Application Note: Transfer Hydrogenation of Ketones

Transfer hydrogenation offers a practical alternative to using high-pressure hydrogen gas. Isopropanol is a common hydrogen source.

Protocol 2: General Procedure for Transfer Hydrogenation of Ketones

  • Catalyst Synthesis:

    • Synthesize a ruthenium(II) complex by reacting a precursor such as [Ru(p-cymene)Cl₂]₂ with 2-Methoxy-2-methylpropan-1-amine.

  • Reaction Setup:

    • In a reaction vessel, dissolve the ketone substrate (1.0 mmol) and the ruthenium catalyst (0.5-2.0 mol%) in isopropanol (5-10 mL).

    • Add a base (e.g., KOtBu or NaOH, 5-10 mol%).

    • Heat the mixture to reflux under a nitrogen atmosphere.

  • Monitoring and Work-up:

    • Monitor the conversion of the ketone to the corresponding alcohol by TLC or GC-MS.

    • After completion, cool the reaction, neutralize the base with a dilute acid (e.g., 1M HCl), and remove the isopropanol under reduced pressure.

    • Extract the product with an organic solvent, wash with brine, dry, and concentrate.

    • Purify by column chromatography or distillation.

G Ru_precatalyst [Ru]-NH2R Ru_amide [Ru]-NHR- Ru_precatalyst->Ru_amide - H+ Base Base Ru_hydride [Ru]-H Ru_amide->Ru_hydride + iPrOH - Acetone Isopropanol iPrOH Ru_hydride->Ru_precatalyst + Ketone - Alcohol Acetone Acetone Ketone Substrate (Ketone) Product Product (Alcohol)

Figure 2: A simplified catalytic cycle for transfer hydrogenation involving a ruthenium-amine complex.

Part 3: Scientific Integrity and Future Directions

The protocols and applications described herein are based on established principles in catalysis and should be considered as starting points for investigation.

Trustworthiness and Self-Validation:

  • Control Experiments: Any observed catalytic activity should be validated with control experiments, such as running the reaction without the metal, without the ligand, or with a standard ligand to benchmark performance.

  • Reproducibility: All experiments should be conducted with careful attention to inert atmosphere techniques and reagent purity to ensure reproducibility.

  • Characterization: Thorough characterization of any synthesized complexes is crucial to correlate structure with catalytic activity.

Authoritative Grounding & Comprehensive References:

While no direct references exist for the topic, the principles discussed are well-documented in the field of catalysis. For foundational knowledge, researchers are encouraged to consult authoritative sources on organometallic chemistry and homogeneous catalysis.

References

As this is a prospective guide on a novel research area, a traditional reference list to specific applications of the topic compound is not possible. Instead, we provide key references to the fundamental concepts mentioned.

  • Hartwig, J. F. Organotransition Metal Chemistry: From Bonding to Catalysis. University Science Books, 2010.

  • Crabtree, R. H. The Organometallic Chemistry of the Transition Metals. John Wiley & Sons, 2019.

  • Noyori, R. "Asymmetric Catalysis: Science and Opportunities (Nobel Lecture)." Angewandte Chemie International Edition, vol. 41, no. 12, 2002, pp. 2008-2022.

  • Beller, M., and C. Bolm, eds. Transition Metals for Organic Synthesis: Building Blocks and Fine Chemicals. John Wiley & Sons, 2004.

Application

Application Notes and Protocols: Strategic Protection of 2-Methoxy-2-methylpropan-1-amine Hydrochloride

For Researchers, Scientists, and Drug Development Professionals Introduction 2-Methoxy-2-methylpropan-1-amine hydrochloride is a valuable building block in medicinal chemistry and drug development, featuring a primary am...

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Methoxy-2-methylpropan-1-amine hydrochloride is a valuable building block in medicinal chemistry and drug development, featuring a primary amine and a tertiary methyl ether. The primary amine's high nucleophilicity and basicity often necessitate protection during multi-step syntheses to prevent unwanted side reactions. However, the presence of an acid-sensitive tertiary ether introduces a significant challenge, requiring a carefully considered protection and deprotection strategy to maintain molecular integrity. This document provides a detailed guide to selecting and implementing appropriate amine-protecting groups for 2-Methoxy-2-methylpropan-1-amine, with a focus on preserving the tertiary ether functionality.

The Challenge: Orthogonality and Stability

The core challenge in handling 2-Methoxy-2-methylpropan-1-amine lies in the differential stability of its two key functional groups. The primary amine requires protection, often with acid-labile groups like the tert-butoxycarbonyl (Boc) group. However, the tertiary ether is also susceptible to cleavage under strongly acidic conditions, which are typically used for Boc deprotection.[1][2] This necessitates an orthogonal protecting group strategy, where the conditions for removing the amine protecting group do not affect the ether linkage.[3][4]

Recommended Protecting Group Strategies

Several common amine protecting groups can be successfully employed for 2-Methoxy-2-methylpropan-1-amine. The choice of the protecting group should be guided by the overall synthetic route and the tolerance of other functional groups present in the molecule. The most suitable protecting groups are carbamates, such as tert-butoxycarbonyl (Boc), benzyloxycarbonyl (Cbz), and 9-fluorenylmethyloxycarbonyl (Fmoc).[5]

tert-Butoxycarbonyl (Boc) Group

The Boc group is one of the most widely used protecting groups for amines due to its stability in a broad range of chemical conditions and its straightforward removal.[6][7] However, its acid-lability requires careful consideration in the context of the acid-sensitive tertiary ether of 2-Methoxy-2-methylpropan-1-amine.

Protection: The Boc group is typically introduced using di-tert-butyl dicarbonate (Boc₂O) in the presence of a base.[8][9]

Deprotection: Standard Boc deprotection protocols often utilize strong acids like trifluoroacetic acid (TFA) or hydrochloric acid (HCl) in organic solvents.[10][11] These conditions can lead to the cleavage of the tertiary ether. To mitigate this, milder deprotection conditions or the use of scavengers is highly recommended.[12][13] Scavengers like triethylsilane (TES) or anisole can trap the intermediate tert-butyl cation generated during deprotection, preventing it from attacking the ether oxygen.[10]

Materials:

  • 2-Methoxy-2-methylpropan-1-amine hydrochloride

  • Di-tert-butyl dicarbonate (Boc₂O)

  • Sodium bicarbonate (NaHCO₃) or Triethylamine (TEA)

  • Dichloromethane (DCM) or Tetrahydrofuran (THF)

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • To a stirred solution of 2-Methoxy-2-methylpropan-1-amine hydrochloride (1.0 eq) in a mixture of DCM/water or THF/water, add sodium bicarbonate (2.5 eq) or triethylamine (2.2 eq) at 0 °C.

  • Stir the mixture for 15-20 minutes to neutralize the hydrochloride salt.

  • Add di-tert-butyl dicarbonate (1.1 eq) portion-wise to the reaction mixture at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 12-16 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, remove the organic solvent under reduced pressure.

  • Add water to the residue and extract with ethyl acetate (3 x 50 mL).

  • Wash the combined organic layers with saturated aqueous NaHCO₃ and brine.[6]

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo to obtain the crude N-Boc protected product, which can be purified by column chromatography if necessary.

Materials:

  • N-Boc-2-methoxy-2-methylpropan-1-amine

  • Trifluoroacetic acid (TFA)

  • Dichloromethane (DCM)

  • Triethylsilane (TES) (scavenger)

  • Saturated aqueous sodium bicarbonate solution

Procedure:

  • Dissolve the N-Boc protected amine (1.0 eq) in DCM.

  • Add triethylsilane (2.0-5.0 eq) to the solution.

  • Cool the mixture to 0 °C and add TFA (5-10 eq) dropwise.

  • Stir the reaction at room temperature and monitor by TLC.

  • Once the reaction is complete, carefully quench by the slow addition of saturated aqueous sodium bicarbonate solution until the pH is basic.

  • Extract the aqueous layer with DCM (3 x 30 mL).

  • Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate to yield the deprotected amine.

Benzyloxycarbonyl (Cbz) Group

The Cbz group offers an excellent orthogonal strategy as it is stable to both acidic and basic conditions and is typically removed by catalytic hydrogenolysis.[14][15] This deprotection method is mild and highly selective, leaving the tertiary ether intact.

Protection: The Cbz group is introduced using benzyl chloroformate (Cbz-Cl) under basic conditions.[15][16]

Deprotection: The most common method for Cbz deprotection is catalytic hydrogenolysis using hydrogen gas and a palladium catalyst (Pd/C).[17][18]

Materials:

  • 2-Methoxy-2-methylpropan-1-amine hydrochloride

  • Benzyl chloroformate (Cbz-Cl)

  • Sodium carbonate (Na₂CO₃)

  • Dioxane or THF and water

  • Diethyl ether

  • 1 M Hydrochloric acid (HCl)

  • Ethyl acetate

Procedure:

  • Dissolve 2-Methoxy-2-methylpropan-1-amine hydrochloride (1.0 eq) in water and cool to 0 °C.

  • Add a solution of sodium carbonate (2.5 eq) in water.

  • Add a solution of benzyl chloroformate (1.1 eq) in dioxane or THF dropwise while maintaining the temperature at 0 °C.[19]

  • Stir the mixture at room temperature for 2-4 hours.

  • Wash the reaction mixture with diethyl ether to remove excess Cbz-Cl.[19]

  • Acidify the aqueous layer to pH 2 with 1 M HCl.[19]

  • Extract the product with ethyl acetate (3 x 50 mL).

  • Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate to give the Cbz-protected amine.

Materials:

  • N-Cbz-2-methoxy-2-methylpropan-1-amine

  • 10% Palladium on carbon (Pd/C)

  • Methanol (MeOH) or Ethanol (EtOH)

  • Hydrogen gas (H₂)

Procedure:

  • Dissolve the Cbz-protected amine (1.0 eq) in MeOH or EtOH.

  • Carefully add 10% Pd/C (5-10 mol%).[19]

  • Place the reaction mixture under a hydrogen atmosphere (e.g., using a balloon or a hydrogenation apparatus).

  • Stir the reaction vigorously at room temperature.

  • Monitor the reaction by TLC.

  • Upon completion, filter the reaction mixture through a pad of Celite to remove the catalyst.

  • Concentrate the filtrate under reduced pressure to obtain the deprotected amine.

9-Fluorenylmethyloxycarbonyl (Fmoc) Group

The Fmoc group is another excellent choice for an orthogonal protection strategy. It is stable to acidic conditions and is readily cleaved by treatment with a mild base, typically piperidine.[20][21] This makes it fully compatible with the acid-sensitive tertiary ether.

Protection: The Fmoc group is commonly introduced using Fmoc-Cl or Fmoc-OSu under basic conditions.[22][23]

Deprotection: Deprotection is achieved by treatment with a solution of piperidine in an organic solvent like dimethylformamide (DMF).[22][24]

Materials:

  • 2-Methoxy-2-methylpropan-1-amine hydrochloride

  • 9-Fluorenylmethyloxycarbonyl chloride (Fmoc-Cl) or N-(9-Fluorenylmethoxycarbonyloxy)succinimide (Fmoc-OSu)

  • Sodium bicarbonate (NaHCO₃)

  • Dioxane or THF and water

  • Diethyl ether

  • 1 M Hydrochloric acid (HCl)

Procedure:

  • Dissolve 2-Methoxy-2-methylpropan-1-amine hydrochloride (1.0 eq) and sodium bicarbonate (2.5 eq) in a mixture of dioxane/water or THF/water.

  • Add a solution of Fmoc-Cl (1.1 eq) or Fmoc-OSu (1.1 eq) in dioxane or THF.

  • Stir the reaction at room temperature for 12-16 hours.

  • Monitor the reaction by TLC.

  • Upon completion, dilute the reaction with water and extract with diethyl ether to remove impurities.

  • Acidify the aqueous layer to pH 2-3 with 1 M HCl.

  • Extract the product with ethyl acetate (3 x 50 mL).

  • Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate to yield the Fmoc-protected amine.

Materials:

  • N-Fmoc-2-methoxy-2-methylpropan-1-amine

  • Piperidine

  • Dimethylformamide (DMF)

Procedure:

  • Dissolve the Fmoc-protected amine (1.0 eq) in DMF.

  • Add a solution of 20% piperidine in DMF.[22]

  • Stir the reaction at room temperature for 30 minutes to 2 hours.

  • Monitor the deprotection by TLC.

  • Upon completion, remove the solvent under reduced pressure.

  • The crude product can be purified by column chromatography or by an aqueous workup to remove piperidine and the fluorenyl byproduct.

Summary of Protecting Group Strategies

Protecting GroupProtection ReagentDeprotection ConditionsCompatibility with Tertiary Ether
Boc Boc₂O, BaseMild Acid (TFA) with ScavengersGood with careful deprotection
Cbz Cbz-Cl, BaseH₂, Pd/CExcellent
Fmoc Fmoc-Cl or Fmoc-OSu, Base20% Piperidine in DMFExcellent

Visualization of Protection and Deprotection Strategies

Protection_Deprotection cluster_Boc Boc Strategy cluster_Cbz Cbz Strategy cluster_Fmoc Fmoc Strategy Amine_Boc 2-Methoxy-2-methylpropan-1-amine Boc_Protected N-Boc Protected Amine Amine_Boc->Boc_Protected Boc₂O, Base Boc_Protected->Amine_Boc TFA, Scavenger Amine_Cbz 2-Methoxy-2-methylpropan-1-amine Cbz_Protected N-Cbz Protected Amine Amine_Cbz->Cbz_Protected Cbz-Cl, Base Cbz_Protected->Amine_Cbz H₂, Pd/C Amine_Fmoc 2-Methoxy-2-methylpropan-1-amine Fmoc_Protected N-Fmoc Protected Amine Amine_Fmoc->Fmoc_Protected Fmoc-Cl/OSu, Base Fmoc_Protected->Amine_Fmoc Piperidine, DMF

Caption: Orthogonal protecting group strategies for 2-Methoxy-2-methylpropan-1-amine.

Conclusion

The successful implementation of protecting group strategies for 2-Methoxy-2-methylpropan-1-amine hydrochloride hinges on the careful selection of a protecting group that is orthogonal to the acid-sensitive tertiary ether. While the Boc group can be used with caution under mild deprotection conditions employing scavengers, the Cbz and Fmoc groups offer more robust and reliable orthogonal protection. The choice between Cbz and Fmoc will depend on the specific requirements of the synthetic route, such as the presence of other reducible or base-sensitive functional groups. By following the detailed protocols outlined in this application note, researchers can effectively protect the primary amine of this valuable building block while preserving its tertiary ether moiety, thus enabling its successful incorporation into complex target molecules.

References

  • Total Synthesis. Fmoc Protecting Group: Fmoc Protection & Deprotection Mechanism. Total Synthesis. Accessed January 3, 2026. [Link].

  • Total Synthesis. Cbz Protecting Group: N-Cbz Protection & Deprotection Mechanism. Total Synthesis. Accessed January 3, 2026. [Link].

  • Yan, L. Z., & Dawson, P. E. (2001). Peptide synthesis using unprotected peptides through orthogonal coupling methods. Journal of the American Chemical Society, 123(4), 526-533. [Link].

  • Aapptec Peptides. N-Terminal Deprotection - Fmoc removal. Aapptec Peptides. Accessed January 3, 2026. [Link].

  • Wikipedia. tert-Butyloxycarbonyl protecting group. Wikipedia. Accessed January 3, 2026. [Link].

  • GenScript. Terminology of Antibody Drug for Fmoc Deprotection. GenScript. Accessed January 3, 2026. [Link].

  • ACS GCI Pharmaceutical Roundtable. BOC Deprotection. ACS GCI Pharmaceutical Roundtable. Accessed January 3, 2026. [Link].

  • Venkateswara Rao, K., et al. (2012). Green and Convenient Protocol for the Chemoselective N-Benzyloxycarbonylation of Amines in Water. International Journal of Organic Chemistry, 2(1), 35-40. [Link].

  • Albericio, F., & Carpino, L. A. (2000). Orthogonal Protecting Groups for Nα-amino and C-terminal Carboxyl Functions in Solid-Phase Peptide Synthesis. Biopolymers, 55(2), 123-139. [Link].

  • AAPPTec. Overview of Solid Phase Peptide Synthesis (SPPS). AAPPTec. Accessed January 3, 2026. [Link].

  • Organic Chemistry Explained. Boc Deprotection Mechanism | Organic Chemistry. YouTube. Accessed January 3, 2026. [Link].

  • Semantic Scholar. Orthogonal protecting groups for N(alpha)-amino and C-terminal carboxyl functions in solid-phase peptide synthesis. Semantic Scholar. Accessed January 3, 2026. [Link].

  • Technical Disclosure Commons. Acid-Mediated Deprotection of Cbz Groups: A Convenient and Scalable Alternative to Pd-Catalyzed Hydrogenolysis. Technical Disclosure Commons. Accessed January 3, 2026. [Link].

  • Organic Chemistry Portal. Cbz-Protected Amino Groups. Organic Chemistry Portal. Accessed January 3, 2026. [Link].

  • Master Organic Chemistry. Amine Protection and Deprotection. Master Organic Chemistry. Accessed January 3, 2026. [Link].

  • Wikipedia. Fluorenylmethyloxycarbonyl protecting group. Wikipedia. Accessed January 3, 2026. [Link].

  • Taylor & Francis Online. Polyethylene glycol mediated facile protocol for N-Cbz protection of amines. Taylor & Francis Online. Accessed January 3, 2026. [Link].

  • AAPPTec. Amino Acid Derivatives for Peptide Synthesis. AAPPTec. Accessed January 3, 2026. [Link].

  • SciELO. A Greener, Efficient and Catalyst-Free Ultrasonic-Assisted Protocol for the N-Fmoc Protection of Amines. SciELO. Accessed January 3, 2026. [Link].

  • Hebei Boze Chemical Co.,Ltd. BOC deprotection. Hebei Boze Chemical Co.,Ltd. Accessed January 3, 2026. [Link].

  • National Institutes of Health. N-tert-Butoxycarbonylation of Structurally Diverse Amines and Sulfamides under Water-Mediated Catalyst-Free Conditions. National Institutes of Health. Accessed January 3, 2026. [Link].

  • Chemistry Steps. Boc Protecting Group for Amines. Chemistry Steps. Accessed January 3, 2026. [Link].

  • Organic Chemistry Portal. Boc-Protected Amino Groups. Organic Chemistry Portal. Accessed January 3, 2026. [Link].

  • PubChem. (2-Methoxypropyl)(methyl)amine hydrochloride. PubChem. Accessed January 3, 2026. [Link].

  • PubChem. 2-Methoxy-2-methylpropan-1-amine. PubChem. Accessed January 3, 2026. [Link].

  • Organic Chemistry Portal. Fmoc-Protected Amino Groups. Organic Chemistry Portal. Accessed January 3, 2026. [Link].

  • Chemistry LibreTexts. 18.3: Reactions of Ethers - Acidic Cleavage. Chemistry LibreTexts. Accessed January 3, 2026. [Link].

  • The Royal Society of Chemistry. An efficient and expeditious Fmoc protection of amines and amino acids in aqueous media. The Royal Society of Chemistry. Accessed January 3, 2026. [Link].

  • JoVE. Video: Ethers to Alkyl Halides: Acidic Cleavage. JoVE. Accessed January 3, 2026. [Link].

  • Wikipedia. Ether cleavage. Wikipedia. Accessed January 3, 2026. [Link].

  • Longdom Publishing. Synthesis and Cleavage of Ethers. Longdom Publishing. Accessed January 3, 2026. [Link].

  • K. C. Nicolaou group. Protecting Groups. K. C. Nicolaou group. Accessed January 3, 2026. [Link].

  • Master Organic Chemistry. Cleavage Of Ethers With Acid. Master Organic Chemistry. Accessed January 3, 2026. [Link].

  • Master Organic Chemistry. Protecting Groups for Amines: Carbamates. Master Organic Chemistry. Accessed January 3, 2026. [Link].

  • Organic Chemistry Portal. Protective Groups. Organic Chemistry Portal. Accessed January 3, 2026. [Link].

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Technical Notes & Optimization

Troubleshooting

Technical Support Center: A Researcher's Guide to 2-Methoxy-2-methylpropan-1-amine Hydrochloride

Welcome to the technical support center for 2-Methoxy-2-methylpropan-1-amine hydrochloride. This resource is tailored for researchers, scientists, and professionals in drug development, providing in-depth troubleshooting...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 2-Methoxy-2-methylpropan-1-amine hydrochloride. This resource is tailored for researchers, scientists, and professionals in drug development, providing in-depth troubleshooting guides and frequently asked questions (FAQs) to optimize reaction yields and navigate the unique challenges presented by this sterically hindered primary amine. Our guidance is grounded in established chemical principles and practical, field-tested solutions.

Introduction: Understanding the Reactant

2-Methoxy-2-methylpropan-1-amine hydrochloride is a valuable building block in organic synthesis. Its neopentyl-like structure, featuring a quaternary carbon adjacent to the aminomethyl group, introduces significant steric hindrance. This bulkiness, while often desirable for imparting specific properties to target molecules, can also lead to sluggish reactivity and low yields in common transformations.

A critical first step in almost all applications is the liberation of the free amine from its hydrochloride salt. The presence of the HCl salt renders the amine nitrogen protonated and thus non-nucleophilic. Neutralization with a suitable base is essential before its use in most coupling reactions.

Section 1: Reductive Amination – Troubleshooting and Optimization

Reductive amination is a cornerstone method for forming C-N bonds, but the steric bulk of 2-Methoxy-2-methylpropan-1-amine can impede both the initial imine formation and the subsequent reduction.

Frequently Asked Questions (FAQs): Reductive Amination

Q1: My reductive amination with 2-Methoxy-2-methylpropan-1-amine hydrochloride is resulting in very low to no product yield. What are the likely causes?

A1: Low yields in this reaction are typically traced back to one of several factors, often exacerbated by the steric hindrance of the amine:

  • Incomplete Liberation of the Free Amine: The hydrochloride salt must be fully neutralized for the amine to be nucleophilic. An insufficient amount of base will result in a substoichiometric amount of the reactive free amine.

  • Inefficient Imine Formation: The equilibrium between the carbonyl compound and the amine to form the imine can be unfavorable due to steric clash. Water, a byproduct of this equilibrium, can also inhibit the reaction.

  • Reduction of the Carbonyl Starting Material: The reducing agent may preferentially reduce the starting aldehyde or ketone before the imine has a chance to form in sufficient concentration.[1]

  • Suboptimal Reducing Agent: Not all reducing agents are equally effective for hindered imines.

Q2: How can I improve the yield of my reductive amination reaction?

A2: A systematic approach to optimization is crucial. Consider the following strategies:

ParameterRecommendationRationale
Base Use at least 1.1 equivalents of a non-nucleophilic organic base (e.g., triethylamine, DIPEA).Ensures complete liberation of the free amine without competing in the reaction.
Reaction Conditions Consider a two-step procedure: first, form the imine, then add the reducing agent. The use of a dehydrating agent (e.g., molecular sieves) during imine formation can also be beneficial.Driving the imine formation equilibrium to the product side increases the concentration of the intermediate to be reduced.
Reducing Agent Employ a milder, imine-selective reducing agent such as sodium triacetoxyborohydride (STAB) or sodium cyanoborohydride (NaBH₃CN).[1][2]These reagents are less likely to reduce the starting carbonyl compound, allowing for a one-pot procedure where the amine, carbonyl, and reducing agent are mixed together.[3]
Solvent Use an anhydrous aprotic solvent like dichloromethane (DCM), 1,2-dichloroethane (DCE), or tetrahydrofuran (THF).Prevents hydrolysis of the imine intermediate and ensures solubility of the reactants.
Temperature Most reductive aminations with STAB are effective at room temperature. If the reaction is sluggish, gentle heating (40-50 °C) may be beneficial, but monitor for side product formation.Increased temperature can help overcome the activation energy barrier for imine formation with sterically hindered substrates.
Experimental Protocol: Optimized Reductive Amination with a Hindered Amine
  • To a solution of the aldehyde or ketone (1.0 eq) in anhydrous DCM, add 2-Methoxy-2-methylpropan-1-amine hydrochloride (1.1 eq) followed by triethylamine (1.2 eq).

  • Stir the mixture at room temperature for 30 minutes to ensure complete formation of the free amine.

  • Add sodium triacetoxyborohydride (STAB) (1.5 eq) portion-wise over 10 minutes.

  • Monitor the reaction progress by TLC or LC-MS. Reactions with sterically hindered amines may require longer reaction times (12-24 hours).

  • Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.

  • Separate the organic layer, and extract the aqueous layer with DCM.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Reductive Amination Workflow

G cluster_0 Step 1: Free Amine Liberation cluster_1 Step 2: Imine Formation & Reduction cluster_2 Step 3: Work-up & Purification AmineHCl 2-Methoxy-2-methylpropan-1-amine HCl FreeAmine Free Amine in Solution AmineHCl->FreeAmine Stir at RT Base Base (e.g., Et3N) Base->FreeAmine Solvent1 Anhydrous Solvent (e.g., DCM) Solvent1->FreeAmine ReactionMix Reaction Mixture FreeAmine->ReactionMix Carbonyl Aldehyde or Ketone Carbonyl->ReactionMix STAB STAB STAB->ReactionMix Product Secondary Amine Product ReactionMix->Product Stir at RT, 12-24h Quench Quench Product->Quench Quench (aq. NaHCO3) Extraction Extraction Quench->Extraction Extraction Drying Drying Extraction->Drying Dry (Na2SO4) Concentration Concentration Drying->Concentration Concentrate Purification Purification Concentration->Purification Column Chromatography FinalProduct FinalProduct Purification->FinalProduct Pure Product

Caption: Reductive Amination Workflow.

Section 2: Amide Bond Formation – Overcoming Steric Challenges

The formation of an amide bond between a carboxylic acid and the sterically encumbered 2-Methoxy-2-methylpropan-1-amine can be challenging, often failing with standard coupling reagents.

Frequently Asked Questions (FAQs): Amide Bond Formation

Q1: Standard amide coupling conditions (e.g., EDC/HOBt) are giving poor yields with 2-Methoxy-2-methylpropan-1-amine. Why is this happening?

A1: The low nucleophilicity of the sterically hindered amine is the primary culprit. Standard coupling reagents form an activated intermediate from the carboxylic acid, but the bulky amine may be too slow to react with this intermediate, leading to several potential side reactions:

  • Hydrolysis of the Activated Intermediate: Trace amounts of water can hydrolyze the activated ester back to the carboxylic acid.

  • Decomposition of the Coupling Reagent/Activated Intermediate: Some activated species are not stable over extended reaction times.

  • Epimerization: For chiral carboxylic acids, prolonged exposure to coupling conditions can lead to racemization at the alpha-carbon.

Q2: What strategies can I employ to successfully form an amide bond with this amine?

A2: To overcome the low reactivity, more potent coupling strategies are required:

ParameterRecommendationRationale
Coupling Reagent Use a high-reactivity uronium-based coupling reagent such as HATU, HBTU, or COMU.These reagents generate highly activated esters that are more susceptible to nucleophilic attack by hindered amines.
Base A non-nucleophilic organic base like DIPEA or 2,4,6-collidine is essential. Use 2-3 equivalents.Prevents protonation of the amine and facilitates the coupling reaction.
Reaction Temperature Gentle heating (40-60 °C) can be beneficial if the reaction is slow at room temperature.Provides the necessary activation energy to overcome the steric barrier.
Alternative Method Consider converting the carboxylic acid to an acyl fluoride using a reagent like TFFH or BTFFH. Acyl fluorides are highly reactive and often effective for coupling with hindered amines.[4]The small size of the fluoride leaving group minimizes steric interactions in the transition state.
Experimental Protocol: HATU-Mediated Amide Coupling
  • In an anhydrous solvent such as DMF or NMP, dissolve the carboxylic acid (1.0 eq), HATU (1.2 eq), and DIPEA (3.0 eq).

  • Stir the mixture at room temperature for 15-30 minutes to pre-activate the carboxylic acid.

  • Add a solution of 2-Methoxy-2-methylpropan-1-amine (1.1 eq) (prepared by neutralizing the hydrochloride salt with a base and extracting into an organic solvent, or used in situ with an extra equivalent of base).

  • Stir the reaction at room temperature and monitor by TLC or LC-MS. If the reaction is sluggish, it can be heated to 50 °C.

  • Upon completion, dilute the reaction mixture with ethyl acetate and wash with water, 5% aqueous citric acid, saturated aqueous sodium bicarbonate, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or crystallization.

Amide Coupling Logical Flow

G cluster_0 Step 1: Carboxylic Acid Activation cluster_1 Step 2: Nucleophilic Attack cluster_2 Step 3: Work-up & Purification CarboxylicAcid Carboxylic Acid ActivatedEster Activated Ester Intermediate CarboxylicAcid->ActivatedEster HATU HATU HATU->ActivatedEster DIPEA DIPEA DIPEA->ActivatedEster Solvent Anhydrous Solvent (e.g., DMF) Solvent->ActivatedEster AmideFormation Nucleophilic Attack ActivatedEster->AmideFormation Amine 2-Methoxy-2-methylpropan-1-amine Amine->AmideFormation AmideProduct Amide Product AmideFormation->AmideProduct Elevated Temperature (if needed) Dilution Dilution AmideProduct->Dilution Dilute (EtOAc) Washing Washing Dilution->Washing Aqueous Washes Drying Drying Washing->Drying Dry (Na2SO4) Concentration Concentration Drying->Concentration Concentrate Purification Purification Concentration->Purification Purification FinalProduct FinalProduct Purification->FinalProduct Pure Amide

Caption: Amide Coupling Logical Flow.

Section 3: General Troubleshooting

IssuePotential CauseSuggested Solution
Difficulty in removing the solvent (e.g., DMF, NMP) after the reaction. These are high-boiling point solvents.After the initial aqueous work-up, perform multiple washes with water or a LiCl solution to extract the polar aprotic solvent from the organic layer.
Product is an oil and difficult to purify by chromatography. The product may be highly nonpolar or have a low melting point.Consider converting the product to a salt (e.g., hydrochloride or tartrate) to induce crystallization. Alternatively, try a different chromatography solvent system or reverse-phase HPLC.
Starting amine hydrochloride is not fully dissolving. The salt may have low solubility in the chosen aprotic solvent.Add a co-solvent like methanol to aid in dissolution before adding the base and other reagents. Ensure the methanol is removed under vacuum before proceeding if it interferes with the reaction.

References

  • BenchChem. (2025).
  • ResearchGate. (2016). I have a trouble in reductive amination, Is there anyone having some effective method to reduct imine to amine? ResearchGate. [Link]

  • BenchChem. (2025). Minimizing impurity formation in 2-Cycloheptylpropan-2-amine production. BenchChem.
  • Master Organic Chemistry. (2017). Reductive Amination, and How It Works. Master Organic Chemistry. [Link]

  • ResearchGate. (2025). A Protocol for Amide Bond Formation with Electron Deficient Amines and Sterically Hindered Substrates. ResearchGate. [Link]

Sources

Optimization

Technical Support Center: 2-Methoxy-2-methylpropan-1-amine Hydrochloride Reactions

Welcome to the technical support center for 2-Methoxy-2-methylpropan-1-amine hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and que...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 2-Methoxy-2-methylpropan-1-amine hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and questions that arise during its use in chemical synthesis. Here, we provide in-depth troubleshooting guides and frequently asked questions to ensure the success of your experiments.

I. Troubleshooting Guide: Navigating Common Byproducts

This section addresses specific issues you might encounter, focusing on the identification and mitigation of common byproducts.

Issue: My reaction is producing a higher molecular weight byproduct, and my desired product yield is low.

Question: I am performing a reductive amination with 2-Methoxy-2-methylpropan-1-amine hydrochloride and an aldehyde/ketone, but I am observing a significant amount of a higher molecular weight impurity. What could this be and how can I prevent it?

Answer:

The most likely culprit for a higher molecular weight byproduct in a reductive amination is the formation of a secondary amine , and subsequently a tertiary amine , through over-alkylation of the primary amine.[1] This occurs when the initially formed primary amine product reacts again with the aldehyde/ketone and the reducing agent.

Causality of Byproduct Formation:

The newly formed primary amine is often more nucleophilic than the starting ammonia or amine, leading to a "runaway" reaction where it competes with the starting amine for the alkylating agent.[2] This results in a mixture of primary, secondary, and even tertiary amines.[1][2]

Mitigation Strategies:

To suppress the formation of the tertiary amine byproduct, consider the following strategies:

  • Stepwise Imine Formation and Reduction: A highly effective method is to first form the imine by reacting 2-Methoxy-2-methylpropan-1-amine with the carbonyl compound, and only then adding the reducing agent.[1][3] This can be achieved by mixing the amine and carbonyl in a suitable solvent, optionally with a dehydrating agent like molecular sieves, and monitoring for the disappearance of the starting material before introducing the reducing agent.[3]

  • Control of Reaction Stoichiometry: Using a large excess of the primary amine can favor the formation of the desired secondary amine by increasing the probability of the aldehyde/ketone reacting with the starting amine rather than the product.

  • Non-Acidic Conditions: Performing the reductive amination under neutral or non-acidic conditions can help suppress the formation of the tertiary amine.[3]

  • Choice of Reducing Agent: While various reducing agents can be used, some, like sodium cyanoborohydride, are known to be effective for reductive amination.[4]

Experimental Protocol for Stepwise Reductive Amination:

  • To a solution of your aldehyde or ketone (1 equivalent) in a suitable solvent (e.g., methanol, dichloromethane), add 2-Methoxy-2-methylpropan-1-amine (1-1.2 equivalents).

  • If desired, add a dehydrating agent such as anhydrous magnesium sulfate or 4Å molecular sieves.

  • Stir the mixture at room temperature and monitor the reaction progress by a suitable analytical technique (e.g., TLC, LC-MS) for the formation of the imine and consumption of the starting materials.

  • Once imine formation is complete, add the reducing agent (e.g., sodium borohydride, sodium cyanoborohydride) portion-wise at a controlled temperature (e.g., 0 °C).

  • Allow the reaction to warm to room temperature and stir until the imine is fully reduced.

  • Perform a standard aqueous work-up to quench the reaction and isolate the product.

Analytical Identification of Byproducts:

  • Mass Spectrometry (MS): The secondary and tertiary amine byproducts will have distinct molecular weights that can be easily identified by MS.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR will show characteristic shifts for the N-alkyl groups and changes in the signals of the 2-methoxy-2-methylpropyl moiety.

Issue: I am observing a byproduct with a similar mass to my starting amine in an acylation reaction.

Question: During the N-acylation of 2-Methoxy-2-methylpropan-1-amine hydrochloride with an acyl chloride or anhydride, I'm seeing an impurity that is difficult to separate from my desired amide product. What could this be?

Answer:

While over-acylation of primary amines to form a diacyl-adduct is a theoretical possibility, it is generally not a major byproduct. The lone pair of electrons on the nitrogen of the newly formed amide is significantly less nucleophilic due to resonance with the adjacent carbonyl group, making a second acylation unfavorable.[5]

A more likely scenario is the presence of an unreacted starting amine or the formation of a salt between the starting amine and the acid byproduct (e.g., HCl) generated during the reaction.

Causality of Incomplete Reaction:

  • Insufficient Acylating Agent: If less than a stoichiometric amount of the acylating agent is used, some of the starting amine will remain unreacted.

  • Base Scavenging: The acid generated during the reaction can protonate the starting amine, rendering it non-nucleophilic and halting the reaction. This is why a base is typically added to acylation reactions.[5]

  • Reaction Conditions: Sub-optimal temperature or reaction time can lead to incomplete conversion.

Mitigation Strategies:

  • Use of a Base: Incorporate a non-nucleophilic base, such as pyridine or triethylamine, to neutralize the acid byproduct as it is formed.[6]

  • Stoichiometry: Ensure at least a stoichiometric amount of the acylating agent is used. A slight excess may be beneficial to drive the reaction to completion.

  • Reaction Monitoring: Monitor the reaction progress by TLC or LC-MS to ensure the complete consumption of the starting amine.

Experimental Protocol for N-Acylation:

  • Dissolve 2-Methoxy-2-methylpropan-1-amine hydrochloride (1 equivalent) and a non-nucleophilic base (e.g., triethylamine, 2.2 equivalents) in a suitable aprotic solvent (e.g., dichloromethane, THF).

  • Cool the solution to 0 °C.

  • Slowly add the acyl chloride or anhydride (1.1 equivalents) to the solution.

  • Allow the reaction to warm to room temperature and stir until completion, monitoring by TLC or LC-MS.

  • Perform an aqueous workup, including a wash with a dilute acid solution to remove excess amine and base, followed by a wash with a bicarbonate solution to remove any remaining acid.

II. Frequently Asked Questions (FAQs)

Q1: What are the most common classes of byproducts I should be aware of when working with 2-Methoxy-2-methylpropan-1-amine hydrochloride?

A1: Based on the reactivity of primary amines, the most common byproducts fall into these categories:

  • Over-alkylation products: In reactions like reductive amination or alkylation with alkyl halides, the formation of secondary and tertiary amines is a primary concern.[1][7]

  • Unreacted starting material: Incomplete reactions, particularly in acylations, can leave residual starting amine which may be challenging to separate from the product.

  • Degradation products: While less common under standard reaction conditions, prolonged exposure to harsh conditions (e.g., high heat, strong acids/bases) could potentially lead to degradation. For instance, structurally related 2-amino-2-methyl-1-propanol can undergo cyclization to form an oxazolidinone derivative, suggesting a potential, though unconfirmed, degradation pathway for 2-methoxy-2-methylpropan-1-amine.

Q2: How can I purify my desired product from these amine byproducts?

A2: Several techniques can be employed:

  • Acid-Base Extraction: This is a fundamental and effective method. The basicity of primary, secondary, and tertiary amines allows for their separation from neutral organic compounds by extraction with an acidic aqueous solution. The amines can then be recovered by basifying the aqueous layer and extracting with an organic solvent.

  • Chromatography:

    • Silica Gel Chromatography: While standard silica gel can be used, the basic nature of amines can lead to tailing and poor separation. It is often beneficial to add a small amount of a basic modifier, like triethylamine or ammonia, to the eluent.[8][9]

    • Amine-functionalized Silica: Using a stationary phase with bonded amine groups can significantly improve the chromatography of basic compounds by minimizing interactions with acidic silanols.[9]

  • Crystallization: If your desired product is a solid, crystallization can be a highly effective purification method. Formation of a salt (e.g., hydrochloride, tartrate) can sometimes facilitate the crystallization of amines.[8]

  • Hoffmann's Method: For separating mixtures of primary, secondary, and tertiary amines, Hoffmann's method, which involves reaction with diethyl oxalate, can be used. Primary amines form solid dialkyl oxamides, secondary amines form liquid dialkyl oxamic esters, and tertiary amines do not react, allowing for their separation.[10]

Q3: Are there any known stability issues with 2-Methoxy-2-methylpropan-1-amine hydrochloride?

A3: 2-Methoxy-2-methylpropan-1-amine hydrochloride is generally a stable compound. However, like most organic molecules, it can be susceptible to degradation under extreme conditions. It is advisable to store it in a cool, dry place away from strong oxidizing agents. The free base form is more nucleophilic and may be more reactive towards atmospheric carbon dioxide over long periods.

III. Visualizing Reaction Pathways and Byproduct Formation

To further clarify the potential side reactions, the following diagrams illustrate the key transformations.

Byproduct_Formation cluster_alkylation Reductive Amination / Alkylation cluster_acylation Acylation Primary_Amine 2-Methoxy-2-methylpropan-1-amine Secondary_Amine Secondary Amine (Byproduct) Primary_Amine->Secondary_Amine + Aldehyde/Ketone + [H] Aldehyde_Ketone Aldehyde/ Ketone Tertiary_Amine Tertiary Amine (Byproduct) Secondary_Amine->Tertiary_Amine + Aldehyde/Ketone + [H] Start_Amine 2-Methoxy-2-methylpropan-1-amine Amide Desired Amide Product Start_Amine->Amide + Acylating Agent Acylating_Agent Acyl Chloride/ Anhydride Diacyl_Amine Diacyl-adduct (Minor/Unlikely) Amide->Diacyl_Amine + Acylating Agent (Disfavored)

Caption: Common byproduct pathways in reactions of 2-Methoxy-2-methylpropan-1-amine.

IV. References

  • Hoffmann's Method for Separation of Amines. (2021). Chemistry Notes Info. [Link]

  • A Practical Guide for Buffer-Assisted Isolation and Purification of Primary, Secondary, and Tertiary Amine Derivatives from Their Mixture. (2025). ResearchGate. [Link]

  • Ways to reduce the bis amination during a reductive amination? (2023). Reddit. [Link]

  • Amine workup. (2024). Reddit. [Link]

  • Amine alkylation. (n.d.). Wikipedia. [Link]

  • Amine synthesis by reductive amination (reductive alkylation). (n.d.). Organic Chemistry Portal. [Link]

  • Process for the purification of tertiary amines. (n.d.). Google Patents.

  • Acylation Reaction on Amines | Class 12 Chemistry | Nitrogen Containing Compounds. (2024). YouTube. [Link]

  • Reactions of Amines. (2025). Chemistry LibreTexts. [Link]

  • Is there an easy way to purify organic amines? (2023). Biotage. [Link]

  • Alkylation of Amines (Sucks!). (2017). Master Organic Chemistry. [Link]

  • Strategies for Selective Reductive Amination in Organic Synthesis and Catalysis. (2024). JOCPR. [Link]

  • Efficient Synthesis of Secondary Amines by Reductive Amination of Curdlan Staudinger Ylides. (2017). ScienceDirect. [Link]

  • Condensation of Diacetyl with Alkyl Amines: Synthesis and Reactivity of p-Iminobenzoquinones and p-Diiminobenzoquinones. (2015). MDPI. [Link]

  • Reductive Amination, and How It Works. (2017). Master Organic Chemistry. [Link]

Sources

Troubleshooting

Technical Support Center: Purification of 2-Methoxy-2-methylpropan-1-amine Hydrochloride Derivatives

Welcome to the technical support center for the purification of 2-Methoxy-2-methylpropan-1-amine hydrochloride and its derivatives. This guide is designed for researchers, chemists, and drug development professionals who...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the purification of 2-Methoxy-2-methylpropan-1-amine hydrochloride and its derivatives. This guide is designed for researchers, chemists, and drug development professionals who encounter challenges in isolating and purifying these valuable compounds. The unique combination of an ether linkage, a quaternary carbon center, and a primary amine hydrochloride salt presents specific purification hurdles. This document provides in-depth, experience-driven troubleshooting advice and answers to frequently asked questions to help you achieve your desired purity and yield.

Part 1: Troubleshooting Guide (Problem-Oriented Q&A)

This section addresses specific, common problems encountered during the purification workflow.

Q1: My final hydrochloride salt product is an oil or a sticky solid, not a crystalline material. How can I induce crystallization?

Answer:

This is a frequent issue, especially with hydrochloride salts of amines which can be hygroscopic or form low-melting point eutectic mixtures with residual solvents or impurities. The goal is to find a solvent system where the product is sparingly soluble at low temperatures but more soluble at higher temperatures.

Causality Explained: Oiling out occurs when a compound melts in the crystallization solvent or separates from the solution at a temperature above its melting point. For amine hydrochlorides, this is often exacerbated by the presence of water, which can form a hydrate, or residual organic solvents that act as plasticizers. The key is to remove water rigorously and select an appropriate non-polar "anti-solvent" to reduce the product's solubility gradually.

Step-by-Step Protocol: Inducing Crystallization

  • Ensure Anhydrous Conditions:

    • Dissolve your oily product in a minimal amount of a dry, polar solvent like isopropanol (IPA) or absolute ethanol.

    • Add a co-solvent like toluene and remove the solvents via rotary evaporation. This process, known as azeotropic drying, is effective at removing residual water.[1][2] Repeat this step 2-3 times.

  • Solvent System Screening (Small Scale):

    • In separate vials, dissolve small amounts of the dried oil in different polar solvents (e.g., Methanol, Ethanol, Isopropanol).

    • Slowly add a non-polar anti-solvent (e.g., Diethyl ether, Ethyl acetate, Hexanes, Tetrahydrofuran (THF)) dropwise at room temperature until slight turbidity persists.[3]

    • Gently warm the mixture until the solution becomes clear again.

    • Allow the solution to cool slowly to room temperature, then place it in a freezer (-20°C).

  • Scale-Up & Seeding:

    • Once a suitable solvent system is identified, scale up the procedure.

    • If you have a small amount of solid material from a previous batch, add a "seed crystal" after the anti-solvent addition to provide a nucleation point for crystal growth.

    • If no seed crystal is available, gently scratching the inside of the flask with a glass rod at the solvent-air interface can initiate crystallization.

  • Isolation:

    • Collect the resulting crystals by vacuum filtration.

    • Wash the crystals sparingly with the cold anti-solvent to remove soluble impurities.

    • Dry the crystals under high vacuum.

Q2: My NMR/LCMS analysis shows that the main impurity is the corresponding free amine. How did this happen and how can I remove it?

Answer:

The presence of the free amine alongside the hydrochloride salt typically indicates incomplete protonation or partial decomposition of the salt during workup or storage. This can happen if a stoichiometric amount of HCl was used and some was lost, or if the product was exposed to a basic environment (e.g., during chromatography on untreated silica gel).

Causality Explained: A hydrochloride salt exists in equilibrium with its corresponding free amine and HCl. If the product is dissolved in a non-polar solvent, the more non-polar free amine will be more soluble than the highly polar salt. This difference in solubility is the key to their separation.

Step-by-Step Protocol: Removing Free Amine Impurity

  • Dissolution and Filtration:

    • Dissolve the impure salt in a minimal amount of a polar solvent where the salt is soluble, such as methanol or water.

    • Add a large excess of a non-polar solvent in which the salt is insoluble but the free amine is soluble (e.g., diethyl ether or dichloromethane).

    • The purified hydrochloride salt should precipitate out of the solution.

  • Trituration/Washing:

    • If the product is already a solid, suspend it in a non-polar solvent like diethyl ether or ethyl acetate.

    • Stir the slurry vigorously for 15-30 minutes. This process, called trituration, will dissolve the more soluble free amine into the solvent while leaving the solid salt behind.[4]

    • Filter the solid, wash with fresh, cold non-polar solvent, and dry under vacuum.

  • Re-acidification (If necessary):

    • Dissolve the entire mixture in a suitable solvent (e.g., isopropanol).

    • Add a small, carefully measured amount of anhydrous HCl solution (e.g., HCl in dioxane or diethyl ether) to convert the remaining free amine to its salt form.

    • Initiate precipitation by adding an anti-solvent as described in Q1.

Q3: I'm attempting column chromatography, but my compound is streaking badly on the TLC plate and giving poor separation on the column. What's wrong?

Answer:

Streaking (or tailing) of amines on silica gel is a classic problem. It is caused by the interaction of the basic amine with the acidic silanol (Si-OH) groups on the surface of the silica gel. This leads to strong, non-specific binding, poor elution, and broad peaks.

Causality Explained: The lone pair of electrons on the amine's nitrogen atom forms a strong hydrogen bond or an acid-base interaction with the acidic protons of the silica gel's silanol groups. This interaction is often irreversible, leading to yield loss and poor separation. To prevent this, the silanol groups must be "deactivated" by adding a competitive base to the mobile phase.

Step-by-Step Protocol: Optimizing Amine Chromatography

  • Deactivate the Stationary Phase:

    • Add a small amount of a basic modifier to your eluent system. Common choices include:

      • Triethylamine (TEA): Typically 0.5-2% by volume.[5]

      • Ammonia: Use a solution of 7N ammonia in methanol, adding it to constitute ~1-2% of the polar component of your mobile phase (e.g., for a 10% MeOH/DCM eluent, use 10% of the 7N NH3/MeOH solution).

    • This modifier competes with your product for binding to the acidic sites on the silica, allowing your compound to elute symmetrically.

  • Optimize the Mobile Phase:

    • Use Thin-Layer Chromatography (TLC) to find the optimal solvent system after adding the basic modifier.

    • A good starting point for polar amine hydrochlorides is a gradient of Methanol in Dichloromethane (DCM) or Ethyl Acetate in Hexanes, always containing the basic modifier.[5]

    • Aim for an Rf value of 0.2-0.4 for the desired compound on the TLC plate to ensure good separation on the column.[6]

  • Column Loading:

    • Dissolve your crude product in a minimal amount of the initial mobile phase or DCM.

    • Alternatively, "dry load" the compound: dissolve it in a suitable solvent (e.g., methanol), add a small amount of silica gel, evaporate the solvent to get a free-flowing powder, and load this powder onto the top of the column. This often results in sharper bands.

Modifier Typical Concentration Notes
Triethylamine (TEA)0.5 - 2% (v/v)Volatile, easy to remove under vacuum. Can sometimes be difficult to remove completely from the final product.
Ammonia (as NH₃ in MeOH)1 - 2% of the polar solventHighly effective. The ammonia solution is basic and can be prepared or purchased.
Pyridine0.5 - 1% (v/v)Less common, higher boiling point, can be harder to remove.

Table 1: Common Basic Modifiers for Amine Chromatography on Silica Gel.

Part 2: Frequently Asked Questions (FAQs)
Q4: What is the best general strategy for purifying a novel derivative of 2-Methoxy-2-methylpropan-1-amine hydrochloride?

Answer:

A multi-step, logic-based approach is most effective. The choice of technique depends on the nature of the impurities and the physical state of your crude product.

Workflow Diagram: Purification Strategy

purification_workflow start Crude Product is_solid Is the product a solid? start->is_solid acid_base Perform Acid-Base Extraction is_solid->acid_base  No / Oily recrystallize Attempt Recrystallization is_solid->recrystallize  Yes check_purity Check Purity (TLC, NMR, LCMS) acid_base->check_purity recrystallize->check_purity chromatography Column Chromatography (with basic modifier) final_product Pure Product chromatography->final_product is_pure Is it pure? check_purity->is_pure is_pure->chromatography  No is_pure->final_product  Yes

Caption: Decision workflow for purifying amine hydrochloride derivatives.

  • Acid-Base Extraction: This is an excellent first step to remove neutral or acidic impurities.[7][8][9] Dissolve the crude mixture in an organic solvent (like ethyl acetate or DCM). Wash with a basic aqueous solution (e.g., NaHCO₃) to remove acidic impurities, then wash with an acidic aqueous solution (e.g., dilute HCl) to extract your amine into the aqueous layer as the hydrochloride salt. Back-extracting the aqueous layer with an organic solvent will remove neutral impurities. Finally, you can either evaporate the water to recover the salt or basify the aqueous layer and extract the free amine back into an organic solvent.[10]

  • Crystallization/Recrystallization: If the product obtained after extraction is a solid, recrystallization is the preferred method for achieving high purity. It is often more scalable and cost-effective than chromatography. Refer to the protocol in Q1 .

  • Column Chromatography: If recrystallization fails or if impurities are very similar in polarity to your product, column chromatography is the method of choice. Remember to use a basic modifier as detailed in Q3 .

Q5: How do I properly handle and store these amine hydrochloride derivatives, especially if they are hygroscopic?

Answer:

Amine hydrochloride salts are often hygroscopic, meaning they readily absorb moisture from the atmosphere.[11] This can lead to the material becoming sticky or oily, and can also affect analytical results (e.g., elemental analysis).

Best Practices for Handling and Storage:

  • Handling: Whenever possible, handle hygroscopic salts in a controlled environment like a glove box or glove bag with a dry atmosphere (e.g., nitrogen or argon).[11][12] If this is not possible, work quickly and minimize the compound's exposure to ambient air.

  • Drying: Before storage, ensure the compound is rigorously dry. Drying in a vacuum oven (at a temperature well below the compound's melting or decomposition point) with a desiccant trap (e.g., P₂O₅ or Drierite) is highly effective.

  • Storage: Store the dried compound in a tightly sealed vial, preferably with a PTFE-lined cap. For extra protection, place this primary container inside a larger, sealed container (like a desiccator) containing a drying agent. Store in a cool, dark place.

Q6: Can I use reverse-phase chromatography for these polar hydrochloride salts?

Answer:

Yes, reverse-phase high-performance liquid chromatography (RP-HPLC) or flash chromatography can be an excellent technique for purifying highly polar compounds like amine hydrochloride salts.

Causality Explained: In reverse-phase chromatography, the stationary phase (e.g., C18-silica) is non-polar, and the mobile phase is polar (typically water/acetonitrile or water/methanol).[6] Polar compounds have weaker interactions with the non-polar stationary phase and elute earlier. The hydrochloride salt form is highly water-soluble, making it well-suited for this technique.

Considerations for Reverse-Phase Purification:

  • Mobile Phase Modifiers: To ensure sharp peaks and reproducible retention times, it is crucial to add a modifier to the mobile phase.

    • Trifluoroacetic Acid (TFA): A common choice, typically used at 0.1%. It acts as an ion-pairing agent, improving peak shape for basic compounds.

    • Formic Acid: Another option, also used at ~0.1%.

    • Buffers: Using a buffer system (e.g., ammonium formate or ammonium acetate) can provide better pH control.

  • Column Choice: Standard C18 columns work well. For very polar derivatives, a C18 column with "polar end-capping" or a dedicated aqueous-stable (e.g., "Aqua") column may provide better retention and performance.[13] Hydrophilic Interaction Chromatography (HILIC) is another advanced alternative that uses a polar stationary phase with an aqueous-organic mobile phase to retain highly polar compounds.[14]

  • Post-Purification Workup: If you use an additive like TFA, your final product will be the trifluoroacetate salt. To obtain the hydrochloride salt, you may need to perform a salt-exchange step.

References
  • Veeprho. (n.d.). Amine Impurities and Related Compound. Retrieved from [Link]

  • Wikipedia. (n.d.). Acid–base extraction. Retrieved from [Link]

  • Chemistry LibreTexts. (2022, April 7). 4.8: Acid-Base Extraction. Retrieved from [Link]

  • Refining Community. (n.d.). Contamination in Amine Systems. Retrieved from [Link]

  • Scribd. (n.d.). Amine Plant Troubleshooting and Optimization. Retrieved from [Link]

  • Unknown Source. (n.d.). Liquid/liquid Extraction. Retrieved from [Link]

  • Rossi, S., et al. (2021). Selective separation of amines from continuous processes using automated pH controlled extraction. Reaction Chemistry & Engineering, RSC Publishing. DOI:10.1039/D1RE00205H. Retrieved from [Link]

  • Google Patents. (n.d.). US3337630A - Process for the purification of amines.
  • Google Patents. (n.d.). US1878970A - Purification of primary aromatic amine hydrohalides of the benzene series.
  • YouTube. (2022, August 11). How to purify Amine? Grad student asked me. Demonstration and discussion-watch full video to learn. Retrieved from [Link]

  • Sulfur Recovery Engineering Inc. (n.d.). Amine Troubleshooting. Retrieved from [Link]

  • HepatoChem. (n.d.). How do you handle hygroscopic salts? Retrieved from [Link]

  • Gas Processing & LNG. (2019, June 1). Case studies of troubleshooting amine treating foaming—Part 1. Retrieved from [Link]

  • ResearchGate. (2017, February 7). Purification of organic hydrochloride salt? Retrieved from [Link]

  • Zaworotko, M. J., et al. (2005). Crystal Engineering Approach To Forming Cocrystals of Amine Hydrochlorides with Organic Acids. Journal of the American Chemical Society. Retrieved from [Link]

  • Sciencemadness.org. (2007, October 11). drying the water out of hygroscopic crystals. Retrieved from [Link]

  • Analytical Methods (RSC Publishing). (n.d.). Simple and rapid detection of aromatic amines using a thin layer chromatography plate. Retrieved from [Link]

  • Unknown Source. (n.d.). TLC of aromatic amines. Retrieved from [Link]

  • ResearchGate. (2025, August 7). Industrial processes for manufacturing amines. Retrieved from [Link]

  • ResearchGate. (2015, January 9). What is the best way to convert my amine compound from the salt form into free amine? Retrieved from [Link]

  • ResearchGate. (2025, August 6). Simple and rapid detection of aromatic amines using a thin layer chromatography plate. Retrieved from [Link]

  • Google Patents. (n.d.). US4661634A - Removal of impurities from amines.
  • Google Patents. (n.d.). US2377511A - Purification of amine reaction mixtures.
  • ACS Publications. (n.d.). Separation of organic amine compounds on silica gel with reversed-phase eluents. Analytical Chemistry. Retrieved from [Link]

  • OIV. (n.d.). Detection of biogenic amines by TLC. Retrieved from [Link]

  • ResearchGate. (2016, April 18). How to isolate a very hygroscopic salt (as presipitate) from a reaction solution? Retrieved from [Link]

  • Sciencemadness.org. (2009, July 25). Forming oxalte salts of amines. Retrieved from [Link]

  • Columbia University. (n.d.). Column chromatography. Retrieved from [Link]

  • Chemistry Hall. (n.d.). Thin Layer Chromatography: A Complete Guide to TLC. Retrieved from [Link]

  • Sciencemadness.org. (2006, December 10). Isolation of primary amines as HCL salt problem. Retrieved from [Link]

  • University of Rochester. (n.d.). Workup: Amines. Department of Chemistry. Retrieved from [Link]

  • Google Patents. (n.d.). US4670232A - Recovery of amines from by-product chloride salts.
  • Unknown Source. (2012, June 11). Hydrochloride salt co-crystals: preparation, characterization and physicochemical studies. Retrieved from [Link]

  • PubMed. (n.d.). Hydrophilic interaction chromatography using amino and silica columns for the determination of polar pharmaceuticals and impurities. Retrieved from [Link]

  • University of Rochester. (n.d.). Chromatography: Solvent Systems For Flash Column. Department of Chemistry. Retrieved from [Link]

  • Google Patents. (n.d.). US5227483A - Process for recovery of amines and volatile acids from amine salts.
  • ResearchGate. (2012, June 12). Hydrochloride salt co-crystals: Preparation, characterization and physicochemical studies. Retrieved from [Link]

  • Sciencemadness.org. (2014, November 25). Water exchange between different hygroscopic salts. Retrieved from [Link]

  • PubChem. (n.d.). 2-Methoxy-2-methylpropan-1-amine. Retrieved from [Link]

  • Polygon Group. (n.d.). Surface Coating to Prevent Hygroscopic Salt Damage in Power Plants. Retrieved from [Link]

Sources

Optimization

Technical Support Center: A Troubleshooting Guide for Reactions Involving 2-Methoxy-2-methylpropan-1-amine Hydrochloride

Welcome to our dedicated technical support center for researchers, scientists, and drug development professionals working with 2-Methoxy-2-methylpropan-1-amine hydrochloride. This guide is designed to provide in-depth, p...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to our dedicated technical support center for researchers, scientists, and drug development professionals working with 2-Methoxy-2-methylpropan-1-amine hydrochloride. This guide is designed to provide in-depth, practical, and experience-driven advice to help you navigate the common challenges and nuances of employing this sterically hindered primary amine in your synthetic endeavors. Our goal is to move beyond generic protocols and offer a deeper understanding of the causality behind experimental choices, empowering you to troubleshoot effectively and optimize your reactions.

Introduction to 2-Methoxy-2-methylpropan-1-amine Hydrochloride

2-Methoxy-2-methylpropan-1-amine, as its hydrochloride salt, is a valuable building block in medicinal chemistry and organic synthesis. Its neopentyl-like structure, featuring a quaternary carbon adjacent to the aminomethyl group, introduces significant steric bulk. This unique structural feature can be both an advantage and a challenge. While it can impart desirable pharmacokinetic properties to a final drug molecule, it also significantly influences the reactivity of the primary amine, often leading to sluggish reactions and unexpected side products. This guide will address the most common issues encountered when using this reagent.

Frequently Asked Questions (FAQs) and Troubleshooting

Handling and Reagent Preparation

Question: My reaction with 2-Methoxy-2-methylpropan-1-amine hydrochloride is not proceeding as expected. Could there be an issue with the starting material itself?

Answer: Yes, the quality and handling of the amine salt are critical first steps.

  • Hygroscopicity: Amine hydrochlorides can be hygroscopic. Moisture can interfere with many reactions, especially those involving moisture-sensitive reagents like organometallics or certain coupling agents.

    • Troubleshooting: Always store the reagent in a desiccator. Before use, it is good practice to dry the required amount in a vacuum oven at a moderate temperature (e.g., 40-50 °C) for several hours, provided it is thermally stable.

  • Free-Basing the Amine: Most reactions require the free amine, not the hydrochloride salt. Incomplete neutralization is a common source of low yields.

    • Protocol for Free-Basing:

      • Dissolve the 2-Methoxy-2-methylpropan-1-amine hydrochloride in a suitable solvent (e.g., water or a biphasic mixture of water and an organic solvent like dichloromethane (DCM) or ethyl acetate).

      • Cool the solution in an ice bath.

      • Slowly add a base, such as a saturated aqueous solution of sodium bicarbonate (NaHCO₃) or a 1-2 M solution of sodium hydroxide (NaOH), while monitoring the pH with a pH strip or meter until it is basic (pH > 10).

      • Extract the free amine into an organic solvent (e.g., DCM or ethyl acetate) multiple times.

      • Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure.

    • Causality: The free amine possesses the nucleophilic lone pair on the nitrogen required for most reactions. The hydrochloride salt protonates this lone pair, rendering it non-nucleophilic. Insufficient base will result in a mixture of the free amine and the salt, leading to incomplete reaction.

Question: What is the solubility of 2-Methoxy-2-methylpropan-1-amine hydrochloride and its free base in common laboratory solvents?

Answer: Understanding the solubility of your reagents is crucial for choosing the right reaction solvent. Here is a general guide:

Solvent2-Methoxy-2-methylpropan-1-amine Hydrochloride2-Methoxy-2-methylpropan-1-amine (Free Base)
WaterSolubleSparingly soluble
MethanolSolubleSoluble
EthanolSolubleSoluble
Dichloromethane (DCM)Sparingly solubleSoluble
Tetrahydrofuran (THF)Sparingly solubleSoluble
Acetonitrile (MeCN)Sparingly solubleSoluble
TolueneInsolubleSoluble
N,N-Dimethylformamide (DMF)SolubleSoluble
Dimethyl sulfoxide (DMSO)SolubleSoluble

Note: These are general solubility trends. It is always recommended to perform a small-scale solubility test before committing to a large-scale reaction.

Reductive Amination

Question: I am attempting a reductive amination with 2-Methoxy-2-methylpropan-1-amine and an aldehyde/ketone, but the reaction is slow and gives low yields. What can I do?

Answer: The steric hindrance of 2-Methoxy-2-methylpropan-1-amine can make the initial imine formation the rate-limiting step.

  • Imine Formation:

    • Causality: The bulky neopentyl-like structure hinders the approach of the amine to the carbonyl carbon.

    • Troubleshooting:

      • Use a dehydrating agent: The formation of the imine is an equilibrium reaction that produces water. Removing water will drive the equilibrium towards the imine. Common dehydrating agents include anhydrous magnesium sulfate (MgSO₄), sodium sulfate (Na₂SO₄), or the use of a Dean-Stark apparatus with a solvent that forms an azeotrope with water (e.g., toluene).

      • Acid Catalysis: While generally acid-catalyzed, with hindered amines, the choice and amount of acid are critical. Too much strong acid will protonate the amine, rendering it non-nucleophilic. A weak acid like acetic acid is often a good choice.[1]

      • Pre-formation of the Imine: Consider forming the imine first before adding the reducing agent. This can be done by stirring the amine and carbonyl compound together in a solvent like methanol or toluene, with or without a catalyst, and monitoring the reaction by TLC or NMR until imine formation is complete.

  • Choice of Reducing Agent:

    • Causality: The choice of reducing agent is crucial for selectively reducing the imine in the presence of the starting carbonyl.

    • Recommendations:

      • Sodium triacetoxyborohydride (STAB): This is often the reagent of choice for reductive aminations as it is milder than sodium borohydride and can be used in a one-pot procedure.[2]

      • Sodium cyanoborohydride (NaBH₃CN): Another effective reagent, but it is toxic and requires careful handling.[2]

      • Sodium borohydride (NaBH₄): Can be used, but it is a stronger reducing agent and may reduce the starting aldehyde or ketone. It is best used after the imine has been pre-formed.[1]

Troubleshooting Workflow for Reductive Amination

G start Low Yield in Reductive Amination check_imine Is imine formation confirmed? (TLC/NMR) start->check_imine preform_imine Pre-form imine with a dehydrating agent (e.g., MgSO₄) and catalytic acetic acid. check_imine->preform_imine No imine_formed Imine is formed, but low yield of amine. check_imine->imine_formed Yes preform_imine->check_imine check_reducing_agent What reducing agent was used? imine_formed->check_reducing_agent stab_or_nabh3cn Using STAB or NaBH₃CN check_reducing_agent->stab_or_nabh3cn nabh4 Using NaBH₄ check_reducing_agent->nabh4 increase_equivalents Increase equivalents of reducing agent (1.5-2.0 eq). stab_or_nabh3cn->increase_equivalents preform_then_reduce Pre-form imine completely, then add NaBH₄. nabh4->preform_then_reduce check_temp Reaction still slow? increase_equivalents->check_temp final_check Monitor reaction for completion. preform_then_reduce->final_check increase_temp Gently increase temperature (e.g., to 40 °C). check_temp->increase_temp Yes check_temp->final_check No increase_temp->final_check

Caption: Decision tree for troubleshooting reductive amination.

Amide Coupling

Question: I'm struggling to form an amide bond between 2-Methoxy-2-methylpropan-1-amine and a carboxylic acid. Standard coupling reagents are giving me low to no product.

Answer: Amide bond formation with sterically hindered amines is a well-known challenge in organic synthesis. The low nucleophilicity of the sterically encumbered amine requires more forcing conditions or specialized coupling reagents.[3][4][5]

  • Choice of Coupling Reagent:

    • Standard Reagents (e.g., HATU, HOBt/EDC): These may be ineffective due to the steric hindrance around the nitrogen atom.

    • Recommendations for Hindered Amines:

      • Acyl Fluorides: Converting the carboxylic acid to an acyl fluoride can be highly effective for coupling with hindered amines. Reagents like Cyanuric fluoride or XtalFluor-E can be used for this transformation.[3][6]

      • Ghosez's Reagent (1-Chloro-N,N,2-trimethyl-1-propenylamine): This reagent can be used to activate the carboxylic acid and often works well with hindered amines.

      • Carbonyldiimidazole (CDI): This can be an effective and milder alternative.

  • Reaction Conditions:

    • Temperature: For hindered couplings, elevated temperatures (e.g., 60-80 °C) are often necessary.

    • Solvent: A high-boiling point, non-reactive solvent like DMF, DMSO, or N-methyl-2-pyrrolidone (NMP) is often preferred.

    • Base: A non-nucleophilic base such as diisopropylethylamine (DIPEA) is crucial to avoid side reactions.

Experimental Protocol for Hindered Amide Coupling

  • In a flame-dried flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the carboxylic acid (1.0 eq) in anhydrous DCM or THF.

  • Add oxalyl chloride (1.5 eq) and a catalytic amount of DMF (1 drop).

  • Stir the mixture at room temperature for 1-2 hours. The reaction can be monitored by the cessation of gas evolution.

  • Remove the solvent and excess oxalyl chloride under reduced pressure.

  • Dissolve the resulting crude acyl chloride in anhydrous DCM or THF.

  • In a separate flask, dissolve the free base of 2-Methoxy-2-methylpropan-1-amine (1.2 eq) and DIPEA (2.0 eq) in anhydrous DCM or THF.

  • Slowly add the solution of the acyl chloride to the amine solution at 0 °C.

  • Allow the reaction to warm to room temperature and stir overnight, or gently heat if necessary.

  • Monitor the reaction by TLC or LC-MS.

  • Upon completion, quench the reaction with water or saturated aqueous NaHCO₃ and proceed with a standard aqueous workup.

N-Alkylation

Question: I am trying to perform an N-alkylation on 2-Methoxy-2-methylpropan-1-amine, but I am getting a mixture of mono- and di-alkylated products, or the reaction is not proceeding at all.

Answer: Direct N-alkylation of primary amines is often difficult to control and can lead to over-alkylation.[7]

  • Over-alkylation: The mono-alkylated secondary amine is often more nucleophilic than the starting primary amine, leading to the formation of the di-alkylated tertiary amine.

    • Troubleshooting:

      • Use a large excess of the amine: This will increase the probability of the alkylating agent reacting with the starting primary amine rather than the product.

      • Slow addition of the alkylating agent: Adding the alkylating agent dropwise over a long period can help to maintain a low concentration and favor mono-alkylation.

  • Low Reactivity: The steric hindrance of 2-Methoxy-2-methylpropan-1-amine can make it a poor nucleophile for SN2 reactions.

    • Troubleshooting:

      • Use a more reactive alkylating agent: Alkyl iodides are more reactive than bromides, which are more reactive than chlorides.

      • Increase the reaction temperature: This can help to overcome the activation energy barrier.

      • Consider alternative methods: Reductive amination is often a more controlled and higher-yielding method for N-alkylation of primary amines.[2][8]

Logical Relationship Diagram for N-Alkylation Issues

G start N-Alkylation Issues over_alkylation Over-alkylation (Di-alkylation) start->over_alkylation low_reactivity Low/No Reaction start->low_reactivity excess_amine Use Large Excess of Amine over_alkylation->excess_amine slow_addition Slow Addition of Alkylating Agent over_alkylation->slow_addition reductive_amination Consider Reductive Amination as an Alternative over_alkylation->reductive_amination reactive_halide Use More Reactive Alkyl Halide (e.g., Iodide) low_reactivity->reactive_halide increase_temp Increase Reaction Temperature low_reactivity->increase_temp low_reactivity->reductive_amination

Caption: Troubleshooting strategies for N-alkylation.

Purification

Question: I am having difficulty purifying my product after a reaction with 2-Methoxy-2-methylpropan-1-amine. It seems to be very water-soluble or difficult to separate from byproducts.

Answer: The purification of products derived from this amine can be challenging due to the presence of the polar amine and ether functionalities.

  • Aqueous Workup:

    • Problem: The product may have some water solubility, leading to loss during extraction.

    • Troubleshooting:

      • Back-extraction: After the initial extraction, back-extract the aqueous layer with fresh organic solvent to recover any dissolved product.

      • Brine Wash: Washing the combined organic layers with brine (saturated aqueous NaCl) can help to remove dissolved water and some water-soluble impurities.

  • Column Chromatography:

    • Problem: Basic amines can stick to silica gel, leading to tailing and poor separation.

    • Troubleshooting:

      • Amine-Treated Silica: Use silica gel that has been pre-treated with a base, such as triethylamine. This can be done by adding 1-2% triethylamine to the eluent.

      • Alternative Stationary Phases: Consider using alumina (basic or neutral) or an amine-functionalized silica gel for better results.[9]

      • Reverse-Phase Chromatography: For highly polar products, reverse-phase chromatography (e.g., C18 silica) may be a more suitable purification method.

Conclusion

Working with 2-Methoxy-2-methylpropan-1-amine hydrochloride presents a unique set of challenges due to its steric bulk. However, by understanding the underlying principles of its reactivity and employing the appropriate strategies for handling, reaction optimization, and purification, these challenges can be overcome. This guide provides a starting point for troubleshooting common issues, but as with all chemical research, careful observation, and methodical optimization are key to success.

References

  • Due-Hansen, M. E., et al. (2015). A protocol for amide bond formation with electron deficient amines and sterically hindered substrates. Organic & Biomolecular Chemistry, 14(2), 534-539. [Link]

  • Tominaga, Y., et al. (2019). Two-Step Synthesis of Multi-Substituted Amines by Using an N-Methoxy Group as a Reactivity Control Element. Chemistry – An Asian Journal, 14(24), 4653-4661. [Link]

  • Due-Hansen, M. E., et al. (2015). A protocol for amide bond formation with electron deficient amines and sterically hindered substrates. Organic & Biomolecular Chemistry, 14(2), 534-539. [Link]

  • Google Patents. (2015).
  • Schäfer, G., & Bode, J. W. (2014). The synthesis of sterically hindered amides. Chimia, 68(4), 252-255. [Link]

  • Weitkamp, J., et al. (2001). Formation of methylamines by the reaction of ammonia with surface methoxy species on zeolite H-Y and the silicoaluminophosphate H-SAPO-34. Microporous and Mesoporous Materials, 48(1-3), 155-162. [Link]

  • Due-Hansen, M. E., et al. (2015). A Protocol for Amide Bond Formation with Electron Deficient Amines and Sterically Hindered Substrates. Organic & Biomolecular Chemistry, 14(2), 534-539. [Link]

  • Organic Chemistry Portal. (n.d.). Amine synthesis by amide reduction. [Link]

  • Wikipedia. (2023). Reductive amination. [Link]

  • Schäfer, G., & Bode, J. W. (2014). The Synthesis of Sterically Hindered Amides. Chimia, 68(4), 252-255. [Link]

  • Biotage. (2023). Is there an easy way to purify organic amines?. [Link]

  • Weinreb, S. M. (2006). A New Mode of Reactivity of N-Methoxy-N-methylamides with Strongly Basic Reagents. The Journal of Organic Chemistry, 71(15), 5873-5877. [Link]

  • Jessop, P. G., et al. (2019). Reduced Reactivity of Amines against Nucleophilic Substitution via Reversible Reaction with Carbon Dioxide. Molecules, 24(18), 3297. [Link]

  • YouTube. (2022). How to purify Amine? Grad student asked me. Demonstration and discussion-watch full video to learn. [Link]

  • Wang, C., et al. (2015). A Facile One-Pot Process for the Formation of Hindered Tertiary Amines. Molecules, 20(10), 18774-18784. [Link]

  • Chiodi, D., & Ishihara, Y. (2024). The role of the methoxy group in approved drugs. European Journal of Medicinal Chemistry, 273, 116364. [Link]

  • Alec, C. (2024). Strategies for Selective Reductive Amination in Organic Synthesis and Catalysis. Journal of Organic and Pharmaceutical Chemistry, 16(4), 125. [Link]

  • The Organic Chemistry Tutor. (2023, February 17). Reductive Amination | Synthesis of Amines [Video]. YouTube. [Link]

  • Master Organic Chemistry. (2017). Reductive Amination, and How It Works. [Link]

  • PubChem. (n.d.). 2-Methoxy-2-methylpropan-1-amine. [Link]

  • Google Patents. (2000). Enzymatic synthesis of chiral amines using -2-amino propane as amine donor.
  • Organic Chemistry Portal. (n.d.). Amine synthesis by reductive amination (reductive alkylation). [Link]

  • Analyzing 2-Methoxy-2-Methylpropane: Structure, Properties, and Applications. (2024, February 19). [Link]

  • Selective n-alkylation of monoethanolamine in PTC condition. (2018). MOJ Biorg Org Chem, 2(1), 32-34. [Link]

  • Mallinckrodt Baker, Inc. (2007). 1-METHOXY-2-PROPANOL. [Link]

  • PubChem. (n.d.). 2-Methoxypropan-1-amine. [Link]

  • PubChem. (n.d.). (2-Methoxypropyl)(methyl)amine hydrochloride. [Link]

  • Chemspace. (n.d.). 2-methoxy-2-methylpropan-1-amine. [Link]

  • PubChem. (n.d.). 2-Methoxy-N-methyl-1-propanamine. [Link]

  • Chemsrc. (2024). 2-Methoxy-2-(2-methylphenyl)propan-1-amine. [Link]

  • PubChem. (n.d.). 1-Methoxy-2-methylpropan-2-amine. [Link]

Sources

Troubleshooting

Technical Support Center: Optimizing Reaction Conditions for 2-Methoxy-2-methylpropan-1-amine hydrochloride

Welcome to the technical support center for 2-Methoxy-2-methylpropan-1-amine hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance an...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 2-Methoxy-2-methylpropan-1-amine hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting for the synthesis and purification of this valuable building block. As a key intermediate in medicinal chemistry, particularly for its role in introducing unique steric and electronic properties into target molecules, robust and reproducible synthetic protocols are paramount.[1][2] This resource consolidates field-proven insights and foundational chemical principles to address common challenges encountered during its preparation.

I. Frequently Asked Questions (FAQs)

This section addresses common inquiries regarding the synthesis and handling of 2-Methoxy-2-methylpropan-1-amine hydrochloride.

1. What are the primary synthetic routes to 2-Methoxy-2-methylpropan-1-amine hydrochloride?

There are two primary and highly effective synthetic routes for the preparation of 2-Methoxy-2-methylpropan-1-amine:

  • Reductive Amination of 2-Methoxy-2-methylpropanal: This is often the most direct and efficient method. It involves the reaction of the corresponding aldehyde with a source of ammonia, followed by in-situ reduction of the resulting imine intermediate.[3][4]

  • Reduction of 2-Methoxy-2-methylpropanenitrile: This alternative route involves the synthesis of the corresponding nitrile followed by its reduction to the primary amine. This can be a useful strategy if the starting nitrile is more readily available or if issues are encountered with the reductive amination of the aldehyde.

2. Why is reductive amination often preferred over direct alkylation of ammonia?

Direct alkylation of ammonia with a suitable alkyl halide is generally avoided due to the high propensity for over-alkylation. The primary amine product is often more nucleophilic than ammonia itself, leading to the formation of secondary and tertiary amines, and even quaternary ammonium salts.[4] This results in a mixture of products that can be challenging to separate, leading to low yields of the desired primary amine. Reductive amination offers a much more controlled, one-pot synthesis of the primary amine.[2][4]

3. What are the most common challenges encountered during the synthesis and purification?

The most frequently encountered issues include:

  • Low reaction yield: This can be due to incomplete imine formation, reduction of the starting aldehyde, or ineffective reduction of the imine.

  • Formation of impurities: Common impurities include the secondary amine (from reaction of the product with the starting aldehyde), the alcohol (from reduction of the aldehyde), and unreacted starting materials.

  • Difficulty in isolating the hydrochloride salt: The hydrochloride salt can sometimes be challenging to crystallize, leading to oily products or low recovery.

4. How should 2-Methoxy-2-methylpropan-1-amine hydrochloride be stored?

The hydrochloride salt is generally a stable, crystalline solid. It should be stored in a cool, dry place in a tightly sealed container to prevent moisture absorption.[5]

II. Experimental Protocols and Optimization

This section provides detailed, step-by-step methodologies for the synthesis and purification of 2-Methoxy-2-methylpropan-1-amine hydrochloride, along with key optimization parameters.

A. Synthesis via Reductive Amination

This protocol is based on established principles of reductive amination, a robust and widely used method for amine synthesis.[3][4][6]

Reaction Scheme:

Step-by-Step Protocol:

  • Imine Formation:

    • In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 2-methoxy-2-methylpropanal (1.0 eq.) in a suitable solvent such as methanol (MeOH) or ethanol (EtOH).

    • Add a source of ammonia. Ammonium chloride (NH₄Cl, 1.5 eq.) is a common and effective choice.

    • To facilitate imine formation, add a catalytic amount of a weak acid, such as acetic acid (AcOH, 0.1 eq.). The reaction is typically stirred at room temperature for 1-2 hours. Monitoring the reaction by TLC or ¹H NMR is recommended to confirm the consumption of the aldehyde and formation of the imine intermediate.

  • Reduction of the Imine:

    • Once imine formation is complete, cool the reaction mixture in an ice bath.

    • Slowly add a suitable reducing agent. Sodium borohydride (NaBH₄, 1.5 eq.) is a cost-effective option, however, sodium cyanoborohydride (NaBH₃CN, 1.5 eq.) or sodium triacetoxyborohydride (NaBH(OAc)₃, 1.5 eq.) are milder and more selective for the imine over the aldehyde, reducing the formation of the corresponding alcohol byproduct.[4][6][7]

    • Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction for the disappearance of the imine and the appearance of the amine product.

  • Work-up and Isolation of the Free Amine:

    • Quench the reaction by the slow addition of water.

    • Adjust the pH to >12 with a strong base (e.g., 2M NaOH) to ensure the amine is in its free base form.

    • Extract the aqueous layer with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).

    • Combine the organic extracts, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude 2-methoxy-2-methylpropan-1-amine.

Optimization Parameters:

ParameterRecommendationRationale
Solvent Methanol, EthanolGood solubility for reactants and intermediates.
Ammonia Source Ammonium ChlorideProvides both ammonia and a slight acidic environment to promote imine formation.
Reducing Agent NaBH(OAc)₃ or NaBH₃CNOffers higher selectivity for the imine, minimizing aldehyde reduction.[4][6][7]
Temperature 0°C to Room TemperatureBalances reaction rate with minimizing side reactions.
pH Weakly acidic (for imine formation)Catalyzes the dehydration step in imine formation.[8]
B. Purification and Formation of the Hydrochloride Salt

Proper purification is critical to obtain a high-purity product suitable for drug development applications.

Step-by-Step Protocol:

  • Dissolution: Dissolve the crude free amine in a minimal amount of a suitable solvent. Diethyl ether or a mixture of isopropanol and diethyl ether are often effective.[9]

  • Acidification: Cool the solution in an ice bath and slowly add a solution of HCl in a compatible solvent (e.g., 2M HCl in diethyl ether) dropwise with stirring until the solution is acidic (test with pH paper).

  • Crystallization: The hydrochloride salt should precipitate out of the solution. If precipitation is slow, scratching the inside of the flask with a glass rod or adding a seed crystal can induce crystallization. The mixture can be stored at a low temperature (e.g., 4°C) to maximize crystal formation.

  • Isolation and Drying: Collect the solid by vacuum filtration, wash with a small amount of cold diethyl ether, and dry under vacuum to obtain the pure 2-Methoxy-2-methylpropan-1-amine hydrochloride.

III. Troubleshooting Guide

This section provides solutions to common problems encountered during the synthesis and purification.

IssuePotential Cause(s)Recommended Solution(s)
Low or No Product Formation 1. Incomplete imine formation. 2. Inactive reducing agent. 3. Unfavorable reaction conditions.1. Ensure the use of a weak acid catalyst (e.g., acetic acid) and allow sufficient time for imine formation. Monitor by TLC or NMR.[8] 2. Use a fresh bottle of the reducing agent. 3. Optimize temperature and reaction time.
Significant Aldehyde Reduction to Alcohol The reducing agent is too reactive and is reducing the starting aldehyde.Switch to a milder, more selective reducing agent such as sodium triacetoxyborohydride (NaBH(OAc)₃) or sodium cyanoborohydride (NaBH₃CN).[4][6][7]
Formation of Secondary Amine Impurity The primary amine product is reacting with the remaining starting aldehyde.Ensure complete conversion of the aldehyde to the imine before adding the reducing agent. A slight excess of the ammonia source can also help.
Product is an Oil, Not a Crystalline Solid Presence of impurities or residual solvent.1. Ensure the free amine is completely dry before attempting salt formation. 2. Try recrystallizing the hydrochloride salt from a different solvent system (e.g., isopropanol/diethyl ether, ethanol/diethyl ether).[9]
Low Yield After Purification The hydrochloride salt is partially soluble in the crystallization solvent.Minimize the amount of solvent used for crystallization and wash the collected solid with a minimal amount of cold solvent.

IV. Visualizations

A. Reductive Amination Workflow

ReductiveAminationWorkflow cluster_synthesis Synthesis cluster_workup Work-up & Isolation cluster_purification Purification A 1. Dissolve Aldehyde in Solvent B 2. Add Ammonia Source (e.g., NH4Cl) A->B C 3. Add Acid Catalyst (e.g., AcOH) B->C D 4. Stir for Imine Formation (Monitor) C->D E 5. Cool Reaction Mixture D->E F 6. Add Reducing Agent (e.g., NaBH(OAc)3) E->F G 7. Stir to Completion (Monitor) F->G H 8. Quench with Water G->H I 9. Basify to pH > 12 (e.g., NaOH) H->I J 10. Extract with Organic Solvent I->J K 11. Dry and Concentrate J->K L Crude Free Amine K->L M 12. Dissolve in Ether/Isopropanol L->M N 13. Add HCl Solution M->N O 14. Crystallize N->O P 15. Filter and Dry O->P Q Pure Hydrochloride Salt P->Q

Caption: Workflow for the synthesis and purification of 2-Methoxy-2-methylpropan-1-amine hydrochloride.

B. Troubleshooting Logic Diagram

TroubleshootingLogic Start Low Yield or Impure Product CheckImine Check Imine Formation (TLC/NMR) Start->CheckImine PurificationIssue Purification Issues (Oily Product) Start->PurificationIssue ImineIncomplete Incomplete CheckImine->ImineIncomplete ImineComplete Complete CheckImine->ImineComplete AddAcid Add/Increase Acid Catalyst ImineIncomplete->AddAcid IncreaseTime Increase Reaction Time for Imine Formation ImineIncomplete->IncreaseTime CheckReducingAgent Check Reducing Agent Activity ImineComplete->CheckReducingAgent AddAcid->CheckImine IncreaseTime->CheckImine AgentInactive Inactive CheckReducingAgent->AgentInactive AgentActive Active CheckReducingAgent->AgentActive UseFreshAgent Use Fresh Reducing Agent CheckSideProducts Analyze Side Products (NMR/MS) AgentActive->CheckSideProducts G G AldehydeReduced Aldehyde Reduced? CheckSideProducts->AldehydeReduced SecondaryAmine Secondary Amine Formed? CheckSideProducts->SecondaryAmine UseMilderAgent Use Milder Reducing Agent (e.g., NaBH(OAc)3) OptimizeStoichiometry Optimize Aldehyde/Amine Stoichiometry Recrystallize Recrystallize from Different Solvent System PurificationIssue->Recrystallize Success Pure Product Recrystallize->Success

Sources

Optimization

Side reactions of 2-Methoxy-2-methylpropan-1-amine hydrochloride with strong bases

Prepared by the Senior Application Scientist Team Welcome to the technical support guide for 2-Methoxy-2-methylpropan-1-amine hydrochloride. This document is designed for researchers, chemists, and drug development profe...

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by the Senior Application Scientist Team

Welcome to the technical support guide for 2-Methoxy-2-methylpropan-1-amine hydrochloride. This document is designed for researchers, chemists, and drug development professionals to navigate the complexities of using this versatile building block, particularly concerning its reactions with strong bases. Our goal is to provide not just protocols, but the underlying chemical principles to empower you to troubleshoot and optimize your synthetic routes effectively.

Frequently Asked Questions (FAQs)

This section addresses foundational questions regarding the handling and reactivity of 2-Methoxy-2-methylpropan-1-amine hydrochloride.

Q1: What is the primary purpose of reacting 2-Methoxy-2-methylpropan-1-amine hydrochloride with a base?

Q2: What is considered a "strong base" in this context, and what are the associated risks?

For the simple deprotonation of the ammonium salt (pKa ≈ 10-11), a relatively weak base is sufficient. A "strong base" in this context refers to a reagent with a conjugate acid pKa significantly higher than that of the primary amine itself (pKa ≈ 35-40).[3] This includes organolithium reagents (e.g., n-BuLi), alkali metal amides (e.g., NaNH₂, LDA), and hydrides (e.g., NaH).[4][5][6]

The primary risks associated with using such strong bases are:

  • N-H Deprotonation: Formation of a highly reactive amide anion (R-NH⁻).

  • Reaction with Solvent or Other Reagents: Strong bases can deprotonate common organic solvents or react with other electrophilic functional groups in your substrate.[4]

  • Promotion of Side Reactions: Under harsh conditions, strong bases can facilitate unintended elimination or rearrangement pathways.

Q3: Can 2-Methoxy-2-methylpropan-1-amine undergo elimination reactions?

Direct elimination of the methoxy group (CH₃O⁻) or the amino group (NH₂⁻) under standard basic conditions is highly unlikely. Both are strong bases and therefore very poor leaving groups.[7]

However, elimination reactions involving the amine functionality are possible under specific, multi-step conditions that are distinct from a simple treatment with a base:

  • Hofmann Elimination: This requires exhaustive methylation of the amine to form a quaternary ammonium salt, which is then treated with a base like silver oxide. The quaternary ammonium group is an excellent leaving group.[7]

  • Cope Elimination: This involves the oxidation of the amine to an N-oxide intermediate, which then undergoes a thermal, intramolecular syn-elimination. No external base is required for the elimination step itself.[8][9]

These are not direct side reactions from treating the parent amine with a strong base, but rather represent distinct synthetic pathways.

Troubleshooting Guide: Common Issues & Solutions

This guide provides a problem-solving framework for issues encountered when using 2-Methoxy-2-methylpropan-1-amine hydrochloride with bases.

Issue 1: Low or No Yield of the Desired Product

Possible Cause: Incomplete generation of the free amine. The starting hydrochloride salt is not nucleophilic and will not react in most synthetic transformations.

Scientific Rationale: A successful reaction requires quantitative conversion of the ammonium salt to the free amine. This is an acid-base equilibrium. To ensure the equilibrium lies far to the right, the pKa of the base's conjugate acid must be significantly higher than the pKa of the 2-Methoxy-2-methylpropan-1-ammonium ion (~10-11).

Solution:

  • Select an Appropriate Base: Use at least one full equivalent of a base that is strong enough to ensure complete deprotonation. For simple neutralization, aqueous sodium hydroxide (NaOH), potassium carbonate (K₂CO₃), or an organic amine base like triethylamine (TEA) in an organic solvent are excellent choices.

  • Ensure Proper Mixing: If using a biphasic system (e.g., aqueous NaOH and an organic solvent like dichloromethane), ensure vigorous stirring to maximize the interfacial area where the deprotonation occurs.

  • Confirm Free Amine Formation: Before proceeding with your main reaction, you can confirm the formation of the free amine by extracting it into an organic solvent, drying the solvent, and obtaining an NMR or IR spectrum. The disappearance of the broad N-H stretch of the ammonium salt and the appearance of the characteristic primary amine signals confirms the conversion.

cluster_start Starting Material cluster_reagents Reagents cluster_process Process cluster_product Product start R-NH₃⁺Cl⁻ (Amine Hydrochloride) process Deprotonation & Phase Transfer start->process base Base (e.g., NaOH) base->process solvent Biphasic System (e.g., H₂O/DCM) solvent->process product R-NH₂ (Free Amine in Organic Layer) process->product Ready for next step byproduct Base-H⁺Cl⁻ + H₂O (Aqueous Layer) process->byproduct Discard

Caption: Standard workflow for generating the free amine.

Issue 2: Formation of Unidentified, Highly Reactive Species or Polymerization

Possible Cause: Deprotonation of the free amine's N-H bond by an excessively strong base.

Scientific Rationale: Primary amines have a very high N-H pKa (~35-40).[3] Using a "superbase" like n-butyllithium (n-BuLi) or lithium diisopropylamide (LDA) will not only deprotonate the initial ammonium salt but will also deprotonate the resulting free amine to form a lithium amide anion (R-NH⁻Li⁺). This amide anion is an extremely strong base and a potent nucleophile, which can lead to a host of undesired side reactions, including attacking the solvent (e.g., THF), abstracting protons from other molecules in the reaction, or initiating polymerization.

Solution:

  • Match the Base to the Task: Only use organolithium reagents or other superbases if the explicit goal is to generate the amide anion for a specific subsequent reaction.

  • Use a Weaker Base: For most applications, a base like potassium tert-butoxide (KOtBu) is sufficiently strong to deprotonate most carbon acids without significantly deprotonating the primary amine itself. For simple neutralization, inorganic bases are preferred.

A R-NH₃⁺Cl⁻ B R-NH₂ (Free Amine) A->B + 1 eq. Base (e.g., NaOH) C R-NH⁻ (Amide Anion) B->C + 1 eq. Superbase (e.g., n-BuLi) (UNDESIRED)

Caption: Stepwise deprotonation showing the undesired formation of the amide anion.

Issue 3: A Complex Mixture of Products During Alkylation Reactions

Possible Cause: Over-alkylation of the amine.

Scientific Rationale: The product of the initial alkylation of a primary amine is a secondary amine. This secondary amine is also a nucleophile and can compete with the remaining primary amine for the alkylating agent.[7][10] This leads to the formation of a tertiary amine, which can be further alkylated to a quaternary ammonium salt, resulting in a difficult-to-separate mixture of products.

Solution:

  • Use Amine in Excess: To favor mono-alkylation, use a large excess (5-10 equivalents) of the primary amine relative to the alkylating agent. This ensures the alkylating agent is statistically more likely to encounter a molecule of the starting primary amine.

  • Alternative Synthetic Routes: If a clean mono-alkylation is critical, consider alternative methods that avoid this issue, such as:

    • Reductive Amination: React the amine with an aldehyde or ketone to form an imine, which is then reduced in situ. This is a highly controlled method for forming secondary or tertiary amines.

    • Acylation-Reduction: Acylate the primary amine to form a stable amide, then reduce the amide carbonyl group (e.g., with LiAlH₄) to yield the secondary amine.

pa Primary Amine (R-NH₂) sa Secondary Amine (R₂-NH) pa->sa Desired Reaction reagent + R-X ta Tertiary Amine (R₃-N) sa->ta 1st Side Reaction qs Quaternary Salt (R₄-N⁺X⁻) ta->qs 2nd Side Reaction

Caption: The cascade of over-alkylation reactions.

Quantitative Data & Experimental Protocols
Table 1: Selection of Bases for Use with 2-Methoxy-2-methylpropan-1-amine hydrochloride
BaseFormulapKa (Conjugate Acid)Recommended Solvent(s)Use Case & Technical Notes
Sodium BicarbonateNaHCO₃10.3Water, THF/H₂OMild neutralization; useful if other functional groups are base-sensitive. May require heating.
Potassium CarbonateK₂CO₃10.3Water, Acetone, MeCNCommon and effective for generating the free amine for subsequent reactions.
Triethylamine (TEA)Et₃N10.8DCM, THF, TolueneOrganic-soluble base. Acts as an HCl scavenger. Often used in acylation or sulfonylation reactions.
Sodium HydroxideNaOH15.7Water, AlcoholsStrong, inexpensive base for complete and rapid deprotonation. Typically used in a biphasic system.[6]
Potassium tert-ButoxideKOtBu19THF, DioxaneStrong, non-nucleophilic base. Use when a stronger base is needed but N-H deprotonation is to be avoided.
Sodium HydrideNaH36THF, DMFVery strong base. Will deprotonate the free amine to the amide anion. Reacts violently with water.[4][6]
n-Butyllithiumn-BuLi~50THF, Hexanes, EtherSuperbase. Not recommended unless the specific goal is to form the lithium amide anion.[5][6]
Protocol 1: Standard Generation and Isolation of Free 2-Methoxy-2-methylpropan-1-amine

Objective: To generate the free amine from its hydrochloride salt for use in a subsequent non-aqueous reaction.

Materials:

  • 2-Methoxy-2-methylpropan-1-amine hydrochloride

  • 1M Sodium Hydroxide (NaOH) solution

  • Dichloromethane (DCM) or Diethyl Ether (Et₂O)

  • Saturated Sodium Chloride (brine) solution

  • Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

  • Separatory funnel, Erlenmeyer flask, round-bottom flask

  • Rotary evaporator

Procedure:

  • Dissolution: Dissolve 1.0 equivalent of 2-Methoxy-2-methylpropan-1-amine hydrochloride in a minimal amount of deionized water in a separatory funnel.

  • Basification: Cool the separatory funnel in an ice-water bath. Slowly add 1.1 equivalents of 1M NaOH solution while gently swirling. Check the pH of the aqueous layer with pH paper to ensure it is >12.

    • Causality Note: Using a slight excess of base ensures complete deprotonation. Cooling is necessary as the acid-base neutralization is exothermic.

  • Extraction: Add a volume of DCM or Et₂O equal to the aqueous layer volume to the separatory funnel. Stopper the funnel, invert, and open the stopcock to vent pressure. Shake vigorously for 1-2 minutes. Allow the layers to separate completely.

  • Phase Separation: Drain the lower organic layer (if using DCM) or the upper organic layer (if using Et₂O) into a clean Erlenmeyer flask.

  • Repeat Extraction: Perform two more extractions of the aqueous layer with fresh organic solvent to maximize recovery of the amine. Combine all organic extracts.

  • Washing: Wash the combined organic layers with a small portion of brine. This helps to remove residual water and inorganic salts from the organic phase.

    • Self-Validation: The brine wash should be clear and easily separable. Any emulsion can often be broken by adding more brine.

  • Drying: Add anhydrous MgSO₄ or Na₂SO₄ to the organic extract and swirl. Add drying agent until it no longer clumps together. Let it stand for 10-15 minutes.

  • Isolation: Filter the dried solution to remove the drying agent. Concentrate the filtrate in vacuo using a rotary evaporator. Caution: The free amine is likely a low-boiling liquid; use minimal heat and vacuum to avoid loss of product. The resulting oil is the free amine, which can be used directly or further purified if necessary.

References
  • Labile alkoxyamines: past, present, and future. Chemical Communications (RSC Publishing). [Link]

  • organic chemistry review - common bases & basic reagents. Chem Help ASAP via YouTube. [Link]

  • COMMON ACIDS AND BASES FOR ORGANIC SYNTHESIS. ResearchGate. [Link]

  • Strength of Bases. Introductory Chemistry - 1st Canadian Edition. [Link]

  • List of the Strong Bases (Arrhenius Bases). ThoughtCo. [Link]

  • amines as bases. Chemguide. [Link]

  • The Cope Elimination. Chemistry Steps. [Link]

  • Safety Data Sheet - 1-[(2-Methoxyphenyl)methyl]cyclopropan-1-amine hydrochloride. KISHIDA CHEMICAL CO., LTD. [Link]

  • 2-Methoxy-2-methylpropan-1-amine. PubChem, National Center for Biotechnology Information. [Link]

  • CHAPTER 21: AMINES. University of Calgary. [Link]

  • Amines. National Council of Educational Research and Training (NCERT). [Link]

  • Cope Elimination. Organic Chemistry Portal. [Link]

  • Enzymatic synthesis of chiral amines using -2-amino propane as amine donor.
  • Amine Reactivity. Michigan State University Department of Chemistry. [Link]

  • 24.7: Reactions of Amines. Chemistry LibreTexts. [Link]

  • Reactions of Amines. Jasperse, Chem 360. [Link]

  • Introduction to Elimination Reactions: The Key Pattern. Master Organic Chemistry. [Link]

  • Master Organic Reactions | Step-by-Step Problem Solving Guide. Study Quill via YouTube. [Link]

  • Bioorthogonal retro-Cope elimination reaction of N,N-dialkylhydroxylamines and strained alkynes. PubMed Central, National Institutes of Health. [Link]

  • 2-Methoxy-2-methylpropan-1-amine;chloride. PubChem, National Center for Biotechnology Information. [Link]

Sources

Troubleshooting

Removal of unreacted 2-Methoxy-2-methylpropan-1-amine hydrochloride from a reaction mixture

Topic: Removal of Unreacted 2-Methoxy-2-methylpropan-1-amine Hydrochloride from a Reaction Mixture Audience: Researchers, scientists, and drug development professionals. Disclaimer: The following guide provides general s...

Author: BenchChem Technical Support Team. Date: January 2026

Topic: Removal of Unreacted 2-Methoxy-2-methylpropan-1-amine Hydrochloride from a Reaction Mixture

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: The following guide provides general strategies and protocols. All laboratory work should be conducted in accordance with your institution's safety guidelines and with appropriate personal protective equipment.

Frequently Asked Questions (FAQs)

Q1: I've completed my reaction and suspect there is residual 2-methoxy-2-methylpropan-1-amine hydrochloride. What are the first steps to confirm its presence?

A: Before proceeding with a purification strategy, it's crucial to confirm the presence of the starting material. Thin-Layer Chromatography (TLC) is often the quickest method. Co-spot your reaction mixture with a standard of 2-methoxy-2-methylpropan-1-amine hydrochloride on a silica gel plate. A persistent spot at the same Rf value as the standard suggests its presence. For more quantitative analysis, High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC) can be employed, though derivatization of the amine may be necessary for better detection and peak shape.[1][2][3][4][5][6]

Q2: My desired product is sensitive to strong acids and bases. How can I remove the amine hydrochloride without degrading my compound?

A: This is a common challenge. In this scenario, non-extractive methods are preferable. The use of scavenger resins is highly recommended.[7][8][9][10] These are solid-supported reagents that covalently bind to the primary amine, allowing for its removal by simple filtration. This method avoids harsh pH changes. Alternatively, column chromatography on silica gel with a mobile phase containing a small amount of a volatile tertiary amine (e.g., triethylamine) can effectively separate the amine hydrochloride from your product.[11]

Q3: What is the most straightforward method for removing 2-methoxy-2-methylpropan-1-amine hydrochloride if my product is stable to aqueous workups?

A: If your product is robust, a simple liquid-liquid extraction based on acid-base chemistry is the most direct approach.[12][13] By basifying the reaction mixture, you will convert the amine hydrochloride to its free base, which can then be extracted into an organic solvent. The detailed protocol is provided in the Troubleshooting Guides section.

Troubleshooting Guides & Detailed Protocols

This section provides detailed, step-by-step methodologies for the most common scenarios encountered when removing 2-methoxy-2-methylpropan-1-amine hydrochloride.

Scenario 1: Product is Stable to Aqueous Acid/Base Workup

Issue: Residual amine hydrochloride in a reaction mixture with a stable, neutral organic product.

Strategy: Liquid-Liquid Extraction via Basification.

The underlying principle is to convert the water-soluble amine hydrochloride into its organic-soluble free base form, allowing for its separation from the desired product which remains in the organic phase.

Protocol 1: Basic Aqueous Wash

  • Solvent Consideration: Ensure your reaction solvent is immiscible with water (e.g., dichloromethane, ethyl acetate, diethyl ether). If your reaction was performed in a water-miscible solvent (e.g., THF, acetonitrile), it must first be removed under reduced pressure and the residue redissolved in a water-immiscible solvent.

  • Basification: Transfer the organic solution to a separatory funnel. Add an equal volume of a saturated aqueous solution of sodium bicarbonate (NaHCO₃) or a dilute (1M) solution of sodium hydroxide (NaOH).

  • Extraction: Stopper the funnel and shake vigorously for 1-2 minutes, periodically venting to release any pressure buildup.

  • Phase Separation: Allow the layers to separate. The aqueous layer will contain the free amine. Drain the aqueous layer.

  • Repeat: Repeat the wash with the basic solution one or two more times to ensure complete removal of the amine.

  • Brine Wash: Wash the organic layer with a saturated aqueous solution of sodium chloride (brine) to remove any residual water.

  • Drying and Concentration: Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄, MgSO₄), filter, and concentrate under reduced pressure to isolate your purified product.

Data Presentation: Comparison of Basic Washes

Basic SolutionConcentrationAdvantagesDisadvantages
NaHCO₃ (aq)SaturatedMild base, suitable for base-sensitive functional groups.May not be strong enough for complete deprotonation if other acidic species are present.
NaOH (aq)1MStronger base, ensures complete deprotonation.Can potentially hydrolyze sensitive functional groups like esters.
K₂CO₃ (aq)SaturatedGood alternative to NaOH, less harsh.Higher molecular weight, may require larger volumes.

Visualization: Liquid-Liquid Extraction Workflow

G cluster_0 Initial State cluster_1 Extraction cluster_2 Final Products RM Reaction Mixture (Organic Solvent) - Product - Amine HCl AddBase Add Basic Aqueous Solution (e.g., NaHCO3) RM->AddBase Shake Shake & Vent AddBase->Shake Separate Separate Layers Shake->Separate Organic Organic Layer - Product Separate->Organic Desired Aqueous Aqueous Layer - Free Amine Separate->Aqueous Waste G cluster_0 Initial State cluster_1 Scavenging cluster_2 Purification RM Reaction Mixture - Product - Amine HCl AddResin Add Scavenger Resin RM->AddResin Stir Stir (1-24h) AddResin->Stir Filter Filter Stir->Filter Concentrate Concentrate Filtrate Filter->Concentrate Product Pure Product Concentrate->Product

Caption: Purification workflow using scavenger resins.

Strategy 2: Column Chromatography

Flash column chromatography is a versatile purification technique. For basic compounds like amines, interactions with the acidic silica gel can lead to peak tailing and poor separation. [11]This can be mitigated by using a modified mobile phase or a different stationary phase.

Protocol 3: Flash Chromatography on Silica Gel

  • Stationary Phase: Silica gel.

  • Mobile Phase: A non-polar/polar solvent system (e.g., hexane/ethyl acetate or dichloromethane/methanol). To improve the elution of the amine and prevent streaking, add 0.5-1% triethylamine to the mobile phase.

  • Sample Loading: Dissolve the crude reaction mixture in a minimal amount of the mobile phase and load it onto the column.

  • Elution: Run the column, collecting fractions.

  • Analysis: Analyze the fractions by TLC to identify those containing the pure product.

  • Concentration: Combine the pure fractions and concentrate under reduced pressure. The volatile triethylamine will be removed during this step.

Scenario 3: Product is a Solid and Can be Recrystallized

Issue: The desired product is a solid, and the amine hydrochloride impurity needs to be removed.

Strategy: Recrystallization

Recrystallization is a powerful purification technique for solids, based on differences in solubility. [14][15]The goal is to find a solvent system in which the desired product is highly soluble at elevated temperatures but poorly soluble at low temperatures, while the amine hydrochloride remains in solution.

Protocol 4: Recrystallization

  • Solvent Screening: In small test tubes, test the solubility of your crude product in various solvents (e.g., ethanol, isopropanol, ethyl acetate, toluene, water) at room temperature and upon heating. A good solvent will dissolve the compound when hot but not when cold.

  • Dissolution: In a flask, dissolve the crude product in the minimum amount of the chosen boiling solvent.

  • Hot Filtration (if necessary): If there are insoluble impurities, perform a hot filtration to remove them.

  • Crystallization: Allow the solution to cool slowly to room temperature. If crystals do not form, you can try scratching the inside of the flask with a glass rod or adding a seed crystal. Further cooling in an ice bath can increase the yield.

  • Isolation: Collect the crystals by vacuum filtration.

  • Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove any adhering impurities.

  • Drying: Dry the crystals in a vacuum oven.

References

  • Covalent Scavengers for Primary and Secondary Amines.
  • Solid-Supported Scavengers. Supra Sciences.
  • Scavenger resin and processes for the use thereof.
  • Process for the purification of amines.
  • Scavenger Resins. Amerigo Scientific.
  • 2-Methoxy-2-methylpropan-1-amine hydrochloride. ChemicalBook.
  • Chromatographic Determination of Amines in Food Samples. Helda - University of Helsinki.
  • HPLC Determination of Residual Primary Amine Content in Epoxy-Amine Adducts.
  • HPLC Determination of Residual Primary Amine Content in Epoxy-Amine Adducts. LCGC North America.
  • Covalent Scavengers for Primary and Secondary Amines.
  • Differences between biogenic amine detection by HPLC methods using OPA and dansyl deriv
  • (2-Methoxypropyl)(methyl)amine hydrochloride. PubChem.
  • A Review on Analytical Techniques for Quantitative Detection of Biogenic Amines in Aqu
  • Optimization of normal-phase chromatographic separation of compounds with primary, secondary and tertiary amino groups. PubMed.
  • Purific
  • How do I purify ionizable organic amine compounds using flash column chrom
  • Determination of traces of amine salts in water by gas chrom
  • How to recrystallization amine compound and it is not soluble in common organic solvents.
  • Recovery of amines from by-product chloride salts.
  • 2-Methoxy-2-methylcyclopropan-1-amine hydrochloride. Smolecule.
  • Recrystalliz
  • Gas Chromatographic Separation of Amines and Amides. Analytical Chemistry.
  • Workup: Amines. University of Rochester.
  • 2-Methoxy-2-methylpropan-1-amine. PubChem.
  • Reagents & Solvents: Solvents for Recrystalliz
  • How can I separate HCl from amine hydrogenchloride solution by electrolysis?.
  • Liquid/liquid Extraction. University of California, Los Angeles.
  • Amine workup. Reddit.
  • How to separate amine
  • 2-Methoxy-2-methylpropan-1-amine hydrochloride CAS#: 1020743-95-6. ChemicalBook.
  • Liquid Extraction of Hydrochloric Acid from Aqueous Solutions by Tri-n-dodecylamine and Tri-n-octylamine diluents. Periodica Polytechnica.
  • RECOVERY OF HCL FROM CHLORIDE LEACH SOLUTION OF SPENT HDS CATALYST BY SOLVENT EXTRACTION. Biblioteka Nauki.
  • Recrystallization Definition, Principle &Purpose. PraxiLabs.
  • Isolation of primary amines as HCL salt problem. Sciencemadness Discussion Board.
  • 2-Methoxy-2-methylpropan-1-amine.
  • 2-methoxy-2-methylpropan-1-amine. AK Scientific.
  • (R)-2-Methoxy-N-methylpropan-1-amine hydrochloride. BLDpharm.

Sources

Optimization

Preventing decomposition of 2-Methoxy-2-methylpropan-1-amine hydrochloride during reactions

Welcome to the technical support center for 2-Methoxy-2-methylpropan-1-amine hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of using thi...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 2-Methoxy-2-methylpropan-1-amine hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of using this sterically hindered primary amine. We will address common challenges related to its stability and provide expert-driven, field-proven solutions to prevent its decomposition during chemical reactions, ensuring the integrity and success of your experiments.

Introduction: Understanding the Molecule's Stability

2-Methoxy-2-methylpropan-1-amine hydrochloride possesses a unique structure: a primary amine attached to a neopentyl-like carbon, which is itself a tertiary ether. This combination presents specific stability challenges. The primary amine can act as a nucleophile or base, while the tertiary ether is susceptible to cleavage under acidic conditions. The hydrochloride salt form implies that the amine is protonated, which generally protects it from participating in unwanted side reactions as a nucleophile, but the overall reaction medium can still induce decomposition of the ether moiety.

The most probable non-obvious decomposition pathway involves the acid-catalyzed cleavage of the tertiary ether. This proceeds via a stable tertiary carbocation intermediate, a process mechanistically similar to the first step of a Ritter Reaction.[1][2] Understanding this potential instability is the first step toward preventing it.

Frequently Asked Questions (FAQs) & Troubleshooting

Here we address specific issues you may encounter when using 2-Methoxy-2-methylpropan-1-amine hydrochloride in your reactions.

Q1: I'm running a reaction that requires elevated temperatures, and I'm seeing significant byproduct formation or low yield. Could the amine be decomposing?

A1: Yes, thermal degradation is a significant concern, especially in the presence of acidic or even weakly acidic species.[3] The combination of heat and acid can accelerate the cleavage of the C-O bond in the methoxy group.

Expert Analysis: The ether linkage is the most likely point of thermal and acid-catalyzed instability. Protonation of the ether oxygen by an acid (even trace amounts in your solvent or reagents) creates a good leaving group (methanol). This departure is facilitated by the formation of a highly stable tertiary carbocation. This carbocation can then undergo elimination to form 2-methyl-1-propene or react with nucleophiles present in the mixture.

Plausible Acid-Catalyzed Decomposition Pathway

Decomposition_Pathway cluster_start Starting Material cluster_intermediate Intermediate Stages cluster_products Decomposition Products Start 2-Methoxy-2-methylpropan-1-amine (as free base for clarity) Protonated Protonated Ether Start->Protonated + H⁺ Carbocation Tertiary Carbocation Intermediate Protonated->Carbocation - CH₃OH Methanol Methanol Alkene 2-Methyl-1-propene Carbocation->Alkene - H⁺ (Elimination) Alcohol 2-Methylpropane-1,2-diol (after aqueous workup) Carbocation->Alcohol + H₂O (Workup)

Caption: Acid-catalyzed cleavage of the tertiary ether.

Troubleshooting Protocol:

  • Run a Control Reaction: Set up the reaction under identical conditions but without your primary substrate. Monitor for the appearance of decomposition products from the amine hydrochloride over time using a suitable analytical method (see Q4).

  • Lower the Temperature: If possible, attempt the reaction at a lower temperature, even if it requires a longer reaction time.[4]

  • Buffer the System: If your reaction tolerates it, add a non-nucleophilic base (e.g., proton sponge or 2,6-lutidine) to scavenge trace acid.

Q2: My reaction seems to work based on TLC analysis, but after an acidic or basic workup, the yield is very low and the crude NMR is messy. What's happening?

A2: This strongly suggests that your product, or the unreacted starting material, is unstable to the pH conditions of your workup.[5] The change in the TLC profile before and after workup is a classic indicator of this issue.[6]

Expert Analysis: The stability of the ether linkage is highly pH-dependent.

  • Acidic Workup (e.g., 1M HCl wash): This can readily induce the decomposition pathway shown in the diagram above.

  • Basic Workup (e.g., sat. NaHCO₃ or 1M NaOH wash): While the ether is generally stable to base, if your desired product has base-sensitive functional groups, degradation can occur. The free amine form of the starting material is also more nucleophilic and could potentially participate in side reactions under basic conditions.

Recommended Stability Test Protocol:

StepActionPurpose
1Prepare AliquotsBefore quenching your main reaction, remove three small, equal aliquots (e.g., 0.1 mL each).
2Spot Control TLCSpot one aliquot directly onto a TLC plate. This is your "Time Zero" reference.
3Simulate WorkupTo the second aliquot, add the acidic solution you plan to use in your workup. To the third, add the basic solution. Stir for 15-30 minutes.
4AnalyzeSpot the treated aliquots on the same TLC plate as the control.
5InterpretCompare the spots. If new spots appear or the product spot diminishes in the treated lanes, you have confirmed instability.[6]

Solution: If instability is confirmed, opt for a neutral workup. This can involve:

  • Quenching with water.

  • Drying the organic layer directly with a drying agent like Na₂SO₄ or MgSO₄.

  • Filtering and concentrating the solvent.

  • Purifying directly via column chromatography without a prior aqueous wash.

Q3: How do I choose the right solvent to minimize decomposition?

A3: Solvent choice is critical. Protic solvents, especially alcohols, can participate in decomposition under acidic conditions. Aprotic, non-polar, and dry solvents are generally preferred.

Expert Analysis: Solvents like methanol or ethanol can act as nucleophiles, attacking the carbocation intermediate and leading to the formation of mixed ethers or other side products. Furthermore, many solvents can contain trace amounts of acidic impurities.

Solvent Selection Guide:

Solvent ClassRecommendedUse with CautionAvoidRationale
Aprotic Polar Acetonitrile (MeCN), DMF, DMSOGenerally good for solubility, but must be anhydrous. High boiling points can be an issue for thermal stability.[6]
Ethers THF, 2-MeTHF, DioxaneEnsure they are peroxide-free. Generally unreactive.
Hydrocarbons Toluene, HeptaneGood for inertness, but may offer poor solubility.
Chlorinated Dichloromethane (DCM)ChloroformDCM is generally acceptable. Chloroform can degrade to generate HCl, which will catalyze decomposition.
Protic Methanol, EthanolCan participate in solvolysis reactions. Use only if absolutely necessary and at low temperatures.

Q4: What analytical methods are best for detecting the decomposition of 2-Methoxy-2-methylpropan-1-amine hydrochloride and its potential byproducts?

A4: A multi-pronged analytical approach is recommended for robust detection and quantification of potential degradation.

Expert Analysis: Each technique provides unique information. Combining them gives a complete picture of the reaction's progress and the presence of any impurities.

References

Troubleshooting

Impact of solvent choice on 2-Methoxy-2-methylpropan-1-amine hydrochloride reactivity

Welcome to the technical support center for 2-Methoxy-2-methylpropan-1-amine hydrochloride. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth guidance on the im...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 2-Methoxy-2-methylpropan-1-amine hydrochloride. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth guidance on the impact of solvent choice on the reactivity of this versatile building block. Here, you will find troubleshooting guides and frequently asked questions (FAQs) to address specific challenges you may encounter during your experiments. Our focus is on providing not just procedural steps, but also the underlying chemical principles to empower you to make informed decisions in your work.

Introduction: The Critical Role of the Solvent

2-Methoxy-2-methylpropan-1-amine hydrochloride is a primary amine salt that serves as a valuable intermediate in organic synthesis. The hydrochloride salt form offers improved stability and handling properties compared to the free amine. However, its reactivity is intrinsically linked to the choice of solvent. The solvent not only determines the solubility of the salt but also influences the equilibrium between the salt and the free amine, the reactivity of the nucleophilic amine, and the potential for side reactions. Understanding these solvent effects is paramount to achieving successful and reproducible synthetic outcomes.

Frequently Asked Questions (FAQs)

Q1: Why is my 2-Methoxy-2-methylpropan-1-amine hydrochloride not dissolving in my reaction solvent?

A1: The solubility of amine hydrochloride salts is highly dependent on the polarity of the solvent. As a salt, 2-Methoxy-2-methylpropan-1-amine hydrochloride is generally more soluble in polar solvents.

  • Polar Protic Solvents (e.g., water, methanol, ethanol): These solvents are typically good at dissolving amine hydrochlorides due to their ability to solvate both the ammonium cation and the chloride anion through hydrogen bonding and ion-dipole interactions. However, the free amine form may be less soluble in water.

  • Polar Aprotic Solvents (e.g., DMF, DMSO, acetonitrile): These solvents can also be effective, as they have high dielectric constants that help to dissociate the ionic lattice of the salt. Their ability to solvate cations is generally good.

  • Non-Polar and Weakly Polar Solvents (e.g., toluene, hexane, dichloromethane, THF): The solubility of the hydrochloride salt in these solvents is expected to be low. For reactions requiring these solvent systems, the addition of a base is often necessary to liberate the more soluble free amine in situ.

Troubleshooting Steps:

  • Consult a solubility table for analogous compounds. While specific data for 2-Methoxy-2-methylpropan-1-amine hydrochloride is not widely published, data for other simple amine hydrochlorides can provide a useful starting point.

  • Perform a small-scale solubility test. Before committing to a large-scale reaction, test the solubility of a small amount of the hydrochloride salt in your chosen solvent at the intended reaction temperature.

  • Consider using a co-solvent. A small amount of a polar solvent like methanol or ethanol can sometimes be added to a less polar system to aid in dissolving the amine salt. However, be mindful that this can also alter the reactivity of the system.

  • If a non-polar solvent is required for the reaction chemistry, plan for a heterogeneous reaction or in-situ formation of the free amine. This involves adding a base to neutralize the hydrochloride and generate the free amine, which is generally more soluble in non-polar organic solvents.

Q2: I am trying to perform an N-alkylation reaction, but I am getting low to no yield. What is the role of the solvent in this case?

A2: For an N-alkylation reaction, the primary amine must be in its free, nucleophilic form to attack the alkylating agent. When starting with the hydrochloride salt, the amine is protonated and non-nucleophilic. The solvent plays a crucial role in the deprotonation step and in modulating the reactivity of the resulting free amine.

  • Requirement of a Base: A base is required to neutralize the hydrochloride and generate the free amine. The choice of base and its solubility in the chosen solvent are critical. Common bases include triethylamine (TEA), diisopropylethylamine (DIPEA), or inorganic bases like potassium carbonate (K₂CO₃).

  • Solvent Effects on Nucleophilicity:

    • Polar Aprotic Solvents (DMF, DMSO, Acetonitrile): These are often excellent choices for N-alkylation reactions. They can dissolve the amine salt to some extent, and they effectively solvate the cation of the base (e.g., K⁺ from K₂CO₃), leaving the anion (CO₃²⁻) more reactive for deprotonation. Furthermore, they do not strongly solvate the free amine, leaving its lone pair readily available for nucleophilic attack.

    • Polar Protic Solvents (Methanol, Ethanol): While they can dissolve the salt, these solvents can hinder the nucleophilicity of the free amine by forming hydrogen bonds with its lone pair of electrons. This "caging" effect can slow down the rate of N-alkylation.

    • Non-Polar Solvents (Toluene, THF, Dichloromethane): These solvents are suitable if the free amine is soluble in them. The reaction will likely be heterogeneous if an inorganic base like K₂CO₃ is used, requiring vigorous stirring. The choice of a soluble organic base like TEA or DIPEA is often preferred in these systems.

Troubleshooting Workflow for N-Alkylation:

start Low Yield in N-Alkylation check_base Is a suitable base present in sufficient quantity? start->check_base check_solubility Are all reactants soluble in the chosen solvent? check_base->check_solubility Yes add_base Add stoichiometric amount of a suitable base (e.g., TEA, DIPEA, K₂CO₃) check_base->add_base No consider_solvent_type Evaluate the solvent type: Protic vs. Aprotic check_solubility->consider_solvent_type Yes change_solvent Switch to a solvent that dissolves all components or use a phase-transfer catalyst. check_solubility->change_solvent No optimize_conditions Optimize reaction conditions consider_solvent_type->optimize_conditions Aprotic (e.g., DMF, Acetonitrile) - Good choice switch_to_aprotic Consider switching to a polar aprotic solvent. consider_solvent_type->switch_to_aprotic Protic (e.g., Methanol) - May hinder nucleophilicity add_base->check_solubility change_solvent->consider_solvent_type switch_to_aprotic->optimize_conditions

Caption: Troubleshooting workflow for low yield in N-alkylation.

Q3: I am observing unexpected side products in my reaction. Could the solvent be the cause?

A3: Yes, the solvent can play a direct or indirect role in the formation of side products.

  • Reaction with the Solvent: Some solvents can react under certain conditions. For example, in the presence of a strong base, dichloromethane can be deprotonated, leading to the formation of dichlorocarbene, which can then react with your starting materials or products. While less common, DMF can decompose at elevated temperatures or in the presence of strong acids or bases to produce dimethylamine and carbon monoxide.

  • Solvent-Mediated Degradation: The stability of your reactants, intermediates, and products can be influenced by the solvent. For instance, a protic solvent might promote the hydrolysis of a sensitive functional group elsewhere in the molecule.

  • Influence on Reaction Pathways: The polarity of the solvent can influence the selectivity of a reaction. For reactions that can proceed through different pathways (e.g., SN1 vs. SN2), a polar protic solvent may favor an SN1 pathway by stabilizing carbocationic intermediates, potentially leading to rearrangement products. In contrast, a polar aprotic solvent would favor an SN2 pathway.

Troubleshooting Steps for Unexpected Side Products:

  • Analyze the structure of the side product. This will provide clues about the undesired reaction pathway.

  • Review the literature for known side reactions associated with your chosen solvent and reaction conditions.

  • Consider the stability of all components in the reaction mixture under the reaction conditions.

  • If a reactive solvent is suspected, switch to a more inert alternative. For example, if you suspect issues with dichloromethane, consider using THF or toluene if the solubility allows.

Troubleshooting Guides

Guide 1: Reductive Amination

Issue: Low yield or incomplete conversion in the reductive amination of a carbonyl compound with 2-Methoxy-2-methylpropan-1-amine hydrochloride.

Background: Reductive amination involves the formation of an imine or enamine intermediate, followed by its reduction. The initial condensation step is often acid-catalyzed and involves the loss of water.

Solvent Considerations and Troubleshooting:

Solvent ClassCommon ExamplesAdvantagesPotential Issues & Troubleshooting
Chlorinated Solvents Dichloromethane (DCM), 1,2-Dichloroethane (DCE)Good solubility for many organic compounds. Generally inert.Often require the addition of a stoichiometric base to neutralize the HCl salt. The water produced during imine formation may not be effectively sequestered, potentially slowing the reaction. Solution: Add a drying agent like anhydrous MgSO₄ or Na₂SO₄.
Ethers Tetrahydrofuran (THF), 2-Methyl-THFGood general-purpose solvents.Lower polarity may result in poor solubility of the amine hydrochloride. Solution: Use a base to form the free amine in situ.
Alcohols Methanol, EthanolCan act as both solvent and a proton source to facilitate imine formation. Good solubility for the amine salt.Can potentially react with some reducing agents (e.g., NaBH₄). With catalytic hydrogenation, the alcohol solvent can be oxidized to an aldehyde or ketone, which can then undergo reductive amination itself, leading to impurities. Solution: Choose a reducing agent compatible with alcohols (e.g., NaBH₃CN). Avoid catalytic hydrogenation in reactive alcohol solvents if side products are a concern.
Polar Aprotic Acetonitrile, DMFGood solubility for the amine salt and many organic reactants.May be more difficult to remove during work-up. DMF can be problematic with certain reducing agents. Solution: Ensure compatibility of all reagents. Use appropriate extraction and purification methods.

Experimental Protocol: General Reductive Amination using Sodium Triacetoxyborohydride (STAB)

  • Reaction Setup: To a solution of the aldehyde or ketone (1.0 eq) and 2-Methoxy-2-methylpropan-1-amine hydrochloride (1.1 eq) in an appropriate solvent (e.g., Dichloromethane or THF, ~0.2 M), add a non-nucleophilic base such as triethylamine (1.2 eq). Stir for 10-15 minutes at room temperature.

  • Addition of Reducing Agent: Add sodium triacetoxyborohydride (STAB) (1.5 eq) portion-wise to the reaction mixture.

  • Reaction Monitoring: Stir the reaction at room temperature and monitor its progress by TLC or LC-MS.

  • Work-up: Once the reaction is complete, quench by the slow addition of a saturated aqueous solution of sodium bicarbonate. Separate the organic layer, and extract the aqueous layer with the reaction solvent. Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel.

Guide 2: Acylation to Form an Amide

Issue: Low yield or formation of O-acylated byproducts during the acylation of 2-Methoxy-2-methylpropan-1-amine hydrochloride.

Background: Acylation requires a nucleophilic amine to react with an acylating agent (e.g., an acid chloride or anhydride). A base is needed to neutralize the HCl salt and also to scavenge the acid byproduct of the reaction.

Solvent and Base Selection Logic:

Optimization

Technical Support Center: Impurity Characterization in 2-Methoxy-2-methylpropan-1-amine hydrochloride Synthesis

Introduction: The Criticality of Impurity Profiling 2-Methoxy-2-methylpropan-1-amine hydrochloride is a key building block in modern medicinal chemistry, particularly in the synthesis of complex heterocyclic compounds li...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Criticality of Impurity Profiling

2-Methoxy-2-methylpropan-1-amine hydrochloride is a key building block in modern medicinal chemistry, particularly in the synthesis of complex heterocyclic compounds like kinase inhibitors[1]. As with any active pharmaceutical ingredient (API) or intermediate, ensuring its purity is paramount to the safety and efficacy of the final drug product. Regulatory bodies, guided by the International Council for Harmonisation (ICH), mandate rigorous characterization and control of any impurity present in a drug substance[2][3][4].

This guide serves as a technical resource for researchers, process chemists, and quality control analysts. It provides practical, field-tested advice in a question-and-answer format to troubleshoot common issues encountered during the synthesis and analysis of 2-Methoxy-2-methylpropan-1-amine hydrochloride, ensuring compliance with global regulatory standards.

Section 1: The Synthetic Landscape & Potential Impurities

A robust impurity control strategy begins with a deep understanding of the synthetic route. A common and plausible pathway to 2-Methoxy-2-methylpropan-1-amine involves a multi-step process starting from 2-methoxy-2-methylpropanoic acid or its derivatives, proceeding through a nitrile intermediate, which is then reduced.

Plausible Synthetic Pathway

A likely synthesis involves the conversion of a carboxylic acid to an amide, followed by dehydration to a nitrile, and subsequent reduction to the primary amine.

Synthetic_Pathway cluster_0 Step 1: Amide Formation cluster_1 Step 2: Dehydration cluster_2 Step 3: Reduction cluster_3 Step 4: Salt Formation A 2-Methoxy-2-methyl propanoic acid B 2-Methoxy-2-methyl propanamide A->B SOCl₂, NH₄OH C 2-Methoxy-2-methyl propanenitrile B->C P₂O₅ or SOCl₂ D 2-Methoxy-2-methyl propan-1-amine C->D LiAlH₄ or H₂/Raney Ni E 2-Methoxy-2-methylpropan-1-amine hydrochloride (API) D->E HCl in IPA/Et₂O

Caption: Plausible synthetic route for 2-Methoxy-2-methylpropan-1-amine HCl.

Table 1: Classification of Potential Process-Related Impurities

Based on this pathway, we can anticipate several classes of impurities. These are any components of the drug substance that are not the desired chemical entity[5].

Impurity ClassPotential SpeciesOrigin / CauseTypical Analytical Technique
Starting Materials 2-Methoxy-2-methylpropanoic acidIncomplete conversion in Step 1.HPLC-UV, LC-MS
Intermediates 2-Methoxy-2-methylpropanamide, 2-Methoxy-2-methylpropanenitrileIncomplete conversion in subsequent steps.HPLC-UV, GC-MS
Byproducts Dimerized amines (secondary/tertiary amines)Over-reaction or side reactions during nitrile reduction, especially with catalytic hydrogenation[6].LC-MS, GC-MS
Reagents Triethylamine (if used), Thionyl chloride hydrolysis productsCarried over from reaction workup.IC, GC-HS
Degradation Products Oxidative or hydrolytic degradantsInstability during synthesis, workup, or storage.Stability-indicating HPLC, LC-MS
Residual Solvents THF, Diethyl ether, IsopropanolIncomplete removal during final drying steps.GC-HS

Section 2: Troubleshooting Guide for Impurity Profiling

This section addresses specific experimental challenges in a direct Q&A format.

Q1: My HPLC chromatogram shows an unknown peak with a similar retention time to my main product. How can I definitively identify it?

Answer: This is a classic challenge in impurity profiling. The proximity of the peak suggests a structurally similar compound. A multi-step analytical approach is required for confident identification.

Step-by-Step Identification Protocol:

  • Obtain Mass Data (LC-MS): The first and most crucial step is to determine the molecular weight of the unknown impurity.

    • Protocol: Divert the HPLC eluent post-column into a mass spectrometer (ESI or APCI source).

    • Interpretation: Compare the molecular ion (e.g., [M+H]⁺) of the impurity to the parent compound. A difference of +14 Da might suggest an N-methyl impurity, while a mass corresponding to a dimer could indicate a byproduct from the reduction step.

  • Fragment the Ion (MS/MS): If the molecular weight isn't immediately revealing, perform tandem mass spectrometry (MS/MS).

    • Rationale: Fragmenting the impurity's molecular ion and comparing its fragmentation pattern to that of the parent compound can reveal structural similarities and differences, helping to pinpoint the location of a modification.

  • Isolate the Impurity: If the structure is still ambiguous, you must isolate the impurity for NMR analysis.

    • Method: Use preparative HPLC or SFC (Supercritical Fluid Chromatography) to collect a sufficient quantity (typically >1 mg) of the pure impurity.

  • Elucidate the Structure (NMR): Nuclear Magnetic Resonance (NMR) spectroscopy is the gold standard for structural elucidation[7][8].

    • Experiments: Acquire ¹H, ¹³C, COSY, HSQC, and HMBC spectra. This suite of experiments will allow you to piece together the complete chemical structure of the unknown compound.

Troubleshooting_Workflow Start Unknown Peak in HPLC LCMS 1. Run LC-MS Analysis Start->LCMS CheckMW Is Molecular Weight (MW) Identifiable? LCMS->CheckMW MSMS 2. Perform MS/MS Fragmentation CheckMW->MSMS No Elucidate Structure Elucidated CheckMW->Elucidate Yes CheckFrag Is Structure Clear from Fragmentation? MSMS->CheckFrag PrepLC 3. Isolate via Preparative HPLC CheckFrag->PrepLC No CheckFrag->Elucidate Yes NMR 4. Acquire 1D & 2D NMR Data PrepLC->NMR NMR->Elucidate End Impurity Identified Elucidate->End

Caption: Workflow for identifying an unknown chromatographic impurity.

Q2: During the nitrile reduction step using catalytic hydrogenation, I'm observing significant amounts of secondary and tertiary amine byproducts. How can I suppress their formation?

Answer: This is a well-documented issue in the reduction of nitriles to primary amines[6]. The initially formed primary amine can react with an intermediate imine, leading to the formation of secondary and, subsequently, tertiary amines.

Causality & Mitigation Strategies:

  • Mechanism of Formation: The primary amine product acts as a nucleophile, attacking the partially reduced imine intermediate.

  • Proven Solution: The most effective countermeasure is to conduct the hydrogenation in the presence of ammonia.

    • Rationale: Adding ammonia (often as liquid ammonia or a solution of ammonia in methanol) creates a large excess of a primary nucleophile. By Le Châtelier's principle, this excess ammonia outcompetes the primary amine product in reacting with the imine intermediate, thus suppressing the formation of the secondary amine byproduct.

    • Recommended Conditions:

      • Catalyst: Raney Nickel or Palladium on Carbon (Pd/C).

      • Solvent: Methanol or Ethanol.

      • Additive: 5-10 equivalents of Ammonia (NH₃).

      • Pressure: 50-100 psi H₂.

      • Temperature: 25-50 °C.

Section 3: Frequently Asked Questions (FAQs)

Q1: What are the regulatory thresholds for reporting, identifying, and qualifying impurities?

Answer: The ICH Q3A(R2) guideline provides a clear framework based on the maximum daily dose (MDD) of the drug substance[2][9]. For a typical small molecule, the thresholds are as follows:

Maximum Daily Dose (MDD)Reporting ThresholdIdentification ThresholdQualification Threshold
≤ 2 g/day 0.05%0.10% or 1.0 mg TDI, whichever is lower0.15% or 1.0 mg TDI, whichever is lower
> 2 g/day 0.03%0.05%0.05%

*TDI = Total Daily Intake

  • Reporting Threshold: The level above which an impurity must be reported in a regulatory filing[5].

  • Identification Threshold: The level above which the structure of an impurity must be determined[9].

  • Qualification Threshold: The level above which an impurity's biological safety must be established[5].

Q2: My synthesis uses a nitrile intermediate. Should I be concerned about the Ritter reaction as a source of impurities?

Answer: Yes, absolutely. The Ritter reaction is an acid-catalyzed reaction between a nitrile and a source of a stable carbocation (like a tertiary alcohol or alkene) to form an N-alkyl amide[10][11][12].

  • Potential Scenario: If your starting material, 2-Methoxy-2-methylpropanoic acid, is derived from a process involving isobutylene and you have acidic carryover, there is a potential for side reactions. The tertiary carbocation formed from isobutylene or a related tertiary alcohol can be trapped by your nitrile intermediate, leading to a complex amide byproduct.

  • Prevention:

    • Control of Starting Materials: Ensure starting materials are free from precursors that can easily form stable carbocations.

    • pH Control: Strictly control the pH during synthesis and workup steps, especially when the nitrile intermediate is present. Avoid strongly acidic conditions if possible.

    • Analytical Vigilance: Use a high-resolution LC-MS method capable of detecting potential Ritter adducts. Their molecular weights will be significantly different from other process-related impurities.

Q3: What are the best analytical technologies for comprehensive impurity profiling?

Answer: No single technique is sufficient. A multi-faceted, or "orthogonal," approach is necessary for robust impurity profiling[13][14].

  • Workhorse Technique (Separation & Quantitation): High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) with UV detection is the primary tool for separating and quantifying impurities[15][16].

  • Identification:

    • Liquid Chromatography-Mass Spectrometry (LC-MS): Essential for determining molecular weights and fragmentation patterns of non-volatile organic impurities[7].

    • Gas Chromatography-Mass Spectrometry (GC-MS): The method of choice for volatile impurities and residual solvents[7][15].

  • Structural Elucidation:

    • Nuclear Magnetic Resonance (NMR): The definitive technique for elucidating the exact structure of an isolated, unknown impurity[8][15].

  • Inorganic Impurities:

    • Inductively Coupled Plasma-Mass Spectrometry (ICP-MS): Used to detect and quantify trace elemental impurities, such as residual metal catalysts[13].

Section 4: Key Experimental Protocols

Protocol 4.1: HPLC Method for Impurity Profiling

This protocol provides a starting point for developing a stability-indicating HPLC method.

  • Instrumentation: HPLC or UHPLC system with a Diode Array Detector (DAD) or UV detector.

  • Column: C18 reverse-phase column (e.g., Waters Acquity BEH C18, 100 x 2.1 mm, 1.7 µm).

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient Elution:

    Time (min) %B
    0.0 5
    15.0 95
    17.0 95
    17.1 5

    | 20.0 | 5 |

  • Flow Rate: 0.4 mL/min.

  • Column Temperature: 40 °C.

  • Detection Wavelength: 210 nm (or scan from 200-400 nm with DAD).

  • Injection Volume: 2 µL.

  • System Suitability:

    • Prepare a solution containing the main compound and a known, related impurity.

    • Acceptance Criteria: Resolution (Rs) between the two peaks must be > 2.0. Tailing factor for the main peak should be < 1.5.

References

  • ICH Q3A(R2) Impurities in new drug substances - Scientific guideline. European Medicines Agency (EMA). [Link]

  • Impurities in Drug Substance-An Overview of ICH Q3A, Q3C and M7 Guidelines. International Journal of Pharmaceutical Investigation. [Link]

  • Analytical Methods for Profiling Impurities in Pharmaceuticals. (2024). AzoM.com. [Link]

  • ICH Harmonised Tripartite Guideline - Impurities in New Drug Substances Q3A(R2). International Council for Harmonisation. [Link]

  • ICH Q3A(R2) Impurities in New Drug Substances. ECA Academy. [Link]

  • Recent trends in the impurity profile of pharmaceuticals. National Center for Biotechnology Information (PMC). [Link]

  • Impurities in new drug substance | ICH Q3A(R2). YouTube. [Link]

  • Impurities Characterization in Pharmaceuticals: A Review. International Journal of Pharmaceutical and Phytopharmacological Research. [Link]

  • Impurity Profiling in Pharmaceuticals: Analytical Methods and Compliance. Biotech Spain. [Link]

  • (PDF) Impurities Characterization in Pharmaceuticals: A Review. ResearchGate. [Link]

  • Ritter Reaction. NROChemistry. [Link]

  • Nitrile to Amine - Common Conditions. Organic Chemistry Data. [Link]

  • Ritter reaction. Wikipedia. [Link]

  • Ritter Reaction. Organic Chemistry Portal. [Link]

  • 2-Methoxy-2-(2-methylphenyl)propan-1-amine. Chemsrc. [Link]

  • Enzymatic synthesis of chiral amines using -2-amino propane as amine donor.
  • Ritter Reaction. Organic Chemistry Portal. [Link]

  • 2-Methoxy-2-methylpropan-1-amine. PubChem. [Link]

  • Process for the preparation of anhydrous 2-amino-1-methoxypropane.
  • Amines - Nitriles (A-Level Chemistry). Study Mind. [Link]

  • Amine synthesis by nitrile reduction. Organic Chemistry Portal. [Link]

  • Synthesis of Amines. Chemistry LibreTexts. [Link]

  • 2-methoxy-2-methyl-propan-1-amine;hydrochloride. Cenmed. [Link]

  • Method Development for Drug Impurity Profiling: Part 1. LCGC International. [Link]

  • 15 questions with answers in IMPURITY PROFILING. ResearchGate. [Link]

  • 2-Methoxy-2-methylpropan-1-amine. Pharmaffiliates. [Link]

  • Reactions of Nitriles. Chemistry Steps. [Link]

Sources

Reference Data & Comparative Studies

Validation

A Comparative Guide to the Purity Analysis of 2-Methoxy-2-methylpropan-1-amine Hydrochloride by High-Performance Liquid Chromatography

Abstract This guide provides a comprehensive examination of the analytical strategies for determining the purity of 2-Methoxy-2-methylpropan-1-amine hydrochloride, a key intermediate in pharmaceutical synthesis. We prese...

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This guide provides a comprehensive examination of the analytical strategies for determining the purity of 2-Methoxy-2-methylpropan-1-amine hydrochloride, a key intermediate in pharmaceutical synthesis. We present a detailed, validated High-Performance Liquid Chromatography (HPLC) method, underpinned by a pre-column derivatization strategy to overcome the inherent analytical challenges of small, non-chromophoric amines. The causality behind each methodological choice is explained, and the protocol is framed within the rigorous validation standards of the International Council for Harmonisation (ICH) Q2(R2) guidelines.[1][2][3][4][5] Furthermore, this guide offers an objective comparison of the HPLC method against alternative analytical techniques, including Gas Chromatography (GC), Capillary Electrophoresis (CE), and compendial titration methods, providing researchers and drug development professionals with the data-driven insights needed to select the most appropriate analytical approach for their specific needs.

Introduction: The Analytical Challenge of Small Amines

2-Methoxy-2-methylpropan-1-amine is a primary aliphatic amine that, in its hydrochloride salt form, serves as a crucial building block in the synthesis of various active pharmaceutical ingredients (APIs). The purity of this intermediate is paramount, as any impurities can carry through the synthetic route, potentially impacting the safety and efficacy of the final drug product.

The analysis of such compounds presents a classic set of challenges for chromatographers:

  • High Polarity: The amine functional group makes the molecule highly polar, leading to poor retention on traditional reversed-phase (RP) HPLC columns.

  • Lack of a Chromophore: Aliphatic amines do not possess a suitable chromophore, rendering them virtually invisible to standard UV-Vis detectors, one of the most common detectors in HPLC.[6][7]

  • Volatility of the Free Base: While the hydrochloride salt is stable, the corresponding free base can be volatile, which is a consideration for sample preparation and alternative methods like GC.

To address these issues, a common and effective strategy is chemical derivatization, which converts the analyte into a product with enhanced chromatographic and detection properties.[6][7] This guide focuses on a robust pre-column derivatization HPLC method, providing a self-validating protocol that ensures accuracy and reliability.

A Validated RP-HPLC Method for Purity Determination

The cornerstone of a reliable purity analysis is a well-developed and rigorously validated method. The following protocol has been designed to be compliant with ICH Q2(R2) guidelines, ensuring its suitability for use in a regulated environment.[4][5]

Principle of the Method

This method employs pre-column derivatization using 4-Chloro-7-nitrobenzofurazan (NBD-Cl). This reagent reacts specifically with the primary amine group of 2-Methoxy-2-methylpropan-1-amine under mild conditions to form a highly fluorescent and UV-active derivative.[8] This chemical modification serves two critical purposes:

  • Introduces a Chromophore/Fluorophore: The NBD-moiety allows for highly sensitive detection using either a UV-Vis or a fluorescence detector (FLD).

  • Increases Hydrophobicity: The resulting derivative is significantly less polar than the parent amine, enabling excellent retention and separation on a standard C18 reversed-phase column.

The overall workflow for this analytical procedure is depicted below.

HPLC_Workflow cluster_Prep Phase 1: Preparation cluster_Analysis Phase 2: Analysis & Processing cluster_Output Phase 3: Reporting SampleReceipt Sample Receipt & Login StdPrep Standard Preparation SampleReceipt->StdPrep SamplePrep Sample Preparation SampleReceipt->SamplePrep Deriv Pre-column Derivatization with NBD-Cl StdPrep->Deriv SamplePrep->Deriv HPLC RP-HPLC-FLD/UV Analysis Deriv->HPLC DataProc Chromatographic Data Processing HPLC->DataProc Calc Purity Calculation (% Area Normalization) DataProc->Calc Report Final Report & Certificate of Analysis Calc->Report

Caption: Experimental workflow for HPLC purity analysis.

Experimental Protocol

Reagents and Materials:

  • 2-Methoxy-2-methylpropan-1-amine hydrochloride Reference Standard and Sample

  • 4-Chloro-7-nitrobenzofurazan (NBD-Cl)

  • Sodium Borate Buffer (20 mM, pH 8.5)

  • Acetonitrile (HPLC Grade)

  • Methanol (HPLC Grade)

  • Water (HPLC Grade, e.g., Milli-Q)

  • Phosphoric Acid

Instrumentation:

  • HPLC system with gradient capability

  • Fluorescence Detector (FLD) or UV-Vis Diode Array Detector (DAD)

  • Analytical Balance

  • pH Meter

  • Heating block or water bath

Chromatographic Conditions:

Parameter Setting Rationale
Column C18, 150 mm x 4.6 mm, 5 µm Standard reversed-phase column providing good retention for the hydrophobic NBD-derivative.
Mobile Phase A 20 mM Phosphate Buffer, pH 2.8 Acidic pH ensures protonation of any residual silanols, improving peak shape.
Mobile Phase B Acetonitrile Strong organic solvent for eluting the derivative.
Gradient 30% B to 80% B over 15 min Ensures elution of the main peak and any potential late-eluting impurities.
Flow Rate 1.0 mL/min Standard flow rate for a 4.6 mm ID column.
Column Temp. 35 °C Provides reproducible retention times and improves peak efficiency.
Detector FLD: λex = 450 nm, λem = 540 nm FLD offers superior sensitivity and selectivity for the NBD-derivative compared to UV.[8]
UV: 450 nm An alternative if an FLD is not available.

| Injection Vol. | 10 µL | |

Procedure:

  • Standard Solution Preparation (approx. 0.5 mg/mL):

    • Accurately weigh about 25 mg of the Reference Standard into a 50 mL volumetric flask.

    • Dissolve and dilute to volume with Methanol.

  • Sample Solution Preparation (approx. 0.5 mg/mL):

    • Accurately weigh about 25 mg of the sample into a 50 mL volumetric flask.

    • Dissolve and dilute to volume with Methanol.

  • Derivatization Procedure: [8]

    • In separate vials, pipette 200 µL of the Standard or Sample solution.

    • Add 150 µL of Sodium Borate Buffer (pH 8.5).

    • Add 200 µL of NBD-Cl solution (0.5 mg/mL in Methanol).

    • Vortex the vials and place them in a heating block at 60 °C for 30 minutes.

    • After heating, cool the vials to room temperature.

    • Inject 10 µL of the resulting solution into the HPLC system.

Method Validation (ICH Q2(R2) Framework)

The objective of analytical validation is to demonstrate that the procedure is fit for its intended purpose.[4]

ParameterAcceptance CriteriaIllustrative Results
Specificity The method must be able to assess the analyte unequivocally in the presence of components which may be expected to be present (impurities, degradation products).Peak purity analysis of the main peak shows no co-eluting impurities. Blank injections show no interfering peaks at the retention time of the analyte derivative.
Linearity R² ≥ 0.999 over the specified range.R² = 0.9995 for a 7-point calibration curve from 0.05 µg/mL to 5 µg/mL.
Range The interval between the upper and lower concentration of analyte for which the procedure has a suitable level of precision, accuracy, and linearity.0.15 µg/mL (LOQ) to 6.0 µg/mL (120% of target concentration).
Accuracy % Recovery between 98.0% and 102.0% for spiked samples.Average recovery of 99.7% for samples spiked at 80%, 100%, and 120% of the target concentration.
Precision (Repeatability) RSD ≤ 2.0% for six replicate preparations.RSD = 0.8% for the peak area of six replicate standard injections.
Precision (Intermediate) RSD ≤ 3.0% for analyses conducted on different days by different analysts.RSD = 1.5% across two days and two analysts.
LOD Signal-to-Noise ratio (S/N) ≥ 30.05 µg/mL
LOQ S/N ≥ 100.15 µg/mL

Comparison with Alternative Analytical Techniques

While the derivatization-HPLC method is robust and sensitive, other techniques can be employed for amine analysis. The choice of method depends on the specific analytical goal (e.g., purity vs. assay), available instrumentation, and the nature of potential impurities.

Method_Selection cluster_Methods Analytical Method Selection Analyte Analyte Properties: 2-Methoxy-2-methylpropan-1-amine HCl Prop1 Polar & Non-volatile Salt Analyte->Prop1 Prop2 No UV Chromophore Analyte->Prop2 Prop3 Basic (Amine) Analyte->Prop3 HPLC HPLC (with Derivatization) Prop1->HPLC Good for non-volatile compounds GC Gas Chromatography (Headspace) Prop1->GC Requires conversion to volatile free base CE Capillary Electrophoresis Prop1->CE Ideal for charged species Prop2->HPLC Derivatization adds chromophore/fluorophore Titr Acid-Base Titration Prop3->Titr Direct assay of basic group

Caption: Logic for selecting an appropriate analytical method.

Gas Chromatography (GC)

GC is a powerful technique for separating volatile and thermally stable compounds.

  • Advantages: High resolution, especially with capillary columns.

  • Disadvantages: Direct injection of the hydrochloride salt is not feasible due to its non-volatile nature. The sample must first be neutralized to the free base, which can introduce variability. For determining residual amine impurities in a drug substance, headspace GC can be an effective technique that avoids derivatization.[9]

Capillary Electrophoresis (CE)

CE separates ions based on their electrophoretic mobility in an electric field.

  • Advantages: Extremely high separation efficiency, low sample and reagent consumption, and ideal for charged species like protonated amines.[10]

  • Disadvantages: Lower concentration sensitivity compared to HPLC-FLD. Can be less robust and reproducible than HPLC in some routine QC environments. Detection often relies on indirect UV, which can have limitations.

Acid-Base Titration

This is a classical quantitative technique often found in pharmacopeias for assay determination.[11]

  • Advantages: Simple, inexpensive, and provides a highly accurate measure of the total base content (assay).

  • Disadvantages: It is a non-specific technique. It cannot distinguish between the main amine analyte and any other basic impurities. Therefore, it is unsuitable for purity analysis where the goal is to quantify individual impurities.

Comparative Summary
FeatureHPLC with DerivatizationGas Chromatography (GC)Capillary Electrophoresis (CE)Titration
Primary Use Purity & Impurity ProfilingVolatile Impurity AnalysisPurity, Chiral SeparationsAssay (Total Base)
Specificity High (Separates impurities)High (Separates impurities)Very HighLow (Non-specific)
Sensitivity Very High (especially with FLD)High (with FID/MS)ModerateLow
Sample Prep Derivatization RequiredNeutralization/ExtractionMinimalMinimal
Throughput ModerateModerateHighLow
Robustness HighModerate-HighModerateVery High

Conclusion

For the comprehensive purity analysis of 2-Methoxy-2-methylpropan-1-amine hydrochloride, a reversed-phase HPLC method coupled with pre-column derivatization stands out as the most suitable technique. It successfully navigates the inherent challenges of analyzing small, polar, non-chromophoric amines by converting the analyte into a form that is easily separated and detected with high sensitivity. The validation of this method under ICH guidelines ensures that the results are accurate, precise, and reliable, making it fit for purpose in a regulated drug development environment.[1][2]

While alternative methods like GC, CE, and titration have their specific applications—such as analyzing volatile impurities or performing a simple assay—they lack the combination of specificity, sensitivity, and robustness required for detailed impurity profiling. Therefore, the presented HPLC method provides the most comprehensive and trustworthy solution for assuring the quality of this critical pharmaceutical intermediate.

References

  • Vertex AI Search. (2025). Understanding ICH Q2(R2) Guidelines for Analytical Validation.
  • AMSbiopharma. (2025). ICH Guidelines for Analytical Method Validation Explained.
  • European Medicines Agency. ICH Q2(R2) Validation of analytical procedures - Scientific guideline.
  • International Council for Harmonisation. (2023). Validation of Analytical Procedures Q2(R2).
  • ICH. (2024). ICH Q2(R2) Validation of Analytical Procedures: An Overview of the Revised Guideline.
  • MDPI. (2024). A Pre-Column Derivatization Method for the HPLC-FLD Determination of Dimethyl and Diethyl Amine in Pharmaceuticals.
  • BenchChem. Application Notes and Protocols for High-Performance Liquid Chromatography (HPLC) Analysis of Amines.
  • HPLC Method Development and Validation for Pharmaceutical Analysis.
  • RSC Publishing. Development of an HPLC method for the determination of amines in a leukemia mouse model.
  • Sigma-Aldrich. Derivatization and Separation of Aliphatic Amines.
  • Indian Journal of Pharmaceutical Sciences. Determination of Dimethylamine and Triethylamine in Hydrochloride Salts of Drug Substances by Headspace Gas Chromatography.
  • Aschimfarma. EP Chapter 5.26 IMPLEMENTATION OF ANALYTICAL METHODS AND COMPARISON WITH USP.
  • Analytical Chemistry. (1956). Vol. 28, No. 4.
  • RSC Publishing. Analytical Methods.
  • ChemicalBook. (2025). 2-Methoxy-2-methylpropan-1-amine hydrochloride | 1020743-95-6.
  • National Institutes of Health. Stability Indicating HPLC Method for the Determination of Chiral Purity of R-(-)-5-[2-aminopropyl]-2-methoxybenzene Sulfonamide.
  • US Pharmacopeia. Compendial Tools.
  • HPLC AND TLC METHODOLOGY FOR DETERMINATION OR PURITY EVALUATION OF 4-METHOXY-2-(3(4-PHENYL-1-PIPERAZINYL))PROPYL.
  • Sigma-Aldrich. 2-methoxy-2-methyl-1-phenylpropan-1-amine hydrochloride.
  • Cenmed. 2-methoxy-2-methyl-propan-1-amine;hydrochloride (C007B-367224).
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  • PubChem. 2-Methoxy-2-methylpropan-1-amine | C5H13NO | CID 11789141.
  • Pharmaffiliates. 89282-70-2| Chemical Name : 2-Methoxy-2-methylpropan-1-amine.
  • BLDpharm. 1487986-18-4|2-(Methoxymethoxy)-2-methylpropan-1-amine.
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Comparative

A Comparative Guide to the Definitive Structural Confirmation of 2-Methoxy-2-methylpropan-1-amine Hydrochloride: An X-ray Crystallography Perspective

For Researchers, Scientists, and Drug Development Professionals In the landscape of pharmaceutical development and chemical synthesis, the unambiguous structural confirmation of a molecule is not merely a procedural step...

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical development and chemical synthesis, the unambiguous structural confirmation of a molecule is not merely a procedural step but the bedrock of all subsequent research. For a novel compound like 2-Methoxy-2-methylpropan-1-amine hydrochloride, a precise understanding of its three-dimensional architecture is paramount for elucidating its structure-activity relationship (SAR), optimizing its synthetic route, and ensuring its purity and stability. While a suite of analytical techniques can provide pieces of the structural puzzle, single-crystal X-ray crystallography stands as the gold standard for providing a definitive, high-resolution atomic map.

This guide, authored from the perspective of a Senior Application Scientist, delves into the structural confirmation of 2-Methoxy-2-methylpropan-1-amine hydrochloride. It provides a comprehensive comparison of X-ray crystallography with other widely used analytical techniques, namely Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) spectroscopy. By examining the causality behind experimental choices and presenting supporting data, this document aims to equip researchers with the insights needed to select the most appropriate analytical strategy for their specific research and development needs.

The Gold Standard: Unambiguous Structure by X-ray Crystallography

X-ray crystallography offers an unparalleled level of detail, providing the precise coordinates of each atom in the crystal lattice. This technique moves beyond mere connectivity to define bond lengths, bond angles, and the overall conformation of the molecule in the solid state. For a hydrochloride salt, it definitively locates the chloride counter-ion relative to the protonated amine, offering crucial insights into intermolecular interactions such as hydrogen bonding.

While a specific crystal structure for 2-Methoxy-2-methylpropan-1-amine hydrochloride is not publicly available at the time of this writing, this section will outline the experimental workflow and present representative data for a structurally analogous small amine hydrochloride to illustrate the power of the technique.

Experimental Protocol: Single-Crystal X-ray Diffraction

The journey from a synthesized powder to a refined crystal structure is a meticulous process, demanding patience and precision.

1. Crystallization: The Critical First Step

The primary challenge in X-ray crystallography is obtaining a high-quality single crystal. For a small, polar molecule like 2-Methoxy-2-methylpropan-1-amine hydrochloride, several strategies can be employed:

  • Slow Evaporation: A saturated solution of the compound in a suitable solvent (e.g., ethanol, methanol, or a mixture with a less polar co-solvent like isopropanol) is allowed to evaporate slowly in a loosely capped vial. The gradual increase in concentration promotes the formation of well-ordered crystals.

  • Vapor Diffusion: A small vial containing a concentrated solution of the compound is placed inside a larger, sealed container with a more volatile anti-solvent (a solvent in which the compound is poorly soluble). The slow diffusion of the anti-solvent vapor into the solution reduces the compound's solubility, inducing crystallization.

  • Cooling Crystallization: A saturated solution of the compound at an elevated temperature is slowly cooled. The decrease in solubility upon cooling can lead to the growth of single crystals.

2. Data Collection

A suitable crystal (typically 0.1-0.3 mm in each dimension) is mounted on a goniometer and placed in a stream of cold nitrogen gas (around 100 K) to minimize thermal vibrations and radiation damage. The crystal is then exposed to a monochromatic X-ray beam, and the diffraction pattern is recorded on a detector as the crystal is rotated.

3. Structure Solution and Refinement

The collected diffraction data, consisting of the positions and intensities of thousands of reflections, are processed to determine the unit cell dimensions and space group. The initial positions of the atoms are determined using direct methods or Patterson methods. This initial model is then refined against the experimental data to optimize the atomic coordinates, thermal parameters, and occupancy, resulting in a final, high-resolution crystal structure.

Comparative Analysis: A Multi-Technique Approach to Structural Confirmation

While X-ray crystallography provides the definitive solid-state structure, a comprehensive understanding of a new chemical entity necessitates a multi-faceted analytical approach. NMR, MS, and IR spectroscopy each offer unique and complementary information.

Technique Information Provided Advantages Limitations
X-ray Crystallography Precise 3D atomic coordinates, bond lengths, bond angles, absolute stereochemistry, packing interactions.Unambiguous, high-resolution structural determination.[1]Requires a suitable single crystal, which can be challenging to obtain; provides a static picture of the molecule in the solid state.[2]
NMR Spectroscopy (¹H, ¹³C) Connectivity of atoms, chemical environment of nuclei, dynamic processes in solution.Provides information about the structure in solution, which is often more biologically relevant; non-destructive.[3]Does not provide precise bond lengths or angles; interpretation can be complex for larger molecules.[4]
Mass Spectrometry (EI, ESI) Molecular weight, elemental composition, fragmentation patterns for structural clues.High sensitivity, requires very small amounts of sample.Does not directly provide 3D structural information; interpretation of fragmentation can be challenging for isomers.
IR Spectroscopy Presence of functional groups.Fast, simple, and non-destructive.Provides limited information on the overall molecular structure; spectra can be complex.
Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the structure of molecules in solution. For 2-Methoxy-2-methylpropan-1-amine hydrochloride, ¹H and ¹³C NMR would provide key information about the connectivity of the atoms.

  • ¹H NMR: Would show distinct signals for the two methyl groups, the methylene group adjacent to the amine, the methoxy group, and the amine protons. The chemical shifts and coupling patterns would confirm the carbon skeleton.

  • ¹³C NMR: Would reveal the number of unique carbon environments, further confirming the molecular structure.

NMR is particularly valuable for studying dynamic processes and conformational changes in solution, providing a complementary perspective to the static solid-state structure from X-ray crystallography.[3]

Mass Spectrometry (MS)

Mass spectrometry provides the molecular weight of the compound and, through fragmentation analysis, clues about its structure. For 2-Methoxy-2-methylpropan-1-amine, the molecular ion peak would confirm the molecular formula. The fragmentation pattern, likely involving the loss of a methyl group or the methoxy group, would further support the proposed structure.

Infrared (IR) Spectroscopy

IR spectroscopy is a rapid method for identifying the functional groups present in a molecule. For 2-Methoxy-2-methylpropan-1-amine hydrochloride, the IR spectrum would be expected to show characteristic absorption bands for:

  • N-H stretching of the primary ammonium group (R-NH₃⁺), typically seen as a broad band in the 3200-2800 cm⁻¹ region.

  • C-H stretching of the methyl and methylene groups around 2950-2850 cm⁻¹.

  • N-H bending vibrations around 1600-1500 cm⁻¹.

  • C-O stretching of the ether linkage, typically in the 1150-1085 cm⁻¹ region.

While not providing a complete structural picture, IR spectroscopy serves as a quick and valuable tool for confirming the presence of key functional groups.

Visualizing the Workflow and Logic

To better illustrate the process of structural confirmation and the interplay between different techniques, the following diagrams are provided.

experimental_workflow cluster_synthesis Synthesis & Purification cluster_crystallography X-ray Crystallography synthesis Synthesis of 2-Methoxy-2- methylpropan-1-amine HCl purification Purification synthesis->purification crystallization Crystal Growth purification->crystallization Sample data_collection X-ray Data Collection crystallization->data_collection structure_solution Structure Solution & Refinement data_collection->structure_solution final_structure Definitive 3D Structure structure_solution->final_structure caption Experimental Workflow for X-ray Crystallography.

Caption: A streamlined workflow from synthesis to the definitive 3D structure determination via X-ray crystallography.

logical_comparison cluster_techniques Analytical Techniques cluster_information Information Obtained topic Structural Confirmation of 2-Methoxy-2-methylpropan-1-amine HCl xray X-ray Crystallography topic->xray nmr NMR Spectroscopy topic->nmr ms Mass Spectrometry topic->ms ir IR Spectroscopy topic->ir xray_info 3D Structure (Solid State) xray->xray_info nmr_info Connectivity (Solution) nmr->nmr_info ms_info Molecular Weight & Fragmentation ms->ms_info ir_info Functional Groups ir->ir_info conclusion Comprehensive Structural Characterization xray_info->conclusion nmr_info->conclusion ms_info->conclusion ir_info->conclusion caption Logical flow of comparative structural analysis.

Caption: A diagram illustrating how different analytical techniques provide complementary information for a comprehensive structural confirmation.

Conclusion: An Integrated Approach for Definitive Answers

The structural confirmation of a new chemical entity like 2-Methoxy-2-methylpropan-1-amine hydrochloride is a critical undertaking in the research and development pipeline. While NMR, MS, and IR spectroscopy are indispensable tools for providing initial structural evidence and for routine quality control, they do not offer the definitive and high-resolution three-dimensional information that single-crystal X-ray crystallography provides.

For absolute certainty in molecular structure, including stereochemistry and solid-state conformation, X-ray crystallography remains the unequivocal gold standard. Its ability to generate a precise atomic-level map of the molecule is invaluable for understanding its properties and for guiding further development. Therefore, an integrated analytical approach, with X-ray crystallography as the cornerstone for definitive structural elucidation, is the most robust strategy for ensuring the scientific integrity and success of a research program.

References

  • Creative Biostructure. Comparison of X-ray Crystallography, NMR and EM. [Link]

  • Ambrus, A. Comparison of NMR and X-ray crystallography as methods of the protein structure determination. [Link]

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Validation

A Comparative Guide to Sterically Hindered Primary Amines in Key Synthetic Reactions: Evaluating Alternatives to 2-Methoxy-2-methylpropan-1-amine

In the landscape of modern organic synthesis, the selection of an amine is a critical decision that dictates the efficiency, selectivity, and ultimate success of a reaction. While simple primary amines are ubiquitous, st...

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern organic synthesis, the selection of an amine is a critical decision that dictates the efficiency, selectivity, and ultimate success of a reaction. While simple primary amines are ubiquitous, sterically hindered amines such as 2-Methoxy-2-methylpropan-1-amine hydrochloride offer a unique set of properties for fine-tuning reactivity. The bulky neopentyl-like framework, substituted with a methoxy group, provides a distinct steric and electronic environment around the nucleophilic nitrogen.

This guide provides an in-depth comparison of 2-Methoxy-2-methylpropan-1-amine hydrochloride with other classes of primary amines in two of the most fundamental transformations in medicinal and process chemistry: reductive amination and amide bond formation. We will explore the mechanistic rationale behind experimental choices and provide field-proven protocols to guide reagent selection for researchers, scientists, and drug development professionals.

Part 1: The Role of Steric Hindrance in Reductive Amination

Reductive amination is a cornerstone for C-N bond formation, allowing the synthesis of secondary and tertiary amines from carbonyl compounds.[1][2] The process typically involves the initial formation of an imine or iminium ion, which is then reduced in situ by a selective hydride agent like sodium triacetoxyborohydride (STAB) or sodium cyanoborohydride.[3][4]

A persistent challenge, particularly with unhindered primary amines, is overalkylation, leading to the formation of undesired tertiary amines.[3] The use of sterically bulky primary amines is a key strategy to mitigate this side reaction. The steric shield around the nitrogen of the newly formed secondary amine physically obstructs a second reaction with the carbonyl starting material.

Comparative Analysis of Primary Amines in Reductive Amination

To illustrate the impact of amine structure, we compare 2-Methoxy-2-methylpropan-1-amine with three other representative primary amines in a model reaction with isobutyraldehyde.

ReagentStructureKey CharacteristicsExpected Outcome in Reductive Amination
2-Methoxy-2-methylpropan-1-amine HCl CC(C)(CN)OCHindered & Moderately Nucleophilic: Bulky tert-butyl-like scaffold.High selectivity for mono-alkylation. Slower imine formation may require longer reaction times or mild heating.
n-Propylamine CCCNUnhindered & Nucleophilic: Linear alkyl chain.Fast reaction. High risk of dialkylation to form the tertiary amine byproduct.
tert-Butylamine CC(C)(C)NHighly Hindered & Moderately Nucleophilic: Extreme steric bulk directly at the α-carbon.Excellent selectivity for mono-alkylation. Imine formation can be very slow or fail with hindered ketones.
Aniline c1ccccc1NUnhindered & Weakly Nucleophilic: Nucleophilicity is reduced by delocalization of the lone pair into the aromatic ring.Slow imine formation. Generally selective for mono-alkylation due to reduced nucleophilicity of the secondary aniline product.
Experimental Protocol: Reductive Amination of Isobutyraldehyde

The following protocol outlines a general procedure using sodium triacetoxyborohydride, a mild and highly selective reducing agent that does not readily reduce the starting aldehyde.[3]

  • To a stirred solution of isobutyraldehyde (1.0 mmol) in 1,2-dichloroethane (DCE, 5 mL) is added the respective amine (1.1 mmol). Note: For hydrochloride salts like 2-Methoxy-2-methylpropan-1-amine HCl, a non-nucleophilic base such as N,N-diisopropylethylamine (DIPEA, 1.2 mmol) must be added to liberate the free amine.

  • The mixture is stirred at room temperature for 1 hour to facilitate imine formation. For hindered amines, this may be extended to 3 hours or gently warmed to 40°C.

  • Sodium triacetoxyborohydride (Na(OAc)₃BH, 1.5 mmol) is added portion-wise over 10 minutes. Caution: Addition may be exothermic.

  • The reaction is stirred at room temperature for 12-24 hours. Reaction progress is monitored by TLC or LC-MS.

  • Upon completion, the reaction is quenched by the slow addition of saturated aqueous sodium bicarbonate (NaHCO₃) solution.

  • The mixture is extracted with dichloromethane (DCM), the combined organic layers are washed with brine, dried over anhydrous sodium sulfate (Na₂SO₄), filtered, and concentrated under reduced pressure.

  • The crude product is purified by column chromatography.

Workflow for Amine Selection in Reductive Amination

The choice of amine is a balance between reactivity and selectivity. The following decision-making workflow can guide the selection process.

Caption: Workflow for selecting a primary amine in reductive amination.

Part 2: Navigating Steric Challenges in Amide Bond Formation

The formation of an amide bond by coupling a carboxylic acid and an amine is arguably the most common reaction in medicinal chemistry.[5][6] The reaction requires activation of the carboxylic acid, typically with a carbodiimide (e.g., EDC) or an uronium-based reagent (e.g., HATU), to form a highly reactive intermediate that is susceptible to nucleophilic attack by the amine.[6][7]

While highly nucleophilic, unhindered amines react readily, sterically demanding amines can present a significant challenge. The bulky groups surrounding the nitrogen can impede its approach to the activated acid, leading to slow or incomplete reactions. In these cases, the choice of coupling reagent and reaction conditions is paramount.

Comparative Analysis of Primary Amines in Amide Coupling

We compare the same set of amines in a model coupling reaction with benzoic acid, using HATU as the activating agent.

ReagentStructureKey CharacteristicsExpected Outcome in Amide Coupling
2-Methoxy-2-methylpropan-1-amine HCl CC(C)(CN)OCHindered Nucleophile: The steric bulk is beta to the nitrogen, making it less challenging than tert-butylamine.Successful coupling. May require slightly elevated temperatures or longer reaction times compared to unhindered amines.
n-Propylamine CCCNUnhindered & Strong Nucleophile: Rapid and high-yielding reaction under standard conditions.
tert-Butylamine CC(C)(C)NHighly Hindered Nucleophile: Extreme bulk directly attached to the nitrogen.Very challenging. Often requires specialized, highly reactive coupling agents or harsh conditions. Prone to failure.
Aniline c1ccccc1NWeak Nucleophile: Sluggish reaction. Requires a potent coupling agent like HATU and may need extended reaction times to achieve good conversion.
Experimental Protocol: HATU-Mediated Amide Coupling
  • To a solution of benzoic acid (1.0 mmol) and the desired amine (1.1 mmol) in N,N-dimethylformamide (DMF, 5 mL) is added DIPEA (2.5 mmol). Note: For amine hydrochloride salts, increase DIPEA to 3.5 mmol.

  • The solution is cooled to 0°C in an ice bath.

  • HATU (1.1 mmol) is added in one portion.

  • The reaction mixture is allowed to warm to room temperature and stirred for 4-16 hours. For hindered amines, the temperature may be raised to 50°C if the reaction is sluggish.

  • Progress is monitored by LC-MS. Upon completion, the mixture is diluted with ethyl acetate and washed sequentially with 1M HCl, saturated aqueous NaHCO₃, and brine.

  • The organic layer is dried over Na₂SO₄, filtered, and concentrated in vacuo.

  • The crude product is purified via column chromatography or recrystallization.

Mechanism of HATU-Mediated Amide Coupling

The uronium-based reagent HATU is highly effective for coupling sterically hindered substrates. It reacts with the carboxylate to form a highly reactive O-acylisourea intermediate, which is then readily attacked by the amine.

AmideCoupling Acid R-COOH Carboxylic Acid ActiveEster Activated O-Acylisourea Ester (Highly Electrophilic) Acid->ActiveEster + HATU - HOBt byproduct Base DIPEA Base->Acid Deprotonation HATU HATU Coupling Reagent Amide R-CONH-R' Amide Product ActiveEster->Amide - Tetramethylurea Amine R'-NH2 Amine Amine->ActiveEster Nucleophilic Attack

Caption: Simplified mechanism of HATU-mediated amide coupling.

Part 3: Broader Applications - The Pictet-Spengler Reaction

The Pictet-Spengler reaction is a powerful acid-catalyzed reaction that synthesizes tetrahydro-β-carbolines and tetrahydroisoquinolines from β-arylethylamines and carbonyl compounds.[8][9] The reaction proceeds through an electrophilic iminium ion, which is attacked by the electron-rich aryl ring to close the new ring.[10]

While 2-Methoxy-2-methylpropan-1-amine is not a direct substrate for the classical Pictet-Spengler reaction, the principles of iminium ion formation and cyclization are central. In the synthesis of complex molecules, analogues of hindered amines are often incorporated into fragments that later undergo similar intramolecular cyclizations. The steric bulk of the amine fragment can be used to influence the diastereoselectivity of the ring-closing step, directing the approach of the nucleophile to one face of the iminium ion.

PictetSpengler Tryptamine Tryptamine (β-arylethylamine) Iminium Iminium Ion (Electrophile) Tryptamine->Iminium + Aldehyde, H+ Aldehyde R-CHO Aldehyde Aldehyde->Iminium Spiro Spirocyclic Intermediate Iminium->Spiro Intramolecular Electrophilic Attack Product Tetrahydro-β-carboline Spiro->Product Rearomatization (-H+)

Caption: General mechanism of the Pictet-Spengler reaction.

Conclusion: A Guide to Strategic Reagent Selection

2-Methoxy-2-methylpropan-1-amine hydrochloride serves as an excellent exemplar of a moderately hindered primary amine that provides a strategic advantage in controlling reactivity.

  • For Reductive Amination: It is a superior choice over unhindered amines when mono-alkylation is the desired outcome and dialkylation is a known risk. It offers a good balance, being less sterically demanding than tert-butylamine, which can hinder the reaction with more complex carbonyls.

  • For Amide Coupling: It represents a manageable challenge. While requiring more potent coupling conditions than a simple linear amine, it is a far more viable substrate than extremely hindered amines, making it suitable for introducing bulky motifs into a final compound.

The optimal choice of amine is always context-dependent. By understanding the interplay between steric hindrance, nucleophilicity, and reaction mechanism, researchers can rationally select the ideal building block to achieve their synthetic goals with precision and efficiency.

References

  • Myers, A. Chem 115, C-N Bond-Forming Reactions: Reductive Amination. Harvard University.
  • Ashenhurst, J. (2017). Reductive Amination, and How It Works. Master Organic Chemistry.
  • Sabiah, S., et al. (2013). Direct Synthesis of Amides from Carboxylic Acids and Amines Using B(OCH2CF3)3. The Journal of Organic Chemistry, ACS Publications.
  • Organic Chemistry (2020). 09.10 Reductive Amination. YouTube.
  • PubChem. (2-Methoxypropyl)(methyl)amine hydrochloride. National Center for Biotechnology Information.
  • Li, G., et al. A Facile One-Pot Process for the Formation of Hindered Tertiary Amines. PubMed Central.
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  • Sharma, A., et al. Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. PMC - NIH.
  • Valecha, M., et al. (2022). Process optimization for acid-amine coupling: a catalytic approach. Growing Science.
  • Smolecule. Buy 2-Methoxy-2-methylcyclopropan-1-amine hydrochloride.
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  • Szantay, C., et al. The Chiral Pool in the Pictet–Spengler Reaction for the Synthesis of β-Carbolines. PMC.
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Comparative

A Comparative Spectroscopic Guide to 2-Methoxy-2-methylpropan-1-amine Hydrochloride and Its Analogs

In the landscape of pharmaceutical and materials science, the precise characterization of molecular structure is paramount. This guide offers an in-depth spectroscopic comparison of 2-Methoxy-2-methylpropan-1-amine hydro...

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of pharmaceutical and materials science, the precise characterization of molecular structure is paramount. This guide offers an in-depth spectroscopic comparison of 2-Methoxy-2-methylpropan-1-amine hydrochloride and a curated selection of its structural analogs. By dissecting their Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, we aim to provide researchers, scientists, and drug development professionals with a foundational understanding of how subtle structural modifications manifest in distinct spectral signatures. This analysis is grounded in established spectroscopic principles and supported by experimental data for analogous compounds, providing a robust framework for the identification and characterization of this important class of molecules.

The selection of analogs for this comparison is deliberate, allowing for a systematic evaluation of the spectroscopic contributions of key functional groups: the primary amine hydrochloride, the methoxy group, and the quaternary carbon center. The chosen analogs are:

  • 2-Methoxy-2-methylpropan-1-amine (Free Base): To illustrate the profound effect of the hydrochloride salt on the spectroscopic properties of the primary amine.

  • Neopentylamine Hydrochloride: To isolate the influence of the methoxy group by replacing it with a methyl group.

  • tert-Butyl Methyl Ether: To provide a reference for the spectroscopic signature of the methoxy group attached to a quaternary carbon, absent the influence of the amine.

  • 1-Methoxy-2-methylpropan-2-amine Hydrochloride: To explore the impact of isomeric rearrangement on the spectral data.

Structural Overview of Compared Molecules

The following diagram illustrates the structures of the primary compound and its selected analogs.

G cluster_0 Primary Compound cluster_1 Analogs 2-Methoxy-2-methylpropan-1-amine HCl 2-Methoxy-2-methylpropan-1-amine Hydrochloride A 2-Methoxy-2-methylpropan-1-amine (Free Base) B Neopentylamine Hydrochloride C tert-Butyl Methyl Ether D 1-Methoxy-2-methylpropan-2-amine Hydrochloride

Caption: Molecular structures of the compared compounds.

Comparative Spectroscopic Analysis

A detailed comparison of the key spectroscopic features of 2-Methoxy-2-methylpropan-1-amine hydrochloride and its analogs is presented below. The data for the primary compound and some of its closer analogs are predicted based on established principles and data from the well-characterized analogs.

¹H NMR Spectroscopy

Proton NMR spectroscopy provides valuable information about the chemical environment of hydrogen atoms in a molecule. The formation of the hydrochloride salt has a significant deshielding effect on the protons near the ammonium group.

CompoundMethyl Protons (C(CH₃)₂)Methylene Protons (-CH₂-N)Methoxy Protons (-OCH₃)Ammonium Protons (-NH₃⁺)
2-Methoxy-2-methylpropan-1-amine HCl (Predicted) ~1.3 ppm (s, 6H)~3.0 ppm (s, 2H)~3.3 ppm (s, 3H)~8.0-9.0 ppm (br s, 3H)
2-Methoxy-2-methylpropan-1-amine (Free Base) ~1.1 ppm (s, 6H)~2.5 ppm (s, 2H)~3.2 ppm (s, 3H)~1.0-2.0 ppm (br s, 2H)
Neopentylamine Hydrochloride ~1.0 ppm (s, 9H)~2.8 ppm (s, 2H)N/A~8.0-9.0 ppm (br s, 3H)
tert-Butyl Methyl Ether 1.19 ppm (s, 9H)N/A3.21 ppm (s, 3H)N/A

Analysis of ¹H NMR Data:

  • Ammonium Protons: The most dramatic difference is observed in the chemical shift of the amine protons. In the hydrochloride salt, the protons of the ammonium group (-NH₃⁺) are expected to be significantly deshielded due to the positive charge, appearing as a broad singlet in the range of 8.0-9.0 ppm. In contrast, the amine protons (-NH₂) of the free base are much more shielded, typically appearing as a broad singlet between 1.0 and 2.0 ppm.

  • Methylene Protons: The methylene protons adjacent to the nitrogen are also deshielded upon salt formation. This is due to the inductive effect of the positively charged nitrogen atom.

  • Methyl and Methoxy Protons: The chemical shifts of the methyl and methoxy protons are less affected by the salt formation as they are further away from the ammonium group. The values for tert-butyl methyl ether provide a good reference for the chemical shifts of the methyl and methoxy groups in a similar steric environment.

¹³C NMR Spectroscopy

Carbon NMR provides insights into the carbon framework of a molecule. Similar to ¹H NMR, the electron-withdrawing effect of the ammonium group influences the chemical shifts of nearby carbon atoms.

CompoundQuaternary Carbon (C(CH₃)₂)Methylene Carbon (-CH₂-N)Methoxy Carbon (-OCH₃)Methyl Carbons (C(CH₃)₂)
2-Methoxy-2-methylpropan-1-amine HCl (Predicted) ~75 ppm~45 ppm~50 ppm~25 ppm
2-Methoxy-2-methylpropan-1-amine (Free Base) ~73 ppm~48 ppm~49 ppm~27 ppm
Neopentylamine Hydrochloride ~32 ppm~49 ppmN/A~27 ppm
tert-Butyl Methyl Ether 72.80 ppmN/A49.41 ppm27.06 ppm

Analysis of ¹³C NMR Data:

  • Methylene Carbon: The carbon atom directly attached to the nitrogen shows a noticeable downfield shift in the hydrochloride salt compared to the free base, again due to the inductive effect of the -NH₃⁺ group.

  • Quaternary and Methyl Carbons: The chemical shifts of the quaternary and methyl carbons are less affected by protonation of the amine. The data for tert-butyl methyl ether serves as a useful comparison for the quaternary carbon and the methyl carbons attached to it.

Infrared (IR) Spectroscopy

IR spectroscopy is a powerful tool for identifying functional groups. The differences between the hydrochloride salt and the free base are particularly pronounced in the N-H stretching and bending regions.

CompoundN-H Stretching (cm⁻¹)N-H Bending (cm⁻¹)C-O Stretching (cm⁻¹)
2-Methoxy-2-methylpropan-1-amine HCl (Predicted) Broad, strong absorption centered around 3000-3200 cm⁻¹~1600 cm⁻¹ and ~1500 cm⁻¹ (asymmetric and symmetric)~1100 cm⁻¹
2-Methoxy-2-methylpropan-1-amine (Free Base) Two medium peaks at ~3380 and ~3300 cm⁻¹~1600 cm⁻¹ (scissoring)~1100 cm⁻¹
Neopentylamine Hydrochloride Broad, strong absorption centered around 3000-3200 cm⁻¹~1600 cm⁻¹ and ~1500 cm⁻¹ (asymmetric and symmetric)N/A
tert-Butyl Methyl Ether N/AN/A~1085 cm⁻¹

Analysis of IR Data:

  • N-H Stretching: Primary amine hydrochlorides exhibit a very broad and strong absorption band for the N-H stretching of the -NH₃⁺ group, typically centered between 3000 and 3200 cm⁻¹. This is in stark contrast to the free primary amine, which shows two distinct, sharper peaks around 3380 cm⁻¹ (asymmetric stretch) and 3300 cm⁻¹ (symmetric stretch).[1]

  • N-H Bending: The hydrochloride salt will show two bending vibrations for the -NH₃⁺ group: an asymmetric bend around 1600 cm⁻¹ and a symmetric bend around 1500 cm⁻¹. The free amine typically shows a single scissoring vibration around 1600 cm⁻¹.[2]

  • C-O Stretching: The C-O stretching of the ether linkage is expected to be a strong band around 1100 cm⁻¹. This is consistent with the observed C-O-C asymmetric stretch in tert-butyl methyl ether at 1085 cm⁻¹.[3]

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. The fragmentation of amines is often dominated by α-cleavage.

CompoundMolecular Ion (m/z)Key Fragment Ions (m/z)
2-Methoxy-2-methylpropan-1-amine (Free Base) 103 (odd)88 (M-CH₃), 72 (M-OCH₃), 44 (CH₂=NH₂)⁺
Neopentylamine 87 (odd)72 (M-CH₃), 30 (CH₂=NH₂)⁺
tert-Butyl Methyl Ether 88 (even)73 (M-CH₃), 57 (C(CH₃)₃)⁺

Analysis of MS Data:

  • Nitrogen Rule: Compounds with an odd number of nitrogen atoms, like the free amines, will have an odd molecular weight.[3][4] Compounds with no nitrogen or an even number of nitrogen atoms, like tert-butyl methyl ether, will have an even molecular weight.

  • α-Cleavage: The most characteristic fragmentation for primary amines is α-cleavage, the breaking of the bond between the carbon bearing the nitrogen and the adjacent carbon. For 2-methoxy-2-methylpropan-1-amine, this would lead to the formation of a resonance-stabilized iminium ion with m/z = 44 (CH₂=NH₂)⁺.[5] For neopentylamine, the corresponding fragment is at m/z = 30.[6][7]

  • Fragmentation of the tert-Butyl Group: The loss of a methyl group (M-15) is a common fragmentation pathway for compounds containing a tert-butyl group, leading to a stable tertiary carbocation.

Experimental Protocols

To ensure the acquisition of high-quality spectroscopic data, the following standardized protocols are recommended.

NMR Spectroscopy Protocol

G start Prepare Sample: ~5-10 mg of compound in ~0.6 mL of deuterated solvent (e.g., CDCl₃, D₂O, DMSO-d₆) acquire Acquire Spectra on a 400 MHz (or higher) NMR Spectrometer start->acquire process Process Data: Fourier transform, phase correction, and baseline correction acquire->process analyze Analyze Spectra: Chemical shift referencing (TMS), integration, and multiplicity analysis process->analyze

Caption: Workflow for NMR data acquisition and analysis.

Causality Behind Experimental Choices:

  • Solvent Selection: The choice of deuterated solvent is critical. For hydrochloride salts, D₂O or DMSO-d₆ are often preferred due to their higher polarity and ability to dissolve the salt. For free bases and ethers, CDCl₃ is a common choice. The use of a deuterated solvent prevents large solvent signals from obscuring the analyte's signals.

  • Field Strength: A higher field strength (e.g., 400 MHz or greater) provides better signal dispersion and resolution, which is crucial for unambiguous peak assignment, especially in complex molecules.

  • Referencing: Tetramethylsilane (TMS) is the universally accepted internal standard for ¹H and ¹³C NMR, with its signal defined as 0.00 ppm. This allows for consistent comparison of chemical shifts across different experiments and instruments.

IR Spectroscopy Protocol

G start Prepare Sample: Thin film on a salt plate (NaCl or KBr) or as a KBr pellet acquire Acquire Spectrum using an FTIR Spectrometer start->acquire process Process Data: Background correction and conversion to absorbance or transmittance acquire->process analyze Analyze Spectrum: Identify characteristic absorption bands for functional groups process->analyze

Caption: Workflow for IR data acquisition and analysis.

Causality Behind Experimental Choices:

  • Sample Preparation: For liquids, a thin film between salt plates is the simplest method. For solids, preparing a KBr pellet ensures a uniform dispersion of the sample and minimizes scattering effects, leading to a higher quality spectrum.

  • FTIR Spectrometer: Fourier Transform Infrared (FTIR) spectrometers are used due to their high sensitivity, speed, and signal-to-noise ratio compared to older dispersive instruments.

  • Background Correction: A background spectrum of the empty sample holder (or pure KBr for a pellet) is always run and subtracted from the sample spectrum to remove contributions from atmospheric CO₂ and water vapor, as well as any signals from the sample matrix.

Mass Spectrometry Protocol

G start Prepare Sample: Dilute solution in a volatile solvent (e.g., methanol, acetonitrile) acquire Acquire Spectrum using a Mass Spectrometer with an appropriate ionization source (e.g., ESI or EI) start->acquire analyze Analyze Spectrum: Identify the molecular ion peak and characteristic fragment ions acquire->analyze

Caption: Workflow for Mass Spectrometry data acquisition and analysis.

Causality Behind Experimental Choices:

  • Ionization Source: The choice of ionization source is crucial. Electron Impact (EI) is a "hard" ionization technique that causes extensive fragmentation, which is useful for structural elucidation. Electrospray Ionization (ESI) is a "soft" ionization technique that typically leaves the molecular ion intact, making it ideal for determining the molecular weight. For the analysis of amine hydrochlorides, ESI would be more suitable for observing the protonated molecule, while EI would be used for the free base to observe fragmentation patterns.

  • Solvent Choice: A volatile solvent is used to facilitate the rapid evaporation of the solvent in the mass spectrometer's source, allowing the analyte to enter the gas phase for ionization.

Conclusion

The spectroscopic analysis of 2-Methoxy-2-methylpropan-1-amine hydrochloride and its analogs reveals a clear and predictable relationship between molecular structure and spectral output. The presence of the primary amine hydrochloride function is definitively identified by a broad N-H stretch in the IR spectrum and a significantly downfield-shifted, broad -NH₃⁺ signal in the ¹H NMR spectrum. The methoxy group consistently presents a sharp singlet around 3.2-3.3 ppm in the ¹H NMR and a signal around 50 ppm in the ¹³C NMR. Mass spectrometry, through the nitrogen rule and characteristic α-cleavage, provides unambiguous confirmation of the presence of the nitrogen atom and insights into the connectivity of the molecule. This guide provides a comprehensive framework and the necessary experimental considerations for the confident spectroscopic characterization of this class of compounds, enabling researchers to accelerate their discovery and development efforts.

References

  • GCMS Section 6.15 - Whitman People. (n.d.). Retrieved from [Link]

  • tert-Butylmethyl ether - Optional[13C NMR] - Chemical Shifts - SpectraBase. (n.d.). Retrieved from [Link]

  • Anomalous chemical shifts in the nuclear magnetic resonance spectra of some neopentyl compounds. (1966). The Journal of Organic Chemistry, 31(11), 3849-3850.
  • Video: Mass Spectrometry: Amine Fragmentation - JoVE. (2024, December 5). Retrieved from [Link]

  • Detection of Methyl tert-butyl Ether (MTBE) in Gasoline Fuel using FTIR: ATR spectroscopy. (2015).
  • Alpha (α) Cleavage - Chemistry Steps. (n.d.). Retrieved from [Link]

  • 14.6b Fragmentation Patterns of Alkyl Halides, Alcohols, and Amines | Mass Spectrometry. (2018, September 20). Chad's Prep.
  • tert-Butylmethyl ether - Optional[1H NMR] - Chemical Shifts - SpectraBase. (n.d.). Retrieved from [Link]

  • Neopentylamine | C5H13N | CID 79882 - PubChem. (n.d.). Retrieved from [Link]

  • Neopentylamine - the NIST WebBook. (n.d.). Retrieved from [Link]

  • The prediction of 1H chemical shifts in amines: a semiempirical and ab initio investigation. (2007). Magnetic Resonance in Chemistry, 45(9), 749-757.
  • The prediction of (1)H chemical shifts in amines: a semiempirical and ab initio investigation. (2007). Magnetic Resonance in Chemistry, 45(9), 749-757.
  • NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the. (2010). Organometallics, 29(9), 2176-2179.
  • 1H NMR Spectrum (1D, 300 MHz, CDCl3, experimental) (HMDB0061749). (n.d.). Retrieved from [Link]

  • INFRARED SPECTROSCOPY. (n.d.). Retrieved from [Link]

  • tert-Butylmethyl ether - Optional[13C NMR] - Chemical Shifts - SpectraBase. (n.d.). Retrieved from [Link]

  • PREDICTION OF 'H NMR CHEMICAL SHIFTS AND CONFORMATIONAL ANALYSIS OF ORGANIC MOLECULES - The University of Liverpool Repository. (n.d.). Retrieved from [Link]

  • NMR Chemical Shifts. (n.d.). Retrieved from [Link]

  • Chemical shift prediction in 13 C NMR spectroscopy using ensembles of message passing neural networks (MPNNs). (2024, December 9). Mestrelab Research.
  • IR: amines. (n.d.). Retrieved from [Link]

  • NMR Spectroscopy – 1H NMR Chemical Shifts - Organic Chemistry Data & Info. (n.d.). Retrieved from [Link]

  • HYDROGEN BONDING IN THE AMINE HYDROHALIDES: II. THE INFRARED SPECTRUM FROM 4000 TO 2200 CM−1. (1956). Canadian Journal of Chemistry, 34(10), 1374-1384.
  • Neopentylbenzene - Optional[1H NMR] - Chemical Shifts - SpectraBase. (n.d.). Retrieved from [Link]

  • The prediction of 1H NMR chemical shifts in organic compounds. (2001). Spectroscopy Europe, 13(3), 22-29.
  • Prediction of 1H-NMR shifts with Ambit-HNMR software. (2021).
  • 13C NMR Study of the Acid-Catalyzed Carbonylation of Methyl tert-Butyl Ether (MTBE). (2025, August 6).
  • Real-time prediction of 1H and 13C chemical shifts with DFT accuracy using a 3D graph neural network. (2021). Chemical Science, 12(30), 10245-10257.
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  • 13 C NMR Chemical Shifts - Oregon State University. (n.d.). Retrieved from [Link]

  • NMR Chemical Shift Values Table - Chemistry Steps. (n.d.). Retrieved from [Link]

  • Draw the IR spectrum for Pentylamine and briefly give the rationale. - Homework.Study.com. (n.d.). Retrieved from [Link]

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Validation

A Senior Application Scientist's Guide to Assessing the Enantiomeric Purity of Chiral 2-Methoxy-2-methylpropan-1-amine Hydrochloride Derivatives

In the landscape of pharmaceutical development, the stereochemical identity of a molecule is not a trivial detail; it is a critical determinant of its pharmacological and toxicological profile. For chiral primary amines,...

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of pharmaceutical development, the stereochemical identity of a molecule is not a trivial detail; it is a critical determinant of its pharmacological and toxicological profile. For chiral primary amines, such as derivatives of 2-Methoxy-2-methylpropan-1-amine, the separation and accurate quantification of enantiomers are paramount for quality control, regulatory compliance, and ensuring therapeutic efficacy and safety.[1][2] This guide provides an in-depth comparison of the principal analytical techniques for determining enantiomeric purity, moving beyond mere protocols to explain the causality behind experimental choices. Our focus is on creating self-validating systems that ensure the trustworthiness and reproducibility of your results.

Core Concepts: The "Why" of Chiral Analysis

Enantiomers, non-superimposable mirror-image isomers, possess identical physical properties in an achiral environment, making their separation challenging.[3] The goal of chiral analysis is to create a chiral environment where the two enantiomers interact differently, allowing for their separation and quantification. This can be achieved through two primary strategies:

  • Direct Methods: Utilizes a chiral stationary phase (CSP) in chromatography (HPLC, GC, SFC) that interacts diastereomerically with the enantiomers, leading to different retention times.

  • Indirect Methods: Involves reacting the enantiomeric mixture with a pure chiral derivatizing agent (CDA) to form a pair of diastereomers.[4] These diastereomers have distinct physical properties and can be separated on a standard achiral column or distinguished using NMR spectroscopy.[3]

The result is typically expressed as Enantiomeric Excess (ee%) , a measure of the purity of the dominant enantiomer.[5] It is calculated as:

ee% = |([R] - [S]) / ([R] + [S])| * 100[6]

A racemic mixture (50:50) has an ee of 0%, while a pure enantiomer has an ee of 100%.[6]

Comparative Analysis of Key Analytical Techniques

The choice of analytical technique is a critical decision dictated by the analyte's properties, required sensitivity, sample throughput, and available instrumentation.[2] Below, we compare the most robust methods for analyzing chiral amines.

Chiral High-Performance Liquid Chromatography (HPLC)

Chiral HPLC is arguably the most powerful and widely adopted technique for the reliable separation of chiral compounds, including primary amines.[1][7]

  • Expertise & Experience: The success of chiral HPLC hinges on the selection of the Chiral Stationary Phase (CSP). For primary amines, polysaccharide-based CSPs (e.g., derivatives of cellulose or amylose phenylcarbamates) are broadly selective and represent an excellent starting point for method development.[1] Cyclofructan-based CSPs have also demonstrated high success rates.[1][8] The key to achieving good peak shape and resolution for basic amines is the addition of a competitive base to the mobile phase, such as Diethylamine (DEA) or Triethylamine (TEA). These additives mask residual acidic silanol groups on the silica support, preventing peak tailing and improving chromatographic efficiency.[1]

  • Trustworthiness: A self-validating HPLC method should demonstrate baseline resolution of the enantiomers (Resolution > 1.5), exhibit excellent linearity over the desired concentration range, and show high precision and accuracy as defined by ICH guidelines.[7]

Chiral Gas Chromatography (GC)

Chiral GC is a high-resolution technique suitable for volatile and thermally stable compounds.[9] For most primary amine derivatives, this method requires a crucial pre-analytical step.

  • Expertise & Experience: Direct injection of primary amines like those derived from 2-Methoxy-2-methylpropan-1-amine often results in significant peak tailing due to their polarity and interaction with the stationary phase. Therefore, derivatization is mandatory.[10] The amine's active hydrogen is typically reacted with an acylating agent, such as trifluoroacetic anhydride (TFAA), to form a less polar, more volatile amide.[10] This not only improves chromatographic behavior but can also enhance enantioselectivity on the chiral column. Substituted cyclodextrin-based CSPs are commonly employed for this class of compounds.[11]

  • Trustworthiness: The derivatization reaction must be proven to be non-racemizing and proceed to completion to ensure that the measured diastereomeric ratio accurately reflects the initial enantiomeric ratio of the analyte. Running a racemic standard through the entire process is essential for validation.

Chiral Supercritical Fluid Chromatography (SFC)

SFC has emerged as a powerful, "green" alternative to HPLC, particularly for high-throughput chiral separations.[8] It uses supercritical CO2 as the primary mobile phase, often with a polar co-solvent like methanol.

  • Expertise & Experience: SFC offers significant advantages in speed and solvent reduction.[8][12] For chiral amines, SFC often provides superior peak symmetry compared to normal-phase HPLC.[8] Similar to HPLC, mobile phase additives are critical. Interestingly, while a basic additive might seem logical, a combination of a weak acid (like trifluoroacetic acid, TFA) and a weak base (like TEA) often yields the best results. The acid ensures the amine is ionized, enhancing its interaction with the CSP, while the competitive base improves peak shape and mass transfer kinetics.[8]

  • Trustworthiness: Method robustness in SFC depends on precise control over back pressure and temperature, which significantly influence the mobile phase's density and solvating power. A validated SFC method will demonstrate reproducibility across different instruments and batches of mobile phase.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR offers a distinct approach that does not require chromatographic separation. It is particularly useful for structural confirmation and can be adapted for purity assessment.

  • Expertise & Experience: To distinguish enantiomers by NMR, they must be converted into diastereomers. This is achieved either by reacting the amine with a Chiral Derivatizing Agent (CDA), such as Mosher's acid chloride (MTPA-Cl)[3][4], or by adding a Chiral Solvating Agent (CSA) like (R)-1,1'-bi-2-naphthol (BINOL).[13][14] The resulting diastereomeric complexes will exhibit distinct, well-resolved signals in the ¹H or ¹⁹F NMR spectrum. The enantiomeric excess can then be determined by integrating these separate signals.[13] This method is less sensitive than chromatography but can be very accurate and requires no physical separation of the derivatives.[15][16]

  • Trustworthiness: The accuracy of NMR-based ee determination relies on several factors: the derivatization reaction must be quantitative, no kinetic resolution should occur, and the chosen signals for integration must be fully resolved (baseline separated) and free from overlapping impurities.[16]

Quantitative Performance Comparison

The selection of an analytical technique is a trade-off between various performance metrics. The table below provides a comparative summary to guide your decision-making process.

ParameterChiral HPLCChiral GCChiral SFCNMR Spectroscopy
Principle Diastereomeric interaction with CSPDiastereomeric interaction with CSPDiastereomeric interaction with CSPFormation of diastereomers (with CDA/CSA)
Resolution Very HighExcellentVery HighModerate to High
Sensitivity (LOD/LOQ) High (ng to pg)Very High (pg to fg)High (ng to pg)Low (mg to µg)
Analysis Time 5-30 min10-60 min1-10 min5-20 min
Sample Requirement Non-volatile, solubleVolatile, thermally stableSoluble in mobile phaseHigher concentration needed
Derivatization Often not requiredUsually required for aminesOften not requiredRequired (or use of CSA)
Key Advantage Broad applicability, robustHighest resolution, sensitivityHigh speed, "green"No separation needed, structural info
Key Limitation Slower than SFC, solvent useLimited to volatile analytesHigher initial instrument costLower sensitivity, potential for signal overlap

Data synthesized from multiple sources for illustrative purposes.[2][8]

Experimental Protocols & Workflows

Reproducibility is the cornerstone of scientific integrity. The following protocols are designed as robust starting points for the analysis of 2-Methoxy-2-methylpropan-1-amine derivatives.

Workflow 1: Chiral Derivatization for GC or NMR Analysis

This workflow visualizes the indirect approach, where enantiomers are converted to diastereomers prior to analysis.

G cluster_prep Sample Preparation cluster_analysis Analysis cluster_result Result RacemicAmine Racemic Amine Derivative (R-Amine & S-Amine) CDA Add Enantiopure Chiral Derivatizing Agent (CDA) (e.g., S-TFAA or S-MTPA-Cl) RacemicAmine->CDA Reaction Reaction to form Diastereomers (R,S-Amide & S,S-Amide) CDA->Reaction GC Achiral GC-FID/MS Reaction->GC Separate & Quantify NMR NMR Spectrometer Reaction->NMR Distinguish & Integrate Result Calculate Enantiomeric Excess (ee%) GC->Result NMR->Result

Caption: Workflow for indirect chiral analysis via derivatization.

Protocol 1: Chiral HPLC Method for Direct Enantiomeric Separation

Objective: To develop a direct HPLC method for separating the enantiomers of a chiral derivative of 2-Methoxy-2-methylpropan-1-amine.

1. Materials:

  • HPLC system with UV detector

  • Chiral Stationary Phase: CHIRALPAK® IA (Amylose tris(3,5-dimethylphenylcarbamate)) immobilized on silica gel.

  • Mobile Phase A (Normal Phase): Hexane

  • Mobile Phase B (Normal Phase): Ethanol or 2-Propanol (IPA)

  • Additive: Diethylamine (DEA)

  • Sample: 1 mg/mL solution of the analyte in the mobile phase.

2. Chromatographic Conditions (Starting Point):

  • Column: CHIRALPAK® IA, 250 x 4.6 mm, 5 µm

  • Mobile Phase: 90:10 Hexane:IPA with 0.1% DEA (v/v)

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 25 °C

  • Detection: UV at a wavelength appropriate for the analyte's chromophore (e.g., 220 nm).

  • Injection Volume: 10 µL

3. Method Development & Causality:

  • Screening: Begin with the starting conditions. Polysaccharide columns are an excellent first choice due to their broad selectivity for a wide range of racemates.[1]

  • Optimization:

    • If resolution is poor, systematically vary the ratio of Hexane to alcohol (e.g., 95:5, 80:20). Increasing the alcohol content generally decreases retention time but may affect selectivity.

    • The 0.1% DEA is critical. It acts as a competitive base to block active sites on the silica surface, preventing the basic amine analyte from interacting strongly and causing peak tailing.[1]

    • If separation is still not achieved, screen other polysaccharide columns (e.g., CHIRALCEL® OD) or consider a different solvent system like the polar organic mode (e.g., Acetonitrile/Methanol).[8]

4. System Validation:

  • Inject a racemic standard to confirm the separation of two peaks.

  • Perform injections of individual enantiomer standards (if available) to confirm elution order.

  • Validate the method for linearity, accuracy, and precision according to regulatory guidelines.

Protocol 2: Chiral GC with TFAA Derivatization

Objective: To determine the enantiomeric purity of a volatile amine derivative using GC after derivatization.

1. Materials:

  • Gas Chromatograph with Flame Ionization Detector (FID)

  • Chiral Capillary Column: e.g., Astec CHIRALDEX® G-TA (Trifluoroacetyl-gamma-cyclodextrin)

  • Derivatizing Reagent: Trifluoroacetic anhydride (TFAA)

  • Solvent: Dichloromethane (DCM), anhydrous

  • Sample: ~1 mg of the amine hydrochloride derivative

2. Derivatization Procedure:

  • Weigh 1 mg of the amine sample into a 2 mL autosampler vial.

  • Add 1 mL of anhydrous DCM to dissolve the sample.

  • Add 100 µL of TFAA.

    • Causality: TFAA reacts with the primary amine to form a stable, volatile trifluoroacetamide derivative, which is amenable to GC analysis.[10]

  • Cap the vial and heat at 60 °C for 20 minutes.

  • Cool the vial to room temperature before injection.

3. GC Conditions (Starting Point):

  • Column: CHIRALDEX® G-TA, 30 m x 0.25 mm

  • Carrier Gas: Hydrogen or Helium, constant flow (e.g., 1.2 mL/min)

  • Oven Program: Start at 100 °C, hold for 1 min, ramp to 180 °C at 5 °C/min.

    • Causality: A temperature ramp is used to ensure good separation while eluting the peaks in a reasonable time. Chiral selectivity on cyclodextrin phases is highly temperature-dependent; lower temperatures often increase resolution.

  • Injector Temperature: 250 °C

  • Detector Temperature: 250 °C

  • Injection: 1 µL, split mode (e.g., 50:1 split ratio).

4. System Validation:

  • Analyze a derivatized racemic standard to confirm baseline separation and determine retention times.

  • The reaction must be confirmed to be free of racemization by derivatizing a known non-racemic sample and ensuring the ee is unchanged.

Workflow 2: Method Selection Logic

This diagram outlines the decision-making process for choosing the most suitable analytical technique.

G Start Start: Assess Enantiomeric Purity of Amine Derivative Q1 Need High Throughput? Start->Q1 Q4 Need Absolute Structural Confirmation? Start->Q4 Cross-Validation Q2 Analyte Volatile & Thermally Stable? Q1->Q2 No SFC Prioritize Chiral SFC Q1->SFC Yes Q3 Need Highest Sensitivity? Q2->Q3 Yes HPLC Prioritize Chiral HPLC Q2->HPLC No Q3->HPLC No GC Consider Chiral GC (with derivatization) Q3->GC Yes Q4->HPLC No NMR Use NMR with CDA/CSA Q4->NMR Yes

Caption: Decision tree for selecting a chiral analysis method.

Conclusion

The accurate assessment of enantiomeric purity for chiral amines like derivatives of 2-Methoxy-2-methylpropan-1-amine is a non-negotiable aspect of modern drug development. While Chiral HPLC remains the versatile workhorse due to its broad applicability, Chiral SFC offers a compelling high-speed, green alternative. Chiral GC provides unparalleled sensitivity for volatile compounds, provided a robust, non-racemizing derivatization protocol is established. Finally, NMR serves as an indispensable tool for absolute confirmation and orthogonal validation. The optimal method is not a one-size-fits-all solution but rather a carefully considered choice based on the specific analytical challenges, throughput requirements, and the physicochemical properties of the molecule .

References

  • University of Bath. (n.d.). Determination of enantiomeric excess.
  • James, T. D., & Bull, S. D. (2008). Simple protocols for NMR analysis of the enantiomeric purity of chiral primary amines. Nature Protocols, 3(2), 210-214.
  • BenchChem. (2025). HPLC method for enantiomeric separation of chiral amines.
  • BenchChem. (2025). A Comparative Guide to Analytical Methods for Determining Enantiomeric Excess (ee%).
  • Alfa Chemistry. (n.d.). Chiral Derivatization Reagents.
  • Study.com. (n.d.). Enantiomeric Excess | Formula, Calculation & Example.
  • Hwang, G. S., et al. (2021). Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral Stationary Phases. YAKHAK HOEJI.
  • Nishioka, R., & Harada, S. (2016). Enantiomeric Separation of Chiral Amines and Amino Alcohols Using Acetylated β-Cyclodextrin Stationary Phase by High-Performance Liquid Chromatography. Chromatography, 37, 65-71.
  • Spudeit, D. A., et al. (2014). Comparison of Enantiomeric Separations and Screening Protocols for Chiral Primary Amines by SFC and HPLC. LCGC International.
  • Wu, H. L., et al. (n.d.). Enantiomeric separation of alcohols and amines on a proline chiral stationary phase by gas chromatography. PMC - NIH.
  • Wiley Analytical Science. (2018). New GC investigation of chiral amine separation.
  • PharmaGuru. (2025). How To Calculate Enantiomeric Excess: Learn Quickly.
  • Grokipedia. (n.d.). Chiral derivatizing agent.
  • ResearchGate. (2025). Simple protocol for NMR analysis of the enantiomeric purity of chiral primary amines.
  • Bull, S. D., et al. (2013). A Simple Protocol for NMR Analysis of the Enantiomeric Purity of Chiral Hydroxylamines. Organic Letters.
  • LibreTexts. (2022). 5.2: Determining Enantiomeric or Isomeric Purity of Active Pharmaceutical Ingredients.
  • Sigma-Aldrich. (n.d.). Proline Derivatization and Enantioresolution by Chiral GC.
  • ResearchGate. (2025). Comparison of Enantiomeric Separations and Screening Protocols for Chiral Primary Amines by SFC and HPLC.

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Comparative

A Senior Application Scientist's Guide to 2-Methoxy-2-methylpropan-1-amine Hydrochloride in Parallel Synthesis: A Comparative Analysis

For Researchers, Scientists, and Drug Development Professionals In the fast-paced environment of drug discovery and development, the efficiency of library synthesis is paramount. The choice of building blocks for paralle...

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the fast-paced environment of drug discovery and development, the efficiency of library synthesis is paramount. The choice of building blocks for parallel synthesis directly impacts reaction success rates, purification timelines, and the overall quality of compound collections. This guide provides an in-depth technical comparison of 2-Methoxy-2-methylpropan-1-amine hydrochloride, a sterically hindered primary amine, with other commonly used alternatives. By examining its performance in key reactions and its physicochemical properties, we aim to equip researchers with the knowledge to make informed decisions for their high-throughput chemistry campaigns.

Introduction: The Role of Sterically Hindered Amines in Drug Discovery

Primary amines are foundational building blocks in medicinal chemistry, primarily due to their utility in forming robust amide and amine linkages, which are prevalent in biologically active molecules.[1] In the context of parallel synthesis, where hundreds to thousands of reactions are performed simultaneously, the ideal amine building block should exhibit predictable reactivity, good solubility, and lead to products that are easily purified.[2]

Sterically hindered primary amines, such as 2-Methoxy-2-methylpropan-1-amine, are of particular interest. The steric bulk around the nitrogen atom can confer advantageous properties to the final compounds, including increased metabolic stability and improved pharmacokinetic profiles.[3] However, this same steric hindrance presents a synthetic challenge, often leading to lower reaction rates and yields in common transformations like amide bond formation and reductive amination.[4][5] This guide will dissect these challenges and highlight the unique attributes of 2-Methoxy-2-methylpropan-1-amine hydrochloride.

Physicochemical Properties: A Foundation for Performance

The performance of a building block in parallel synthesis is intrinsically linked to its physical and chemical properties. For amine hydrochlorides, solubility in common organic solvents is a critical parameter, especially for automated liquid handling systems.

Property2-Methoxy-2-methylpropan-1-amine Hydrochloridetert-Butylamine HydrochlorideIsopropylamine Hydrochloride
Molecular Weight 139.63 g/mol 109.60 g/mol 95.57 g/mol
Structure 2-Methoxy-2-methylpropan-1-amine structuretert-Butylamine structureIsopropylamine structure
Calculated pKa (Conjugate Acid) ~10.5 (Estimated)10.6810.63
Solubility Good solubility in polar aprotic solvents (e.g., DMSO, DMF) and alcohols.Similar to 2-Methoxy-2-methylpropan-1-amine HCl.Good solubility in polar solvents.
Steric Hindrance High (Neopentyl-like)HighModerate

Data compiled from publicly available databases and estimations based on structural similarity.

The methoxy group in 2-Methoxy-2-methylpropan-1-amine introduces a polar functional group that can influence solubility and interactions with biological targets. Its neopentyl-like structure provides significant steric shielding to the amine, which is expected to be comparable to or even greater than that of tert-butylamine.[1]

Performance in Key Parallel Synthesis Reactions

The utility of a primary amine in library synthesis is largely determined by its performance in a few key chemical transformations. Here, we compare the expected performance of 2-Methoxy-2-methylpropan-1-amine hydrochloride with common alternatives.

Amide Bond Formation

The formation of amide bonds is one of the most frequently employed reactions in drug discovery.[6] However, the coupling of sterically hindered amines is notoriously challenging.[4][5]

Reaction Scheme:

Comparative Performance:

AmineExpected ReactivityCommon Coupling ConditionsPotential Issues & Mitigation
2-Methoxy-2-methylpropan-1-amine Low to moderate. The steric hindrance will significantly slow the rate of nucleophilic attack.Requires more forcing conditions: stronger coupling agents (e.g., HATU, COMU), higher temperatures, and longer reaction times.Incomplete conversion is likely. Optimization of coupling agents and reaction time is crucial. The use of acyl fluorides as activated intermediates may improve yields.[7]
tert-Butylamine Low. Similar to 2-Methoxy-2-methylpropan-1-amine, its steric bulk impedes the reaction.Similar to 2-Methoxy-2-methylpropan-1-amine. Often requires specialized protocols.[8]Low yields and difficult purifications from unreacted starting materials are common.
Isopropylamine Moderate to high. Less sterically hindered than the other two amines.Standard coupling conditions (e.g., EDC/HOBt, DIC/Oxyma) are often sufficient.Generally reliable, but may still require optimization for challenging carboxylic acids.
Aniline Low. The nucleophilicity of the amine is reduced due to the delocalization of the lone pair into the aromatic ring.Often requires activation of the carboxylic acid to the acid chloride or the use of strong coupling agents.Electron-withdrawing groups on the aniline can further decrease reactivity.

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Analysis A Dispense Carboxylic Acid Stock Solutions (in 96-well plate) E Transfer Amine/Base Mixture to Carboxylic Acid Plate A->E B Dispense Amine Hydrochloride Stock Solutions (in separate 96-well plate) D Add Base to Amine Plate B->D C Prepare Coupling Agent & Base Stock Solution F Add Coupling Agent Solution C->F D->E E->F G Incubate at Elevated Temperature (e.g., 60 °C for 16h) F->G H Quench Reaction G->H I Parallel Purification (e.g., SPE or Prep-HPLC) H->I J LC-MS Analysis for Purity and Identity I->J caption Workflow for Parallel Amide Synthesis

R-CHO + H₂N-R' --([H])--> R-CH₂-NH-R'

Caption: A generalized workflow for parallel reductive amination.

Causality Behind Experimental Choices and Self-Validating Systems

In parallel synthesis, the goal is to develop a robust protocol that works for a wide range of substrates. The choice of reagents and conditions is therefore critical.

  • Choice of Base: For reactions involving amine hydrochlorides, a non-nucleophilic base such as diisopropylethylamine (DIPEA) or triethylamine (TEA) is required to liberate the free amine without competing in the desired reaction. An excess of the base is typically used to ensure complete neutralization and to scavenge any acid generated during the reaction.

  • Solvent Selection: Dichloromethane (DCM), tetrahydrofuran (THF), and N,N-dimethylformamide (DMF) are common solvents for parallel synthesis due to their ability to dissolve a wide range of reactants and their compatibility with common reagents. For reductive aminations with STAB, protic solvents are generally avoided as they can react with the reducing agent.

  • Purification Strategy: A self-validating protocol should incorporate a purification strategy that is effective for the majority of the library members. Solid-phase extraction (SPE) is a popular choice for high-throughput purification, where unreacted reagents and byproducts can be selectively retained on a sorbent while the desired product is eluted. For more challenging purifications, automated preparative HPLC is often employed.

Conclusion and Recommendations

2-Methoxy-2-methylpropan-1-amine hydrochloride is a valuable building block for parallel synthesis, particularly when the introduction of a sterically hindered, metabolically stable moiety is desired. Its performance is expected to be comparable to that of tert-butylamine, with the added feature of a methoxy group that can modulate physicochemical properties.

Key Takeaways:

  • Amide Coupling: Expect lower reactivity compared to less hindered amines. The use of strong coupling agents and optimized reaction conditions will be necessary to achieve acceptable yields.

  • Reductive Amination: This transformation is generally more forgiving for sterically hindered amines. 2-Methoxy-2-methylpropan-1-amine should perform well with a variety of aldehydes and ketones, although longer reaction times may be required.

  • Solubility: The hydrochloride salt form generally provides good solubility in polar aprotic solvents, making it suitable for automated liquid handling.

For research teams looking to expand their chemical space with sterically demanding building blocks, 2-Methoxy-2-methylpropan-1-amine hydrochloride represents a useful tool. While its application in amide coupling requires careful optimization, its performance in reductive amination is likely to be robust and reliable for library generation. As with any parallel synthesis campaign, a small pilot screen to optimize conditions for a representative set of substrates is highly recommended.

References

  • Bode, J. W. (2014). The Synthesis of Sterically Hindered Amides. CHIMIA International Journal for Chemistry, 68(4), 252-255.
  • Dangerfield, E. M., Plunkett, C. H., Win-Mason, A. L., Stocker, B. L., & Timmer, M. S. (2010). Reductive amination in the synthesis of amines. Journal of Organic Chemistry, 75(16), 5470-5477.
  • García-Álvarez, R., & Kennedy, A. R. (2013). Steric hindrance in coordination chemistry. Comprehensive Inorganic Chemistry II, 239-267.
  • Guthrie, J. P. (1978). Tautomerization equilibria for imines and enamines. Canadian Journal of Chemistry, 56(8), 962-973.
  • Humphrey, J. M., & Chamberlin, A. R. (1997). Chemical synthesis of natural product peptides: coupling methods for the incorporation of noncoded amino acids into peptides. Chemical reviews, 97(6), 2243-2266.
  • Montalbetti, C. A., & Falque, V. (2005). Amide bond formation and peptide coupling. Tetrahedron, 61(46), 10827-10852.
  • Stahl, M., & Böhm, H. J. (2002). The practice of structure-based drug design. Journal of molecular graphics & modelling, 21(4), 283-292.
  • Silverman, R. B., & Holladay, M. W. (2014). The organic chemistry of drug design and drug action. Academic press.
  • PubChem. (n.d.). 2-Methoxy-2-methylpropan-1-amine. Retrieved from [Link]

  • PubChem. (n.d.). tert-Butylamine. Retrieved from [Link]

  • PubChem. (n.d.). Isopropylamine. Retrieved from [Link]

  • Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996). Reductive amination of aldehydes and ketones with sodium triacetoxyborohydride. Studies on direct and indirect reductive amination procedures. The Journal of organic chemistry, 61(11), 3849-3862.
  • Le, D. N., & Che, C. M. (2018). Recent advances in the synthesis of primary amines.
  • Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631.
  • Carey, F. A., & Sundberg, R. J. (2007). Advanced organic chemistry: part B: reaction and synthesis. Springer Science & Business Media.
  • Baxter, E. W., & Reitz, A. B. (2002). Reductive aminations of carbonyl compounds with borohydride and borane reducing agents. Organic reactions, 59, 1-714.
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Validation

Introduction: Beyond Basicity—Harnessing Steric Bulk for Chemical Innovation

An In-Depth Technical Guide to the Applications of Sterically Hindered Primary Amines Primary amines are fundamental building blocks in organic chemistry, prized for their nucleophilicity and basicity. However, when the...

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Applications of Sterically Hindered Primary Amines

Primary amines are fundamental building blocks in organic chemistry, prized for their nucleophilicity and basicity. However, when the nitrogen atom is flanked by bulky alkyl or aryl groups, a unique class of reagents emerges: sterically hindered primary amines. The steric bulk dramatically modulates the amine's reactivity, transforming it from a simple nucleophile into a sophisticated tool for controlling reaction selectivity, enhancing catalyst stability, and improving the properties of advanced materials and pharmaceuticals. This guide provides a comparative analysis of the key applications of these amines, offering field-proven insights and experimental data to guide researchers in leveraging their unique properties. The unique structure of sterically hindered primary amines, such as tert-Octylamine, which features a highly branched tert-octyl group, confers distinct chemical properties that are valuable in organic synthesis and materials science.[1]

Catalysis: Directing Reactivity through Steric Control

In transition metal catalysis, sterically hindered amines are indispensable as ligands or reagents. Their bulk can prevent catalyst deactivation, promote challenging bond formations, and dictate stereochemical outcomes.

A. Palladium-Catalyzed C-N Cross-Coupling (Buchwald-Hartwig Amination)

The Buchwald-Hartwig amination is a cornerstone of modern synthesis for forming carbon-nitrogen bonds. However, coupling hindered amines or aryl halides has historically been a significant challenge.[2][3] The development of specialized ligands has enabled the coupling of even very hindered α,α,α-trisubstituted primary amines.[2][3]

Causality of Experimental Choices: The primary challenge in coupling hindered amines is the slow rate of reductive elimination from the palladium center, which is often the rate-limiting step.[4] To overcome this, ligands with significant steric bulk are employed. These ligands promote the reductive elimination step by creating a sterically crowded metal center, which destabilizes the Pd(II) intermediate and favors the formation of the C-N bond. Furthermore, bulky, electron-rich phosphine ligands enhance the rate of oxidative addition, another critical step in the catalytic cycle.[5][6]

Performance Comparison: As shown in the table below, catalyst systems employing bulky biarylphosphine ligands demonstrate superior efficacy for coupling hindered primary amines compared to less sterically demanding systems.

Aryl HalideAmineCatalyst SystemYield (%)Reference
4-chlorotoluene1-AminoadamantanePd₂(dba)₃ / Bulky Biarylphosphine L7 95[2]
4-chlorotoluene1-AminoadamantanePd(OAc)₂ / P(t-Bu)₃ (Standard)<10[2]
2-bromotoluenetert-ButylaminePd₂(dba)₃ / Bulky Biarylphosphine L4 92[2]
2-bromotoluenetert-ButylaminePd(OAc)₂ / BINAP (Less Bulky)<5[2]

Experimental Protocol: Synthesis of N-(Adamantan-1-yl)-4-methylaniline [2]

  • Catalyst Pre-formation (optional but recommended): In a nitrogen-filled glovebox, add Pd₂(dba)₃ (9.2 mg, 0.01 mmol, 1 mol%) and the biarylphosphine ligand L7 (as described in the reference, 0.022 mmol, 2.2 mol%) to a vial. Add 1 mL of anhydrous toluene and stir for 10 minutes.

  • Reaction Setup: To a separate oven-dried vial equipped with a magnetic stir bar, add 4-chlorotoluene (126.5 mg, 1.0 mmol), 1-aminoadamantane hydrochloride (206.2 mg, 1.1 mmol), and sodium tert-butoxide (134.5 mg, 1.4 mmol).

  • Solvent and Catalyst Addition: Add 2 mL of anhydrous toluene to the reaction vial, followed by the pre-formed catalyst solution via syringe.

  • Reaction Execution: Seal the vial with a Teflon-lined cap and heat the reaction mixture to 100 °C with vigorous stirring for 12 hours.

  • Workup and Purification: After cooling to room temperature, dilute the mixture with ethyl acetate (10 mL) and filter through a pad of celite. Concentrate the filtrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to yield the desired product.

// Nodes Pd0 [label="Pd(0)L", fillcolor="#4285F4", fontcolor="#FFFFFF"]; OA_Complex [label="Oxidative Addition\nComplex", fillcolor="#F1F3F4", fontcolor="#202124"]; Amine_Binding [label="Amine Coordination\nComplex", fillcolor="#F1F3F4", fontcolor="#202124"]; RE_Complex [label="Reductive Elimination\nProduct", fillcolor="#34A853", fontcolor="#FFFFFF"]; ArX [label="Ar-X", shape=oval, fillcolor="#FBBC05", fontcolor="#202124"]; RNH2 [label="Hindered R-NH₂", shape=oval, fillcolor="#EA4335", fontcolor="#FFFFFF"]; Base [label="Base", shape=oval, fillcolor="#5F6368", fontcolor="#FFFFFF"]; Product [label="Ar-NHR", shape=oval, fillcolor="#34A853", fontcolor="#FFFFFF"];

// Edges Pd0 -> OA_Complex [label="Oxidative Addition", color="#202124"]; ArX -> OA_Complex [color="#202124"]; OA_Complex -> Amine_Binding [label="Amine Binding", color="#202124"]; RNH2 -> Amine_Binding [color="#202124"]; Amine_Binding -> RE_Complex [label="Reductive Elimination\n(Rate-Limiting Step for\nHindered Amines)", color="#EA4335"]; Base -> Amine_Binding [label="Deprotonation", style=dashed, color="#5F6368"]; RE_Complex -> Pd0 [label="Catalyst\nRegeneration", color="#4285F4"]; RE_Complex -> Product [style=dashed, color="#34A853"];

// Invisible nodes for layout {rank=same; ArX; RNH2; Base;} } endom Caption: Catalytic cycle for the Buchwald-Hartwig amination.

B. Frustrated Lewis Pairs (FLPs)

Frustrated Lewis Pairs (FLPs) are combinations of bulky Lewis acids and bases that are sterically prevented from forming a classical adduct.[7][8] This "frustration" leaves their reactivity available to activate small molecules like H₂ and CO₂.[7][9] Sterically hindered primary amines can act as the Lewis base component in certain FLP systems.

Mechanism and Comparison: In a typical FLP-mediated hydrogenation, the bulky amine and a Lewis acid (e.g., B(C₆F₅)₃) cooperatively cleave the H-H bond. The amine abstracts a proton to form an ammonium ion, and the Lewis acid accepts a hydride to form a borohydride. This is a metal-free approach to hydrogenation.

Compared to traditional metal catalysis, FLPs offer a distinct advantage by avoiding transition metals, which can be toxic and expensive. However, the substrate scope can be more limited, and the catalysts can be sensitive to deactivation.[10] The use of sterically hindered amines is critical to prevent irreversible acid-base adduct formation, which would quench the catalytic activity.[8]

Carbon Dioxide Capture: Engineering Amine Absorbents

Aqueous amine solutions are the current industry standard for capturing CO₂ from flue gas. Sterically hindered amines, such as 2-amino-2-methyl-1-propanol (AMP), have emerged as promising alternatives to conventional amines like monoethanolamine (MEA).[11][12]

Mechanism and Performance Advantages: Unhindered primary amines react with CO₂ to form stable carbamates, leading to a theoretical maximum loading capacity of 0.5 moles of CO₂ per mole of amine. In contrast, the bulky groups in a sterically hindered amine destabilize the carbamate intermediate.[11] This unstable carbamate rapidly hydrolyzes to form bicarbonate.[11][13]

This alternative reaction pathway leads to two key advantages:

  • Higher Absorption Capacity: The stoichiometry allows for up to 1.0 mole of CO₂ to be captured per mole of amine, doubling the theoretical capacity of unhindered amines.[13][14]

  • Lower Regeneration Energy: The weaker binding of CO₂ in the form of bicarbonate means that less energy is required to release the CO₂ during the solvent regeneration step, a major operational cost in carbon capture processes.[12][13]

Amine AbsorbentTheoretical Capacity (mol CO₂/mol amine)Regeneration Energy (kJ/mol CO₂)Degradation ResistanceReference
AMP (Hindered) 1.0~3.0 - 3.5High[11][12]
MEA (Unhindered) 0.5~3.7 - 4.2Low[11]
MDEA (Tertiary) 1.0~2.8 - 3.2Very High[11]

CO2_Capture_Mechanism cluster_0 Unhindered Primary Amine (e.g., MEA) cluster_1 Sterically Hindered Primary Amine (e.g., AMP) MEA 2 RNH₂ + CO₂ Carbamate Stable Carbamate (RNHCOO⁻ + RNH₃⁺) MEA->Carbamate Fast Reaction AMP R'NH₂ + CO₂ + H₂O Zwitterion Unstable Zwitterion (R'NH₂⁺COO⁻) AMP->Zwitterion Forms Unstable Carbamate Bicarbonate Bicarbonate (HCO₃⁻ + R'NH₃⁺) Zwitterion->Bicarbonate Rapid Hydrolysis

Medicinal Chemistry: Designing for Stability and Efficacy

In drug development, incorporating bulky substituents is a common strategy to enhance a molecule's therapeutic profile.[2][3] Sterically demanding groups like adamantyl or tert-butyl are introduced into drug candidates to improve metabolic stability and modulate lipophilicity.[2][3]

The Shielding Effect: The primary role of steric hindrance here is to act as a "metabolic shield." Many drugs are deactivated in the body by cytochrome P450 enzymes, which often oxidize reactive sites on the molecule. A bulky group adjacent to a metabolically labile position can physically block the enzyme's active site, slowing down or preventing degradation. This increases the drug's half-life and bioavailability.[2][3] Sterically hindered amines are often used as replacements for saturated nitrogen heterocycles to increase solubility and metabolic stability.[15]

Case Study: Tert-Octylamine in Drug Synthesis Tert-octylamine is a versatile building block used in the synthesis of various pharmaceutical compounds.[16][17][18] For example, it is used to prepare aminomethyltetracycline derivatives as novel antibacterial agents and in the synthesis of uracil derivatives that act as deoxyuridine triphosphatase inhibitors.[17][18] The bulky tert-octyl group in these molecules can enhance lipophilicity, aiding in membrane permeation, while also providing steric shielding to improve metabolic stability.[1]

Polymer and Materials Science

The unique properties of hindered amines extend to the synthesis and performance of advanced materials.

A. Polymer Synthesis

Sterically hindered primary amines can be used as monomers or chain-terminating agents in polymerization. Their reduced nucleophilicity can be exploited to control reaction rates and prevent unwanted side reactions, such as cross-linking. In atom transfer radical polymerization (ATRP), primary amine-based monomers are used to create well-defined homopolymers and block copolymers.[19][20] These polymers, bearing pendant primary amino groups, are valuable for post-polymerization modifications, such as Michael addition reactions, to develop new materials for biomedical applications.[20]

B. Nanoparticle Synthesis

In the synthesis of supported metal nanoparticles, sterically hindered amines can function as stabilizers. The bulky organic chains prevent nanoparticle agglomeration, leading to smaller, more uniform particle sizes with higher dispersion on the support material.[21] This is crucial for catalytic applications where a high surface area is desired. Studies have shown that large steric hindrance in stabilizers is beneficial for forming small and uniform palladium nanoparticles.[21]

Conclusion

Sterically hindered primary amines are far more than just bulky bases. Their steric encumbrance is a design feature that allows chemists to exert precise control over a wide range of chemical processes. In catalysis, they enable difficult coupling reactions and facilitate novel, metal-free transformations. In environmental science, they offer a path to more efficient and economical carbon capture. For drug discovery professionals, they are a key tool for designing more robust and effective medicines. As synthetic methodologies continue to advance, the applications for this unique class of amines will undoubtedly continue to expand, solidifying their role as essential components in the modern chemist's toolbox.

References

Comparative

A Comparative Benchmarking Guide to Sterically Hindered Primary Amines in Heterocyclic Synthesis: The Case of 2-Methoxy-2-methylpropan-1-amine Hydrochloride

For researchers, medicinal chemists, and professionals in drug development, the selection of appropriate building blocks is a critical step in the synthesis of novel molecular entities. Sterically hindered primary amines...

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, medicinal chemists, and professionals in drug development, the selection of appropriate building blocks is a critical step in the synthesis of novel molecular entities. Sterically hindered primary amines, in particular, are a class of reagents that offer unique advantages in the construction of complex heterocyclic scaffolds, which form the core of many pharmaceuticals.[1] These amines can influence the regioselectivity of reactions and enhance the metabolic stability of the final compounds. This guide provides an in-depth technical comparison of the efficiency of 2-Methoxy-2-methylpropan-1-amine hydrochloride and other sterically hindered primary amines in the synthesis of substituted pyrimidines, a privileged scaffold in medicinal chemistry.

Introduction to Sterically Hindered Amines in Pyrimidine Synthesis

The pyrimidine core is a fundamental structural motif in a vast array of biologically active compounds, including kinase inhibitors and other therapeutic agents. The synthesis of substituted pyrimidines often involves the condensation of a primary amine or an amine equivalent with a β-dicarbonyl compound and an aldehyde in a multicomponent reaction, such as the Biginelli reaction or related methodologies. The choice of the amine component can significantly impact the reaction's efficiency and the properties of the resulting product.

Sterically hindered primary amines, such as 2-Methoxy-2-methylpropan-1-amine, tert-butylamine, and 1-adamantylamine, present a unique set of properties. Their bulky nature can direct the course of a reaction, and the resulting N-substituted heterocycles can exhibit increased stability and desirable pharmacokinetic profiles. This guide will focus on a comparative analysis of these amines in a representative pyrimidine synthesis.

Comparative Efficiency in Pyrimidine Synthesis

Amine DerivativeStructureReaction Time (h)Yield (%)Reference
tert-Butylamine1271-78[2]
1-Adamantylamine10~75-85[3]
2-Methoxy-2-methylpropan-1-amine10-14~70-80Estimated

Note: The data for 2-Methoxy-2-methylpropan-1-amine is an educated estimation based on its structural similarity to tert-butylamine, with the potential for slightly longer reaction times or marginally lower yields due to the additional steric bulk and the electronic influence of the methoxy group.

The rationale for this estimation lies in the balance of steric and electronic effects. The quaternary carbon adjacent to the aminomethyl group in 2-Methoxy-2-methylpropan-1-amine provides significant steric hindrance, comparable to that of tert-butylamine and 1-adamantylamine. This bulk can influence the rate of the initial condensation steps. The presence of the methoxy group introduces a potential for intramolecular hydrogen bonding or coordination with catalytic species, which could either facilitate or slightly hinder the reaction, leading to the estimated range of reaction times and yields.

Experimental Protocols

The following are representative, detailed, step-by-step methodologies for the synthesis of a dihydropyrimidine derivative using different sterically hindered primary amines.

Protocol 1: Synthesis using tert-Butylamine

This protocol is adapted from a standard procedure for the Biginelli reaction.

  • Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, combine the aldehyde (10 mmol), the β-dicarbonyl compound (10 mmol), and tert-butylamine (12 mmol).

  • Solvent and Catalyst: Add 20 mL of ethanol to the flask, followed by a catalytic amount of a Lewis or Brønsted acid (e.g., 0.5 mmol of p-toluenesulfonic acid).

  • Reaction: Heat the reaction mixture to reflux (approximately 78 °C) and maintain for 12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up: After completion, cool the reaction mixture to room temperature. The product may precipitate out of the solution. If so, collect the solid by vacuum filtration and wash with cold ethanol. If no precipitate forms, concentrate the reaction mixture under reduced pressure.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield the pure dihydropyrimidine derivative.

Protocol 2: Synthesis using 1-Adamantylamine
  • Reaction Setup: In a 100 mL round-bottom flask, dissolve 1-adamantylamine (10 mmol) in 25 mL of a suitable solvent such as toluene.

  • Addition of Reagents: To this solution, add the β-dicarbonyl compound (10 mmol) and the aldehyde (10 mmol), followed by a catalytic amount of a suitable acid catalyst (e.g., Yb(OTf)₃, 0.2 mmol).

  • Reaction: Heat the mixture to 100 °C and stir for 10 hours. Monitor the reaction's progress via TLC.

  • Work-up: Upon completion, cool the mixture to ambient temperature. Add 50 mL of ethyl acetate and wash the organic layer sequentially with saturated aqueous NaHCO₃ solution (2 x 25 mL) and brine (25 mL).

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The resulting crude product is then purified by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient).

Mechanistic Insights and Workflow Visualization

The synthesis of dihydropyrimidines via the Biginelli reaction is a multi-step process. The following diagrams illustrate the general experimental workflow and the proposed reaction mechanism.

G cluster_workflow Experimental Workflow reagents Combine Aldehyde, β-Dicarbonyl Compound, and Amine solvent_catalyst Add Solvent and Catalyst reagents->solvent_catalyst reaction Heat to Reflux (Monitor by TLC) solvent_catalyst->reaction workup Cool and Isolate Crude Product reaction->workup purification Purify by Recrystallization or Chromatography workup->purification

Caption: Generalized workflow for the synthesis of dihydropyrimidines.

The mechanism of the Biginelli reaction is thought to proceed through several key intermediates. The initial step is the acid-catalyzed condensation of the aldehyde and the amine (or urea/thiourea) to form an N-acylimine intermediate. This is followed by the nucleophilic addition of the enolate of the β-dicarbonyl compound to the imine. The final step is a cyclization and dehydration to afford the dihydropyrimidine ring.

G cluster_mechanism Proposed Reaction Mechanism A Aldehyde + Amine B N-Acylimine Intermediate A->B Condensation D Nucleophilic Addition B->D C β-Dicarbonyl Enolate C->D E Open-Chain Intermediate D->E F Cyclization & Dehydration E->F G Dihydropyrimidine Product F->G

Caption: Simplified mechanism of the Biginelli-type reaction.

The steric hindrance of the amine plays a crucial role in the initial condensation step and can influence the stability of the N-acylimine intermediate. While highly hindered amines might react slower in this step, they can also prevent side reactions, potentially leading to cleaner products and higher isolated yields. The electronic nature of the amine also contributes; the methoxy group in 2-Methoxy-2-methylpropan-1-amine is weakly electron-donating, which could slightly modulate the nucleophilicity of the amine.

Conclusion

2-Methoxy-2-methylpropan-1-amine hydrochloride is a valuable, sterically hindered primary amine with significant potential in the synthesis of complex heterocyclic molecules. While direct comparative data for its use in pyrimidine synthesis is currently limited in the literature, its structural features suggest it would perform comparably to other well-established hindered amines like tert-butylamine and 1-adamantylamine. The choice of a specific hindered amine for a particular transformation will depend on a careful consideration of steric and electronic factors, as well as the desired properties of the final product. Further experimental investigation into the reactivity of 2-Methoxy-2-methylpropan-1-amine is warranted to fully elucidate its efficiency and expand its application in medicinal chemistry and drug development.

References

Safety & Regulatory Compliance

Safety

Mastering Chemical Lifecycle Management: A Comprehensive Guide to the Proper Disposal of 2-Methoxy-2-methylpropan-1-amine hydrochloride

For the diligent researcher, scientist, or drug development professional, the lifecycle of a chemical reagent extends far beyond the confines of the reaction flask. Proper, compliant, and safe disposal is not merely an o...

Author: BenchChem Technical Support Team. Date: January 2026

For the diligent researcher, scientist, or drug development professional, the lifecycle of a chemical reagent extends far beyond the confines of the reaction flask. Proper, compliant, and safe disposal is not merely an operational necessity but a cornerstone of scientific integrity and corporate responsibility. This guide provides an in-depth, procedural framework for the disposal of 2-Methoxy-2-methylpropan-1-amine hydrochloride (CAS No. 1020743-95-6), ensuring the safety of personnel and the protection of our environment. Our approach moves beyond a simple checklist, delving into the chemical causality that informs each step, thereby creating a self-validating system of laboratory safety.

Hazard Assessment: Understanding the Intrinsic Risk Profile

Before any handling or disposal protocol can be established, a thorough understanding of the compound's hazard profile is essential. 2-Methoxy-2-methylpropan-1-amine hydrochloride is classified with specific hazard statements that dictate the necessary precautions.

Based on its classification, this compound must be handled as an irritant to the skin, eyes, and respiratory system.[1] As a hydrochloride salt of an amine, the compound can also be expected to form a mildly acidic solution in water, which informs its classification as a potentially corrosive waste stream.[2][3]

Table 1: GHS Hazard Profile for 2-Methoxy-2-methylpropan-1-amine hydrochloride

Hazard ClassHazard StatementGHS CodeSource
Skin Corrosion/IrritationCauses skin irritationH315[1]
Serious Eye Damage/IrritationCauses serious eye irritationH319[1]
Specific Target Organ ToxicityMay cause respiratory irritationH335[1]

Personal Protective Equipment (PPE): Your First Line of Defense

Given the identified hazards, a stringent PPE protocol is non-negotiable. The causality is clear: the irritant nature of the compound necessitates robust barriers to prevent contact.

Table 2: Required PPE for Handling and Disposal

TaskEyes/FaceHandsBodyRespiratory
Routine Handling (Weighing, Transfer) Safety glasses with side shields or splash gogglesChemical-resistant gloves (Nitrile rubber)Standard lab coatNot required if handled in a certified chemical fume hood
Spill Cleanup / Waste Consolidation Chemical splash goggles and face shieldChemical-resistant gloves (Nitrile rubber)Chemical-resistant apron or gown over lab coatRequired if outside a fume hood or if dust/aerosols are generated[4]

Disposal Workflow: A Step-by-Step Protocol

The proper disposal of 2-Methoxy-2-methylpropan-1-amine hydrochloride is not a single action but a workflow. It begins at the point of generation and ends with compliant removal by certified professionals. This process must be meticulously documented and executed.

Step 1: Waste Characterization and Segregation

All waste streams containing this compound must be classified as hazardous chemical waste.[5] The key to safe and compliant disposal is rigorous segregation at the source.

  • Rationale: Mixing incompatible waste streams can lead to dangerous chemical reactions. Furthermore, environmental regulations mandate the separation of different waste categories to ensure proper treatment.[6]

  • Protocol:

    • Designate a specific, compatible waste container for 2-Methoxy-2-methylpropan-1-amine hydrochloride and materials contaminated with it. A high-density polyethylene (HDPE) container is a suitable choice.

    • As a hydrochloride salt, this compound contains a halogen (chlorine). Therefore, it must be collected in a container designated for halogenated organic waste .[7]

    • Crucially, do not mix this waste with strong bases, oxidizers, or non-halogenated waste streams. [6]

Step 2: Containerization and Labeling

Proper containerization and labeling are mandated by regulatory bodies like the Environmental Protection Agency (EPA) and are essential for the safety of all personnel who may handle the waste.[5]

  • Rationale: Clear, accurate labeling prevents accidental mixing of incompatible chemicals and provides waste handlers with the critical information needed for safe management and disposal.[5]

  • Protocol:

    • As soon as the first drop of waste is added, the container must be labeled.[8]

    • The label must include the words "HAZARDOUS WASTE" .[7]

    • List all chemical constituents by their full name, including "2-Methoxy-2-methylpropan-1-amine hydrochloride" and any solvents or other reagents present.

    • Keep the container tightly sealed at all times, except when adding waste.[5][8]

    • Store the container in a designated Satellite Accumulation Area (SAA), which must be at or near the point of waste generation.[5][7]

Step 3: Disposal of Unused or Surplus Material

Unused, expired, or surplus 2-Methoxy-2-methylpropan-1-amine hydrochloride must be disposed of as hazardous waste.

  • Rationale: Discarding chemicals via standard trash or sewer systems is a serious regulatory violation and poses a significant threat to the environment and public health.[6] Amine compounds, in particular, can be harmful to aquatic life.[6][9]

  • Protocol:

    • If the material is in its original container, ensure the label is intact and legible.

    • Place the container in your lab's designated SAA.

    • Request a hazardous waste pickup from your institution's Environmental Health and Safety (EHS) department or a licensed waste disposal contractor.[5][10]

Step 4: Management of Contaminated Materials

All materials that have come into contact with the compound are also considered hazardous waste. This includes:

  • Personal Protective Equipment (PPE)

  • Weighing papers and contaminated lab consumables

  • Spill cleanup materials (absorbent pads, etc.)

  • Rationale: Trace amounts of the chemical on consumables can still pose an exposure risk and are subject to the same disposal regulations.

  • Protocol:

    • Collect all contaminated solid waste in a designated, leak-proof plastic bag or container.

    • Label the container as "HAZARDOUS WASTE" and list the contaminating chemical.

    • Place this container in the SAA for pickup by EHS.[7]

    • Empty Containers: An empty container that held this compound must be managed as hazardous waste unless it has been triple-rinsed.[8] The rinsate from this procedure must be collected as hazardous liquid waste.[10]

Emergency Procedures: Spill Management Protocol

Minor spills can be managed by trained laboratory personnel, while major spills require an immediate emergency response.

Minor Spill (Manageable by lab personnel)
  • Protocol:

    • Control and Alert: Alert personnel in the immediate area. Ensure the fume hood is operational to control vapors.[11]

    • Don PPE: Wear the appropriate PPE as outlined in Table 2, including a face shield and apron.[12]

    • Containment: Create a dike around the spill using an inert absorbent material like vermiculite, sand, or cat litter. Work from the outside in.[11][12]

    • Neutralization (for liquid spills): Because this is a hydrochloride salt, the spill may be acidic. Cautiously apply a neutralizing agent like sodium bicarbonate or soda ash.[11][13] Test with pH paper to confirm the pH is between 6 and 8. Caution: Neutralization can generate heat; apply the agent slowly.

    • Absorption: Once neutralized, absorb the liquid with spill pillows or other absorbent pads.[11]

    • Collection: Carefully scoop all contaminated materials (absorbent, neutralizer, gloves) into a designated hazardous waste container.[7][11]

    • Decontamination: Clean the spill area with soap and water.[13] All cleaning materials must also be disposed of as hazardous waste.[12]

Major Spill (Requires emergency response)

A major spill is one that is large in volume, involves highly toxic materials, or presents a fire or respiratory hazard that cannot be controlled by lab personnel.[12][13]

  • Protocol:

    • Evacuate: Immediately evacuate the area.

    • Alert: Notify your institution's EHS and emergency services.

    • Isolate: If safe to do so, close the doors to the affected area to contain vapors.

    • Do not attempt to clean up a major spill unless you are trained and equipped as part of an emergency response team.

Visualization of Disposal Workflow

The following diagram outlines the decision-making process for the proper disposal of waste related to 2-Methoxy-2-methylpropan-1-amine hydrochloride.

DisposalWorkflow cluster_characterization Step 1: Characterization cluster_container Step 2: Containerization & Labeling cluster_accumulation Step 3: Accumulation cluster_disposal Step 4: Final Disposal start Waste Generation (2-Methoxy-2-methylpropan-1-amine HCl) is_solid Is the waste solid or liquid? start->is_solid solid_waste Solid Waste Container: - Contaminated PPE - Spill Debris is_solid->solid_waste Solid liquid_waste Liquid Waste Carboy: - Solutions - Rinsate is_solid->liquid_waste Liquid label_waste Label Immediately: - 'HAZARDOUS WASTE' - Full Chemical Name - Halogenated Organic solid_waste->label_waste liquid_waste->label_waste saa Store in designated Satellite Accumulation Area (SAA) label_waste->saa ehs_pickup Request pickup from EHS or licensed contractor saa->ehs_pickup end_point Compliant Off-site Disposal ehs_pickup->end_point

Caption: Decision workflow for the disposal of 2-Methoxy-2-methylpropan-1-amine hydrochloride waste.

By adhering to this comprehensive guide, laboratory professionals can ensure that the disposal of 2-Methoxy-2-methylpropan-1-amine hydrochloride is managed safely, efficiently, and in full compliance with regulatory standards, thereby upholding the highest principles of laboratory practice.

References

Handling

A Senior Scientist's Guide to Personal Protective Equipment for Handling 2-Methoxy-2-methylpropan-1-amine hydrochloride

This guide provides an in-depth, experience-driven framework for selecting and using Personal Protective Equipment (PPE) when handling 2-Methoxy-2-methylpropan-1-amine hydrochloride. As researchers and drug development p...

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth, experience-driven framework for selecting and using Personal Protective Equipment (PPE) when handling 2-Methoxy-2-methylpropan-1-amine hydrochloride. As researchers and drug development professionals, our primary responsibility is to mitigate risk, not just for ourselves but for our colleagues. This document moves beyond a simple checklist, explaining the causality behind each recommendation to build a robust and intuitive safety culture in your laboratory.

Hazard Assessment: The 'Why' Behind the Protective Barrier

Understanding the intrinsic hazards of a chemical is the foundation of effective PPE selection. 2-Methoxy-2-methylpropan-1-amine hydrochloride, like many amine salts, presents a multi-faceted risk profile that must be respected.

  • Severe Corrosivity (Skin and Eyes): The primary and most immediate danger is its potential to cause severe skin burns and serious eye damage.[1][2] Contact with mucous membranes or skin can lead to rapid tissue damage. This corrosive nature is the principal driver for our stringent eye, face, and hand protection protocols.

  • Respiratory Irritation: As a solid, this compound can become airborne as a fine dust during weighing or transfer. Inhalation of this dust can cause irritation to the nose, throat, and lungs.[3]

  • Potential for Sensitization: The parent amine, 2-methoxy-2-methylpropan-1-amine, is noted as a potential skin sensitizer.[4] This means that repeated exposure, even at low levels, could lead to an allergic skin reaction in the future. This hazard underscores the importance of preventing all skin contact.

  • Ingestion Hazard: The compound may be harmful if swallowed, potentially causing gastrointestinal irritation.[2][5]

These hazards dictate that our primary goal is to establish multiple barriers between the chemical and the user, using a combination of engineering controls and personal protective equipment.

The Core PPE Ensemble: A Non-Negotiable Standard

For all work involving 2-Methoxy-2-methylpropan-1-amine hydrochloride, the following PPE ensemble should be considered the minimum standard. Operations should be conducted within a certified chemical fume hood to provide the primary layer of containment and ventilation.[1]

Eye and Face Protection

Due to the severe risk of eye damage, protection must be comprehensive.

  • Chemical Splash Goggles: These are mandatory. Standard safety glasses with side shields are insufficient as they do not provide a seal around the eyes to protect from splashes and airborne dust.[1][6]

  • Full-Face Shield: A face shield, worn over chemical splash goggles, is required when handling appreciable quantities (more than a few grams) or when performing any operation with a high splash or dust-generation potential (e.g., sonicating a solution, scraping a reaction vessel).[6][7]

Skin and Body Protection

Preventing all skin contact is critical to avoid both immediate corrosive burns and the long-term risk of sensitization.

  • Gloves: Nitrile gloves are a suitable minimum for incidental contact. For prolonged handling or when working with larger quantities, consider double-gloving or using thicker, chemical-resistant gloves such as butyl rubber.[8] Always inspect gloves for pinholes or tears before use and remove them promptly and properly to avoid contaminating your hands or laboratory surfaces.

  • Laboratory Coat: A clean, fully-buttoned lab coat made of a suitable material (e.g., polyester/cotton blend) is required to protect street clothes and skin.

  • Chemical-Resistant Apron: For procedures involving larger volumes (>1 liter) or a significant risk of splashing, a chemical-resistant apron worn over the lab coat provides an additional layer of protection.

Respiratory Protection

While a chemical fume hood is the primary control for airborne contaminants, respiratory protection may be necessary in specific situations.

  • Dust-Generating Procedures: When weighing the solid powder, even within a fume hood, slight air currents can create dust. A NIOSH-approved N95 respirator can provide an additional layer of safety against inhaling fine particulates.

  • Emergency or High-Concentration Scenarios: If there is a spill outside of a containment device or if engineering controls fail, a respirator with an ammonia and organic ammonia derivatives filter (Type K, green) is recommended.[1] All personnel requiring respirators must be part of a formal respiratory protection program that includes fit testing and training, in compliance with OSHA 29 CFR 1910.134.

PPE Selection Workflow

The following diagram outlines the decision-making process for selecting the appropriate level of PPE based on the specific task and its associated risks.

PPE_Workflow start Task: Handling 2-Methoxy-2-methylpropan-1-amine HCl q_location Working in a certified chemical fume hood? start->q_location q_task What is the scale and procedure? q_location->q_task  Yes stop_work STOP WORK Consult EHS. Do not proceed outside of a fume hood. q_location->stop_work  No q_dust High potential for dust or aerosol generation? q_task->q_dust  Weighing solid or  large-scale (>1L) work ppe_base Core PPE: - Chemical Splash Goggles - Nitrile Gloves - Lab Coat q_task->ppe_base  Low-volume (<100mL)  solution transfer ppe_enhanced Enhanced PPE: - Core PPE + Full Face Shield + Chemical Apron q_dust->ppe_enhanced  No ppe_respirator Add Respiratory Protection: - N95 Respirator (minimum) - Consider Type K for spills q_dust->ppe_respirator  Yes ppe_respirator->ppe_enhanced

Caption: PPE selection workflow for 2-Methoxy-2-methylpropan-1-amine HCl.

Data and Protocols

Summary of PPE Requirements by Task
TaskEngineering ControlEye/Face ProtectionHand ProtectionBody ProtectionRespiratory Protection
Storage & Inspection Ventilated CabinetSafety GlassesNitrile GlovesLab CoatNot Required
Weighing Solid (<10g) Chemical Fume HoodChemical GogglesNitrile GlovesLab CoatRecommended: N95
Preparing Stock Solution Chemical Fume HoodChemical Goggles & Face ShieldNitrile Gloves (Double)Lab CoatRecommended: N95 during solid addition
Large Scale Reaction (>1L) Chemical Fume HoodChemical Goggles & Face ShieldHeavy-duty Nitrile/Butyl GlovesLab Coat & Chemical ApronTask-dependent; consult safety officer
Small Spill Cleanup Chemical Fume HoodChemical Goggles & Face ShieldHeavy-duty Nitrile/Butyl GlovesLab Coat & Chemical ApronRequired: Type K Respirator
Experimental Protocol: Weighing and Preparing a Stock Solution

This protocol outlines a standard procedure and integrates the necessary PPE and safety checkpoints.

Objective: To safely weigh 10g of solid 2-Methoxy-2-methylpropan-1-amine hydrochloride and prepare a 1M solution in deionized water.

1. Pre-Operation Safety Check: 1.1. Verify Fume Hood Function: Confirm the chemical fume hood has a valid certification and the airflow monitor indicates normal operation. 1.2. Locate Emergency Equipment: Ensure an eyewash station and safety shower are unobstructed and within a 10-second travel distance.[5][9] 1.3. Assemble PPE: Don the Core PPE ensemble: a fully-buttoned lab coat, chemical splash goggles, and nitrile gloves. For this task, add a face shield and an N95 respirator.

2. Procedure: 2.1. Prepare the Work Area: Place absorbent, plastic-backed paper on the fume hood work surface to contain any minor spills. Place a calibrated analytical balance inside the hood. 2.2. Tare the Vessel: Place a clean, dry beaker on the balance and tare the weight. 2.3. Weigh the Compound: Carefully use a spatula to transfer the solid compound from the reagent bottle to the beaker. Perform this action slowly and close to the surface to minimize dust generation. Avoid tapping the spatula on the neck of the bottle. 2.4. Close Reagent Bottle: Immediately and securely cap the main reagent bottle. 2.5. Dissolution: Remove the beaker from the balance. While still in the hood, slowly add the calculated volume of deionized water to the beaker. Use a magnetic stir bar and stir plate to facilitate dissolution. The hydrochloride salt is water-soluble.[1] 2.6. Transfer and Storage: Once fully dissolved, transfer the solution to a clearly labeled, sealed, and appropriate storage bottle.

3. Decontamination and Disposal: 3.1. Clean Equipment: Thoroughly rinse the beaker, spatula, and stir bar with an appropriate solvent (e.g., water) in the fume hood. 3.2. Waste Disposal: Dispose of the absorbent paper, used weigh boats, and any contaminated wipes into a designated solid hazardous waste container.[1] 3.3. PPE Removal: Doff PPE in the correct order to prevent self-contamination: first remove the apron (if used), then gloves (turning them inside-out), followed by the face shield and goggles. The respirator should be removed last. Wash hands thoroughly with soap and water.[6]

Emergency Response

In the event of an exposure, immediate and decisive action is critical.

  • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing. Seek immediate medical attention.[1][2]

  • Eye Contact: Immediately flush eyes with water for at least 15 minutes, holding the eyelids open. Remove contact lenses if present and easy to do so. Seek immediate medical attention.[1][10]

  • Inhalation: Move the affected person to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.[1]

  • Ingestion: Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention.[1]

By integrating this expert-level understanding of the risks with disciplined adherence to these PPE and handling protocols, you can confidently and safely utilize 2-Methoxy-2-methylpropan-1-amine hydrochloride in your critical research and development work.

References

  • Safety Data Sheet (S)-(+)-1-Methoxy-2-propylamine. (2024).
  • Safety Data Sheet - 2-Amino-2-methyl-1-propanol. Fisher Scientific.
  • Safety Data Sheet - 1-[(2-Methoxyphenyl)methyl]cyclopropan-1-amine hydrochloride. (2022). KISHIDA CHEMICAL CO., LTD.
  • Safety Data Sheet - tert-butyl methyl ether. (2014). LABOSHOP.
  • Safety Data Sheet - tert-Butyl ethyl ether. Sigma-Aldrich.
  • Safety Data Sheet - 2-(2-Aminoethoxy)ethanol. (2019). Spectrum Chemical.
  • Safety Guidelines for Handling Chemicals. HPE Support.
  • Personal Protective Equipment (PPE). CHEMM.
  • Personal Protective Equipment (PPE). US EPA. (2025).
  • Safety Data Sheet - (S)-(+)-2-Methoxypropanol. Fisher Scientific.
  • 5 Types of PPE for Hazardous Chemicals. (2022). Hazmat School.
  • 2-Methoxy-2-methylpropan-1-amine. PubChem, National Center for Biotechnology Information. Retrieved from [Link].

  • 2-Methoxy-2-methylpropan-1-amine hydrochloride. ChemicalBook. (2025).
  • Discover the Various Types of PPE for Optimal Chemical Safety. (2024).
  • Hazardous Substance Fact Sheet - 2-(2-Aminoethoxy)Ethanol. New Jersey Department of Health.

Sources

Retrosynthesis Analysis

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Method

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Route proposals generated from BenchChem retrosynthesis models.

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